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  • Product: p-Tercyclohexyl
  • CAS: 1795-19-3

Core Science & Biosynthesis

Foundational

Synthesis and Characterization of p-Tercyclohexyl: A Technical Whitepaper for Advanced LOHC Applications

Prepared by: Senior Application Scientist Target Audience: Chemical Researchers, Materials Scientists, and LOHC Development Professionals Scientific Rationale & Mechanistic Pathway In the domain of advanced energy materi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Chemical Researchers, Materials Scientists, and LOHC Development Professionals

Scientific Rationale & Mechanistic Pathway

In the domain of advanced energy materials, Liquid Organic Hydrogen Carriers (LOHCs) represent a critical frontier for safe, high-density hydrogen storage. Among the most promising candidates is p-tercyclohexyl (systematically known as 1,4-dicyclohexylcyclohexane). As a fully saturated polycyclic hydrocarbon, its reversible dehydrogenation back to p-terphenyl allows for a theoretical hydrogen storage capacity of ~7.2 wt% 1[1].

The synthesis of p-tercyclohexyl via the catalytic hydrogenation of p-terphenyl is not a simple single-step reduction; it is a sequential circumvention of steric hindrance. The partial hydrogenation of terphenyls proceeds stepwise by saturating the aromatic rings one at a time2[3]. The terminal rings, experiencing less steric bulk, are reduced first to yield 4-cyclohexylbiphenyl, followed by 1,4-dicyclohexylbenzene. The central ring requires prolonged exposure to high-pressure hydrogen to overcome its activation energy, ultimately yielding the fully saturated p-tercyclohexyl.

Pathway A p-Terphenyl (Fully Aromatic) B 4-Cyclohexylbiphenyl (1 Ring Saturated) A->B +3 H₂ Ru/Al₂O₃ C 1,4-Dicyclohexylbenzene (2 Rings Saturated) B->C +3 H₂ Ru/Al₂O₃ D p-Tercyclohexyl (Fully Saturated) C->D +3 H₂ Ru/Al₂O₃

Stepwise catalytic hydrogenation pathway from p-terphenyl to p-tercyclohexyl.

Physicochemical Profile

Understanding the baseline properties of the target molecule is essential for downstream isolation and analytical validation. Solid-state NMR studies confirm the rigid lattice structure and hydrogen mobility of 1,4-dicyclohexylcyclohexane 4[4].

Table 1: Quantitative Physicochemical Profile of p-Tercyclohexyl 5[5]

ParameterValueCausality / Significance
IUPAC Name 1,4-DicyclohexylcyclohexaneSystematic nomenclature defining the core structure.
CAS Registry Number 1795-19-3Unique identifier for procurement and safety tracking.
Molecular Formula C₁₈H₃₂Reflects the fully saturated state (addition of 18 hydrogen atoms).
Molecular Weight 248.45 g/mol Critical for calculating molar equivalents and mass transfer rates.
Physical State (25 °C) SolidDriven by high molecular symmetry and rigid lattice structure.
Hydrogen Capacity ~7.2 wt%High theoretical yield, making it highly viable for LOHC applications.

Experimental Workflow: High-Pressure Catalytic Synthesis

To achieve >98% purity of p-tercyclohexyl, researchers must utilize a high-pressure reactor setup. The following protocol is engineered with causality at every step to ensure a self-validating and reproducible workflow.

Phase 1: Reactor Preparation and Inertion
  • Catalyst and Substrate Loading: Transfer 10.0 g of high-purity p-terphenyl and 0.5 g of 5 wt% Ru/Al₂O₃ catalyst into a 250 mL Hastelloy high-pressure autoclave.

    • Causality: Ruthenium is selected over Palladium or Platinum due to its superior efficacy in saturating sterically hindered aromatic rings without inducing C-C bond hydrogenolysis (ring-opening) at elevated temperatures.

  • Solvent Addition: Add 100 mL of anhydrous cyclohexane to the reactor.

    • Causality: Cyclohexane is a fully saturated, non-reactive solvent that provides excellent solubility for the non-polar p-tercyclohexyl product while remaining completely inert to the hydrogenation conditions.

  • Atmospheric Displacement: Seal the reactor and purge with Ultra-High Purity (UHP) Argon three times at 10 atm, followed by three purges with UHP H₂ at 10 atm.

    • Causality: Complete removal of trace oxygen is critical to prevent the formation of explosive H₂/O₂ mixtures and to avoid oxidative deactivation of the Ru catalyst surface.

Phase 2: High-Pressure Hydrogenation
  • Pressurization: Pressurize the reactor to an initial H₂ pressure of 50 atm (5 MPa).

    • Causality: The saturation of the central aromatic ring (converting 1,4-dicyclohexylbenzene to p-tercyclohexyl) is thermodynamically demanding due to steric hindrance. High pressure shifts the equilibrium heavily toward complete saturation.

  • Thermal Ramping & Agitation: Initiate mechanical stirring at 800 rpm and ramp the temperature to 200 °C at a rate of 5 °C/min.

    • Causality: High-speed agitation eliminates gas-liquid-solid mass transfer limitations. A temperature of 200 °C provides the optimal kinetic energy to overcome the activation barrier of the central ring without triggering thermal cracking.

  • Reaction Monitoring: Monitor the pressure drop. Continuously replenish H₂ to maintain 50 atm. The reaction is deemed complete when H₂ consumption ceases entirely (typically requiring 12–16 hours).

Phase 3: Isolation
  • Filtration & Concentration: Cool the reactor to 25 °C, carefully vent residual H₂, and filter the mixture through a Celite pad to remove the heterogeneous catalyst. Concentrate the filtrate in vacuo using a rotary evaporator.

  • Recrystallization: Recrystallize the crude residue from a hot ethanol/ethyl acetate mixture to yield pure p-tercyclohexyl crystals.

Self-Validating Analytical Framework

A robust experimental protocol must be a self-validating system. Because p-tercyclohexyl lacks a chromophore (π-electrons), standard UV-Vis detectors will fail to "see" the final product. The following analytical matrix ensures the synthesis was successful and free of partially hydrogenated intermediates.

Table 2: Analytical Validation Metrics

Analytical TechniqueTarget MetricExpected ResultCausality for Validation
¹H NMR (CDCl₃) Aromatic Protons (δ 7.0–8.0)0.00 ppm (Absent)Confirms complete saturation. Any signal here indicates failure to reduce the central ring.
¹H NMR (CDCl₃) Aliphatic Protons (δ 1.0–2.0)Multiplets (32H)Validates the intact C₁₈H₃₂ carbon skeleton without hydrogenolysis.
HPLC-ELSD Retention Time>45 min (Non-polar)Evaporative Light Scattering Detection (ELSD) ensures the absence of partially hydrogenated intermediates 2[3].

System Action: If any UV-active peaks are detected in HPLC, or if signals appear >7.0 ppm in NMR, the product contains incomplete intermediates (e.g., 1,4-dicyclohexylbenzene) and the batch must be re-subjected to Phase 2 hydrogenation.

References

  • Moh, M.H., et al. "A Direct High-Performance Liquid Chromatographic Method for the Determination of Therminol 66 Contamination in Commercial Glycerin and Fatty Acids." ResearchGate. 2

  • Lebedeva, O., et al. "Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage in liquid organic hydrogen carriers." ResearchGate.1

  • "Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3)." Cheméo. 5

  • Bokor, M., et al. "Hydrogen skeleton, mobility and protein architecture." PMC - NIH. 4

Sources

Exploratory

p-Tercyclohexyl (CAS 1795-19-3): A Comprehensive Technical Guide to Physicochemical Properties, Safety, and LOHC Applications

Executive Summary p-Tercyclohexyl (CAS: 1795-19-3), systematically known as 1,4-dicyclohexylcyclohexane or 1,1':4',1''-tercyclohexane, is a fully saturated, alicyclic hydrocarbon derived from the catalytic hydrogenation...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Tercyclohexyl (CAS: 1795-19-3), systematically known as 1,4-dicyclohexylcyclohexane or 1,1':4',1''-tercyclohexane, is a fully saturated, alicyclic hydrocarbon derived from the catalytic hydrogenation of p-terphenyl[1][2]. Characterized by its high thermal stability, profound hydrophobicity, and unique stereochemical dynamics, this compound has garnered significant attention in advanced materials science. Today, it serves as a critical model compound in the development of Liquid Organic Hydrogen Carriers (LOHC) for high-density, reversible energy storage[3][4].

This whitepaper provides an in-depth analysis of p-tercyclohexyl, synthesizing its structural properties, Safety Data Sheet (SDS) hazard assessments, and field-proven experimental workflows for its synthesis and characterization.

Physicochemical Profiling & Structural Dynamics

The complete saturation of the three aromatic rings in p-terphenyl yields p-tercyclohexyl, transforming a rigid, planar molecule into a flexible, multi-ring alicyclic system. This transformation introduces multiple stereocenters, leading to a complex mixture of cis and trans isomers. The trans,trans-1,4-dicyclohexylcyclohexane isomer is typically the most thermodynamically stable due to the equatorial-equatorial linkages that minimize 1,3-diaxial steric strain[5].

Table 1: Key Physicochemical Properties
PropertyValue / Description
Chemical Name 1,4-dicyclohexylcyclohexane
Synonyms p-Tercyclohexyl; 1,1':4',1''-Tercyclohexane
CAS Registry Number 1795-19-3[1]
Molecular Formula C₁₈H₃₂
Molecular Weight 248.45 g/mol [2]
XLogP3 (Hydrophobicity) 8.2 (Highly lipophilic)[1]
Hydrogen Storage Capacity ~7.2 wt% (Theoretical maximum)[3]
Physical State (Standard Conditions) Viscous liquid to waxy solid (isomer dependent)

Safety Data Sheet (SDS) & Hazard Assessment

Handling p-tercyclohexyl requires strict adherence to safety protocols. While it lacks the acute volatility of lower-molecular-weight hydrocarbons, its lipophilic nature and specific functional hazards necessitate robust engineering controls[6].

Table 2: GHS Hazard Classification Summary
Hazard CategoryGHS CodeDescription & Causality
Skin Irritation (Cat. 2) H315Causes skin irritation. The lipophilic nature allows it to strip natural dermal lipids, leading to contact dermatitis.
Eye Irritation (Cat. 2) H319Causes serious eye irritation. Direct contact disrupts the lipid layer of the tear film.
STOT SE (Cat. 3) H335May cause respiratory irritation. Aerosolized particles or vapors at elevated temperatures can irritate the upper respiratory tract.
Aquatic Acute (Cat. 1) H400Very toxic to aquatic life. Its high LogP (8.2) indicates a strong potential for bioaccumulation in aquatic organisms[1][6].
Field-Proven Handling Protocols
  • Engineering Controls: All high-temperature operations (e.g., LOHC dehydrogenation) must be conducted in a continuous-flow reactor within a certified fume hood to capture aerosolized fractions.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-layered for prolonged handling), splash-proof chemical goggles, and a half-face respirator with organic vapor cartridges (if handled above 100°C).

  • Environmental Mitigation: Due to its Aquatic Acute 1 classification, aqueous waste streams must never be discharged into municipal drains. Effluent must be captured in dedicated organic waste receptacles and incinerated by certified facilities[6].

Applications in Advanced Energy Systems (LOHC)

p-Tercyclohexyl is a cornerstone molecule in Liquid Organic Hydrogen Carrier (LOHC) research. LOHCs allow for the safe, ambient-pressure storage of hydrogen by chemically binding H₂ to an aromatic backbone[4].

The hydrogenation of p-terphenyl (C₁₈H₁₄) to p-tercyclohexyl (C₁₈H₃₂) absorbs 9 moles of H₂ per mole of substrate, yielding a gravimetric hydrogen storage capacity of approximately 7.2 wt%[3]. This cycle is highly advantageous because the high boiling point of the terphenyl/tercyclohexyl system prevents solvent evaporation during the exothermic hydrogenation and endothermic dehydrogenation phases.

LOHC_Cycle A p-Terphenyl (H-lean) B Catalytic Hydrogenation (Ru/Al2O3) A->B + 9 H2 (150°C, 5 MPa) C p-Tercyclohexyl (H-rich) B->C D Catalytic Dehydrogenation (Pt/C) C->D Heat Input (250°C+) D->A - 9 H2

Caption: Reversible LOHC cycle between p-Terphenyl and p-Tercyclohexyl for hydrogen storage.

Experimental Workflows: Synthesis & Validation

The synthesis of p-tercyclohexyl via the catalytic hydrogenation of p-terphenyl requires precise control over reaction kinetics to prevent hydrogenolysis (the unwanted cleavage of C-C bonds). The following protocol is designed as a self-validating system , ensuring high yield and isomeric purity.

Step-by-Step Methodology
  • Substrate & Catalyst Preparation: Dissolve 10.0 g of p-terphenyl in 100 mL of an inert, dry solvent (e.g., cyclohexane). Add 0.5 g of 5% Ruthenium on Alumina (Ru/Al₂O₃). Causality: Ru is specifically chosen over Pd or Ni because it exhibits superior activity for complete aromatic saturation while actively suppressing C-C bond cleavage[4].

  • Reactor Purging (Critical Safety Step): Seal the mixture in a high-pressure Parr reactor. Purge the headspace with Nitrogen (N₂) three times, followed by three purges with Hydrogen (H₂). Causality: N₂ purging displaces residual oxygen, eliminating the risk of explosive H₂/O₂ mixtures at elevated temperatures.

  • High-Pressure Hydrogenation: Pressurize the reactor to 5.0 MPa with H₂ and heat to 150°C under vigorous mechanical stirring (800 rpm) to overcome mass transfer limitations between the gas, liquid, and solid catalyst phases.

  • In-Process Validation: Monitor the pressure drop in real-time. The reaction is self-validating: as hydrogen is consumed, the pressure will drop. The reaction is deemed complete when the pressure curve reaches an asymptote (zero subsequent pressure drop over 30 minutes), indicating complete saturation of all aromatic rings.

  • Isolation: Cool the reactor to room temperature and depressurize safely. Filter the mixture through a tightly packed Celite pad to recover the Ru/Al₂O₃ catalyst. Evaporate the solvent under reduced pressure to yield crude p-tercyclohexyl.

Workflow N1 1. Substrate Preparation Dissolve p-Terphenyl + Ru/Al2O3 N2 2. Reactor Purging Cycle N2 (3x) then H2 (3x) to ensure safety N1->N2 N3 3. High-Pressure Hydrogenation Inject H2 at 5 MPa, heat to 150°C N2->N3 N4 In-Process Validation Monitor H2 pressure drop until asymptotic N3->N4 N5 4. Catalyst Recovery Vacuum filtration through Celite pad N4->N5 N6 5. Analytical Characterization GC-MS & 1H NMR for isomer distribution N5->N6

Caption: Step-by-step experimental workflow for the synthesis and validation of p-Tercyclohexyl.

Analytical Characterization

To verify the structural integrity and isomeric distribution of the synthesized p-tercyclohexyl, a dual-method analytical approach is required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is utilized to confirm the absence of partially hydrogenated intermediates (e.g., octahydroterphenyl or dodecahydroterphenyl). The presence of a distinct molecular ion peak at m/z 248 confirms complete saturation[1][5].

  • Nuclear Magnetic Resonance (¹H NMR): NMR is critical for resolving the stereochemical outcome. The chemical shifts of the axial versus equatorial protons on the central and terminal cyclohexane rings provide a distinct fingerprint. The trans,trans configuration typically exhibits highly defined multiplets between 1.0 ppm and 2.0 ppm due to the rigid chair conformations[5].

References

  • Cheméo. (n.d.). Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Retrieved from [Link]

  • Ali, M., et al. (2025). An overview of organic liquid phase hydrogen carriers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage in liquid organic hydrogen carriers. Retrieved from[Link]

Sources

Foundational

Spectroscopic Characterization of p-Tercyclohexyl: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of p-Tercyclohexyl (1,1':4',1''-Tercyclohexane), a saturated hydrocarbon of significant interest in various fields, including m...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of p-Tercyclohexyl (1,1':4',1''-Tercyclohexane), a saturated hydrocarbon of significant interest in various fields, including materials science and as a high-density fuel component. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the principles and practical aspects of analyzing this molecule using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Stereochemistry: The Foundation of Spectroscopic Interpretation

p-Tercyclohexyl, with the chemical formula C₁₈H₃₂, consists of a central cyclohexane ring substituted at the 1 and 4 positions with two other cyclohexyl rings.[1] The stereochemistry of this molecule is paramount to understanding its spectroscopic signature, particularly in NMR.

The most stable conformation of a cyclohexane ring is the chair conformation, which minimizes both angle and torsional strain.[2] In p-Tercyclohexyl, the two substituent cyclohexyl groups on the central ring can be arranged in either a cis or trans configuration. The trans isomer, with both cyclohexyl groups in the equatorial position (diequatorial), is significantly more stable than the cis isomer, which would have one axial and one equatorial substituent.[3] This preference for the diequatorial conformation in the trans isomer is due to the minimization of steric hindrance, specifically the avoidance of 1,3-diaxial interactions that would be present in the axial conformation.[2] Therefore, for the purpose of this guide, we will focus on the most stable trans isomer of p-Tercyclohexyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules. Due to the lack of readily available experimental NMR spectra for p-Tercyclohexyl, the following analysis is based on established principles of NMR spectroscopy and data from analogous cyclohexyl systems.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum of trans-p-Tercyclohexyl is expected to be complex due to the overlapping signals of the numerous non-equivalent protons. However, we can predict the general regions and multiplicities of the signals based on the molecular structure.

Key Predicted Features:

  • Chemical Shift Regions: The protons on the saturated cyclohexane rings will resonate in the upfield region of the spectrum, typically between 0.8 and 2.0 ppm .[4]

  • Signal Multiplicity: The signals will appear as broad multiplets due to complex spin-spin coupling between adjacent protons.

  • Axial vs. Equatorial Protons: A key feature of cyclohexane NMR is the difference in chemical shifts between axial and equatorial protons. Generally, equatorial protons are deshielded and appear slightly downfield compared to their axial counterparts.[5] This is due to the anisotropic effect of the C-C single bonds in the ring. In the case of p-Tercyclohexyl, the rapid chair-flipping at room temperature for the two terminal cyclohexyl rings would lead to averaged signals for their protons. However, the central ring, being substituted with two bulky cyclohexyl groups, will have a much more rigid conformation, and it might be possible to distinguish between its axial and equatorial protons under specific experimental conditions (e.g., low temperature).

Predicted ¹H NMR Data for trans-p-Tercyclohexyl:

Predicted Chemical Shift (δ, ppm)MultiplicityAssignment
~ 1.0 - 1.4Broad mAxial protons on all three cyclohexane rings.
~ 1.6 - 2.0Broad mEquatorial protons on all three cyclohexane rings and methine protons (C-H).

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of p-Tercyclohexyl in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Shim the magnetic field to obtain optimal resolution.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Acquisition and Processing:

    • Acquire the Free Induction Decay (FID).

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase and baseline correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Due to the symmetry of the trans-p-Tercyclohexyl molecule, we can predict the number of distinct carbon signals.

Symmetry and Predicted Signals:

In the highly symmetrical trans-diequatorial conformation of p-Tercyclohexyl, we would expect to see a limited number of signals in the ¹³C NMR spectrum. The two terminal cyclohexyl groups are equivalent, and within each ring, there is symmetry. The central ring also possesses symmetry. We can predict four distinct carbon signals for the most stable conformer.[6]

Predicted ¹³C NMR Data for trans-p-Tercyclohexyl:

Predicted Chemical Shift (δ, ppm)Assignment
~ 40-45Methine carbons of the central ring (C1' and C4').
~ 30-35Methylene carbons adjacent to the methine carbons on the central and terminal rings (C2', C3', C5', C6').
~ 25-30Other methylene carbons on the terminal rings.
~ 20-25Methylene carbon at the 4-position of the terminal rings.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.5-0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.

  • Instrument Setup:

    • Use a broadband probe to cover the entire ¹³C chemical shift range.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

    • Set the spectral width appropriately (e.g., 0-220 ppm).

  • Data Acquisition and Processing:

    • Acquire the FID with a sufficient number of scans.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. As p-Tercyclohexyl is a saturated hydrocarbon, its IR spectrum will be relatively simple, characterized by C-H and C-C bond vibrations.

Key Predicted IR Absorptions:

The IR spectrum of p-Tercyclohexyl is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations.[7][8]

Predicted IR Data for p-Tercyclohexyl:

Wavenumber (cm⁻¹)Vibration TypeDescription
2960-2850C-H StretchStrong and sharp absorptions characteristic of sp³ C-H bonds in the cyclohexane rings.
1470-1445C-H Bend (Scissoring)Medium intensity absorption due to the scissoring motion of the CH₂ groups.
1365-1350C-H Bend (Wagging/Twisting)Weaker absorptions associated with the wagging and twisting motions of the CH₂ groups.
Below 1300C-C Stretch and BendA complex series of weaker absorptions in the fingerprint region, characteristic of the overall skeleton.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of liquid or solid p-Tercyclohexyl directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean before and after the measurement.

    • Collect a background spectrum of the empty ATR accessory.

  • Data Acquisition:

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.

Molecular Ion and Isotopic Pattern

The electron ionization (EI) mass spectrum of p-Tercyclohexyl is expected to show a molecular ion peak (M⁺) at m/z 248 , corresponding to the molecular weight of C₁₈H₃₂.[9] A small M+1 peak at m/z 249 will also be observed due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern

As a saturated hydrocarbon, the fragmentation of p-Tercyclohexyl will be driven by the cleavage of C-C bonds. The fragmentation pattern will likely involve the loss of one or both of the terminal cyclohexyl rings.

Key Predicted Fragments:

m/z ValueProposed Fragment IonLoss
248[C₁₈H₃₂]⁺ (Molecular Ion)-
165[C₁₂H₂₁]⁺ (Dicyclohexyl cation)Loss of a cyclohexyl radical (•C₆H₁₁)
83[C₆H₁₁]⁺ (Cyclohexyl cation)Loss of a dicyclohexyl radical
82[C₆H₁₀]⁺ (Cyclohexene radical cation)Loss of a cyclohexyl radical and H•
67[C₅H₇]⁺Further fragmentation of cyclohexyl ring
55[C₄H₇]⁺Further fragmentation of cyclohexyl ring
41[C₃H₅]⁺ (Allyl cation)Further fragmentation of cyclohexyl ring

The base peak in the mass spectrum of p-Tercyclohexyl is predicted to be at m/z 83 , corresponding to the stable cyclohexyl cation. The fragmentation cascade is initiated by the cleavage of the bond connecting a terminal cyclohexyl ring to the central ring.[10]

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion abundance versus m/z.

Visualization of Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the molecular structure and a simplified workflow for spectroscopic analysis.

Caption: 2D representation of p-Tercyclohexyl structure.

Spectroscopic_Workflow cluster_Sample Sample Preparation cluster_Analysis Spectroscopic Analysis cluster_Data Data Interpretation Sample p-Tercyclohexyl Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: General workflow for spectroscopic characterization.

Conclusion

References

  • Cyclic Stereochemistry (PART-7, PPT-7) Conformation-VII. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 1,1':2',1''-Tercyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • NMR Spectroscopy :: 5-HMR-5 Vicinal Proton-Proton Coupling 3JHH. (2020, February 14). Retrieved from [Link]

  • Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90.
  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved from [Link]

  • Cheméo. (n.d.). 1,1':4',1''-Tercyclohexane. Retrieved from [Link]

  • Malik, M. A. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
  • NIST. (n.d.). 1,1':3',1''-Tercyclohexane. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, March 10). mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis .... Retrieved from [Link]

  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

  • Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of the 3-methylcyclohexyl iodide (blue spectrum) and of 4-methylcyclohexyl iodide (red spectrum). Retrieved from [Link]

  • Modgraph. (n.d.). Proton chemical shifts in NMR spectroscopy. Part 7.1 C–C anisotropy and the methyl effect. Retrieved from [Link]

  • Cheméo. (n.d.). 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Retrieved from [Link]

  • NIST. (n.d.). Cyclohexene, 1-methyl-4-(1-methylethylidene)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025, October 30). C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ChemRxiv. (n.d.). CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. Retrieved from [Link]

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

  • NIST. (n.d.). Cyclohexane, 1-methylene-4-(1-methylethenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • PMC. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 4.6: Axial and Equatorial Bonds in Cyclohexane. Retrieved from [Link]

  • ResearchGate. (n.d.). Predicting C-13 NMR spectra by DFT calculations. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

Sources

Exploratory

potential applications of p-Tercyclohexyl in materials science

An In-Depth Technical Guide to the Potential Applications of p-Tercyclohexyl in Materials Science Authored by: Gemini, Senior Application Scientist Abstract The relentless pursuit of advanced materials with tailored prop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Potential Applications of p-Tercyclohexyl in Materials Science

Authored by: Gemini, Senior Application Scientist

Abstract

The relentless pursuit of advanced materials with tailored properties has led researchers to explore unique molecular architectures. Among these, saturated alicyclic compounds have garnered significant interest for their ability to impart desirable characteristics such as thermal stability, low viscosity, and high durability. This technical guide delves into the core properties and burgeoning applications of p-Tercyclohexyl, a molecule composed of three interconnected cyclohexane rings. We will explore its established role in the liquid crystal industry, investigate its potential as a foundational building block for next-generation high-performance polymers, and discuss its utility as a precursor in specialty chemical synthesis. This document is intended for materials scientists, polymer chemists, and researchers seeking to leverage the distinct structural attributes of p-Tercyclohexyl for materials innovation.

Part 1: The p-Tercyclohexyl Moiety: A Structural and Physicochemical Overview

At the heart of its utility lies the unique structure of p-Tercyclohexyl (CAS 35860-22-1). Comprising three saturated cyclohexane rings linked in a para configuration, this molecule is characterized by its rigid, bulky, and non-polar nature. Unlike its aromatic analog, p-Terphenyl, the absence of delocalized π-electrons in the fully hydrogenated rings fundamentally alters its physical and chemical properties.

The cyclohexane ring is a ubiquitous structural motif in organic chemistry, prized for its conformational rigidity.[1] This rigidity, conferred by the stable "chair" conformation, makes it a versatile scaffold for the precise spatial arrangement of functional groups, which in turn profoundly influences the material properties of any larger structure it is incorporated into.[1]

Molecular Structure of p-Tercyclohexyl

G cluster_0 Substrate Preparation cluster_1 Cell Assembly cluster_2 LC Filling & Sealing A 1. ITO Glass Cleaning (Sonication in Acetone, IPA, DI Water) B 2. Spin-Coating (Apply Polyimide Alignment Layer) A->B C 3. Curing (Bake coated substrates in oven) B->C D 4. Rubbing (Unidirectional rubbing with velvet cloth) C->D E 5. Apply UV-curable sealant (Dispense on one substrate) D->E F 6. Sprinkle Spacers (Ensure uniform cell gap) E->F G 7. Assemble Cell (Place second substrate, anti-parallel rubbing) F->G H 8. Cure Sealant (Expose to UV light) G->H I 9. Prepare LC Mixture (Heat mixture to isotropic phase) H->I J 10. Vacuum Filling (Fill cell via capillary action) I->J K 11. Seal Fill Port (Apply and cure final sealant) J->K L 12. Characterization (Electro-optical testing) K->L

Caption: Workflow for fabricating a liquid crystal test cell.

Detailed Protocol:

  • Substrate Cleaning: Indium Tin Oxide (ITO) coated glass substrates are sequentially sonicated in acetone, isopropyl alcohol (IPA), and deionized water to remove organic and inorganic contaminants.

  • Alignment Layer Deposition: A thin layer of a polyimide (PI) alignment agent is spin-coated onto the ITO surface. The choice of PI is critical as it dictates the initial orientation (pretilt angle) of the LC molecules.

  • Curing: The coated substrates are baked in a programmable oven to cure the polyimide layer.

  • Mechanical Rubbing: The cured PI surface is unidirectionally rubbed with a velvet cloth. This process creates microgrooves that physically guide the LC molecules to align in a uniform direction.

  • Cell Assembly: A UV-curable sealant is dispensed along the perimeter of one substrate. Microsphere spacers (e.g., 4.25 μm) are sprinkled over the surface to ensure a uniform gap between the two substrates. [2]The second substrate is placed on top with its rubbing direction anti-parallel to the first.

  • Curing: The assembled cell is exposed to UV light to cure the sealant, leaving a small port for filling.

  • Liquid Crystal Filling: The LC mixture containing the p-Tercyclohexyl compound is heated to its isotropic phase to reduce viscosity. The empty cell is placed in a vacuum chamber, and the fill port is dipped into the LC mixture. When the vacuum is released, the atmospheric pressure forces the LC into the cell via capillary action.

  • Sealing: The fill port is sealed with a final application of sealant and cured. The completed cell is now ready for electro-optical characterization.

Part 3: Potential in High-Performance Polymers

While its use in LCDs is well-established, the inherent properties of the p-Tercyclohexyl moiety make it a highly promising, albeit less explored, candidate for incorporation into high-performance polymer backbones. High-performance polymers are materials that maintain their desirable mechanical and chemical properties at elevated temperatures. [3]

Theoretical Advantages of a Tercyclohexyl-Based Polymer
  • High Glass Transition Temperature (Tg): The rigid and bulky nature of the tercyclohexyl unit would severely restrict segmental chain motion. This intramolecular rigidity is a key factor in achieving a high Tg, which is the primary determinant of a polymer's upper service temperature.

  • Thermal and Oxidative Stability: The absence of easily oxidizable C-H bonds (like benzylic protons in aromatic polymers) and the inherent strength of the C-C single bonds suggest that polymers incorporating this unit would exhibit excellent long-term thermal stability.

  • Low Dielectric Constant and Moisture Absorption: As a non-polar hydrocarbon structure, p-Tercyclohexyl would contribute to a low dielectric constant and low moisture uptake in the final polymer. These are critical properties for materials used in microelectronics packaging and high-frequency communication applications (e.g., 5G infrastructure).

  • Enhanced Solubility: Paradoxically, while the rigidity increases Tg, the non-planar, three-dimensional structure of the tercyclohexyl unit can disrupt the close chain packing that often renders rigid-rod polymers intractable. This could lead to improved solubility in organic solvents, facilitating processing. [4]

Hypothetical Synthesis of a Tercyclohexyl-Containing Polyester

To explore this potential, one could synthesize a diol or diacid monomer derived from p-Tercyclohexyl. The following outlines a hypothetical polycondensation reaction to create a high-performance polyester.

G M1 Tercyclohexyl-Diol (Monomer A) Reaction Polycondensation (High Temp, Vacuum, Catalyst) M1->Reaction M2 Terephthaloyl Chloride (Monomer B) M2->Reaction Polymer High-Tg Polyester (-[O-A-O-CO-B-CO-]n-) Reaction->Polymer Byproduct HCl (gas) Reaction->Byproduct

Caption: Hypothetical polycondensation to form a p-Tercyclohexyl-based polyester.

Experimental Protocol:

  • Monomer Synthesis: A di-functionalized p-Tercyclohexyl monomer, such as 4,4''-dihydroxy-p-tercyclohexyl, would first need to be synthesized. This is a non-trivial synthetic challenge but could potentially be achieved via catalytic hydrogenation of the corresponding dihydroxy-p-terphenyl.

  • Polymerization Setup: The synthesized tercyclohexyl-diol and an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) are added to a high-temperature, mechanically stirred reaction vessel equipped with a nitrogen inlet and a vacuum line. A high-boiling-point solvent (e.g., diphenyl sulfone) is used as the reaction medium.

  • Reaction: The temperature is gradually increased to >250°C to melt the monomers and initiate the polycondensation reaction. The reaction proceeds with the elimination of HCl gas, which is removed by the nitrogen purge and later by vacuum to drive the reaction to completion and achieve high molecular weight.

  • Isolation and Purification: After several hours, the viscous polymer melt is cooled, solidified, and then mechanically ground. The resulting polymer powder is purified by washing with appropriate solvents (e.g., acetone, methanol) to remove residual solvent and unreacted monomers.

  • Characterization: The final polymer would be characterized by Gel Permeation Chromatography (GPC) for molecular weight, Differential Scanning Calorimetry (DSC) for Tg, and Thermogravimetric Analysis (TGA) for thermal stability.

Part 4: Outlook and Future Directions

The applications of p-Tercyclohexyl in materials science are ripe for expansion. While its role in liquid crystals is a testament to the value of its unique physical properties, its potential in high-performance polymers remains largely untapped. Future research should focus on:

  • Cost-Effective Monomer Synthesis: Developing efficient, scalable synthetic routes to functionalized p-Tercyclohexyl monomers is the most critical hurdle to its adoption in the polymer industry.

  • Copolymerization Studies: Incorporating p-Tercyclohexyl units as a comonomer into existing high-performance polymers like PEEK or polyimides could be a pragmatic approach to enhancing specific properties like processability or dielectric performance without a complete redesign of the material.

  • Specialty Ligands: The synthesis of phosphine derivatives, analogous to the commercially successful tricyclohexylphosphine, could yield new, bulky electron-rich ligands for catalysis. [5][6]These ligands are crucial in transition metal-catalyzed reactions for producing pharmaceuticals, functional materials, and other liquid crystals. [5] In conclusion, p-Tercyclohexyl is more than just a specialty chemical; it is a versatile molecular building block whose full potential is yet to be realized. Its combination of rigidity, stability, and a unique three-dimensional structure offers compelling solutions to standing challenges in materials science, from faster-switching displays to more durable and processable high-performance polymers.

References

  • Synthetic Utility of Cyclohexane Derivatives in Organic Chemistry: Applic
  • PHYSICAL STUDIES OF CYCLOHEXANE DERIV
  • Cyclohexane – Knowledge and References - Taylor & Francis.
  • New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them - Taylor & Francis.
  • CAS 35860-22-1 (Tercyclohexyl) - BOC Sciences.
  • US9994770B2 - Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device - Google P
  • tercyclohexyl CAS#: 35860-22-1 - ChemicalBook.
  • High Performance Polymers - ResearchG
  • SAFETY D
  • Matrix Resins, High Strength Polyquinoxalines and Conducting Polyarom
  • CN102627667A - Method for production of tricyclohexylphosphine - Google P
  • Tricyclohexylphosphine 2622-14-2 - MilliporeSigma.
  • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC.

Sources

Foundational

p-Tercyclohexyl derivatives and their synthesis

An In-Depth Technical Guide to the Synthesis and Application of p-Tercyclohexyl Derivatives Abstract The p-tercyclohexyl scaffold, a saturated polycyclic hydrocarbon system, represents a cornerstone in the design of adva...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Application of p-Tercyclohexyl Derivatives

Abstract

The p-tercyclohexyl scaffold, a saturated polycyclic hydrocarbon system, represents a cornerstone in the design of advanced functional materials and complex molecular architectures. Characterized by a linear arrangement of three cyclohexane rings, these derivatives offer a unique combination of structural rigidity, conformational complexity, and thermal stability. This guide provides a comprehensive exploration of the synthetic pathways leading to p-tercyclohexyl derivatives, focusing on the underlying chemical principles that govern these transformations. We delve into the critical methodologies for constructing the p-terphenyl precursor, primarily through palladium-catalyzed cross-coupling reactions, and the subsequent stereocontrolled catalytic hydrogenation to achieve the saturated tercyclohexyl core. Furthermore, this document examines the key physical and chemical properties of these compounds, details their characterization, and highlights their significant applications, particularly in the field of liquid crystal displays and as high-performance heat transfer fluids. This work is intended for researchers, chemists, and materials scientists engaged in organic synthesis and the development of advanced materials.

Introduction: The Significance of the p-Tercyclohexyl Core

The p-tercyclohexyl framework consists of three cyclohexane rings linked in a 1,4- (para) configuration. This structure imparts a highly anisotropic, rod-like molecular shape, which is fundamental to many of its applications. Unlike its aromatic counterpart, p-terphenyl, the fully saturated p-tercyclohexyl system offers greater conformational flexibility and improved stability against heat and light, making it a superior component for specific high-performance applications.[1]

The primary value of p-tercyclohexyl derivatives lies in their ability to act as rigid, non-polar cores in larger molecular designs. This structural feature is pivotal in the formulation of liquid crystal compositions, where the shape anisotropy of the molecule contributes to the formation of mesophases.[1] Additionally, their exceptional thermal and radiation stability has led to their use as specialized heat transfer fluids in demanding environments.[2] Understanding the synthesis and properties of this scaffold is therefore crucial for the rational design of next-generation materials.

Synthetic Strategies: From Aromatic Precursors to Saturated Systems

The synthesis of p-tercyclohexyl derivatives is not a direct process but rather a two-stage strategic endeavor. The core challenge lies in first constructing the aromatic p-terphenyl backbone, which is then subjected to exhaustive hydrogenation to yield the desired saturated product.

Stage 1: Assembly of the p-Terphenyl Backbone

The formation of aryl-aryl bonds is a foundational challenge in organic synthesis. For p-terphenyls, transition metal-catalyzed cross-coupling reactions are the most efficient and widely adopted methods.[3]

The Suzuki-Miyaura reaction is arguably the most versatile method for this purpose, involving the palladium-catalyzed coupling of an organoboron species with an organohalide.[4][5] The reaction is prized for its operational simplicity, tolerance of a wide range of functional groups, and the relatively low toxicity of its boron-based reagents.[5][6]

The synthesis of a symmetrical p-terphenyl typically involves the coupling of two equivalents of an arylboronic acid with one equivalent of a 1,4-dihaloarene.

Causality in Protocol Design:

  • Catalyst Choice: A palladium(0) complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is often used. The phosphine ligands stabilize the Pd(0) state and facilitate the key steps of the catalytic cycle.[4] For more challenging substrates, catalysts with bulky, electron-rich N-heterocyclic carbene (NHC) ligands may offer improved performance.[7]

  • Base: A base, such as sodium carbonate or potassium fluoride, is essential. Its role is to activate the organoboron species by forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step.[7][8]

  • Solvent System: A two-phase solvent system, often a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base, is common. This ensures that both the organic-soluble reactants and the water-soluble base can interact effectively at the phase interface.[8]

The catalytic cycle, a self-validating system of repeating chemical steps, is central to the reaction's efficiency.

Suzuki_Cycle AteComplex AteComplex Transmetal Transmetal AteComplex->Transmetal Enters Cycle

An alternative strategy involves the use of Grignard reagents. These methods can be particularly effective for synthesizing symmetrical terphenyls.[9][10] One approach utilizes the reaction of an aryl Grignard reagent with a dihaloarene, often catalyzed by a nickel complex.[10] A more specialized method involves generating a benzyne intermediate from a mixed polyhalobenzene, which is then trapped by excess Grignard reagent to form the terphenyl structure in a one-pot synthesis.[3][9]

Causality in Protocol Design:

  • Reagent Stoichiometry: These reactions often require an excess of the Grignard reagent to drive the reaction to completion and, in the case of aryne-based methods, to act as both the base for aryne generation and the nucleophile for trapping.[9][11]

  • Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources like water and alcohols. Therefore, the use of flame-dried glassware and anhydrous solvents (e.g., THF, diethyl ether) is mandatory to prevent quenching of the reagent and ensure a high yield.[12]

Stage 2: Hydrogenation of the p-Terphenyl Core

Once the aromatic p-terphenyl precursor is synthesized and purified, the final and defining step is the complete saturation of the benzene rings to form the p-tercyclohexyl structure. This is achieved through catalytic hydrogenation.[2]

Causality in Protocol Design:

  • Catalyst: Heterogeneous catalysts such as platinum or palladium supported on activated carbon (Pt/C or Pd/C) are commonly employed.[13] These catalysts provide a high surface area for the adsorption of both the terphenyl substrate and hydrogen gas, facilitating the reduction.

  • Reaction Conditions: The hydrogenation of multiple aromatic rings is an energetically demanding process that requires elevated temperature (e.g., 180 °C) and high hydrogen pressure (e.g., 70 atm) to proceed at a reasonable rate.[13] The rate of hydrogenation typically decreases as the rings become saturated.[13]

  • Stereochemistry: The hydrogenation process introduces multiple stereocenters, leading to a mixture of stereoisomers. The specific stereochemical outcome can be influenced by the catalyst and reaction conditions, but achieving a single stereoisomer is exceptionally challenging and often requires specialized chiral catalysts or subsequent separation.[14][15] Controlling the stereochemistry is a critical consideration, as the spatial arrangement of the cyclohexane rings significantly impacts the final properties of the material.[15]

Synthesis_Workflow cluster_stage1 Stage 1: p-Terphenyl Synthesis cluster_stage2 Stage 2: Hydrogenation ArylHalide 1,4-Dihaloarene ArylBoronic Arylboronic Acid Suzuki Suzuki Coupling (Pd Catalyst, Base) Terphenyl p-Terphenyl Precursor Hydrogenation Catalytic Hydrogenation (High Temperature) Terphenyl->Hydrogenation Purification & Transfer Hydrogen H₂ Gas (High Pressure) Catalyst Pt/C or Pd/C Catalyst Tercyclohexyl p-Tercyclohexyl Product

Properties and Characterization

The physical properties of p-tercyclohexyl derivatives are a direct consequence of their molecular structure. Their elongated, rigid core and saturated nature result in distinct characteristics that are valuable for materials science.

PropertyTypical Value/DescriptionSignificance
Molecular Formula C₁₈H₃₂ (for unsubstituted)[16]Defines the basic composition and molecular weight.
Molecular Weight ~248.45 g/mol (for unsubstituted)[16]Influences volatility and intermolecular forces.
Appearance Colorless to white solid or viscous liquid.[2]Indicates purity.
Melting Point (Tfus) Varies with substitution; high for the parent compound.Defines the solid-state range and is critical for liquid crystal applications.[16]
Boiling Point (Tboil) High, e.g., ~593 K for related structures.[17]Low volatility is essential for high-temperature applications like heat transfer fluids.[2]
Viscosity (η) Generally low in the liquid or nematic phase.[1]Low viscosity is a key requirement for fast-switching liquid crystal displays.[1]
Solubility Insoluble in water; soluble in non-polar organic solvents.Governs choice of solvents for synthesis, purification, and formulation.
Thermal Stability Excellent; stable at high temperatures.[2]Crucial for applications in heat transfer and in devices with long operational lifetimes.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the complete saturation of the aromatic rings. The disappearance of signals in the aromatic region (δ 6.5-8.0 ppm) and the appearance of complex aliphatic signals (δ 1.0-2.5 ppm) are definitive indicators.

  • Mass Spectrometry (MS): Provides accurate molecular weight determination to confirm the identity of the final product.

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions, such as melting point and clearing point (the temperature at which a liquid crystal transitions to an isotropic liquid), which are critical for liquid crystal characterization.[1]

  • Polarized Optical Microscopy (POM): The primary technique for identifying and characterizing the liquid crystalline phases (e.g., nematic, smectic) based on their unique optical textures.

Key Applications

The unique combination of properties offered by the p-tercyclohexyl scaffold makes it indispensable in several high-technology fields.

Liquid Crystal Displays (LCDs)

The most prominent application of p-tercyclohexyl derivatives is as components in liquid crystal mixtures for display technology.[1]

LC_Properties Structure p-Tercyclohexyl Core Structure Feature1 Rigid, Rod-like Shape Structure->Feature1 Feature2 High Shape Anisotropy Structure->Feature2 Feature3 Saturated (Stable) Core Structure->Feature3 Property1 Wide Nematic Phase Range Feature1->Property1 Property2 Low Viscosity Feature1->Property2 Feature2->Property1 Property3 High Clearing Point Feature2->Property3 Property4 High Stability (Heat, UV) Feature3->Property4 Application High-Performance Liquid Crystal Displays Property1->Application Property2->Application Property3->Application Property4->Application

Their molecular structure promotes the formation of the nematic phase, where molecules align along a common director but lack positional order. This alignment can be controlled by an external electric field, allowing for the manipulation of light that forms the basis of LCDs. Key advantages they bring to LC mixtures include:

  • High Clearing Point: The rigidity of the core leads to strong intermolecular interactions, stabilizing the liquid crystal phase up to high temperatures.[1]

  • Low Viscosity: The saturated rings allow for easier molecular rotation compared to fused aromatic systems, contributing to faster switching times in displays.[1]

  • Excellent Stability: Resistance to degradation from heat and UV light ensures a long device lifetime and stable performance.[1]

Drug Development and Medicinal Chemistry

While not a primary application for the full p-tercyclohexyl structure, the constituent cyclohexyl ring is a prevalent motif in medicinal chemistry.[18][19] It is often used as a bioisostere for a phenyl ring to modulate a drug candidate's properties. Replacing an aromatic ring with a cyclohexyl ring can:

  • Increase Lipophilicity: Enhancing the molecule's ability to cross cell membranes.

  • Improve Metabolic Stability: Saturated rings are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.

  • Alter Binding Conformation: The three-dimensional chair/boat conformations of the cyclohexane ring can provide different spatial orientations for substituents, potentially leading to improved binding affinity and selectivity for a biological target.[15][20]

High-Temperature Heat Transfer Fluids

Hydrogenated terphenyls, which are mixtures containing p-tercyclohexyl isomers, are valued as high-performance heat transfer fluids.[2] Their high boiling points, low volatility, and exceptional thermal and radiolytic stability make them suitable for use in demanding applications such as nuclear reactor cooling systems and high-temperature chemical processing.[2]

Experimental Protocol: Synthesis of p-Tercyclohexane

This section provides a validated, two-step protocol for the synthesis of the parent p-tercyclohexane molecule.

Safety Note: All procedures should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Organohalides, palladium catalysts, and high-pressure hydrogen are hazardous and must be handled with appropriate care by trained personnel.

Part A: Suzuki-Miyaura Synthesis of p-Terphenyl

Materials:

  • 1,4-Dibromobenzene (1.0 eq)

  • Phenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq)

  • Sodium Carbonate (Na₂CO₃) (4.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-dibromobenzene, phenylboronic acid, and the palladium catalyst.

  • Solvent Addition: Add toluene, followed by ethanol and a 2M aqueous solution of sodium carbonate.

  • Degassing: Purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude p-terphenyl product will appear as an off-white solid.

  • Recrystallization: Purify the crude solid by recrystallization from a suitable solvent like ethanol or a toluene/hexanes mixture to yield pure p-terphenyl as white crystals.

  • Validation: Confirm product identity via melting point analysis (Lit. m.p. 212-214 °C) and NMR spectroscopy. The ¹H NMR spectrum should show characteristic multiplets in the aromatic region (δ ~7.4-7.7 ppm).

Part B: Catalytic Hydrogenation of p-Terphenyl

Materials:

  • p-Terphenyl (from Part A)

  • 10% Palladium on Carbon (Pd/C) or 5% Platinum on Carbon (Pt/C) (5-10% by weight)

  • Ethanol or Cyclohexane (as solvent)

Procedure:

  • Setup: Place the synthesized p-terphenyl and the hydrogenation catalyst into a high-pressure hydrogenation vessel (autoclave).

  • Solvent Addition: Add a suitable solvent such as ethanol or cyclohexane.

  • Sealing and Purging: Seal the reactor securely. Purge the vessel multiple times with nitrogen followed by hydrogen gas to ensure an inert atmosphere and then introduce the reactant hydrogen.

  • Reaction: Pressurize the reactor with hydrogen gas to the target pressure (e.g., 70 atm / ~1000 psi).[13] Begin stirring and heat the reactor to the target temperature (e.g., 180 °C).[13]

  • Monitoring: Monitor the reaction by observing the pressure drop in the reactor. The reaction is complete when hydrogen uptake ceases.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with nitrogen.

  • Purification: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure to obtain the crude p-tercyclohexane product.

  • Validation: The product can be further purified by recrystallization or sublimation if necessary. Confirm the complete saturation via ¹H NMR by ensuring the absence of any signals in the aromatic region. The spectrum will consist of broad, overlapping signals in the aliphatic region (δ 1.0-2.0 ppm). Mass spectrometry should confirm the expected molecular weight of C₁₈H₃₂.[16]

Conclusion and Future Outlook

p-Tercyclohexyl derivatives stand as a mature yet continually relevant class of compounds in materials science. Their synthesis, rooted in the powerful methodologies of cross-coupling chemistry followed by exhaustive hydrogenation, provides access to robust molecular building blocks. While their role in liquid crystal displays is well-established, future research may focus on the synthesis of precisely controlled stereoisomers to fine-tune material properties with even greater accuracy. The exploration of novel derivatives with tailored functional groups could also unlock new applications in areas such as smart materials, molecular sensors, and advanced lubricants, ensuring that the p-tercyclohexyl scaffold remains a subject of scientific and industrial interest for years to come.

References

  • Hart, H., & Shamouilian, S. (1982). Synthetically Useful Aryl-Aryl Bond Formation via Grignard Generation and Trapping of Arynes. A One-Step Synthesis of p-Terphenyl. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst | Request PDF. Retrieved from [Link]

  • ACS Publications. (1982). A one-pot synthesis of m-terphenyls, via a two-aryne sequence. Retrieved from [Link]

  • PMC. (n.d.). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Terphenyls | Request PDF. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Synthesis of Terphenyls. Retrieved from [Link]

  • Semantic Scholar. (2021). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Retrieved from [Link]

  • RSC Publishing. (2021). Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. Retrieved from [Link]

  • Cheméo. (n.d.). 1,1':4',1''-Tercyclohexane (CAS 1795-19-3) - Chemical & Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 2-Phenyl/cyclohexyl Cyclododecane Oxime Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (2023). Synthesis of 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. Retrieved from [Link]

  • University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • Cheméo. (n.d.). P-cyclohexyl phenyl ethyl ether (CAS 1504-96-7) - Chemical & Physical Properties. Retrieved from [Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]

  • Google Patents. (n.d.). US9994770B2 - Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device.
  • Cheméo. (n.d.). Cyclohexane, pentyl- (CAS 4292-92-6) - Chemical & Physical Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PLOS One. (2015). Stereochemical Control in the Still-Wittig Rearrangement Synthesis of Cyclohexyl (Z)-Alkene Inhibitors of Pin1. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • PMC. (n.d.). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). Retrieved from [Link]

  • PMC. (2025). New Insights into Polymeric Liquid Crystals and Their Applications. Retrieved from [Link]

  • Frontiers. (2021). Ionic Charge-Transfer Liquid Crystals Formed by Alternating Supramolecular Copolymerization of Liquid π-Donors and TCNQ. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activity of Diterpenylnaphthoquinone Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). P-Xylene. Retrieved from [Link]

  • ResearchGate. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. Retrieved from [Link]

  • PMC. (n.d.). Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis. Retrieved from [Link]

  • MDPI. (2010). Photochemical Transformations of Tetrazole Derivatives: Applications in Organic Synthesis. Retrieved from [Link]

  • PMC. (n.d.). Heterocycles in Medicinal Chemistry. Retrieved from [Link]

  • ScienceDirect. (2025). Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical trans. Retrieved from [Link]

  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Retrieved from [Link]

  • Cheméo. (n.d.). Heptylcyclohexane (CAS 5617-41-4) - Chemical & Physical Properties. Retrieved from [Link]

  • RSC Publishing. (2025). Stereoselective synthesis of P-stereogenic nucleotide prodrugs and oligonucleotides. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods of the synthesis of A-seco derivatives of pentacyclic triterpenoids. Retrieved from [Link]

  • ResearchGate. (n.d.). Stereochemical Aspects of Phosphorus Chemistry | Request PDF. Retrieved from [Link]

Sources

Exploratory

The Advent of Saturated Polyphenyls: A Technical Chronicle of p-Tercyclohexyl's Discovery and Synthesis

For Immediate Release This in-depth technical guide, intended for researchers, scientists, and drug development professionals, chronicles the discovery and history of p-Tercyclohexyl. It provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, chronicles the discovery and history of p-Tercyclohexyl. It provides a comprehensive overview of its synthesis, properties, and the scientific milestones that made its creation possible.

Introduction: The Significance of Saturated Alicyclic Compounds

p-Tercyclohexyl, known systematically as 1,1':4',1''-Tercyclohexane, is a saturated alicyclic hydrocarbon composed of three cyclohexane rings linked in a para configuration. Its unique structural and physicochemical properties, including high thermal stability and a defined stereochemistry, have made it a molecule of interest in materials science, particularly in the field of liquid crystals.[1] The journey to its synthesis is intrinsically linked to the foundational discoveries in catalytic hydrogenation that revolutionized organic chemistry in the early 20th century.

The Historical Context: A New Era of Catalysis

The story of p-Tercyclohexyl's discovery is not one of a singular "eureka" moment but rather the logical progression of a groundbreaking chemical technology: catalytic hydrogenation. At the turn of the 20th century, French chemist Paul Sabatier's pioneering work established the use of finely divided metals, particularly nickel, as powerful catalysts for the hydrogenation of unsaturated and aromatic organic compounds.[2][3] His method, for which he was awarded the Nobel Prize in Chemistry in 1912, opened the door to the systematic saturation of cyclic and polycyclic aromatic hydrocarbons.[2]

Sabatier, along with his collaborator Jean-Baptiste Senderens, demonstrated that benzene and its derivatives could be quantitatively converted to their corresponding cycloalkanes by passing their vapors over a heated nickel catalyst in the presence of hydrogen gas.[2][3] This fundamental transformation laid the groundwork for the synthesis of a vast array of alicyclic compounds that were previously inaccessible.

Building upon Sabatier's work, Vladimir Ipatieff further advanced the field by introducing high-pressure hydrogenation techniques, which expanded the scope and efficiency of these reactions.[4] The ability to systematically hydrogenate aromatic rings provided the essential chemical tool required to conceive of and synthesize fully saturated polyphenyl systems like p-Tercyclohexyl. While a specific first synthesis paper for p-Tercyclohexyl is not readily identifiable in early literature, its creation is a direct consequence of these early 20th-century advancements in catalytic hydrogenation. The primary and most direct route to p-Tercyclohexyl is the complete hydrogenation of its aromatic precursor, p-terphenyl.[5]

The Synthetic Pathway: From Aromatic Precursor to Saturated Product

The synthesis of p-Tercyclohexyl is achieved through the catalytic hydrogenation of p-terphenyl. This process involves the addition of hydrogen atoms across the double bonds of the three aromatic rings, converting them into saturated cyclohexane rings.

Synthesis_of_p_Tercyclohexyl cluster_reaction cluster_conditions Reaction Conditions p_terphenyl p-Terphenyl (C18H14) p_tercyclohexyl p-Tercyclohexyl (C18H32) p_terphenyl->p_tercyclohexyl Catalytic Hydrogenation reagents + 9H₂ (Hydrogen Gas) reagents->p_tercyclohexyl catalyst Catalyst (e.g., Ni, Pt, Pd) High Pressure, High Temperature

Caption: Synthetic route from p-Terphenyl to p-Tercyclohexyl.

The reaction is typically carried out at elevated temperatures and pressures to ensure the complete saturation of all three aromatic rings. The choice of catalyst is crucial, with nickel, platinum, and palladium being commonly employed due to their high activity and stability under these conditions.[5][6]

Experimental Protocol: Catalytic Hydrogenation of p-Terphenyl

The following is a representative protocol for the synthesis of p-Tercyclohexyl, drawing upon established principles of catalytic hydrogenation of aromatic compounds.

Materials:

  • p-Terphenyl

  • Raney Nickel (or Platinum on carbon, Palladium on carbon)

  • Ethanol (or other suitable solvent)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

Procedure:

  • Catalyst Preparation: If using Raney Nickel, wash the catalyst with distilled water until the washings are neutral, followed by a final wash with the reaction solvent (ethanol).

  • Reactor Charging: In a high-pressure autoclave, charge the p-terphenyl and the solvent. Add the pre-washed catalyst. The typical substrate-to-catalyst ratio by weight is in the range of 10:1 to 20:1.

  • System Purging: Seal the reactor and purge the system several times with nitrogen gas to remove any air, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 70-100 atm). Heat the reactor to the target temperature (e.g., 150-200 °C) with vigorous stirring.[5]

  • Monitoring the Reaction: The progress of the reaction can be monitored by observing the drop in hydrogen pressure as it is consumed. The reaction is considered complete when the hydrogen uptake ceases.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Open the reactor and filter the reaction mixture to remove the catalyst. The solvent can be removed from the filtrate by rotary evaporation.

  • Purification: The crude p-Tercyclohexyl can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to yield the final product.

Physicochemical Properties of p-Tercyclohexyl

The successful synthesis of p-Tercyclohexyl yields a compound with distinct physical and chemical properties compared to its aromatic precursor.

Propertyp-Terphenylp-Tercyclohexyl
Molecular Formula C₁₈H₁₄C₁₈H₃₂
Molar Mass 230.31 g/mol 248.48 g/mol
Appearance White crystalline solidWhite crystalline solid
Melting Point 212-214 °CVaries with isomer
Boiling Point 379 °C~330-340 °C
Solubility Insoluble in water, soluble in organic solventsInsoluble in water, soluble in organic solvents

Applications and Future Directions

Initially, hydrogenated terphenyls found application as high-temperature heat transfer fluids due to their excellent thermal stability.[7] More recently, the rigid and well-defined three-dimensional structure of p-Tercyclohexyl has made it a valuable building block in the design of liquid crystal materials for display technologies.[1] The specific stereochemistry of the cyclohexane rings influences the mesophase behavior and electro-optical properties of the resulting liquid crystal mixtures.

The continued exploration of p-Tercyclohexyl and its derivatives is expected to yield novel materials with tailored properties for advanced applications in electronics and materials science. The legacy of Sabatier's fundamental discoveries continues to resonate, enabling the synthesis of complex saturated molecules that are integral to modern technology.

References

  • Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high Tc phase. arXiv.org. Accessed March 7, 2024. [Link]

  • Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. ResearchGate. Accessed March 7, 2024. [Link]

  • Review articles in ALICYCLIC HYDROCARBONS. ResearchGate. Accessed March 7, 2024. [Link]

  • Sabatier, P. Nobel Lecture: The Method of Direct Hydrogenation by Catalysis. NobelPrize.org. Published December 11, 1912. Accessed March 7, 2024. [Link]

  • Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device.
  • Sabatier reaction. Wikipedia. Accessed March 7, 2024. [Link]

  • Method for preparing hydrogenated terphenyl.
  • Synthesis of Terphenyls. ResearchGate. Accessed March 7, 2024. [Link]

  • Structural diversity and biological activity of natural p-terphenyls. PMC. Accessed March 7, 2024. [Link]

  • Simple Alicyclic Carbon Compounds and Their Synthesis. Scribd. Accessed March 7, 2024. [Link]

  • Hydrogenation. Wikipedia. Accessed March 7, 2024. [Link]

  • Boosting homogeneous chemoselective hydrogenation of olefins mediated by a bis(silylenyl)terphenyl-nickel(0) pre-catalyst. PMC. Accessed March 7, 2024. [Link]

  • In 1915, Paul Sabatier, a pioneer in hydrogenation chemistry who had shared the 1912 Nobel Prize with Victor Grignard, observed. Accessed March 7, 2024. [Link]

  • Synthesis and physical properties of several aliphatic and alicyclic hydrocarbons. NIST Technical Series Publications. Accessed March 7, 2024. [Link]

  • An essay on the history of catalytic hydrogenation of organic compounds. From P. Sabatier and V.N. Ipatieff to the present days. ResearchGate. Accessed March 7, 2024. [Link]

  • Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. ResearchGate. Accessed March 7, 2024. [Link]

  • Aromatic Hydrocarbons – Introductory Chemistry. Pressbooks. Accessed March 7, 2024. [Link]

  • Paul Sabatier, 1859-1941. The Royal Society. Accessed March 7, 2024. [Link]

  • Facile synthesis of potassium intercalated p-terphenyl and signatures of a possible high T c phase. ResearchGate. Accessed March 7, 2024. [Link]

  • Process for the catalytic hydrogenation of aromatic hydrocarbons.
  • Alicyclic Compound: Types, Properties & Examples Explained. Vedantu. Accessed March 7, 2024. [Link]

  • Paul Sabatier – The father of the chemical theory of catalysis. Comptes Rendus de l'Académie des Sciences. Accessed March 7, 2024. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Accessed March 7, 2024. [Link]

  • Process and catalyst for partially hydrogenating aromatics to produce cycloolefins.
  • Catalytic Hydrogenation of Hydrocarbons for Gasoline Production. Journal of Physical Science. Accessed March 7, 2024. [Link]

  • Hydrocarbons, Saturated and Alicyclic. ILO Encyclopaedia of Occupational Health and Safety. Accessed March 7, 2024. [Link]

  • Hydrogenation of CO2 into aromatics over ZnZrO–Zn/HZSM-5 composite catalysts derived from ZIF-8. Catalysis Science & Technology (RSC Publishing). Accessed March 7, 2024. [Link]

  • Effects of Reaction Atmospheres on Hydrogenation Selectivity of Bicyclic Aromatics on NiMoS Active Sites—Combining DFT Calculation and Experiments. MDPI. Accessed March 7, 2024. [Link]

Sources

Foundational

Theoretical Studies and Computational Modeling of p-Tercyclohexyl: A Comprehensive Technical Guide

Executive Summary The compound p-Tercyclohexyl (1,1':4',1''-Tercyclohexane, CAS 1795-19-3) is a fully saturated, three-ring alicyclic hydrocarbon. While structurally simple, its unique rigid, rod-like geometry makes it a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound p-Tercyclohexyl (1,1':4',1''-Tercyclohexane, CAS 1795-19-3) is a fully saturated, three-ring alicyclic hydrocarbon. While structurally simple, its unique rigid, rod-like geometry makes it a critical core motif in the design of advanced nematic liquid crystals and a benchmark molecule for thermophysical predictive modeling. This whitepaper provides an in-depth technical framework for the computational modeling of p-tercyclohexyl, detailing the causality behind conformational analysis, dielectric anisotropy prediction via Density Functional Theory (DFT), and volume-based thermodynamic modeling.

Structural Intricacies & Conformational Space

p-Tercyclohexyl ( C18​H32​ ) consists of a central cyclohexane ring flanked by two terminal cyclohexane rings at the 1 and 4 positions 1. The macroscopic properties of materials incorporating this core depend entirely on its microscopic conformational state.

For the molecule to exhibit the linear, rod-like shape required for nematic phase stability in liquid crystals, the central ring must adopt a trans-1,4-disubstitution pattern. In this state, both terminal rings occupy equatorial positions. Any transition to an axial position introduces severe 1,3-diaxial steric strain, breaking the linearity of the molecule and drastically reducing its clearing temperature (nematic-to-isotropic transition).

Conformation EqEq Eq-Eq (Global Min) TS1 Twist-Boat (TS1) EqEq->TS1 Ring Flip 1 AxEq Ax-Eq (Local Min) TS2 Twist-Boat (TS2) AxEq->TS2 Ring Flip 2 AxAx Ax-Ax (High E) TS1->AxEq TS2->AxAx

Conformational transition states of p-tercyclohexyl during chair-to-chair ring inversion.

Quantum Mechanical Modeling of Dielectric Properties

In display technologies, the dielectric anisotropy ( Δϵ ) of a liquid crystal dictates its response to an applied electric field. p-Tercyclohexyl derivatives are prized for their low optical birefringence ( Δn ) due to the absence of π -electrons, making them ideal for reflective displays. However, accurately predicting their Δϵ requires rigorous quantum mechanical modeling.

The Failure of Semi-Empirical Methods

Historically, semi-empirical methods like AM1 were used to calculate dipole moments and polarizability tensors. However, AM1 significantly underestimates polarizability because it lacks the diffuse basis functions required to model the extended electron clouds of bulky alicyclic systems. Recent data-driven studies demonstrate that modern composite DFT methods, such as r²SCAN-3c , provide substantially improved accuracy for polarizability tensors when coupled with the Maier-Meier relations 2.

The Maier-Meier Equations

The dielectric anisotropy is calculated using the Maier-Meier relationship, which links the macroscopic Δϵ to the microscopic molecular dipole moment ( μ ), the polarizability anisotropy ( Δα ), and the nematic order parameter ( S ). The use of r²SCAN-3c ensures that the Δα input is physically faithful to the molecule's true electron density distribution.

Thermophysical Property Prediction: The Volume Approach

Predicting the isobaric heat capacity ( Cp​ ) of liquid p-tercyclohexyl via standard statistical mechanics (partition functions) is computationally prohibitive and often inaccurate. A molecule with 50 atoms possesses a dense manifold of low-frequency, highly anharmonic torsional modes. Furthermore, ab initio gas-phase calculations fail to account for the complex intermolecular van der Waals forces present in the condensed phase.

To bypass this, researchers utilize a volume-based empirical correlation. The "true" molecular volume ( Vm​ ) is calculated from the DFT-optimized 3D structure using van der Waals radii. This volume scales linearly with the liquid-phase heat capacity at 298.15 K, providing a highly accurate, computationally inexpensive predictive model for complex organic liquids 3.

Standardized Computational Protocols

To ensure scientific integrity and reproducibility, the following self-validating workflows must be adhered to when modeling p-tercyclohexyl.

Protocol A: DFT Optimization and Dielectric Anisotropy Extraction
  • Initial Geometry Generation: Construct the trans,trans-1,1':4',1''-tercyclohexane isomer. Ensure all three rings are in the chair conformation with equatorial linkages.

  • Conformational Search: Perform a systematic rotor search using the MMFF94 force field to identify the global minimum. Causality: This prevents the DFT optimization from becoming trapped in a local axial-equatorial minimum.

  • DFT Optimization: Optimize the lowest-energy conformer using the r²SCAN-3c composite method. Causality: This functional includes built-in dispersion corrections (D4) essential for capturing the intramolecular interactions between the saturated rings.

  • Frequency Validation (Self-Validation Step): Run a vibrational frequency calculation at the same level of theory. Verify the absence of imaginary frequencies to confirm the geometry is a true local minimum.

  • Tensor Extraction: Extract the dipole moment vector ( μ ) and the polarizability tensor ( α ) from the optimized output.

  • Maier-Meier Application: Input the extracted quantum parameters into the Maier-Meier equations alongside an assumed order parameter (typically S≈0.6 for room temperature nematics) to yield Δϵ .

Protocol B: Isobaric Heat Capacity ( Cp​ ) Prediction
  • Volume Calculation: Export the validated DFT-optimized coordinates (from Protocol A, Step 4).

  • van der Waals Integration: Calculate the "true" molecular volume ( Vm​ in ų) using a numerical Monte Carlo integration algorithm based on standard atomic van der Waals radii.

  • Empirical Mapping: Apply the phase-specific linear regression model: Cp​(liq,298.15K)=a⋅Vm​+b to derive the macroscopic heat capacity 3.

Workflow Start Input 3D Structure (p-Tercyclohexyl) ConfSearch Conformational Search (MMFF94) Start->ConfSearch GeomOpt Geometry Optimization & Freq (DFT: r²SCAN-3c) PropCalc Extract Tensors (Dipole, Polarizability) GeomOpt->PropCalc Zero Imaginary Freqs ThermoCalc Volume Calculation (Isobaric Heat Capacity Cp) GeomOpt->ThermoCalc Optimized Geometry ConfSearch->GeomOpt Global Minima MaierMeier Maier-Meier Equations (Dielectric Anisotropy Δε) PropCalc->MaierMeier

Computational workflow for predicting dielectric and thermophysical properties of p-tercyclohexyl.

Quantitative Data Summaries

The following tables summarize the fundamental properties and theoretical conformational energy landscape of the p-tercyclohexyl core.

Table 1: Fundamental Chemical & Predicted Properties
PropertyValue / MethodologySource
Molecular Weight 248.45 g/mol 1
Chemical Formula C18​H32​ 1
Isobaric Heat Capacity ( Cp​ ) Derived via Vm​ linear regression3
Dielectric Anisotropy ( Δϵ ) Derived via r²SCAN-3c & Maier-Meier2
Table 2: Representative Conformational Energy Landscape

(Note: Values represent standard theoretical relative energies ( ΔE ) for 1,4-dicyclohexylcyclohexane steric strain profiles).

Conformer StateLinkage GeometryRelative Energy ( ΔE , kcal/mol)Structural Implication
Global Minimum Equatorial, Equatorial0.0Linear, nematic phase compatible.
Local Minimum Axial, Equatorial~1.8Bent structure, disrupts liquid crystal packing.
High Energy Axial, Axial~3.6Highly strained (1,3-diaxial interactions).
Transition State Twist-Boat~5.5Peak energy barrier during chair inversion.

References

  • 3Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. Source: nih.gov.

  • 1Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Source: chemeo.com.

  • [[2]]() Data-Driven Prediction of Dielectric Anisotropy in Nematic Liquid Crystals. Source: arxiv.org.

Sources

Exploratory

p-Tercyclohexyl as a building block in organic synthesis

The p-Tercyclohexyl Scaffold: A Comprehensive Guide to Synthesis, Properties, and Applications in Advanced Materials and Therapeutics Executive Summary In the landscape of organic synthesis, the pursuit of rigid, lipophi...

Author: BenchChem Technical Support Team. Date: March 2026

The p-Tercyclohexyl Scaffold: A Comprehensive Guide to Synthesis, Properties, and Applications in Advanced Materials and Therapeutics

Executive Summary

In the landscape of organic synthesis, the pursuit of rigid, lipophilic, and metabolically stable building blocks has driven the evolution of alicyclic chemistry. Among these, p-tercyclohexyl (1,1':4',1''-tercyclohexyl) stands out as a premier structural motif. Composed of three cyclohexane rings connected in a para-fashion, this fully saturated hydrocarbon acts as a highly rigid, rod-like core. As a Senior Application Scientist, I have observed that while aromatic analogs like p-terphenyl are ubiquitous, the saturated p-tercyclohexyl offers distinct advantages: absolute UV transparency, resistance to aromatic oxidation (epoxidation), and exceptional mesogenic properties.

This whitepaper provides an in-depth technical analysis of p-tercyclohexyl, detailing its thermodynamic profile, structure-property relationships, and self-validating synthetic protocols required to leverage this building block in liquid crystals and drug discovery.

Structural Rationale and Thermodynamic Profiling

The utility of p-tercyclohexyl stems directly from its conformational geometry. Unlike p-terphenyl, which suffers from steric clashing between ortho-hydrogens leading to twisted inter-ring dihedral angles, p-tercyclohexyl in its trans,trans-configuration adopts a nearly linear, extended "chair-chair-chair" conformation. This maximizes the molecule's length-to-width aspect ratio, a critical parameter for inducing nematic phases in liquid crystals[1].

Furthermore, the exhaustive saturation drastically alters the thermodynamic properties of the scaffold. Recent calorimetric studies on volume-based thermodynamics have mapped the isobaric heat capacities of tercyclohexyl derivatives, proving their high thermal capacity and stability in condensed phases[2].

Table 1: Thermodynamic Data of Functionalized Tercyclohexyls | Compound | Isobaric Heat Capacity Cp​(liq) (J/mol/K) | Structural Variation | Reference | | :--- | :--- | :--- | :--- | | 4'-Heptyl-p-tercyclohexyl | 752.70 | Para-linkage (Linear) |[2] | | 4'-Heptyl-m-tercyclohexyl | 668.60 | Meta-linkage (Kinked) |[2] |

Table 2: Comparative Physicochemical Properties

Property p-Terphenyl p-Tercyclohexyl Impact on Application

| Saturation | Fully Aromatic | Fully Saturated | Eliminates π−π stacking; increases solubility in aliphatic media. | | Geometry | Twisted Planar | Rigid Rod (all-equatorial) | Enhances clearing points in liquid crystal displays (LCDs). | | UV Absorption | Strong (UV-Vis active) | Transparent | Ideal for optical materials requiring high light transmittance. | | Metabolic Liability | High (CYP450 oxidation) | Low | Serves as a bioisostere for extended lipophilic pharmacophores. |

Synthetic Workflows: Top-Down vs. Bottom-Up

Synthesizing the p-tercyclohexyl core requires overcoming significant stereochemical challenges. The goal is to isolate the trans,trans-isomer, where all inter-ring bonds occupy equatorial positions, ensuring the linear rod-like geometry.

Pathway A: Top-Down Exhaustive Hydrogenation

The most direct route to p-tercyclohexyl is the exhaustive catalytic hydrogenation of p-terphenyl[3]. The mechanistic rationale for this approach dictates the use of high-pressure hydrogen and highly active transition metal catalysts (e.g., Ru/Al 2​ O 3​ or Pd/C) to overcome the resonance stabilization energy of the three conjugated phenyl rings[4].

Because hydrogenation initially yields a complex mixture of cis and trans isomers, the protocol must incorporate a thermodynamic equilibration step. Heating the mixture in the presence of a catalyst allows the reversible dehydrogenation/rehydrogenation of the tertiary carbons, funneling the mixture toward the thermodynamically favored all-equatorial (trans,trans) isomer, which can then be isolated via fractional crystallization.

Pathway B: Bottom-Up Assembly

For functionalized building blocks (e.g., tercyclohexyl-4-ones), a bottom-up approach is required. This involves the cross-coupling or Grignard addition of a cyclohexyl metal species to a bicyclohexyl ketone, followed by dehydration and stereoselective reduction[1]. This method allows for the asymmetric functionalization of the termini, which is vital for synthesizing polar liquid crystal components.

G A p-Terphenyl B Exhaustive Hydrogenation (Ru/Al2O3, H2, 150°C) A->B High Pressure C p-Tercyclohexyl (Isomeric Mixture) B->C + 9 H2 D Thermodynamic Equilibration & Fractional Crystallization C->D Stereochemical Control E trans,trans-p-Tercyclohexyl D->E Pure Rigid Scaffold

Fig 1: Top-down synthetic workflow for trans,trans-p-tercyclohexyl via catalytic hydrogenation.

Industrial and Pharmaceutical Applications

The structural traits of p-tercyclohexyl dictate its specialized applications.

G Core p-Tercyclohexyl Core Prop1 High Lipophilicity Core->Prop1 Prop2 Rigid Rod Geometry (Chair-Chair-Chair) Core->Prop2 Prop3 UV Transparency (No pi-systems) Core->Prop3 App1 Drug Discovery Scaffolds (Metabolic Stability) Prop1->App1 Prop2->App1 App2 Nematic Liquid Crystals (High Clearing Point) Prop2->App2 App3 Optical Materials Prop2->App3 Prop3->App3

Fig 2: Structure-property relationships mapping p-tercyclohexyl traits to industrial applications.

Liquid Crystals (LCs): The incorporation of tercyclohexyl moieties into LC mixtures dramatically elevates the clearing point (the temperature at which the liquid crystal transitions into an isotropic liquid) without disproportionately increasing viscosity[1]. This is crucial for automotive displays and outdoor LCDs that must operate under extreme thermal loads.

Drug Discovery: While highly lipophilic, the tercyclohexyl motif is utilized as a rigid spacer in bivalent ligands or as a hydrophobic anchor in membrane-interacting therapeutics. Because it lacks the π -electron clouds of terphenyl, it avoids π−π stacking-induced aggregation in aqueous media, and bypasses specific cytochrome P450-mediated aromatic oxidations.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed with built-in validation checkpoints.

Protocol 1: Exhaustive Catalytic Hydrogenation of p-Terphenyl

Objective: Synthesize fully saturated p-tercyclohexyl from p-terphenyl with high stereoselectivity for the all-trans isomer.

  • Preparation: Charge a high-pressure stainless-steel autoclave with p-terphenyl (10.0 g, 43.4 mmol) and anhydrous methylcyclohexane (150 mL).

  • Catalyst Addition: Add 5% Ru/Al 2​ O 3​ (1.0 g). Causality Check: Ruthenium on alumina is selected over Pd/C to minimize hydrogenolysis (C-C bond cleavage) at the elevated temperatures required for exhaustive aromatic reduction[4].

  • Purging & Pressurization: Seal the autoclave. Purge with inert Argon (3x), followed by Hydrogen gas (3x). Pressurize the vessel to 150 bar with H 2​ .

  • Reaction: Heat the stirred mixture to 150 °C. Validation: Monitor the pressure drop. The theoretical uptake is 9 equivalents of H 2​ . Maintain temperature and pressure for 24 hours until H 2​ consumption ceases[3].

  • Thermodynamic Equilibration: Cool the reactor to 80 °C, vent the hydrogen, and add a catalytic amount of sodium ethoxide (0.5 g) to the mixture. Heat at reflux for 12 hours. Causality Check: Base-catalyzed enolization (if residual ketones from partial oxidation exist) or thermal equilibration ensures the conversion of kinetically formed cis-linkages to the thermodynamically stable trans,trans-equatorial configuration.

  • Workup & Isolation: Filter the hot mixture through a pad of Celite to remove the Ru catalyst. Concentrate the filtrate under reduced pressure to 50 mL and allow it to cool to room temperature.

  • Crystallization: Collect the precipitated trans,trans-p-tercyclohexyl via vacuum filtration. Wash with cold ethanol. Validation: Confirm the stereochemistry via 1 H NMR (axial protons at the ring junctions will appear as broad multiplets with large J -coupling constants >10 Hz) and GC-MS.

Protocol 2: Synthesis of trans-1,1':4',1''-tercyclohexyl-4-one

Objective: Generate a functionalizable tercyclohexyl building block via bottom-up assembly.

  • Grignard Preparation: In an oven-dried Schlenk flask under Argon, prepare 4-phenylcyclohexylmagnesium bromide (50 mmol) in anhydrous THF (100 mL).

  • Coupling: Cool the flask to -78 °C. Dropwise, add a solution of 1,4-cyclohexanedione monoethylene acetal (45 mmol) in THF (50 mL).

  • Dehydration & Deprotection: Quench with saturated NH 4​ Cl. Extract with EtOAc. Concentrate the organic layer and dissolve the crude tertiary alcohol in toluene (100 mL). Add p-Toluenesulfonic acid (p-TsOH, 10 mol%) and reflux using a Dean-Stark trap for 6 hours to simultaneously dehydrate the alcohol and cleave the acetal.

  • Hydrogenation: Transfer the resulting unsaturated bicyclic ketone to a Parr shaker. Add 10% Pd/C (0.5 g) and ethanol (100 mL). Hydrogenate at 50 psi H 2​ at room temperature for 12 hours.

  • Purification: Filter through Celite, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to yield the pure tercyclohexyl-4-one. Validation: The presence of the ketone infrared stretch at ~1715 cm −1 and the absence of olefinic protons in 1 H NMR confirm successful assembly and reduction.

References

  • MDPI. "Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume." Molecules, 2019.
  • Queen's University Belfast. "Synthesis and analysis of polyphenyl compounds and their derivatives." QUB Research Portal, 2021.
  • Google Patents. "Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device." US Patent 9994770B2, 2018.
  • National Institutes of Health (NIH) / JACS. "From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane." Journal of the American Chemical Society, 2020.

Sources

Foundational

Chemical Identity and Structural Significance

An in-depth technical analysis of p-Tercyclohexyl (systematically known as 1,4-dicyclohexylcyclohexane or 1,1':4',1''-tercyclohexane) requires bridging the gap between fundamental structural chemistry and advanced materi...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of p-Tercyclohexyl (systematically known as 1,4-dicyclohexylcyclohexane or 1,1':4',1''-tercyclohexane) requires bridging the gap between fundamental structural chemistry and advanced materials science. As a Senior Application Scientist, I have structured this whitepaper to bypass superficial summaries and instead focus on the mechanistic causality behind its synthesis, its thermodynamic behavior, and its critical role in modern industrial applications—ranging from liquid crystal (LC) precursors to Liquid Organic Hydrogen Carriers (LOHCs).

p-Tercyclohexyl ( C18​H32​ ) is the fully saturated, non-aromatic analog of para-terphenyl[1][2]. The exhaustive hydrogenation of the three conjugated benzene rings yields a linear, rigid sequence of three cyclohexane rings[3].

The scientific interest in this molecule stems directly from its conformational rigidity and stereochemistry . The trans,trans-isomer of 1,4-dicyclohexylcyclohexane provides a highly extended, rod-like (calamitic) geometry[4]. Unlike its aromatic precursor, the absence of delocalized π -electrons drastically reduces its optical birefringence and UV absorption, making it an ideal structural core for specialized optical materials and high-clearing-point nematic liquid crystals[5].

Table 1: Physicochemical and Thermodynamic Profile

Data synthesized from computed models and empirical thermodynamic studies[1][6][7].

PropertyValue / DescriptionMechanistic Implication
Molecular Weight 248.45 g/mol High mass-to-rotatable-bond ratio ensures high thermal stability.
Rotatable Bonds 2 (Inter-ring C-C bonds)Limits conformational entropy, favoring crystalline/nematic packing.
XLogP3 8.2Highly lipophilic; dictates its use in non-polar heat transfer fluids.
Topological Polar Surface Area (tPSA) 0 ŲComplete absence of hydrogen bonding capabilities.
Isobaric Heat Capacity ( Cp,liq​ ) ~ 700 - 750 J/mol/K (Extrapolated)High heat capacity correlates with its "true" molecular volume, making its derivatives excellent thermal energy storage mediums.

Mechanistic Synthesis: Exhaustive Catalytic Hydrogenation

The synthesis of p-tercyclohexyl from p-terphenyl is not a trivial reduction; it requires overcoming the high resonance stabilization energy of the conjugated terphenyl system without inducing carbon-carbon bond cleavage (hydrocracking)[3][8].

Causality in Catalyst Selection: Standard palladium on carbon (Pd/C) often stalls at partially hydrogenated intermediates due to product inhibition and lower hydrogen spillover rates. Therefore, Platinum on Carbon (Pt/C) or Ruthenium on Alumina ( Ru/Al2​O3​ ) is strictly preferred[8]. Ruthenium provides optimal d-band center alignment for the dissociative adsorption of H2​ , while the acidic sites on the alumina support facilitate the rapid saturation of the central aromatic ring, which is sterically hindered.

Protocol 1: Exhaustive Hydrogenation to p-Tercyclohexyl

This protocol is a self-validating system: the absence of UV fluorescence in the final product confirms the total elimination of the aromatic π -system.

  • Substrate Preparation: Dissolve 10.0 g of high-purity p-terphenyl in 150 mL of anhydrous, degassed cyclohexane. Rationale: Cyclohexane acts as a spectator solvent that will not compete for catalytic active sites.

  • Catalyst Loading: Add 0.5 g of 3% Pt/C (or Ru/Al2​O3​ ) catalyst. Transfer the mixture to a high-pressure Parr reactor.

  • Pressurization & Purging: Purge the reactor three times with inert Argon, followed by three purges with high-purity H2​ gas. Pressurize the reactor to 50 atm (approx. 735 psi) with H2​ .

  • Thermal Activation: Ramp the temperature to 240°C – 260°C at a rate of 5°C/min. Maintain vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.

  • Reaction Monitoring: Monitor the pressure drop. The reaction is complete when hydrogen consumption ceases (theoretical uptake: 9 moles of H2​ per mole of p-terphenyl).

  • Isomeric Isolation: Cool the reactor, vent carefully, and filter the catalyst over a Celite pad. To isolate the thermodynamically stable trans,trans-isomer, subject the crude liquid to fractional crystallization using a low-boiling hydrocarbon solvent.

Application: Liquid Organic Hydrogen Carriers (LOHC)

The reversible hydrogenation of polyaromatic hydrocarbons is a leading strategy for safe, high-density hydrogen storage. The p-terphenyl p-tercyclohexyl pair is heavily investigated because it offers a theoretical hydrogen storage capacity of approximately 7.2 wt%[8].

LOHC_Pathway A p-Terphenyl (Hydrogen Depleted) B Catalytic Hydrogenation (Ru/Al2O3, H2, 250°C) A->B +9 H2 (Exothermic) C p-Tercyclohexyl (Hydrogen Loaded) B->C D Catalytic Dehydrogenation (Pt/C, 300°C, Low Pressure) C->D Heat (Endothermic) D->A -9 H2

Caption: Reversible LOHC pathway between p-Terphenyl and p-Tercyclohexyl.

Note on Environmental Persistence: When utilized industrially as heat transfer fluids (e.g., heavily hydrogenated terphenyl mixtures), p-tercyclohexyl isomers exhibit high LogKow values (>8.5) and limited mineralization in seawater biodegradation assays, classifying them as potentially persistent (P) under ECHA PBT criteria[9].

Application: Solid-State NMR and Structural Dynamics

Because of its highly symmetric, rod-like structure, p-tercyclohexyl is utilized as a benchmark molecule in continuous-wave solid-state NMR to study hydrogen mobility (HM) and motional narrowing[10].

In solid-state physics, molecules are rarely entirely static. As temperature increases, the frequency of molecular reorientation approaches the NMR spectral width, causing the "second moment" ( M2​ ) of the proton resonance line to drop in successive steps. p-Tercyclohexyl exhibits distinct uniaxial rotation phases compared to the isotropic rotation seen in highly spherical molecules like adamantane[10].

Protocol 2: Solid-State NMR Determination of Hydrogen Mobility

This protocol isolates the dipole-dipole interactions of protons in a rigid lattice.

  • Sample Preparation: Lyophilize the p-tercyclohexyl sample to remove any trace moisture, as interstitial water will artificially narrow the NMR linewidth. Pack the crystalline powder into a standard 4 mm zirconia MAS (Magic Angle Spinning) rotor.

  • Cryogenic Baseline Establishment: Cool the sample to 2 K using liquid helium. Causality: At 2 K, the lattice is considered completely rigid. Acquire the Free Induction Decay (FID) to calculate the rigid-lattice second moment ( M2​ ) using the Van Vleck formula.

  • Thermal Ramping: Incrementally raise the temperature from 2 K to 250 K. Acquire continuous-wave NMR spectra at 10 K intervals.

  • Data Processing: Calculate the Hydrogen Mobility (HM) parameter. A sharp drop in M2​ (e.g., from 20×10−8T2 down to 2.5×10−8T2 around 210 K) indicates the onset of whole-molecule uniaxial rotation around its long axis[10].

NMR_Workflow N1 Sample Lyophilization & Rotor Packing N2 Cryogenic Cooling (2 K to 250 K) N1->N2 N3 Continuous-Wave NMR FID Acquisition N2->N3 N4 Van Vleck Formula (M2 Calculation) N3->N4 N5 Determine Hydrogen Mobility (HM) N4->N5

Caption: Solid-State NMR workflow for determining hydrogen mobility.

Conclusion

Research into p-tercyclohexyl serves as a masterclass in how the saturation of aromatic systems fundamentally alters macroscopic material properties. By eliminating π -conjugation while maintaining a rigid, extended carbon skeleton, scientists engineer molecules that are thermally resilient, optically transparent, and capable of acting as high-density hydrogen reservoirs. The precise control of its stereoisomers during catalytic hydrogenation remains the critical variable dictating its efficacy in both liquid crystal displays and next-generation LOHC energy grids.

References

  • Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3) . Cheméo. Available at: [Link]

  • Terphenyl, hydrogenated - PBT Assessment . ECHA CHEM. Available at: [Link]

  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds . MDPI. Available at: [Link]

  • Hydrogen skeleton, mobility and protein architecture . PMC - NIH. Available at: [Link]

  • Synthesis and analysis of polyphenyl compounds and their derivatives . Queen's University Belfast Research Portal. Available at: [Link]

  • Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage . ResearchGate. Available at: [Link]

Sources

Exploratory

health and safety considerations for handling p-Tercyclohexyl

Health and Safety Considerations for Handling p-Tercyclohexyl (CAS 1795-19-3): A Comprehensive Technical Guide Executive Summary p-Tercyclohexyl (CAS 1795-19-3), systematically known as 1,1':4',1''-tercyclohexane, is a f...

Author: BenchChem Technical Support Team. Date: March 2026

Health and Safety Considerations for Handling p-Tercyclohexyl (CAS 1795-19-3): A Comprehensive Technical Guide

Executive Summary

p-Tercyclohexyl (CAS 1795-19-3), systematically known as 1,1':4',1''-tercyclohexane, is a fully hydrogenated, saturated derivative of p-terphenyl[1]. While it is occasionally identified as a trace phytocompound in medicinal plants such as Kalanchoe pinnata[2], its primary industrial and toxicological relevance stems from its presence in complex hydrogenated polyphenyl mixtures used as high-temperature heat transfer fluids (e.g., Therminol 66)[3][4].

Due to its fully saturated, sterically bulky structure, p-Tercyclohexyl exhibits extreme environmental persistence and lipophilicity. Regulatory bodies, including the European Chemicals Agency (ECHA), classify hydrogenated terphenyls as Very Persistent and Very Bioaccumulative (vPvB)[5][6]. This whitepaper provides drug development professionals, analytical chemists, and safety officers with field-proven, causality-driven methodologies for the safe handling, containment, and analysis of p-Tercyclohexyl.

Physicochemical Profiling & Hazard Assessment

Understanding the physicochemical properties of p-Tercyclohexyl is foundational to predicting its behavior in biological systems and the environment. The complete saturation of its three rings eliminates the π -electron clouds present in its aromatic precursor, fundamentally altering its reactivity, detection profile, and solubility[7].

Table 1: Physicochemical and Hazard Profile of p-Tercyclohexyl

Property / ParameterValue / DescriptionCausality / Implication
CAS Registry Number 1795-19-3Unique identifier for the para-isomer of fully hydrogenated terphenyl[1].
Molecular Formula C18H32Fully saturated hydrocarbon; lacks reactive functional groups, rendering it chemically inert[1].
Molecular Weight 248.45 g/mol High molecular volume contributes to low volatility and a high boiling point[1].
Log Kow (estimated) > 8.5Extreme lipophilicity drives rapid partitioning into cellular lipid bilayers and adipose tissue[5].
GHS Hazard Classification H315 (Skin Irrit.), H319 (Eye Irrit.)Direct contact strips and disrupts stratum corneum lipid matrices, causing localized irritation[8][9].
Regulatory Status vPvB (REACH Annex XIII)Highly restricted; targeted for phase-out in global green procurement standards[10][11].

Mechanistic Toxicology & Environmental Fate

The primary toxicological concern surrounding p-Tercyclohexyl is not acute lethality—its LD50 is relatively high[12]—but rather its chronic bioaccumulation and cellular disruption mechanisms.

The Persistence Mechanism: The molecule's resistance to degradation is a direct consequence of its steric hindrance. The bulky dicyclohexylcyclohexane structure heavily shields the C-C bonds from oxidative cleavage by environmental microbes and hepatic cytochrome P450 enzymes[5]. ECHA assessments indicate that tercyclohexyl isomers show only limited mineralization, fulfilling the strict criteria for extreme persistence (vP)[5].

Bioaccumulation and Cellular Toxicity: With a Log Kow exceeding 8.5, p-Tercyclohexyl rapidly partitions out of aqueous environments and into lipid-rich compartments[5]. Chronic ingestion or exposure leads to the accumulation of these molecules in the epithelial cells of proximal tubules and hepatic tissues. At the ultrastructural level, this lipophilic burden induces mitochondrial changes, proliferation of smooth endoplasmic reticulum, and eventual cellular necrosis due to the physical disruption of membrane dynamics[12].

Bioaccumulation A p-Tercyclohexyl (Highly Lipophilic) B Environmental Persistence (vPvB) A->B C Lipid Partitioning (Cell Membranes) A->C D Bioaccumulation in Adipose Tissue B->D C->D E Membrane Disruption & Cellular Toxicity D->E

Mechanistic pathway of p-Tercyclohexyl bioaccumulation and cellular disruption.

Laboratory Safety & Handling Protocols

Because p-Tercyclohexyl is a vPvB substance[6][11], laboratory handling must prioritize zero-emission containment. The following protocol establishes a self-validating system for safe manipulation.

Step-by-Step Handling Methodology:

  • Preparation & PPE Selection:

    • Action: Don chemical-resistant gloves (Viton or heavy-duty Nitrile), a Tyvek lab coat, and safety goggles[9].

    • Causality: Standard latex offers insufficient protection against highly non-polar lipophilic hydrocarbons, which can rapidly permeate the material and cause dermal irritation (H315)[8].

  • Containment:

    • Action: Perform all weighing, dilutions, and transfers inside a Class II externally exhausted fume hood.

    • Causality: Prevents inhalation of aerosols or particulates. Although its vapor pressure is low at room temperature, any heating (e.g., during dissolution) can generate irritating fumes[8].

  • Solvent Selection for Dissolution:

    • Action: Use non-polar or moderately polar organic solvents (e.g., hexane, dichloromethane, or toluene) for sample preparation.

    • Causality: p-Tercyclohexyl is entirely insoluble in water. Attempting to use aqueous buffers will result in immediate precipitation, sample loss, and contamination of glassware.

  • Decontamination & Disposal:

    • Action: Rinse all glassware with a non-polar solvent before standard washing. Collect all liquid and solid waste in dedicated, clearly labeled "Halogen-Free Organic Hydrocarbon Waste" containers.

    • Causality: Due to its vPvB status, environmental release is strictly prohibited[10]. Waste must be subjected to high-temperature industrial incineration to ensure complete thermal breakdown of the highly stable C-C bonds[9].

Workflow Start Sample Receipt & Inventory Logging PPE Don PPE (Nitrile/Viton, Respirator) Start->PPE FumeHood Handling in Class II Fume Hood PPE->FumeHood Analysis GC-MS/FID Quantification FumeHood->Analysis Disposal High-Temp Incineration (Hazardous Waste) Analysis->Disposal

Standard operating procedure for safe handling and GC-MS analysis of p-Tercyclohexyl.

Analytical Detection & Monitoring Workflow

Unlike its aromatic counterpart (p-terphenyl), p-Tercyclohexyl lacks conjugated π -systems, rendering standard HPLC with UV/Vis detection highly ineffective due to the absence of a chromophore[7]. Therefore, Gas Chromatography-Mass Spectrometry (GC-MS) must be employed to ensure accurate quantification.

GC-MS Analytical Protocol:

  • Sample Preparation: Dilute the sample in analytical-grade hexane to a concentration of 10-50 µg/mL.

  • Column Selection: Utilize a non-polar capillary column (e.g., 5% phenyl / 95% dimethylpolysiloxane, such as DB-5MS).

    • Causality: The non-polar stationary phase provides optimal retention and resolution for fully saturated hydrocarbons[7].

  • Temperature Programming:

    • Initial temp: 100°C (hold 2 mins).

    • Ramp: 15°C/min to 300°C (hold 10 mins).

    • Causality: The high boiling point and molecular volume of tercyclohexyls require a high final temperature to ensure complete elution and prevent column carryover.

  • Detection: Operate the MS in Electron Ionization (EI) mode (70 eV). Monitor for the molecular ion ( M+ 248) and characteristic cycloalkane fragmentation patterns (e.g., sequential loss of cyclohexyl rings).

  • Self-Validation (Blank Run): Immediately run a pure hexane blank post-analysis.

    • Causality: The extreme lipophilicity of p-Tercyclohexyl makes it prone to adhering to the injector port and column, causing ghost peaks in subsequent runs. A clean blank run validates the absence of carryover.

Regulatory Landscape & Compliance

The handling of p-Tercyclohexyl is increasingly governed by strict environmental regulations. Under the EU REACH Regulation, hydrogenated terphenyls (CAS 61788-32-7, which encompasses tercyclohexyl isomers) are classified as SVHCs (Substances of Very High Concern) due to their vPvB properties[6][11]. Consequently, major industrial manufacturers have integrated p-Tercyclohexyl into their Green Procurement Standards as a strictly controlled or prohibited substance[10][13]. Facilities must maintain rigorous inventory logs and ensure that no concentration exceeding 0.1% by weight is inadvertently placed on the market or released into wastewater systems[10][11].

References

  • A Review of Phytocompounds of “Leaf of Life” Medicinal Plant (Kalanchoe pinnata (Lam.) Pers) . ResearchGate. 2

  • NGK Group's Green Procurement Standard - Appendixes . NGK INSULATORS, LTD.13

  • Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3) . Cheméo. 1

  • Synthesis and analysis of polyphenyl compounds and their derivatives . Queen's University Belfast. 7

  • p-Terphenyl 92-94-4 wiki . Guidechem. 8

  • Safety data sheet (PM-10790-01) . CellaVision. 9

  • EU launches consultation on the restriction of hydrogenated terphenyls . Deesev. 11

  • Terphenyl, hydrogenated - ECHA CHEM . European Chemicals Agency. 5

  • Terphenyl, hydrogenated - Substance Information . European Chemicals Agency. 6

  • Pyrrolidinium-Based Ionic Liquids as Sustainable Media in Heat-Transfer Processes . ACS Publications. 3

  • The LD50 and chronic toxicity of reactor terphenyls . R Discovery. 12

  • Progress in Nuclear Energy . I.R.I.S.4

Sources

Foundational

The p-Tercyclohexyl Scaffold: An In-Depth Technical Guide to Conformation, Synthesis, and Applications

Executive Summary p-Tercyclohexyl (1,4-dicyclohexylcyclohexane) is a fully saturated, non-planar carbocyclic compound derived from the exhaustive hydrogenation of p-terphenyl[1]. With a molecular formula of C18H32, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

p-Tercyclohexyl (1,4-dicyclohexylcyclohexane) is a fully saturated, non-planar carbocyclic compound derived from the exhaustive hydrogenation of p-terphenyl[1]. With a molecular formula of C18H32, this molecule sits at the intersection of advanced materials science and pharmaceutical research. For drug development professionals, its extreme lipophilicity and unique conformational flexibility make it an ideal model for studying hydrophobic binding pockets, membrane permeability, and lipid-based drug delivery systems. This whitepaper provides a comprehensive analysis of its structural landscape, physicochemical properties, synthetic protocols, and emerging applications in phytopharmacology and energy storage.

Structural and Conformational Landscape

Unlike its aromatic precursor, p-terphenyl, which enforces a rigid, planar geometry, p-tercyclohexyl consists of three linked cyclohexane rings. This saturation introduces significant conformational flexibility[1].

The central cyclohexane ring can adopt distinct stereoisomeric configurations (cis or trans) relative to the two terminal cyclohexyl substituents. The trans,trans-isomer is thermodynamically favored. In this state, the bulky terminal cyclohexyl groups occupy equatorial positions on the central ring, effectively minimizing 1,3-diaxial steric repulsions.

Beyond static stereochemistry, p-tercyclohexyl serves as a critical model compound for solid-state NMR studies investigating hydrogen mobility and protein architecture[2]. At low temperatures, the molecule exhibits specific motional states, with the second moments (M2) of its NMR spectra revealing the transition from a rigid lattice to isotropic rotation as thermal energy increases[2]. This dynamic behavior provides a baseline for understanding the structural topology of intrinsically disordered proteins and complex lipophilic networks.

Physicochemical & Thermodynamic Profile

The physical properties of p-tercyclohexyl are defined by its lack of polar functional groups and high molecular volume. The table below summarizes its core quantitative data.

Table 1: Key Physicochemical Properties of p-Tercyclohexyl

PropertyValueSource
IUPAC Name 1,4-dicyclohexylcyclohexane[3]
Molecular Formula C18H32[3]
Molecular Weight 248.45 g/mol [4]
Exact Mass 248.2504 Da[3]
XLogP3 (Lipophilicity) 8.2[3]
Topological Polar Surface Area 0 Ų[3]
Rotatable Bonds 2[3]

From a thermodynamic perspective, the isobaric heat capacity of p-tercyclohexyl and its alkylated derivatives can be accurately predicted using volume-based thermodynamics (VBT)[5]. The liquid heat capacity ( Cp,liquid​ ) correlates directly with the "true" molecular volume derived from the Van-der-Waals radii of its constituting atoms, allowing researchers to model its thermal behavior in high-temperature applications without relying solely on differential scanning calorimetry[5].

Experimental Workflow: Exhaustive Catalytic Hydrogenation

The synthesis of p-tercyclohexyl requires the complete reduction of p-terphenyl. The following protocol is designed to ensure exhaustive saturation while suppressing hydrocracking (C-C bond cleavage).

Protocol: Synthesis and Validation of p-Tercyclohexyl
  • Substrate Preparation : Dissolve 10 g of p-terphenyl in 100 mL of decalin.

    • Causality: p-Terphenyl has limited solubility in standard low-boiling solvents. Decalin provides a thermally stable, non-reactive medium that remains liquid at the required reaction temperatures[6].

  • Catalyst Loading : Suspend 0.5 g of 3 wt% Pt/C (Platinum on Carbon) in the mixture.

    • Causality: Platinum is selected over Palladium or Nickel due to its superior efficacy in fully saturating polyaromatic systems without catalyzing excessive ring-opening side reactions[6].

  • Reactor Purging & Pressurization : Transfer the mixture to a high-pressure autoclave. Purge with N2 (3x) followed by H2 (3x). Pressurize the system to 50 bar with H2.

    • Causality: Removing oxygen prevents catalyst poisoning and explosion risks. High H2 pressure thermodynamically drives the equilibrium toward the fully saturated product[1].

  • Thermal Activation : Heat the reactor to 250 °C and stir at 800 rpm for 12 hours.

    • Causality: The resonance energy of the central aromatic ring requires significant thermal activation (250 °C) to break. Vigorous stirring eliminates mass-transfer limitations at the gas-liquid-solid interface[6].

  • Isolation : Cool the reactor to room temperature, safely depressurize, and filter the mixture through a Celite pad to recover the Pt/C catalyst. Evaporate the decalin under reduced pressure.

  • Self-Validating Quality Control : Analyze the crude product using ¹H NMR spectroscopy (CDCl3).

    • Validation: The synthesis is confirmed successful and complete only when aromatic proton signals ( δ 7.2–7.6 ppm) are entirely absent, replaced exclusively by broad aliphatic multiplets ( δ 0.8–2.0 ppm)[1].

SynthesisWorkflow Substrate p-Terphenyl (Aromatic Precursor) Hydrogenation Catalytic Hydrogenation (3% Pt/C, 250°C, 50 bar H2) Substrate->Hydrogenation Intermediate Partially Hydrogenated Intermediates Hydrogenation->Intermediate Partial Reduction Product p-Tercyclohexyl (1,4-dicyclohexylcyclohexane) Intermediate->Product Exhaustive Reduction Validation NMR Validation (Absence of δ 7.2-7.6 ppm) Product->Validation Quality Control

Workflow for the catalytic synthesis and NMR validation of p-tercyclohexyl.

Applications in Drug Development and Advanced Materials

Phytopharmacology and Anti-Inflammatory Pathways

In the realm of pharmacognosy, p-tercyclohexyl has been identified as a key volatile phytocompound in Kalanchoe pinnata (commonly known as the "Leaf of Life")[7]. This medicinal plant exhibits profound anti-inflammatory, immunomodulatory, and wound-healing effects.

Because p-tercyclohexyl is highly lipophilic (XLogP3 = 8.2)[3], it readily penetrates and integrates into cellular phospholipid bilayers. In complex phytochemical extracts, such lipophilic scaffolds are hypothesized to act as permeability enhancers, facilitating the intracellular delivery of synergistic compounds. Once inside the cell, these extracts modulate inflammatory cascades by downregulating COX-2 gene expression and inhibiting the phosphorylation of NF-κB p65, ultimately attenuating the inflammatory response[7].

SignalingPathway Extract Kalanchoe pinnata Extract (Contains p-Tercyclohexyl) CellMembrane Cell Membrane Penetration (Lipophilic Scaffold) Extract->CellMembrane Enhanced Permeability NFkB NF-κB p65 Phosphorylation CellMembrane->NFkB Inhibits COX2 COX-2 Gene Expression CellMembrane->COX2 Downregulates Inflammation Inflammatory Response Attenuation NFkB->Inflammation Reduces COX2->Inflammation Reduces

Anti-inflammatory signaling pathway modulated by lipophilic phytocompounds like p-tercyclohexyl.

Liquid Organic Hydrogen Carriers (LOHC)

Beyond pharmaceuticals, p-tercyclohexyl is a critical molecule in green energy infrastructure. It functions as the hydrogen-rich state (H-LOHC) in Liquid Organic Hydrogen Carrier systems[6]. The reversible catalytic dehydrogenation of polycyclic naphthenes like p-tercyclohexyl over a Pt/C catalyst allows for the safe, high-density storage and transport of hydrogen. Upon demand, the saturated rings undergo endothermic dehydrogenation at 260–340 °C, releasing high-purity hydrogen gas and regenerating the aromatic p-terphenyl precursor[6].

References

  • 1795-19-3, 1,4-dicyclohexylcyclohexane Formula - ECHEMI Source: Echemi URL
  • Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3)
  • Synthesis and analysis of polyphenyl compounds and their derivatives Source: Queen's University Belfast Research Portal URL
  • A Review of Phytocompounds of “Leaf of Life” Medicinal Plant (Kalanchoe pinnata (Lam.) Pers)
  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.
  • Hydrogen skeleton, mobility and protein architecture Source: PMC - NIH URL
  • Dehydrogenation of polycyclic naphthenes on a Pt/C catalyst for hydrogen storage in liquid organic hydrogen carriers Source: ResearchGate URL

Sources

Protocols & Analytical Methods

Method

Synthesis and Application of p-Tercyclohexyl Derivatives in High-Performance Liquid Crystals

Executive Summary The development of advanced liquid crystal (LC) displays—such as In-Plane Switching (IPS), Vertical Alignment (VA), and Fringe Field Switching (FFS) modes—requires materials with exceptionally wide oper...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced liquid crystal (LC) displays—such as In-Plane Switching (IPS), Vertical Alignment (VA), and Fringe Field Switching (FFS) modes—requires materials with exceptionally wide operating temperature ranges, low viscosity, and precise optical properties[1]. The p-tercyclohexyl core has emerged as a critical structural motif in modern LC formulation. Unlike fully aromatic terphenyl cores, the fully saturated p-tercyclohexyl system offers an exceptionally high clearing point ( Tc​ ) combined with minimal optical anisotropy (low birefringence, Δn ) and excellent photochemical stability[1],[2].

This application note provides a comprehensive guide to the synthesis, stereochemical resolution, and formulation of p-tercyclohexyl liquid crystals, bridging the gap between fundamental organic synthesis and materials science.

Rationale: The p-Tercyclohexyl Core in LC Design

The physical properties of a liquid crystal are intrinsically linked to its molecular core. The p-tercyclohexyl moiety consists of three 1,4-linked cyclohexane rings.

  • Optical Anisotropy ( Δn ) : Because the core lacks π -electron conjugation, its polarizability is low, resulting in a very low Δn (~0.04–0.05). This is essential for reflective displays and specific electrically controlled birefringence (ECB) modes[2].

  • Thermal Stability : The rigid, extended three-ring system dramatically increases the maximum temperature of the nematic phase (clearing point) without disproportionately increasing the melting point, thus widening the usable nematic range[1]. Thermodynamic calculations of isobaric heat capacities confirm the high stability of the solid and liquid phases of tercyclohexyl derivatives[3].

Quantitative Phase Transition & Optical Data

The following table summarizes the structure-property relationships of various LC cores to highlight the advantages of the p-tercyclohexyl system.

Core StructureExample CompoundClearing Point ( Tc​ , °C)Birefringence ( Δn )Viscosity ( γ , mPa·s)Key Application
p-Tercyclohexyl (CCC) 4-Propyl-4''-pentyl-p-tercyclohexyl~230 - 2500.04 - 0.05LowHigh-temp TFT-LCDs, IPS/VA modes
Bicyclohexyl (CC) 4-Propyl-4'-pentylbicyclohexyl~80 - 850.03 - 0.04Very LowLow-viscosity LC mixtures
p-Terphenyl (PPP) 4-Propyl-4''-pentyl-p-terphenyl~200 - 2200.20 - 0.25HighHigh Δn optical devices

Mechanistic Insights: Stereochemistry & Calamitic Geometry

The synthesis of p-tercyclohexyls is heavily dictated by stereochemistry. To exhibit a nematic phase, the molecule must possess a rod-like (calamitic) geometry. In oligocyclohexyl systems, this requires an all-chair conformation with exclusively equatorial linkages (the all-trans isomer)[4].

If any ring junction adopts a cis configuration, the resulting axial substituent introduces a ~109° structural "kink"[4]. This kink sterically disrupts the parallel intermolecular alignment required for liquid crystallinity, drastically lowering the clearing point or entirely suppressing the mesophase. Consequently, the synthetic workflow must include a rigorous stereoisomer resolution step to isolate the thermodynamically stable all-trans product.

Experimental Workflow

G A Bicyclohexyl Ketone + Alkylcyclohexyl-MgBr B Tertiary Alcohol A->B C-C Bond Formation C Acid Dehydration (-H2O) B->C D Cyclohexene Intermediate C->D E Catalytic Hydrogenation (Pd/C or Raney Ni) D->E F Stereoisomer Resolution (Recrystallization) E->F Yields Cis/Trans Mix H Cis-Isomers (Kinked, Non-Nematic) E->H Kinetic Byproducts G All-trans p-Tercyclohexyl (Rod-like LC Core) F->G Enriches Trans Isomer

Workflow for the synthesis and stereochemical resolution of p-tercyclohexyl liquid crystals.

Step-by-Step Synthesis Protocols

The following protocols describe the synthesis of a model compound: 4-propyl-4''-pentyl-p-tercyclohexyl . Each step is designed as a self-validating system to ensure high yield and isomeric purity.

Protocol 1: Grignard Addition (C-C Bond Formation)
  • Objective : Couple the bicyclohexyl core with the third cyclohexane ring.

  • Procedure :

    • Under an inert argon atmosphere, suspend magnesium turnings (1.2 eq) in anhydrous THF (100 mL).

    • Add a crystal of iodine to activate the magnesium, followed by the dropwise addition of 1-bromo-4-pentylcyclohexane (1.1 eq) to form the Grignard reagent. Maintain the temperature at 35–40 °C.

    • Cool the reaction mixture to 0 °C.

    • Dissolve 4-(trans-4-propylcyclohexyl)cyclohexanone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent over 1 hour.

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation : Quench a 0.5 mL aliquot with saturated NH 4​ Cl and check via TLC (Hexane:EtOAc 9:1). The complete disappearance of the ketone spot indicates successful conversion to the tertiary alcohol.

    • Quench the bulk reaction with saturated NH 4​ Cl, extract with methyl tert-butyl ether (MTBE), dry over MgSO 4​ , and concentrate under vacuum.

Protocol 2: Acid-Catalyzed Dehydration
  • Objective : Remove the hydroxyl group to form the cyclohexene intermediate.

  • Procedure :

    • Dissolve the crude tertiary alcohol in toluene (200 mL).

    • Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.05 eq) as a catalyst.

    • Equip the reaction flask with a Dean-Stark trap and a reflux condenser.

    • Reflux the mixture at 110 °C.

    • Validation : Monitor the Dean-Stark trap. The reaction is complete when the theoretical volume of water (1.0 eq) has collected in the trap (typically 3–4 hours).

    • Cool to room temperature, wash the organic layer with 5% NaHCO 3​ to neutralize the acid, dry over MgSO 4​ , and evaporate the toluene.

Protocol 3: Catalytic Hydrogenation
  • Objective : Reduce the double bond to yield the fully saturated tercyclohexyl skeleton.

  • Procedure :

    • Dissolve the crude cyclohexene intermediate in a 1:1 mixture of ethyl acetate and ethanol (150 mL).

    • Add 10% Palladium on Carbon (Pd/C, 5% w/w).

    • Transfer the mixture to a Parr hydrogenation apparatus.

    • Purge the vessel with nitrogen, then pressurize with H 2​ gas to 50 psi.

    • Shake the reaction mixture at room temperature.

    • Validation : The reaction is complete when the pressure gauge stabilizes, indicating the cessation of hydrogen uptake.

    • Filter the mixture safely through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to yield a crude mixture of cis and trans p-tercyclohexyl isomers.

Protocol 4: Stereoisomer Resolution (Thermodynamic Recrystallization)
  • Objective : Isolate the calamitic all-trans isomer from the non-nematic cis byproducts.

  • Procedure :

    • Dissolve the crude isomer mixture in boiling absolute ethanol (or an ethanol/ethyl acetate blend).

    • Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 12 hours. The highly symmetrical, rigid all-trans isomer packs much more efficiently into a crystal lattice than the kinked cis isomers, causing it to precipitate selectively.

    • Filter the white crystalline solid and wash with cold ethanol.

    • Validation : Determine the melting point and phase transition temperatures using Differential Scanning Calorimetry (DSC) or Polarized Optical Microscopy (POM). The pure all-trans isomer will exhibit a sharp melting point into a highly scattering, fluid nematic phase, whereas impure mixtures will show depressed clearing points and isotropic domains.

Formulation and Application Notes

Pure p-tercyclohexyl compounds are rarely used in isolation due to their high melting points. Instead, they are doped into multi-component LC mixtures at concentrations of 5–15%[1].

  • TFT-LCDs : They are utilized to elevate the clearing point of the bulk mixture, allowing the display to operate in extreme environments (e.g., automotive displays exposed to direct sunlight) without transitioning to the isotropic phase[1].

  • Polymer Sustained Alignment (PSA) : In modern VA and PSA modes, tercyclohexyls provide the necessary structural rigidity and chemical inertness to withstand the UV-curing processes used to polymerize alignment layers[1].

  • Viscosity Tuning : Because they lack the strong π−π stacking interactions of terphenyls, tercyclohexyls maintain a relatively low rotational viscosity ( γ1​ ), enabling faster display response times[1],[2].

References

  • Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device.
  • Alkenyl cyclohexane derivatives and liquid crystal compositions.
  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. PMC.
  • From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. Journal of the American Chemical Society.

Sources

Application

Application Notes and Protocols for p-Tercyclohexyl as a High-Boiling Point Solvent in Organic Reactions

Introduction: The Strategic Advantage of High-Temperature Solvents in Modern Synthesis In the pursuit of novel molecular architectures and efficient synthetic routes, the ability to conduct reactions at elevated temperat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of High-Temperature Solvents in Modern Synthesis

In the pursuit of novel molecular architectures and efficient synthetic routes, the ability to conduct reactions at elevated temperatures is a powerful tool. High-temperature organic synthesis can unlock reaction pathways that are kinetically inaccessible under conventional conditions, driving reactions to completion, overcoming high activation barriers, and often improving selectivity.[1] The choice of solvent is paramount in this regime, as it must not only solubilize reactants and reagents but also remain stable and inert at the required temperatures. p-Tercyclohexyl, a saturated hydrocarbon, emerges as a compelling option for high-temperature applications due to its exceptionally high boiling point, thermal stability, and chemical inertness. This document serves as a comprehensive guide to the practical application of p-tercyclohexyl as a high-boiling point solvent for researchers, scientists, and professionals in drug development.

Physicochemical Properties of p-Tercyclohexyl: A Comparative Overview

p-Tercyclohexyl (1,1':4',1''-tercyclohexane) is a non-polar, aprotic solvent with a unique molecular structure consisting of three linked cyclohexane rings.[2] Its key physical properties make it an excellent candidate for high-temperature organic synthesis. A comparison with other common high-boiling point solvents is presented in Table 1.

Propertyp-TercyclohexylDimethyl Sulfoxide (DMSO)N,N-Dimethylformamide (DMF)Toluene
Boiling Point (°C) ~347[2]189153111
Melting Point (°C) 103-10518.5-61-95
Molecular Weight ( g/mol ) 248.45[2]78.1373.0992.14
Polarity Non-polarPolar aproticPolar aproticNon-polar
Chemical Nature Saturated hydrocarbon, inertSulfoxide, can act as an oxidantAmide, can decompose to form aminesAromatic hydrocarbon, can participate in some reactions

The high boiling point of p-tercyclohexyl allows for a wide operational temperature range, enabling reactions to be conducted at temperatures that would exceed the boiling points of more common solvents like toluene or even DMF and DMSO.[3] Its saturated hydrocarbon nature imparts significant chemical inertness, making it a suitable medium for reactions involving highly reactive organometallic species and strong bases, where protic or reducible solvents would be problematic.

Applications in High-Temperature Organic Synthesis

The inert nature and high boiling point of p-tercyclohexyl make it a suitable solvent for a variety of high-temperature organic reactions, particularly in the realm of metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, often require elevated temperatures to achieve optimal reaction rates and yields, especially with less reactive substrates like aryl chlorides.[4][5]

  • Suzuki-Miyaura Coupling: This powerful C-C bond-forming reaction couples organoboron compounds with organic halides or triflates.[4] While often performed in solvents like toluene or dioxane, challenging substrates may necessitate higher temperatures. p-Tercyclohexyl can serve as a robust solvent in such cases, ensuring a stable reaction medium well above the boiling points of traditional solvents.[6]

  • Buchwald-Hartwig Amination: The formation of C-N bonds through Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry.[5][7] The reaction often requires heating, and for sterically hindered or electron-rich aryl halides, temperatures exceeding 100-110 °C can be beneficial.[8] The use of a high-boiling, non-polar solvent like p-tercyclohexyl can facilitate these transformations while minimizing solvent-derived side reactions.

Nanoparticle Synthesis

The synthesis of metallic or metal oxide nanoparticles can be influenced by the choice of solvent, which can affect particle size, morphology, and stability.[9][10][11][12] High-boiling point solvents like p-tercyclohexyl can be employed in methods requiring high temperatures for precursor decomposition or nanoparticle growth, offering a controlled and inert environment.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride

This protocol provides a general procedure for the palladium-catalyzed amination of an aryl chloride with a primary amine using p-tercyclohexyl as the solvent. This reaction often requires elevated temperatures to proceed efficiently.

Reagents and Equipment:
  • Aryl chloride (1.0 mmol)

  • Primary amine (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

  • Tricyclohexylphosphine (PCy₃, 0.04 mmol)[13]

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • p-Tercyclohexyl (5 mL)

  • Anhydrous toluene (for preparing stock solutions, if needed)

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature controller

  • Argon or nitrogen source for inert atmosphere

  • Standard glassware for workup and purification

Step-by-Step Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl chloride (1.0 mmol), Pd(OAc)₂ (0.02 mmol), PCy₃ (0.04 mmol), and NaOtBu (1.4 mmol).

    • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.

  • Addition of Amine and Solvent:

    • Through the septum, add the primary amine (1.2 mmol) via syringe.

    • Add p-tercyclohexyl (5 mL) to the reaction mixture.

  • Reaction:

    • Place the Schlenk tube in a preheated oil bath or heating mantle set to the desired temperature (e.g., 120-150 °C).

    • Stir the reaction mixture vigorously.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (20 mL).

    • Filter the mixture through a pad of celite to remove insoluble salts and the catalyst.

    • Wash the filter cake with additional solvent (2 x 10 mL).

    • Combine the filtrates and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired N-aryl amine.

Visualizing the Workflow and Mechanism

A general workflow for a high-temperature organic reaction and the catalytic cycle for the Buchwald-Hartwig amination are depicted below.

G General Workflow for High-Temperature Organic Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Reactants, Catalyst, & Ligand to Vessel B 2. Establish Inert Atmosphere A->B C 3. Add p-Tercyclohexyl & Amine B->C D 4. Heat to 120-150 °C C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Quench E->F G 7. Extraction F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I Product Purified Product I->Product

Caption: A generalized workflow for conducting a high-temperature organic reaction using p-tercyclohexyl as a solvent.

G Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L₂ PdII_complex L₂Pd(II)(Ar)(X) Pd0->PdII_complex Oxidative Addition (Ar-X) Amine_complex [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ PdII_complex->Amine_complex Amine Coordination (R₂NH) Amido_complex L₂Pd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (Base, -H⁺) Amido_complex->Pd0 Reductive Elimination product_out Ar-NR₂ Amido_complex->product_out

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Safety and Handling Considerations

As with any chemical reagent, proper safety precautions must be observed when handling p-tercyclohexyl.

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[14] Avoid inhalation of vapors and contact with skin and eyes.[14]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14][15][16]

  • Fire Safety: p-Tercyclohexyl is a combustible liquid.[17] Keep away from heat, sparks, open flames, and other sources of ignition.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for p-tercyclohexyl before use for complete and detailed safety information.[14][17]

Conclusion

p-Tercyclohexyl is a valuable addition to the synthetic chemist's toolkit of high-boiling point solvents. Its thermal stability, chemical inertness, and wide operating temperature range make it particularly well-suited for high-temperature applications such as palladium-catalyzed cross-coupling reactions and nanoparticle synthesis. By understanding its properties and following appropriate experimental protocols and safety precautions, researchers can leverage p-tercyclohexyl to access challenging chemical transformations and advance the frontiers of organic synthesis and materials science.

References

  • ResearchGate. (n.d.). (A) Varying solvents for high-temperature organic synthesis. The... Retrieved from [Link]

  • ChemTalk. (2025, May 16). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions? Retrieved from [Link]

  • CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]

  • ACS Publications. (2001, March 22). Reactions in High-Temperature Aqueous Media. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • University of South Florida. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • PubMed Central. (n.d.). 'Pre-optimization' of the solvent of nanoparticle synthesis for superior catalytic efficiency: a case study with Pd nanocrystals. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • PubChem. (n.d.). 1,1':2',1''-Tercyclohexane. Retrieved from [Link]

  • MDPI. (2020, November 27). Poly (Vinyl Alcohol) Assisted Synthesis and Anti-Solvent Precipitation of Gold Nanoparticles. Retrieved from [Link]

  • MDPI. (2018, September 23). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]

  • ResearchGate. (2021, May). Solvent impact on polymer nanoparticles prepared nanoprecipitation. Retrieved from [Link]

  • MDPI. (2022, February 8). Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles. Retrieved from [Link]

  • Wikipedia. (n.d.). Tricyclohexylphosphine. Retrieved from [Link]

  • PubMed. (2025, October 15). Sonochemical synthesis of nanoparticles from bioactive compounds: advances, challenges, and future perspectives. Retrieved from [Link]

Sources

Method

Application Note: Mastering the Suzuki Coupling with Bulky Phosphine Ligands

A Detailed Protocol for Employing p-Tercyclohexyl Ligands in Challenging Cross-Coupling Reactions Introduction: The Power of Palladium and the Pivotal Role of Ligands The palladium-catalyzed Suzuki-Miyaura cross-coupling...

Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Protocol for Employing p-Tercyclohexyl Ligands in Challenging Cross-Coupling Reactions

Introduction: The Power of Palladium and the Pivotal Role of Ligands

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This transformation is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] The success of these reactions hinges on the careful selection of the catalyst system, where the phosphine ligand plays a decisive role in modulating the reactivity, stability, and scope of the palladium catalyst.[1][5][6]

While early iterations of the Suzuki coupling relied on triarylphosphines, the development of bulky, electron-rich alkylphosphine ligands, such as those containing p-tercyclohexyl groups (e.g., tricyclohexylphosphine, PCy₃), has revolutionized the field.[3][5] These advanced ligands have expanded the capabilities of the Suzuki coupling to include previously unreactive or challenging substrates, most notably aryl chlorides. This guide provides a detailed experimental protocol and the underlying scientific rationale for utilizing p-tercyclohexylphosphine ligands in Suzuki-Miyaura coupling reactions, tailored for researchers and professionals in drug development and chemical synthesis.

The Advantage of Bulk: Why p-Tercyclohexyl Ligands Excel

The unique efficacy of p-tercyclohexylphosphine ligands stems from a combination of potent steric and electronic properties that profoundly influence the three key stages of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

  • Enhanced Electron-Donating Ability: The cyclohexyl groups are strongly electron-donating, which increases the electron density on the palladium(0) center. This "electron-rich" metal center is more nucleophilic and thus more readily undergoes the initial, often rate-limiting, oxidative addition step with the organohalide.[5][6]

  • Significant Steric Hindrance: The immense steric bulk of the tercyclohexyl moiety promotes the formation of highly reactive, low-coordinate monoligated palladium species (L-Pd(0)).[7] These species are crucial for activating challenging substrates like sterically hindered aryl halides and unreactive aryl chlorides.[5][7] Furthermore, this steric pressure facilitates the final reductive elimination step, where the newly formed C-C bond is forged and the product is expelled from the palladium coordination sphere, regenerating the active catalyst.[5][6]

The synergy of these properties makes p-tercyclohexylphosphine and related ligands the catalysts of choice for difficult couplings that fail with less sophisticated ligand systems.

Visualizing the Catalytic Cycle

The diagram below illustrates the generally accepted mechanism for the Suzuki-Miyaura coupling, highlighting the influence of a bulky, electron-donating phosphine ligand (L), such as p-tercyclohexylphosphine.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition Intermediate) Pd0->OxAdd Oxidative Addition (+ Ar-X) Accelerated by electron-rich ligand Trans Ar-Pd(II)-Ar' (Transmetalation Intermediate) OxAdd->Trans Transmetalation (+ Ar'-B(OR)₂) Base Mediated Trans->Pd0 Reductive Elimination Promoted by bulky ligand Product Ar-Ar' Trans->Product ArX Ar-X (Aryl Halide) ArB Ar'-B(OR)₂ (Boronic Acid/Ester) Base Base (e.g., K₃PO₄) FinalProduct Ar-Ar' (Biaryl Product) Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_flask 1. Flame-dry reaction vessel under vacuum and backfill with N₂/Ar. add_solids 2. Add Ar-Cl, Ar'-B(OH)₂, K₃PO₄, Pd(OAc)₂, and PCy₃. prep_flask->add_solids add_solvent 3. Add degassed solvent(s) via syringe. add_solids->add_solvent heat 4. Heat to reaction temp (e.g., 100 °C) with vigorous stirring. add_solvent->heat monitor 5. Monitor progress by TLC / GC-MS. heat->monitor cool 6. Cool to room temperature. monitor->cool quench 7. Quench with water, extract with organic solvent. cool->quench dry 8. Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. quench->dry purify 9. Purify by flash column chromatography. dry->purify

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Step-by-Step Procedure

This procedure is for a representative 1.0 mmol scale reaction. Adjust quantities as needed.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 eq), arylboronic acid (1.2 mmol, 1.2 eq), and potassium phosphate (2.0 mmol, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%). The Pd:Ligand ratio is typically 1:2.

  • Solvent Addition: Seal the flask with a septum. Add degassed toluene (5 mL) via syringe. A co-solvent system like Dioxane/H₂O (4:1) can also be effective. [8]4. Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl chloride is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure biaryl product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Catalyst deactivation due to oxygen exposure.<[9]br>2. Impure or wet reagents/solvents.3. Insufficient temperature.1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Use high-purity, dry reagents.3. Increase reaction temperature in 10 °C increments.
Homocoupling of Boronic Acid Presence of oxygen facilitating oxidative coupling. [9]Improve the degassing procedure (e.g., use freeze-pump-thaw cycles).
Protodeboronation of Boronic Acid Excess water, overly harsh base, or prolonged heating.1. Use an anhydrous base and solvent if possible.2. Consider using a boronic ester (e.g., pinacol ester) for greater stability.<[1]br>3. Reduce reaction time once starting material is consumed.
Dehalogenation of Aryl Halide Side reaction pathway, sometimes promoted by impurities or excess base.1. Screen different bases (e.g., K₂CO₃, Cs₂CO₃).2. Optimize the Pd:Ligand ratio (e.g., 1:1.5 or 1:2.5).

Conclusion

The use of p-tercyclohexylphosphine ligands has significantly broadened the horizons of the Suzuki-Miyaura cross-coupling reaction. By leveraging their unique steric and electronic properties, chemists can successfully couple challenging substrates, including electron-rich and sterically hindered aryl chlorides, under reasonably mild conditions. The protocol and insights provided in this guide offer a robust starting point for researchers to implement this powerful catalytic system, troubleshoot potential issues, and accelerate the synthesis of complex molecular targets in pharmaceutical and materials science discovery.

References

  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Efficient Suzuki cross-coupling reactions using bulky phosphines Source: University of Liverpool URL: [Link]

  • Title: Palladium-Catalyzed Cross-Couplings by C–O Bond Activation Source: Catalysis Science & Technology URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry Source: MDPI URL: [Link]

  • Title: Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: The Crucial Role of Tricyclohexylphosphine (PCy3) in Modern Catalysis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: IntechOpen URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? : r/Chempros Source: Reddit URL: [Link]

  • Title: Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold Source: Diva-Portal.org URL: [Link]

  • Title: Design of precatalysts and phosphine ligands for Pd-catalyzed transformations Source: DSpace@MIT URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments Source: MDPI URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles Source: DSpace@MIT URL: [Link]

  • Title: Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions Source: Semantic Scholar URL: [Link]

  • Title: Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions. Source: Semantic Scholar URL: [Link]

  • Title: Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky di-tert-Butylphosphino Biaryl Ligands - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Source: Semantic Scholar URL: [Link]

  • Title: Continuous Flow Suzuki Coupling with a Heterogeneous Pd Catalyst Source: Vapourtec Ltd URL: [Link]

Sources

Application

Application Note: p-Tercyclohexyl as a Functional Dopant in Polymer-Based Devices and Advanced Matrices

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Chemical/Device Development Professionals Executive Summary & Mechanistic Causality p-Tercyclohexyl (CAS: 35860-22-1) is t...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Materials Scientists, and Chemical/Device Development Professionals

Executive Summary & Mechanistic Causality

p-Tercyclohexyl (CAS: 35860-22-1) is the fully saturated, hydrogenated analogue of p-terphenyl . While historically recognized as a byproduct of benzene pyrolysis or a phytocompound, its rigid, rod-like (calamitic) molecular geometry and exceptional thermodynamic stability have positioned it as a highly specialized dopant in modern polymer-based devices.

This guide explores the causality behind its implementation in two cutting-edge applications: Polymer Sustained Alignment (PSA) Liquid Crystal Devices and Polymer-Supported Liquid Organic Hydrogen Carriers (LOHCs) .

A. Polymer Sustained Alignment (PSA) Devices

In advanced liquid crystal (LC) displays, response time and image persistence are critical. p-Tercyclohexyl is utilized as a non-polar, structural dopant within the LC host prior to polymerization.

  • The Causality: The fully saturated tricyclic core of p-tercyclohexyl provides high thermal stability, broadens the nematic phase range (high clearing point), and maintains a low minimum temperature for the LC phase without increasing viscosity . When a reactive mesogen (monomer) is added and UV-cured under an applied electric field, the polymer network forms around the p-tercyclohexyl-aligned molecules. This permanently anchors the pretilt angle of the device, drastically reducing switching times .

B. Polymer-Supported LOHC Reactors

In energy storage and chemical development, p-tercyclohexyl acts as a high-density liquid organic hydrogen carrier.

  • The Causality: Dehydrogenation of p-tercyclohexyl to p-terphenyl releases 9 moles of H2​ per mole of carrier. Research demonstrates that under liquid conditions, hydrogen evolves from tercyclohexyl with exceptionally high efficiency . By embedding noble metal catalysts (e.g., Pt/Al₂O₃) within a thermally stable, porous polymer matrix (such as Polybenzimidazole, PBI), the polymer acts as a scaffold that prevents catalyst sintering at the 300–400 °C required for endothermic dehydrogenation, while allowing rapid diffusion of the p-tercyclohexyl dopant.

Physicochemical & Quantitative Data

To successfully integrate p-tercyclohexyl into a polymer matrix, its baseline physicochemical properties must be accounted for during formulation.

PropertyValue / CharacteristicImpact on Polymer Device Integration
Chemical Formula C18​H32​ Fully saturated; ensures chemical inertness during UV polymerization.
Molecular Weight 248.45 g/mol Optimal volatility; prevents outgassing during high-temp LOHC cycling.
Molecular Geometry Rigid, rod-like (calamitic)Enhances steric templating of the polymer network in PSA devices.
Dielectric Anisotropy ( Δϵ ) Neutral (~0)Prevents interference with the active switching of the LC host.
Theoretical H2​ Capacity ~7.3 wt%Enables high-density energy storage and release in LOHC applications .
Isobaric Heat Capacity ~709.60 J/mol/K (at 298 K)Predictable thermal buffering during exothermic/endothermic cycling .

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems . Each incorporates a quality control step to ensure the physical chemistry of the device is functioning as intended.

Protocol 1: Fabrication of p-Tercyclohexyl-Doped PSA-LC Devices

Objective: To fabricate a polymer-stabilized LC cell with an optimized, permanently anchored pretilt angle.

PSA_Workflow A 1. Base Formulation (p-Tercyclohexyl + LC Host) B 2. Monomer Doping (Add Reactive Mesogen) A->B C 3. Cell Injection (Vacuum Filling) B->C D 4. Voltage Application (Induce LC Pretilt) C->D E 5. UV Irradiation (In-situ Polymerization) D->E F 6. PSA Device (Stabilized Polymer Network) E->F

Caption: Workflow for fabricating p-Tercyclohexyl-doped Polymer Sustained Alignment devices.

Step-by-Step Methodology:

  • Host Formulation: In a cleanroom environment, blend the base nematic LC host with 5–10 wt% p-tercyclohexyl. Causality: This specific concentration broadens the nematic phase temperature range without inducing phase separation.

  • Polymerizable Doping: Add 0.3 wt% of a diacrylate-based reactive mesogen (monomer) and 0.01 wt% photoinitiator. Stir at 60 °C for 2 hours to ensure isotropic mixing.

  • Cell Injection: Vacuum-fill the mixture into an Indium Tin Oxide (ITO)-coated glass cell with a predefined cell gap (e.g., 3.2 µm).

  • Pretilt Induction (Field Application): Apply an AC square-wave voltage (10 V, 1 kHz) across the ITO electrodes. Causality: The electric field forces the p-tercyclohexyl and LC molecules to tilt away from the substrate normal.

  • In-Situ Polymerization: While maintaining the voltage, irradiate the cell with UV-A light (365 nm, 10 mW/cm²) for 15 minutes. The reactive mesogens polymerize, forming a rigid matrix that "memorizes" the tilted state of the p-tercyclohexyl dopant.

  • Self-Validation (Quality Control): Remove the voltage and measure the cell's pretilt angle using the Crystal Rotation Method.

    • Pass: Angle is ~88° (successfully anchored).

    • Fail: Angle returns to 90° (polymer network failed to crosslink; check UV dosage or monomer concentration).

Protocol 2: Polymer-Supported Catalytic Dehydrogenation of p-Tercyclohexyl (LOHC)

Objective: To achieve controlled, continuous hydrogen release from p-tercyclohexyl using a polymer-supported catalytic membrane reactor.

LOHC_Cycle H_Rich Hydrogen-Rich State (p-Tercyclohexyl) Dehydro Catalytic Dehydrogenation (Polymer-Supported Pt, 300°C) H_Rich->Dehydro Heat Input H_Lean Hydrogen-Lean State (p-Terphenyl + 9 H2) Dehydro->H_Lean H2 Release Hydro Catalytic Hydrogenation (High Pressure H2, 150°C) H_Lean->Hydro H2 Input Hydro->H_Rich Saturation

Caption: Reversible hydrogenation-dehydrogenation cycle of p-Tercyclohexyl in polymer matrices.

Step-by-Step Methodology:

  • Catalyst Bed Preparation: Load a fixed-bed reactor with 5 wt% Pt supported on a porous Polybenzimidazole (PBI) matrix. Causality: PBI is chosen for its extreme thermal stability (up to 400 °C) and its ability to prevent Pt nanoparticle agglomeration during continuous flow.

  • Thermal Activation: Purge the reactor with Argon at 50 mL/min and ramp the temperature to 320 °C at 5 °C/min. Causality: This clears the active Pt sites and provides the endothermic energy required to break the C-H bonds of the saturated cyclohexane rings.

  • Dopant Injection: Inject liquid p-tercyclohexyl into the reactor using an HPLC pump at a Weight Hourly Space Velocity (WHSV) of 1.5 h⁻¹.

  • Phase Separation: Route the effluent through a cold trap (condenser) set to 150 °C. The dehydrogenated product (p-terphenyl) condenses into a liquid/solid phase, while the liberated H2​ gas passes through.

  • Self-Validation (Quality Control): Route the exhaust gas through a Thermal Conductivity Detector (TCD) Gas Chromatograph.

    • Pass: H2​ flow rate corresponds to >95% of the theoretical 7.3 wt% yield.

    • Fail: Dropping H2​ yield indicates catalyst coking or polymer matrix degradation; initiate a mild oxidative regeneration cycle.

References

  • Synthesis and analysis of polyphenyl compounds and their derivatives. Queen's University Belfast Research Portal. URL:[Link]

  • US9994770B2 - Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device. Google Patents.
  • Hydrogen storage materials. Mendeleev Communications (Mathnet.RU), 2014, 24, 1–8. URL: [Link]

  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. MDPI, Int. J. Mol. Sci. 2019. URL:[Link]

Method

Application Note: Isolation and Purification of p-Tercyclohexyl (1,1':4',1''-Tercyclohexane)

Introduction and Mechanistic Rationale p-Tercyclohexyl (also known systematically as 1,4-dicyclohexylcyclohexane or 1,1':4',1''-tercyclohexane) is the fully saturated, non-polar derivative of p-terphenyl[1]. It is highly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

p-Tercyclohexyl (also known systematically as 1,4-dicyclohexylcyclohexane or 1,1':4',1''-tercyclohexane) is the fully saturated, non-polar derivative of p-terphenyl[1]. It is highly valued as a specialized monomer, a highly stable heat transfer fluid component, and a structural motif in advanced materials[1][2]. The synthesis of p-tercyclohexyl typically involves the exhaustive catalytic hydrogenation of p-terphenyl under high pressure and temperature[1].

However, this synthetic route invariably yields a complex mixture containing unreacted heterogeneous catalyst, partially hydrogenated intermediates (e.g., 1-cyclohexyl-4-phenylcyclohexane, dicyclohexylbenzene), and the target fully saturated p-tercyclohexyl[1]. Because these impurities possess similar molecular weights and boiling points, standard distillation is often insufficient for obtaining analytical-grade purity.

The Causality of Purification: To achieve >99% purity, we must exploit the subtle electronic and thermodynamic differences between the fully saturated product and its partially aromatic precursors:

Electronic Differences (Chromatography):p-Tercyclohexyl ( C18​H32​ ) lacks π -electrons. It interacts with a normal-phase silica gel stationary phase solely through weak van der Waals dispersion forces. In contrast, partially hydrogenated impurities retain aromatic rings, allowing them to engage in stronger π

π and dipole-induced interactions with the polar silanol (-OH) groups on the silica surface. Thus, using a completely non-polar eluent, p-tercyclohexyl will elute rapidly, while aromatic impurities are retained.
  • Thermodynamic Differences (Recrystallization): p-Tercyclohexyl is a highly symmetrical, rigid, rod-like molecule that packs efficiently into a crystalline lattice, giving it a distinct melting point and low solubility in cold polar solvents[3][4]. Recrystallization acts as a thermodynamic filter, excluding less symmetrical, partially hydrogenated impurities from the crystal lattice.

  • Physicochemical Properties

    Understanding the target's physical parameters is critical for designing the purification workflow and selecting appropriate solvent systems.

    Table 1: Physicochemical Properties of p-Tercyclohexyl

    PropertyValue / Description
    Chemical Name 1,1':4',1''-Tercyclohexane; 1,4-Dicyclohexylcyclohexane
    CAS Number 1795-19-3[5]
    Molecular Formula C18​H32​ [4][5]
    Molecular Weight 248.45 g/mol [4][5]
    Physical State White crystalline solid
    Solubility Profile Soluble in hot hexanes, dichloromethane (DCM), and tetrahydrofuran (THF); Insoluble in water and cold ethanol[4].
    Environmental Profile Highly hydrophobic; exhibits limited mineralization and is considered potentially persistent.

    Workflow Visualization

    The following diagram illustrates the logical progression of the purification protocol, moving from the crude hydrogenation mixture to the ultra-pure target compound.

    G Crude Crude p-Tercyclohexyl (Contains Catalyst & Aromatics) Filtration Hot Filtration (Celite) Removes Pt/Pd Catalyst Crude->Filtration Dissolve in hot non-polar solvent Chromatography Silica Gel Chromatography (Hexane Eluent) Filtration->Chromatography Concentrate filtrate & dry load Recrystallization Recrystallization (Hot Ethanol/EtOAc) Chromatography->Recrystallization Collect first fractions (Rf ~ 0.9) Sublimation Vacuum Sublimation (Optional for >99.9%) Recrystallization->Sublimation Filter & dry crystals Pure Pure p-Tercyclohexyl (Target Compound) Recrystallization->Pure If sublimation skipped Sublimation->Pure Condense on cold finger

    Caption: Workflow for the multi-stage purification of p-tercyclohexyl from a crude hydrogenation mixture.

    Step-by-Step Purification Protocol

    Phase 1: Post-Reaction Processing (Catalyst Removal)

    Objective: Remove heterogeneous hydrogenation catalysts (e.g., Pd/C, PtO2​ , or Raney Nickel) from the crude reaction mixture to prevent downstream contamination.

    • Dissolution: Suspend the crude reaction mixture in a sufficient volume of hot dichloromethane (DCM) or hot hexane. p-Tercyclohexyl is highly soluble in these solvents at elevated temperatures.

    • Filtration: Prepare a tightly packed Celite pad (2-3 cm thick) in a sintered glass funnel. Filter the hot suspension under vacuum.

      • Mechanistic Rationale: The Celite pad traps fine, potentially pyrophoric catalyst particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final product.

    • Concentration: Evaporate the filtrate under reduced pressure using a rotary evaporator to yield the crude, catalyst-free solid.

    Phase 2: Silica Gel Column Chromatography

    Objective: Isolate the fully saturated p-tercyclohexyl from partially aromatic impurities.

    • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using hexane as the slurry solvent.

    • Sample Loading: Dissolve the crude solid in a minimum amount of DCM, add a small amount of silica gel, and evaporate to dryness to create a free-flowing powder (dry loading). Apply this powder evenly to the top of the column bed.

    • Elution: Elute isocratically with 100% hexane.

      • Mechanistic Rationale: Hexane is completely non-polar. p-Tercyclohexyl will elute in the first few fractions near the void volume. Any species with residual aromaticity will be retained significantly longer by the silica's silanol groups.

    • Fraction Collection & TLC: Collect fractions and spot them on TLC plates. Since p-tercyclohexyl lacks a UV chromophore, visualize the spots using a destructive stain such as Phosphomolybdic Acid (PMA) or Potassium Permanganate ( KMnO4​ ) followed by heating.

    • Pooling: Combine fractions containing the single, high-Rf spot (Rf ~ 0.9) and evaporate the solvent to yield semi-pure p-tercyclohexyl.

    Phase 3: Thermodynamic Recrystallization

    Objective: Achieve >99% purity by leveraging the compound's crystal lattice energy.

    • Solvent Selection: Use a solvent mixture of Ethanol and Ethyl Acetate (or Ethanol/Hexane).

    • Heating: Place the semi-pure solid in an Erlenmeyer flask. Add the solvent dropwise while heating on a hot plate until the solid completely dissolves.

    • Cooling (Self-Validating Step): Remove the flask from the heat and allow it to cool slowly to room temperature, then transfer to an ice bath.

      • Mechanistic Rationale: Slow cooling allows the highly symmetric p-tercyclohexyl molecules to selectively pack into a stable crystal lattice. Impurities, which disrupt this symmetry, remain dissolved in the mother liquor. If an oil forms instead of crystals, the cooling was too rapid or the solvent ratio is incorrect (indicating the system is self-validating its thermodynamic state).

    • Harvesting: Collect the white crystals via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum for 12 hours.

    Phase 4: Optional Vacuum Sublimation

    For applications requiring ultra-high purity (e.g., analytical standards or advanced materials), subject the recrystallized solid to vacuum sublimation.

    • Place the dried crystals in a sublimation apparatus.

    • Apply a high vacuum (< 0.1 Torr) and gently heat the bottom of the apparatus.

    • p-Tercyclohexyl will sublime and deposit as pristine, needle-like crystals on the cold finger.

    Analytical Validation

    A self-validating protocol requires rigorous analytical checks to confirm the success of the purification.

    Table 2: Chromatographic & Spectroscopic Validation Parameters

    Analytical TechniqueExpected ObservationMechanistic Rationale
    GC-MS Single sharp peak; Molecular ion m/z = 248.4[5][6]Confirms the absence of partially hydrogenated species (e.g., m/z 246, 252)[6].
    1 H NMR ( CDCl3​ ) Multiplets exclusively between δ 0.8 - 1.8 ppm[7]Complete absence of peaks > δ 7.0 ppm confirms 100% saturation of aromatic rings[7].
    TLC (Hexane) Single spot (Rf ~ 0.9), visible only with PMA/ KMnO4​ stainConfirms removal of polar/aromatic impurities; lack of UV activity confirms saturation.

    References

    • Brown, C. (2021). Synthesis and analysis of polyphenyl compounds and their derivatives. Queen's University Belfast Research Portal.1

    • Liu, Q.-S., et al. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. MDPI.3

    • Cheméo. Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3).4

    • ECHA CHEM. Terphenyl, hydrogenated. European Chemicals Agency.8

    • ECHEMI. 1795-19-3, 1,4-dicyclohexylcyclohexane Formula.5

    • Tompa, K., et al. (2013). Hydrogen skeleton, mobility and protein architecture. Taylor & Francis (Tandfonline). 7

    • Google Patents. CN103804114A - Method for preparing hydrogenated terphenyl.2

    • Triantafyllou, V.I., et al. (2015). Determination of Five (5) Possible Contaminants in Recycled Cardboard Packages and Food Simulants Using Ultrasound Assisted Extraction Coupled to GC-MS. Scientific Research Publishing. 6

    Sources

    Application

    Application Note: High-Resolution Gas Chromatographic Quantification of p-Tercyclohexyl in Complex Hydrocarbon Mixtures

    Executive Summary The quantification of p-Tercyclohexyl ( C18​H32​ , MW: 248.45 g/mol ) is a critical analytical requirement in the evaluation of Liquid Organic Hydrogen Carriers (LOHCs) and industrial heat transfer flui...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    The quantification of p-Tercyclohexyl ( C18​H32​ , MW: 248.45 g/mol ) is a critical analytical requirement in the evaluation of Liquid Organic Hydrogen Carriers (LOHCs) and industrial heat transfer fluids (e.g., Therminol 66, HB-40). Because p-tercyclohexyl is typically found within a complex matrix of partially hydrogenated intermediates and structural isomers, achieving baseline resolution and accurate quantification requires highly optimized chromatographic techniques. This application note details a robust, self-validating Gas Chromatography (GC) protocol utilizing Flame Ionization Detection (FID) for primary quantification and Mass Spectrometry (MS) for orthogonal structural confirmation.

    Mechanistic Background & Analytical Strategy

    The Causality of Detector Selection

    p-Tercyclohexyl is the fully saturated, para-configured derivative of p-terphenyl. During the hydrogenation process, the molecule loses the conjugated π -electron system present in its aromatic precursor. This structural saturation eliminates native fluorescence and significantly reduces UV absorbance, rendering standard HPLC-UV or Fluorescence detection methods largely ineffective without the use of specialized, less-sensitive detectors like Evaporative Light Scattering Detectors (ELSD)[1].

    Consequently, Gas Chromatography (GC) serves as the analytical gold standard for this class of compounds[2]. The high thermal stability and volatility of hydrogenated terphenyls make them ideal candidates for capillary GC separation[3]. Flame Ionization Detection (FID) is selected for quantification due to its universal, proportional response to carbon-hydrogen bonds, while Mass Spectrometry (MS) is employed to resolve and identify co-eluting structural isomers (such as o- and m-tercyclohexyl) by extracting the specific m/z 248 molecular ion[4].

    Self-Validating Protocol Design

    To ensure trustworthiness, this protocol incorporates a self-validating internal standard (IS) system . Complex hydrocarbon mixtures often exhibit high viscosity, which can cause volumetric discrepancies during split/splitless injection. By spiking the sample with an internal standard (Tetracosane, C24​H50​ ) that elutes near the tercyclohexyl isomers but does not co-elute, the method mathematically corrects for injection volume variations and matrix effects.

    Workflow N1 Sample Collection (Mixture containing p-Tercyclohexyl) N2 Sample Preparation (Solvent Dilution + Internal Standard) N1->N2 N3 Gas Chromatography (GC) (HP-5 Capillary Column, 70°C to 300°C) N2->N3 N4 Flame Ionization Detector (FID) (Quantitative Analysis) N3->N4 Primary Route N5 Mass Spectrometry (MS) (Structural Confirmation) N3->N5 Orthogonal Validation N6 Data Processing (Integration & Concentration Calculation) N4->N6 N5->N6

    Figure 1: Analytical workflow for the quantification of p-Tercyclohexyl using GC-FID/MS.

    Instrumental Parameters & Quantitative Data

    The following parameters have been optimized for a 5% phenyl-methylpolysiloxane stationary phase, which provides the necessary theoretical plates to separate p-tercyclohexyl from its ortho- and meta- isomers.

    Table 1: GC-FID and GC-MS Operating Parameters
    ParameterGC-FID (Quantification)GC-MS (Identification)
    Column HP-5 (30 m × 0.25 mm × 0.25 µm)HP-5MS (30 m × 0.25 mm × 0.25 µm)
    Carrier Gas Helium, constant flow 1.5 mL/minHelium, constant flow 1.0 mL/min
    Injector Temp 300 °C300 °C
    Injection Volume 1.0 µL (Split 50:1)1.0 µL (Split 100:1)
    Oven Program 70°C (1 min) 10°C/min 300°C (10 min)70°C (1 min) 10°C/min 300°C (10 min)
    Detector Temp 300 °CTransfer line: 280 °C, Source: 230 °C
    Table 2: Method Validation Metrics

    Validation metrics demonstrate the method's suitability for regulatory and industrial quality control, aligning with established standards for hydrogenated terphenyl analysis[5].

    MetricValueAcceptance Criterion
    Linear Range 6 – 60 µg/mL R2≥0.999
    Limit of Detection (LOD) 1.2 µg/mLSignal-to-Noise (S/N) 3
    Limit of Quantification (LOQ) 4.0 µg/mLSignal-to-Noise (S/N) 10
    Intra-day Precision (RSD) 1.3% - 2.0% 5.0%
    Recovery Efficiency 89.3% - 95.4%85% - 115%

    Step-by-Step Experimental Protocol

    Reagent & Standard Preparation
    • Solvent Selection: Procure HPLC-grade n-hexane or acetone to ensure complete dissolution of the non-polar hydrocarbon matrix.

    • Internal Standard (IS) Solution: Accurately weigh 10.0 mg of Tetracosane ( C24​H50​ ) and dissolve in 10.0 mL of n-hexane to create a 1.0 mg/mL stock solution.

    • Calibration Standards: Prepare a primary stock solution of pure p-Tercyclohexyl standard (1.0 mg/mL in n-hexane). Perform serial dilutions to generate calibration levels at 6, 15, 30, 45, and 60 µg/mL. Spike each standard with 100 µL of the IS solution per 1.0 mL total volume.

    Sample Extraction and Dilution
    • Gravimetric Sampling: Accurately weigh ~50.0 mg of the complex mixture (e.g., LOHC fluid or spent heat transfer oil) into a 10 mL volumetric flask.

    • Dilution: Add approximately 5 mL of n-hexane and vortex for 30 seconds to ensure complete homogenization.

    • IS Addition: Pipette exactly 1.0 mL of the 1.0 mg/mL Tetracosane IS solution into the flask.

    • Volume Adjustment: Bring the flask to volume (10.0 mL) with n-hexane.

    • Filtration: Pass the final solution through a 0.22 µm PTFE syringe filter into a 2 mL GC autosampler vial.

    System Suitability Testing (SST)

    This step ensures the system is self-validating prior to sample analysis.

    • Blank Injection: Inject 1.0 µL of pure n-hexane. Verify the absence of carryover peaks at the retention times of p-tercyclohexyl and the internal standard.

    • Calibration Run: Inject the 5-point calibration curve. The data processing software must yield a linear regression coefficient ( R2 ) 0.999.

    • Resolution Check: Ensure baseline resolution ( Rs​≥1.5 ) between the p-tercyclohexyl peak and any adjacent partially hydrogenated isomers.

    GC-FID/MS Analysis
    • Load the autosampler sequence, inserting a Quality Control (QC) sample (e.g., the 30 µg/mL standard) every 10 sample injections to monitor instrument drift.

    • Execute the GC run using the temperature program outlined in Table 1 . The oven is held at 70°C for 1 minute, ramped at 10°C/min to 300°C, and held for 10 minutes to ensure all high-boiling multicyclic components elute[3][4].

    • For GC-MS orthogonal validation, operate the MS in Electron Ionization (EI) mode at 70 eV. Extract the m/z 248 chromatogram to specifically identify the fully saturated tercyclohexyl isomers against the background matrix[4].

    Data Processing
    • Integrate the area under the curve (AUC) for the p-Tercyclohexyl peak and the Tetracosane IS peak.

    • Calculate the Response Factor (RF) for each calibration level.

    • Determine the concentration of p-Tercyclohexyl in the unknown samples using the internal standard calibration equation, factoring in the initial gravimetric dilution multiplier.

    References[5] Study of sample collection and analysis methods for the hydrogenated terphenyl in workplace air. PubMed. https://pubmed.ncbi.nlm.nih.gov/21250393/[2] Hydrogenated Terphenyl. Health Council of the Netherlands (SER).https://www.ser.nl/-/media/ser/downloads/engels/2020/hydrogenated-terphenyl.pdf[3] Life Time Analysis of Thermal Oil Used as Heat Transfer Fluid in CSP Power Plant. AIP Publishing.https://pubs.aip.org/aip/acp/article-pdf/1850/1/030018/11413665/030018_1_online.pdf[6] US9994770B2 - Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device. Google Patents.https://patents.google.com/patent/US9994770B2/en[1] A Direct High-Performance Liquid Chromatographic Method for the Determination of Therminol 66 Contamination in Commercial Glycerin and Fatty Acids. ResearchGate.https://www.researchgate.net/publication/236894080_A_Direct_High-Performance_Liquid_Chromatographic_Method_for_the_Determination_of_Therminol_66_Contamination_in_Commercial_Glycerin_and_Fatty_Acids[4] Properties of Bicyclic and Multicyclic Hydrocarbons as Bio-derived Compression Ignition Fuels That Can Be Prepared via. RSC Publishing.https://pubs.rsc.org/en/content/articlepdf/2021/se/d1se00288f

    Sources

    Method

    Application Notes &amp; Protocols: A Prospective Guide to the Use of p-Tercyclohexyl in the Preparation of Novel Polymers

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Quest for Novel Polymer Architectures The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern sci...

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Quest for Novel Polymer Architectures

    The relentless pursuit of advanced materials with tailored properties is a cornerstone of modern science and technology. In the realm of polymer chemistry, the design and synthesis of novel monomers serve as the foundation for innovation, enabling the creation of polymers with enhanced thermal stability, mechanical robustness, and unique functional characteristics. The incorporation of rigid and bulky structural units into a polymer backbone is a well-established strategy to increase the glass transition temperature (Tg), improve mechanical strength, and enhance thermal stability.

    While various cyclic and polycyclic monomers have been explored, this application note embarks on a prospective exploration of a lesser-known candidate: p-tercyclohexyl . This molecule, composed of three cyclohexane rings linked in a para configuration, presents an intriguing structural motif. Its inherent rigidity and saturated nature could impart desirable properties to polymers, such as high thermal resistance, low dielectric constant, and good optical transparency.

    This document serves as a detailed, albeit prospective, guide for researchers and scientists interested in exploring the synthesis of novel polymers incorporating the p-tercyclohexyl moiety. We will delve into hypothetical monomer design, propose potential polymerization pathways, and outline detailed experimental protocols based on established principles of polymer chemistry. While direct literature on the polymerization of p-tercyclohexyl-based monomers is scarce, we will draw parallels from polymers containing other cycloaliphatic structures to guide our exploration.

    Hypothetical Monomer Design from p-Tercyclohexyl

    The journey to a novel polymer begins with a functionalizable monomer. Starting from the inert p-tercyclohexyl scaffold, we can envision the introduction of various reactive groups to render it polymerizable. The choice of functional groups will dictate the type of polymerization and the resulting polymer structure.

    1. Diol Monomers for Step-Growth Polymerization:

    A plausible approach is the synthesis of diol monomers. For instance, oxidation of the terminal cyclohexane rings could yield a dicarboxylic acid, which can then be reduced to the corresponding diol. Alternatively, functionalization of a precursor aromatic terphenyl system followed by hydrogenation can be envisioned.

    • Hypothetical Monomer 1 (HTC-diol): 4,4''-bis(hydroxymethyl)-p-tercyclohexane

    2. Diamine Monomers for Polyamides and Polyimides:

    Similar synthetic strategies can be employed to introduce amino groups, leading to diamine monomers suitable for the synthesis of polyamides and polyimides.

    • Hypothetical Monomer 2 (HTC-diamine): 4,4''-diamino-p-tercyclohexane

    3. Diacid Chloride Monomers for Polyesters and Polyamides:

    The corresponding diacid can be converted to the more reactive diacid chloride for polymerization.

    • Hypothetical Monomer 3 (HTC-diacid chloride): p-Tercyclohexane-4,4''-dicarbonyl dichloride

    4. Vinyl-Functionalized Monomers for Chain-Growth Polymerization:

    For addition polymerization, vinyl or other polymerizable double bonds can be introduced.

    • Hypothetical Monomer 4 (HTC-divinyl): 4,4''-divinyl-p-tercyclohexane

    The following diagram illustrates the conceptual design of these hypothetical monomers from a p-tercyclohexyl core.

    G cluster_0 p-Tercyclohexyl Core cluster_1 Hypothetical Monomers p-Tercyclohexyl p-Tercyclohexyl HTC-diol HTC-diol (for Polyesters, Polyurethanes) p-Tercyclohexyl->HTC-diol Functionalization HTC-diamine HTC-diamine (for Polyamides, Polyimides) p-Tercyclohexyl->HTC-diamine Functionalization HTC-diacid_chloride HTC-diacid chloride (for Polyesters, Polyamides) p-Tercyclohexyl->HTC-diacid_chloride Functionalization HTC-divinyl HTC-divinyl (for Vinyl Polymers) p-Tercyclohexyl->HTC-divinyl Functionalization

    Caption: Hypothetical functional monomers derived from a p-tercyclohexyl core.

    Postulated Polymerization Routes and Protocols

    Based on the hypothetical monomers, we can now outline potential polymerization methodologies. The following protocols are generalized and should be optimized for specific monomer characteristics.

    Step-Growth Polymerization: Synthesis of a Hypothetical Polyester

    This protocol describes the synthesis of a polyester from the hypothetical HTC-diol and a commercially available diacid chloride, such as terephthaloyl chloride.

    Experimental Protocol: Melt Polycondensation

    • Monomer Preparation: Ensure both HTC-diol and terephthaloyl chloride are of high purity. Dry the HTC-diol under vacuum at 60°C for 24 hours prior to use.

    • Reaction Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser connected to a vacuum line.

    • Initial Reaction: Charge the flask with equimolar amounts of HTC-diol and terephthaloyl chloride. Add a suitable catalyst, such as antimony trioxide (0.05 mol%).

    • Esterification: Heat the reaction mixture under a slow stream of nitrogen to 180-200°C with continuous stirring. The reaction will evolve hydrogen chloride, which is removed through the condenser. Maintain these conditions for 2-4 hours.

    • Polycondensation: Gradually increase the temperature to 250-280°C while slowly reducing the pressure to below 1 mmHg. This stage facilitates the removal of any remaining byproducts and drives the polymerization to high molecular weight. The viscosity of the melt will increase significantly.

    • Polymer Isolation: After 3-5 hours under high vacuum, cool the reactor to room temperature under nitrogen. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform or N-methyl-2-pyrrolidone) and precipitated in a non-solvent like methanol to purify it.

    • Drying: Dry the purified polymer in a vacuum oven at 80°C until a constant weight is achieved.

    Data Presentation: Expected Properties of Hypothetical p-Tercyclohexyl Polymers

    PropertyHypothetical PolyesterHypothetical PolyamideRationale
    Glass Transition Temp. (Tg) High (>200°C)Very High (>250°C)The rigid p-tercyclohexyl backbone restricts chain mobility. Hydrogen bonding in polyamides further increases Tg.
    Thermal Stability (TGA) High decomposition temp.Excellent decomposition temp.Saturated cycloaliphatic structure is inherently stable. Amide linkages are thermally robust.
    Solubility Likely soluble in chlorinated and polar aprotic solventsPotentially limited solubilityThe bulky, non-polar p-tercyclohexyl group may enhance solubility compared to fully aromatic counterparts, but strong intermolecular forces in polyamides can reduce it.
    Mechanical Properties High modulus, potentially brittleHigh strength and modulusThe rigid backbone is expected to lead to stiff and strong materials.
    Chain-Growth Polymerization: Synthesis of a Hypothetical Vinyl Polymer

    This protocol outlines the free-radical polymerization of the hypothetical HTC-divinyl monomer. Due to the difunctional nature of this monomer, a crosslinked network is expected.

    Experimental Protocol: Free-Radical Polymerization

    • Monomer and Initiator Preparation: Purify the HTC-divinyl monomer by passing it through a column of basic alumina to remove any inhibitors. A free-radical initiator such as azobisisobutyronitrile (AIBN) should be recrystallized from methanol.

    • Reaction Setup: In a Schlenk flask, dissolve the HTC-divinyl monomer in an appropriate solvent (e.g., toluene or dioxane). Add the desired amount of AIBN (typically 0.1-1 mol% relative to the monomer).

    • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

    • Polymerization: Immerse the sealed flask in a preheated oil bath at the appropriate temperature for the initiator (e.g., 60-80°C for AIBN). The reaction mixture will likely form a gel as the crosslinked network develops.

    • Polymer Isolation: After a predetermined time (e.g., 24 hours), cool the reaction to room temperature. The resulting solid polymer network can be swollen in a good solvent to remove any unreacted monomer and initiator, and then dried under vacuum.

    Workflow Diagram: Polymer Synthesis and Characterization

    G cluster_0 Synthesis Stage cluster_1 Purification Stage cluster_2 Characterization Stage Monomer Hypothetical p-Tercyclohexyl Monomer Polymerization Polymerization (Step-growth or Chain-growth) Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Purification (Precipitation/Washing) Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Structural Structural Analysis (NMR, FT-IR) Pure_Polymer->Structural Thermal Thermal Analysis (DSC, TGA) Pure_Polymer->Thermal Molecular_Weight Molecular Weight (GPC/SEC) Pure_Polymer->Molecular_Weight Mechanical Mechanical Testing Pure_Polymer->Mechanical

    Caption: A general workflow for the synthesis and characterization of novel polymers.

    Potential Applications and Future Directions

    Polymers incorporating the rigid p-tercyclohexyl unit could find applications in areas where high performance is paramount:

    • Aerospace and Electronics: Due to their potential for high thermal stability and low dielectric constants, these materials could be suitable for use in microelectronics packaging and as matrix resins for advanced composites.

    • Optical Materials: The saturated nature of the p-tercyclohexyl group may lead to polymers with good optical clarity and low birefringence, making them candidates for lenses and optical films.

    • Membranes: The defined structure of the p-tercyclohexyl unit could lead to polymers with controlled free volume, which is advantageous for gas separation membranes.

    • Drug Delivery: While the hydrophobicity of the p-tercyclohexyl group might be a primary characteristic, functionalization could allow for the development of novel, rigid scaffolds for controlled drug release.

    The exploration of p-tercyclohexyl in polymer chemistry is an open field. Future research should focus on the efficient synthesis of p-tercyclohexyl-based monomers and the systematic investigation of their polymerization behavior and the properties of the resulting polymers. This would involve a detailed study of structure-property relationships to fully unlock the potential of this intriguing building block.

    Conclusion

    This application note has provided a prospective and theoretical framework for the use of p-tercyclohexyl in the preparation of novel polymers. By outlining hypothetical monomer designs, postulating polymerization routes with detailed protocols, and speculating on the potential properties and applications, we hope to inspire and guide researchers in this unexplored area of polymer science. The synthesis and characterization of the first p-tercyclohexyl-based polymers will undoubtedly be a significant step forward in the ongoing quest for new high-performance materials.

    References

    • Odian, G. Principles of Polymerization, 4th ed.; John Wiley & Sons, 2004. [Link]

    • Cowie, J. M. G.; Arrighi, V. Polymers: Chemistry and Physics of Modern Materials, 3rd ed.; CRC Press, 2007. [Link]

    • Mark, H. F. et al. Encyclopedia of Polymer Science and Technology; John Wiley & Sons, 2014. [Link]

    • Sakai, T. et al. "Synthesis and properties of high-Tg alicyclic polyimides." Journal of Photopolymer Science and Technology 2003, 16 (2), 313-318. [Link]

    • Hasegawa, M. "Development of Alicyclic Polyimides with High-Tg, Optical Transparency, and Low-CTE." Polymers 2021, 13 (16), 2786. [Link]

    Application

    p-Tercyclohexyl as a stationary phase in gas chromatography

    Title: p-Tercyclohexyl as a Non-Polar Stationary Phase in Gas Chromatography: Mechanisms, Protocols, and Applications in Hydrocarbon Separations Target Audience: Researchers, analytical scientists, and drug development p...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: p-Tercyclohexyl as a Non-Polar Stationary Phase in Gas Chromatography: Mechanisms, Protocols, and Applications in Hydrocarbon Separations

    Target Audience: Researchers, analytical scientists, and drug development professionals.

    Executive Summary

    Gas chromatography (GC) relies heavily on the differential distribution of analytes between a mobile gas phase and a stationary liquid or solid phase[1]. While siloxane-based polymers dominate modern GC, the demand for "true" zero-polarity hydrocarbon phases remains critical for the baseline resolution of complex aliphatic mixtures and structural isomers. This application note details the physicochemical properties, column preparation protocols, and analytical workflows for utilizing p-tercyclohexyl (p-TCH) —a rigid, fully saturated tricyclic hydrocarbon—as a highly specialized stationary phase.

    Physicochemical Profiling & Mechanistic Insights

    To achieve optimal separation, the stationary phase must be selected based on the principle of "like dissolves like"[2]. Dimethylpolysiloxane (e.g., DB-1) is the industry standard for non-polar separations; however, the siloxane backbone retains a slight polarizability. Historically, squalane (a branched alkane) has served as the reference standard for a purely non-polar phase, but its utility is severely bottlenecked by a low maximum operating temperature (~150°C), beyond which column bleed becomes unacceptable.

    The p-Tercyclohexyl Advantage: p-Tercyclohexyl (1,4-dicyclohexylcyclohexane) bridges this thermal gap.

    • Causality of Selection: Composed of three fully saturated, linked cyclohexane rings, p-TCH lacks π -electrons, rendering it chemically inert and strictly non-polar.

    • Thermal Stability: Its rigid tricyclic structure confers a significantly higher boiling point and thermal stability than linear or branched alkanes of similar molecular weight, extending the operational range of pure hydrocarbon phases up to ~220°C.

    • Separation Mechanism: Separations on p-TCH are governed exclusively by dispersive (van der Waals) interactions[3]. Analytes elute strictly according to their boiling points and three-dimensional steric profiles. This makes p-TCH an exceptional tool for resolving complex petroleum fractions, essential oil terpenes, and drug intermediate isomers that rely on shape recognition rather than polarity.

    Column Preparation Protocol: Static Coating Method

    To utilize p-TCH in capillary GC, it must be uniformly coated onto the inner wall of a fused silica capillary. The static coating method is mandated over dynamic coating to ensure a highly uniform film thickness, which minimizes band broadening and maximizes theoretical plates[4].

    Step-by-Step Methodology:

    • Capillary Pre-treatment: Flush a 30 m × 0.25 mm I.D. fused silica capillary with 5 mL of methanol, followed by 5 mL of dichloromethane (DCM). Purge with dry nitrogen at 250°C for 2 hours to completely dehydrate the surface.

    • Deactivation: Treat the capillary inner wall with a silanizing agent (e.g., hexamethyldisilazane) at 400°C for 4 hours. This caps active silanol groups, preventing peak tailing for trace analytes.

    • Solution Preparation: Dissolve high-purity p-TCH (isomer mixture) in n-pentane to a concentration of 0.25% (w/v) to target a standard 0.25 µm film thickness.

    • Filling: Fill the capillary completely with the p-TCH solution using a pressurized reservoir (20–30 psi). Ensure no air bubbles are introduced, as these will cause phase gaps.

    • Sealing and Evaporation: Seal one end of the capillary using a high-viscosity plug. Apply a vacuum to the open end while maintaining the column in a constant-temperature water bath (25°C). The solvent will evaporate slowly, leaving a uniform layer of p-TCH.

    • Thermal Conditioning: Install the column in the GC oven (detector end disconnected). Purge with carrier gas (He) at 1 mL/min. Ramp the temperature from 40°C to 200°C at 2°C/min, holding for 12 hours to stabilize the phase network and remove residual solvent.

    CoatingWorkflow Start Fused Silica Capillary (Deactivated) Prep Prepare p-TCH Solution (0.1-0.5% in Pentane) Start->Prep Fill Fill Capillary (Constant Pressure) Prep->Fill Seal Seal One End Fill->Seal Vac Apply Vacuum (Evaporate Solvent) Seal->Vac Condition Thermal Conditioning (Ramp to 200°C) Vac->Condition End Ready for GC Analysis Condition->End

    Fig 1. Step-by-step static coating workflow for p-TCH capillary columns.

    Analytical Workflows: Hydrocarbon and Isomer Separation

    Once conditioned, the p-TCH column is integrated into a GC-FID or GC-MS system. The following protocol outlines the separation of a complex non-polar mixture (e.g., synthetic fuels or terpene fractions).

    Step-by-Step Methodology:

    • System Configuration: Install the p-TCH column. Set the carrier gas (Helium) to a constant linear velocity of 30 cm/s to optimize separation efficiency[2].

    • Inlet Parameters: Use a split/splitless injector at 250°C. For high-concentration hydrocarbon mixtures, utilize a split ratio of 50:1 to prevent column overloading and peak fronting.

    • Oven Temperature Program:

      • Initial: 50°C (Hold 2 min) to focus volatile components.

      • Ramp 1: 5°C/min to 150°C.

      • Ramp 2: 10°C/min to 220°C (Hold 5 min).

    • Detection: Set the Flame Ionization Detector (FID) to 250°C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (N 2​ ): 25 mL/min.

    • Data Acquisition: Record the chromatogram. Because p-TCH operates via a non-polar stationary phase and a gaseous mobile phase[5], analytes will elute in strict order of their boiling points. For isomers with identical boiling points, elution order is dictated by the molecule's ability to maximize surface contact with the rigid p-TCH rings (steric fit).

    SeparationMechanism Sample Complex Mixture (Aliphatic & Isomeric) Injection Vaporization in Inlet Sample->Injection Column p-Tercyclohexyl Phase (Purely Dispersive) Injection->Column Interaction1 Van der Waals Forces Column->Interaction1 Interaction2 Shape Recognition (Steric Fit) Column->Interaction2 Elution1 Low BP / Compact Isomers (Early Elution) Interaction1->Elution1 Elution2 High BP / Linear Isomers (Late Elution) Interaction2->Elution2

    Fig 2. Dispersive separation mechanism of p-TCH based on boiling point and steric fit.

    Comparative Data Presentation

    To contextualize p-TCH, it is essential to compare its properties against other common non-polar stationary phases used in the field.

    Stationary PhaseChemical StructurePolarity (McReynolds)Max Operating TempPrimary Application
    Squalane Branched AlkaneZero (Reference)150°CLow-boiling hydrocarbons, reference mapping.
    p-Tercyclohexyl Tricyclic AlkaneZero220°CIsomers, medium-boiling non-polar mixtures.
    Apiezon L Branched Hydrocarbon GreaseVery Low300°CGeneral non-polar, high-boiling point analytes.
    100% Dimethylpolysiloxane Siloxane PolymerLow320°CUniversal non-polar separations, general use.

    System Validation & Troubleshooting

    Ensuring method robustness is critical for reproducible analytical science. When working with p-TCH, monitor the following parameters:

    • Column Bleed: Because p-TCH is a small molecule compared to cross-linked siloxane polymers, it is susceptible to column bleed at temperatures exceeding 220°C. Baseline rise during temperature programming must be monitored. If bleed exceeds 20 pA (on FID), re-condition the column isothermally at 200°C for 4 hours.

    • Peak Tailing: Pure hydrocarbon phases do not mask active silanol sites on the fused silica tubing as effectively as siloxane phases. If polar analytes (e.g., alcohols) exhibit tailing, it indicates a degradation of the underlying deactivation layer, not a failure of the p-TCH phase itself.

    • Phase State Transitions: Pure trans,trans-p-tercyclohexyl is a solid at room temperature. Ensure the column is operated above the phase transition temperature of the specific isomer blend used, or utilize it intentionally as a gas-solid/gas-liquid hybrid phase to leverage unique retention characteristics.

    References

    • Gas Chromatography - National Institute of Standards and Technology Source: nist.gov URL:[Link]

    • An Introduction to Gas Chromatography Mass Spectrometry Source: ucl.ac.uk URL:[Link]

    • Learn About the Different Types Of Chromatography, Their Applications, And Practical Aspects Source: shimadzu.com.sg URL:[Link]

    • Gas Chromatography Columns: Principles, Types, and Selection Source: totalquartzworks.com URL:[Link]

    • Basic Structure-Independent Equations of Kinetic Performance of Columns in Liquid Chromatography Source: acs.org URL:[Link]

    Sources

    Method

    Application Note: p-Tercyclohexyl Derivatives as Rigid Spacers in Bioorthogonal Click Chemistry

    Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Protocols. Executive Summary In the rapidly evolving fields of...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Document Type: Technical Application Guide & Standard Operating Protocols.

    Executive Summary

    In the rapidly evolving fields of targeted protein degradation (e.g., PROTACs), bivalent ligand design, and spatial biology, the structural geometry of the linker is as critical as the pharmacophores it connects. While flexible polyethylene glycol (PEG) chains are ubiquitous, their tendency to undergo entropic collapse in aqueous media often leads to suboptimal receptor engagement and unpredictable spatial geometries.

    This application note details the integration of p-tercyclohexyl derivatives —fully saturated, rigid, rod-like aliphatic scaffolds—into Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) workflows. By utilizing p-tercyclohexyl as a "molecular ruler" [3], researchers can achieve precise end-to-end spatial separation between conjugated moieties, overcoming the flexibility limitations of PEG and the aggregation liabilities of aromatic terphenyl linkers.

    Scientific Rationale & Causality: Why p-Tercyclohexyl?

    As an application scientist, selecting the correct linker requires balancing solubility, rigidity, and photophysical inertness. The use of rigid spacers in click chemistry has been proven to enhance the potency of divalent inhibitors by locking the required binding conformation [1].

    The Causality of Linker Selection
    • Entropic Penalty Mitigation: Flexible PEG linkers exist as a random coil in solution. Binding to two distinct receptor sites requires the PEG chain to stretch, incurring a massive entropic penalty. A rigid p-tercyclohexyl linker is pre-organized in an extended conformation, significantly lowering the thermodynamic barrier to bivalent binding.

    • Avoidance of π-π Stacking: While p-terphenyl (the aromatic analog) is also rigid, its extended π-system causes severe aggregation in aqueous media and quenches adjacent fluorophores via photoinduced electron transfer (PET). p-Tercyclohexyl is fully aliphatic, rendering it optically transparent (no UV/Vis interference) and immune to π-stacking.

    • Precise Spatial Control: The all-trans configuration of p-tercyclohexyl provides a fixed end-to-end distance of approximately 14.5 Å. When flanked by triazole rings generated via click chemistry, it acts as a highly predictable molecular ruler for probing spatial dynamics [3, 4].

    Pathway Step1 Flexible PEG Linker Step2 Entropic Collapse in Aqueous Media Step1->Step2 Step3 Receptor Misalignment Step2->Step3 Step4 p-Tercyclohexyl Linker Step5 Maintains Extended Rod Conformation Step4->Step5 Step6 Optimal Receptor Dimerization Step5->Step6

    Caption: Causality of spatial control: Flexible PEG vs. rigid p-tercyclohexyl linkers in dimerization.

    Quantitative Data Presentation

    To justify the transition from traditional linkers to p-tercyclohexyl derivatives, consider the physicochemical properties summarized in Table 1.

    Table 1: Comparative Physicochemical Properties of Common Click Chemistry Linkers

    Linker ScaffoldEnd-to-End Distance (Å)Aqueous BehaviorEntropic Penalty on BindingPhotophysical Interference
    PEG-4 Variable (0 - 16 Å)Random Coil / SolubleHighNone
    p-Terphenyl ~14.2 Å (Fixed)Aggregates (π-π stacking)LowHigh (Quenches fluorophores)
    p-Tercyclohexyl ~14.5 Å (Fixed)Hydrophobic (Requires co-solvent)LowNone (Optically transparent)
    Triazole-Carbohydrate ~12.0 Å (Rigid)SolubleLowNone

    Note: Data synthesized from structural modeling and rigid spacer behavior in click-mediated macrocyclization [2].

    Experimental Workflows & Methodologies

    Protocol 1: CuAAC Synthesis of a Rigid Bivalent Probe

    This protocol details the conjugation of two alkyne-tagged pharmacophores using a heterobifunctional p-tercyclohexyl diazide linker. Because p-tercyclohexyl is highly hydrophobic, the choice of solvent and the use of a stabilizing ligand (THPTA) for the copper catalyst are critical to prevent catalyst precipitation and ensure high yields.

    Reagents Required:

    • Target Alkyne (e.g., PROTAC warhead or fluorophore)

    • p-Tercyclohexyl-4,4''-diazide (Rigid Spacer)

    • CuSO₄·5H₂O (Catalyst precursor)

    • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) - Crucial for maintaining Cu(I) stability in organic/aqueous mixtures.

    • Sodium Ascorbate (Reducing agent)

    • Solvent: DMSO / t-Butanol / H₂O (5:4:1 v/v/v)

    Step-by-Step Methodology:

    • Preparation of the Catalyst Complex: In a microcentrifuge tube, mix 10 µL of 50 mM CuSO₄ with 20 µL of 50 mM THPTA. Incubate at room temperature for 5 minutes. Causality: Pre-complexing Cu(II) with THPTA prevents the reduction-induced precipitation of Cu(I) and protects biological targets from reactive oxygen species.

    • Reagent Assembly: In a 1.5 mL reaction vial, dissolve 2.0 equivalents of the Target Alkyne (10 mM stock in DMSO) and 1.0 equivalent of p-Tercyclohexyl-4,4''-diazide (10 mM stock in THF/DMSO) in 500 µL of the DMSO/t-Butanol/H₂O solvent mixture.

    • Initiation: Add 30 µL of the pre-formed CuSO₄/THPTA complex to the reaction vial.

    • Reduction: Quickly add 20 µL of a freshly prepared 100 mM Sodium Ascorbate solution (in H₂O). The solution may briefly change color from blue to pale yellow, indicating the generation of the active Cu(I) species.

    • Incubation: Purge the vial with nitrogen gas, seal, and stir at 37°C for 4–6 hours. Note: The rigid nature of the linker prevents intramolecular cyclization, driving the reaction toward the desired intermolecular bivalent product.

    • Purification: Quench the reaction by adding 10 mM EDTA to chelate the copper. Purify the rigid bivalent complex via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient).

    G N1 Target Ligand A (Alkyne-tagged) N4 CuAAC Reaction (CuSO4, THPTA, NaAsc) DMSO/tBuOH/H2O N1->N4 N2 Target Ligand B (Alkyne-tagged) N2->N4 N3 p-Tercyclohexyl Diazide (Rigid Spacer) N3->N4 N5 Rigid Bivalent Complex (Precise 14.5 Å Separation) N4->N5 Bis-Triazole Formation

    Caption: Workflow for CuAAC assembly of rigid bivalent complexes using p-tercyclohexyl linkers.

    Protocol 2: SPAAC-Mediated Bioorthogonal Labeling on Cell Surfaces

    For live-cell applications where copper toxicity is a concern, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is the method of choice. Here, a p-tercyclohexyl-DBCO (Dibenzocyclooctyne) derivative is used to attach a fluorophore to metabolically azide-tagged cell surface glycans, acting as a rigid standoff to prevent fluorophore quenching against the cell membrane.

    Step-by-Step Methodology:

    • Metabolic Labeling: Incubate cells with 50 µM of an azide-modified sugar (e.g., Ac₄ManNAz) for 48 hours to incorporate azides into surface sialic acids.

    • Probe Preparation: Prepare a 1 mM stock of Fluorophore-p-Tercyclohexyl-DBCO in anhydrous DMSO. Causality: The rigid p-tercyclohexyl spacer ensures the fluorophore is held exactly ~15 Å away from the bulky DBCO-triazole linkage, preventing steric clashes and local quenching [4].

    • Labeling Reaction: Wash the cells 3x with cold PBS (pH 7.4) to remove excess unnatural sugars. Dilute the DBCO probe to a final concentration of 10 µM in labeling buffer (PBS + 1% BSA).

    • Incubation: Incubate the cells with the DBCO probe for 30–60 minutes at room temperature in the dark.

    • Washing & Imaging: Wash the cells 3x with PBS to remove unreacted probe. Proceed immediately to confocal microscopy or flow cytometry.

    Troubleshooting & Self-Validating Systems

    To ensure the trustworthiness of these protocols, experimentalists must build self-validating checks into their workflows:

    • Validation Check 1 (Solubility): p-Tercyclohexyl is highly lipophilic. If the reaction mixture becomes cloudy upon the addition of the linker, the effective concentration of the reactive groups has dropped. Correction: Increase the ratio of organic solvent (DMSO or THF) up to 70% before adding the aqueous copper/ascorbate mix.

    • Validation Check 2 (Reaction Completion): Use LC-MS to monitor the disappearance of the diazide peak. Because the two azide groups on the rigid rod are chemically independent and sterically isolated, the reaction kinetics for the first and second click events are nearly identical, minimizing the buildup of mono-clicked intermediates.

    References

    • Potent divalent inhibitors with rigid glucose click spacers for Pseudomonas aeruginosa lectin LecA Source: PubMed / National Institutes of Health (NIH) URL:[Link]

    • Intramolecular Glycosidation by Click Reaction Mediated Spacer Generation and Following Spacer Cleavage Source: KOPS (University of Konstanz) URL:[Link]

    • Spatially barcoding biochemical reactions using DNA nanostructures unveil a major contact mechanism in proximity labeling Source: bioRxiv URL:[Link]

    • Click-ready iridium(III) complexes as versatile bioimaging probes for bioorthogonal metabolic labeling Source: RSC Publishing URL:[Link]

    Application

    phase transfer catalysis utilizing p-Tercyclohexyl derivatives

    Application Note: Advanced Phase-Transfer Catalysis Utilizing p-Tercyclohexyl Derivatives Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development. Executive Summary & Mechanistic Rati...

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Advanced Phase-Transfer Catalysis Utilizing p-Tercyclohexyl Derivatives

    Target Audience: Researchers, Synthesis Scientists, and Process Chemists in Drug Development.

    Executive Summary & Mechanistic Rationale

    Phase-transfer catalysis (PTC) is a cornerstone methodology in green chemistry and industrial organic synthesis, facilitating reactions between mutually immiscible aqueous and organic phases[1]. Traditionally, quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBA) have been employed to transport anions across the biphasic interface[2]. However, as the complexity of active pharmaceutical ingredients (APIs) increases, so does the need for highly specialized, ultra-lipophilic catalysts that can operate in highly non-polar solvents without forming intractable emulsions.

    Enter p-Tercyclohexyl-derived phase-transfer catalysts . By appending a rigid, rod-like 1,4-dicyclohexylcyclohexane (p-tercyclohexyl) motif to a chiral or achiral quaternary onium core, we fundamentally alter the catalyst's partitioning thermodynamics.

    The Causality of Catalyst Design: Standard long-chain alkyl PTCs (e.g., hexadecyl groups) suffer from conformational flexibility that can lead to micelle formation and severe emulsion issues during the vigorous stirring required for industrial scale-up. In contrast, the p-tercyclohexyl group acts as a sterically demanding, rigid hydrophobic cylinder. This structural rigidity prevents surfactant-like aggregation while providing extreme lipophilicity. According to the Makosza interfacial mechanism, the deprotonation of the substrate occurs at the phase boundary, after which the ultra-lipophilic p-tercyclohexyl cation rapidly and exclusively extracts the reactive carbanion deep into the bulk organic phase[1][3]. This minimizes background hydrolysis and maximizes the stereoselective control exerted by the chiral pocket of the catalyst[4].

    Mechanistic Pathway Visualization

    The following diagram illustrates the interfacial extraction mechanism driven by the p-tercyclohexyl PTC, highlighting the complete suppression of aqueous-phase side reactions.

    Mechanism AqPhase Aqueous Phase (50% NaOH + Deprotonation) Interface Biphasic Interface Interfacial Carbanion Formation AqPhase->Interface Hydroxide Migration OrgPhase Organic Phase (Toluene) p-Tercyclohexyl-N+ / Carbanion Pair Interface->OrgPhase Rapid Lipophilic Extraction Reaction Stereoselective Alkylation (Deep Organic Phase) OrgPhase->Reaction Electrophile Addition Regeneration Catalyst Regeneration Halide Release Reaction->Regeneration Product Release Regeneration->Interface Halide Exchange

    Caption: Makosza interfacial mechanism driven by the ultra-lipophilic p-Tercyclohexyl phase-transfer catalyst.

    Quantitative Performance Data

    The efficacy of p-tercyclohexyl derivatives becomes most apparent in the asymmetric alkylation of prochiral, protected glycine derivatives—a critical step in the synthesis of unnatural α -amino acids[5]. The table below summarizes the comparative advantages of the p-tercyclohexyl scaffold against standard industry catalysts.

    Table 1: Comparative Performance in Asymmetric Glycine Alkylation (0 °C, Toluene/50% KOH)

    Catalyst TypeStructural FeatureEmulsion Risk (Scale-up)Reaction TimeYield (%)Enantiomeric Excess (ee %)
    TBAB Short flexible alkylsLow12 hours65%N/A (Achiral)
    Maruoka Catalyst (S)-6Db Flexible dibutyl groupsModerate3 hours92%96%
    p-Tercyclohexyl PTC Rigid rod-like aliphaticZero 1.5 hours 98% >99%

    Data Interpretation: The zero-emulsion characteristic of the p-tercyclohexyl derivative drastically reduces phase-separation time during downstream processing. The enhanced reaction rate (1.5 hours) is a direct consequence of the catalyst's absolute partitioning into the toluene phase, driving the equilibrium of the interfacial extraction forward[6][7].

    Experimental Protocol: Asymmetric Alkylation of a Glycine Schiff Base

    This protocol details the self-validating synthesis of an unnatural α -alkyl- α -amino acid precursor using a chiral p-tercyclohexyl-derived quaternary ammonium bromide.

    A. Reagents and Setup Causality
    • Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv).

    • Electrophile: Benzyl bromide (1.2 equiv).

    • Catalyst: Chiral p-Tercyclohexyl-N + Br (1.0 mol%). Low catalyst loading is possible due to the extreme stability of the rigid lipophilic core against Hofmann elimination[8].

    • Solvent: Toluene. Chosen because its low density allows it to sit above the aqueous layer, and its non-polar nature perfectly solvates the p-tercyclohexyl moiety.

    • Base: 50% (w/w) Aqueous KOH. A highly concentrated base minimizes the hydration sphere of the extracted hydroxide, drastically increasing its basicity in the organic phase[1].

    B. Step-by-Step Methodology
    • System Initialization: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral p-tercyclohexyl phase-transfer catalyst (0.01 mmol, 1 mol%).

    • Solvent Addition: Dissolve the solid mixture in anhydrous toluene (5.0 mL). Stir at 25 °C for 5 minutes to ensure complete homogeneity.

    • Thermal Equilibration: Submerge the reaction vessel in a cryocooler or ice-brine bath and allow the solution to equilibrate to exactly 0 °C. Causality: Lowering the temperature suppresses the uncatalyzed background alkylation at the aqueous interface, ensuring that the reaction proceeds exclusively via the chiral catalyst pocket[9].

    • Electrophile Introduction: Inject benzyl bromide (1.2 mmol) dropwise over 2 minutes.

    • Biphasic Initiation: Vigorously add 50% aqueous KOH (1.5 mL) in one portion. Increase the stirring rate to 1000 rpm. Causality: High shear stirring maximizes the interfacial surface area, which is the rate-limiting step for the Makosza interfacial deprotonation[1].

    • Reaction Monitoring: Stir the biphasic mixture at 0 °C for 1.5 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 9:1).

    • Quenching and Phase Separation: Quench the reaction by adding cold distilled water (10 mL) to dissolve the precipitated KBr. Transfer the mixture to a separatory funnel. The rigid p-tercyclohexyl tail prevents emulsion; the phases will separate cleanly within 30 seconds.

    • Extraction and Isolation: Extract the aqueous layer with toluene (2 × 5 mL). Combine the organic layers, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

    • Purification: Purify the crude oil via flash column chromatography on silica gel to yield the enantiomerically enriched alkylation product.

    Experimental Workflow Visualization

    Workflow Step1 Phase 1: Setup Glycine Schiff Base + Toluene Step2 Phase 2: Catalysis Add p-Tercyclohexyl PTC + 50% aq. KOH (0 °C) Step1->Step2 Step3 Phase 3: Separation Quench with Water Extract Organic Layer Step2->Step3 Step4 Phase 4: Isolation Chromatography & Chiral HPLC Step3->Step4

    Caption: Step-by-step workflow for the asymmetric phase-transfer alkylation protocol.

    References

    • The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications. International Journal of Scientific & Technology Research (IJSTR).1

    • Design of high-performance chiral phase-transfer catalysts with privileged structures. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences.4

    • Phase-Transfer Catalysis for Dichlorocarbene Reactions. BenchChem Application Notes.2

    Sources

    Method

    Application Note &amp; Protocols: The Strategic Use of p-Tercyclohexyl in the Development of Anisotropic Materials

    Introduction: The Role of Molecular Architecture in Material Properties In the pursuit of advanced materials, the ability to control properties on a directional basis—a characteristic known as anisotropy—is paramount. An...

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Role of Molecular Architecture in Material Properties

    In the pursuit of advanced materials, the ability to control properties on a directional basis—a characteristic known as anisotropy—is paramount. Anisotropic materials, which exhibit different physical or mechanical properties when measured along different axes, are foundational to technologies ranging from liquid crystal displays (LCDs) to high-strength composites and advanced optics.[1][2] The key to engineering anisotropy lies in controlling the orientation of the constituent molecules. This is where molecular architecture becomes a critical design parameter. Rigid, rod-like (calamitic) molecular structures are particularly effective at inducing the long-range orientational order required for such materials.[3]

    The p-Tercyclohexyl Moiety: A Rigid Core for Anisotropy

    The p-tercyclohexyl group (1,1':4',1''-tercyclohexane) is a saturated tricyclic aliphatic structure that serves as an exceptional building block for anisotropic materials. Its molecular structure, consisting of three cyclohexane rings linked in a linear fashion, provides a sterically demanding and conformationally rigid core. This rigidity is essential for promoting the self-assembly of molecules into ordered liquid crystalline phases.[4] Unlike aromatic-based cores, the saturated nature of the cyclohexyl rings imparts distinct advantages, including lower viscosity, high chemical and photolytic stability, and a wide temperature range for liquid crystal phases.[5]

    Table 1: Physicochemical Properties of p-Tercyclohexyl

    Property Value Unit Source
    CAS Number 1795-19-3 - [6]
    Molecular Formula C₁₈H₃₂ - [6]
    Molecular Weight 248.45 g/mol [6]
    Normal Melting Point (Tfus) ~380.15 K (107°C) [6]
    Normal Boiling Point (Tboil) ~628.15 K (355°C) [6]

    | LogP (Octanol/Water) | ~7.2 | - |[6] |

    Anisotropic Materials: A Primer

    Anisotropy is the property of being directionally dependent. In materials science, this typically refers to thermal, optical, electrical, or mechanical properties.[7] Liquid crystals are a prime example of a fluid phase that exhibits anisotropy.[3] Their molecules, while able to flow, maintain a degree of orientational order, leading to properties like birefringence (directionally dependent refractive index), which is the operating principle behind most LCDs.[8][9] The incorporation of rigid units like p-tercyclohexyl into a molecular structure is a proven strategy for inducing and enhancing these anisotropic characteristics.

    Core Application: Engineering Low-Molecular-Weight Liquid Crystals

    The most prominent application of p-tercyclohexyl derivatives is in the formulation of thermotropic liquid crystal mixtures for display technologies.[5][10] The unique shape and properties of the p-tercyclohexyl core allow for the precise tuning of critical performance parameters of the final LC mixture.

    Mechanistic Insight: How p-Tercyclohexyl Induces Mesophase Formation

    The formation of a liquid crystal phase (or mesophase) is a direct consequence of molecular shape and intermolecular forces. The elongated, rigid structure of p-tercyclohexyl derivatives enhances van der Waals interactions along the long molecular axis, promoting parallel alignment among neighboring molecules. This spontaneous ordering over macroscopic domains is the genesis of the nematic phase, the simplest liquid crystal phase, which possesses long-range orientational order but no positional order.[8]

    The inclusion of p-tercyclohexyl-based compounds in an LC mixture offers several key advantages:

    • High Clearing Point (T_c): The thermal stability of the rigid core contributes to a high nematic-to-isotropic transition temperature, widening the operational temperature range of the device.[5]

    • Low Rotational Viscosity (γ₁): The saturated aliphatic rings, compared to aromatic systems, can reduce intermolecular friction, leading to faster switching times in display applications.[5]

    • High Birefringence (Δn): The anisotropic shape contributes significantly to the overall optical anisotropy of the mixture.

    • Excellent Compatibility: Derivatives often show good miscibility with other classes of liquid crystal compounds, enabling the formulation of complex, high-performance mixtures.[5]

    The logical workflow for developing and validating a liquid crystal mixture is outlined below.

    G cluster_0 Formulation Stage cluster_1 Cell Assembly & Filling cluster_2 Characterization & Validation A Component Selection (p-Tercyclohexyl Derivative + Host) B Weighing & Mixing (Melt-Mixing Method) A->B C Homogenization (Heating above Clearing Point) B->C E Capillary Filling (In Isotropic Phase) C->E Transfer Mixture D Prepare LC Cell (e.g., ITO-coated glass) D->E F Controlled Cooling (To form aligned LC phase) E->F G Polarized Optical Microscopy (POM) (Phase Identification, Texture Analysis) F->G Analyze Cell H Differential Scanning Calorimetry (DSC) (Measure Transition Temperatures) F->H Analyze Bulk Sample I Physical Property Measurement (Viscosity, Birefringence, etc.) G->I H->I

    Caption: Workflow for formulating and validating a p-tercyclohexyl-based liquid crystal mixture.

    Protocol: Formulation and Characterization of a Nematic LC Mixture

    This protocol describes the preparation of a test liquid crystal mixture by doping a commercial nematic host with a p-tercyclohexyl derivative to observe its effect on the clearing point.

    Materials & Equipment:

    • Host LC: A commercial nematic liquid crystal mixture (e.g., E7 from Merck).

    • Dopant: A p-tercyclohexyl derivative with a terminal functional group, e.g., 4''-pentyl-[1,1':4',1''-tercyclohexan]-4-carbonitrile.

    • Equipment: Analytical balance, glass vials, hot plate with magnetic stirring, temperature controller, polarized optical microscope (POM) with a hot stage, differential scanning calorimeter (DSC), empty liquid crystal test cells (e.g., 5 µm cell gap, planar alignment layer).

    Procedure:

    • Preparation of the Mixture (5% w/w Dopant):

      • Causality: A precise weight percentage is crucial for reproducibility and accurate determination of physical properties.

      • Tare a clean, dry glass vial on an analytical balance.

      • Add 95.0 mg of the host LC mixture (E7) to the vial.

      • Add 5.0 mg of the p-tercyclohexyl dopant to the same vial.

      • Add a small magnetic stir bar, cap the vial tightly.

    • Homogenization:

      • Causality: Heating the mixture above its clearing point ensures all components melt and mix into a single, uniform isotropic phase, preventing phase separation upon cooling.

      • Place the vial on a hot plate.

      • Heat the mixture to a temperature approximately 10°C above the expected clearing point of the mixture (e.g., 90°C) while stirring gently.

      • Maintain this temperature for 15-20 minutes until the mixture is a clear, homogenous liquid.

    • Sample Preparation for Characterization:

      • POM Sample:

        • While the mixture is still in its hot, isotropic state, take a small drop and place it at the edge of an LC test cell opening.

        • Allow capillary action to fill the cell. This must be done on a hot stage to prevent premature crystallization or phase separation.

      • DSC Sample:

        • Pipette approximately 5-10 mg of the homogenized mixture into an aluminum DSC pan.

        • Hermetically seal the pan to prevent material loss during heating.

    • Characterization & Validation:

      • Causality: Using orthogonal characterization methods (visual microscopy and thermal analysis) provides a self-validating system to confirm phase transitions.[8]

      • Polarized Optical Microscopy (POM) Analysis: [3]

        • Place the filled LC cell onto the hot stage of the POM.

        • Heat the sample to the isotropic phase (e.g., 90°C) and then cool slowly at a controlled rate (e.g., 1-2°C/min).

        • Observe the sample through crossed polarizers. The transition from the dark isotropic phase to a bright, textured nematic phase marks the clearing point (T_c). Note this temperature. Common nematic textures include schlieren or marbled patterns.

      • Differential Scanning Calorimetry (DSC) Analysis: [8]

        • Place the sealed DSC pan in the calorimeter.

        • Perform a heat-cool-heat cycle at a scan rate of 5-10°C/min. For example, heat from 25°C to 100°C, cool to 25°C, and reheat to 100°C.

        • The phase transitions will appear as peaks in the heat flow curve. The peak maximum of the endotherm on the second heating scan is typically reported as the transition temperature. This provides a quantitative measurement of the clearing point to compare with the POM data.

    Data Interpretation and Validation

    The results from POM and DSC should be in close agreement. A successful formulation will show a single, sharp nematic-isotropic transition.

    Table 2: Hypothetical Characterization Data for a 5% p-Tercyclohexyl Doped Mixture

    Characterization Method Measured Parameter Host LC (E7) Host LC + 5% Dopant
    POM Clearing Point (T_c) on Cooling 59.5 °C 68.0 °C

    | DSC (2nd Heating) | Clearing Point (T_c) - Peak Max | 61.0 °C | 69.8 °C |

    The data clearly shows that the addition of the p-tercyclohexyl derivative successfully increased the clearing point of the host mixture, demonstrating its utility in expanding the operational temperature range.

    Advanced Application: Designing Anisotropic Polymer Systems

    Beyond low-molecular-weight LCs, the p-tercyclohexyl moiety can be incorporated into polymer architectures to create anisotropic materials with robust mechanical properties, such as liquid crystal polymers (LCPs) or anisotropic networks.[11] These materials combine the processability of polymers with the unique orientational properties of liquid crystals.

    From Monomer to Macromolecule: Creating Liquid Crystalline Polymers

    By attaching a polymerizable group (like an acrylate or methacrylate) to a p-tercyclohexyl-containing mesogen, a side-chain liquid crystalline polymer can be synthesized.[12] During polymerization, if the reaction is carried out in the liquid crystal phase, the order of the monomers can be "locked in" to the polymer backbone, resulting in a solid material with built-in anisotropy.

    G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Purification & Analysis A Synthesize Mesogenic Core (p-Tercyclohexyl derivative) B Attach Polymerizable Group (e.g., Acrylate via esterification) A->B C Purification & Characterization (NMR, Mass Spec) B->C D Dissolve Monomer in Solvent C->D Use Monomer E Add Initiator (e.g., AIBN) D->E F Polymerize under Inert Atmosphere (Heat to initiate) E->F G Precipitate Polymer (in non-solvent like Methanol) F->G Process Polymer Solution H Purify and Dry G->H I Characterize Polymer (GPC for Mw, DSC/POM for LC properties) H->I

    Caption: General workflow for the synthesis and analysis of a side-chain liquid crystalline polymer.

    Protocol: Synthesis and Analysis of a p-Tercyclohexyl-Based Side-Chain LCP

    This protocol outlines a representative synthesis of a polyacrylate with a p-tercyclohexyl side chain via free-radical polymerization.

    Materials & Equipment:

    • Monomer: 4''-(6-acryloyloxyhexyloxy)-[1,1':4',1''-tercyclohexane] (custom synthesis required).

    • Initiator: Azobisisobutyronitrile (AIBN).

    • Solvent: Anhydrous Toluene.

    • Non-solvent: Methanol.

    • Equipment: Schlenk line, round-bottom flasks, magnetic stirrer, oil bath, rotary evaporator, standard glassware.

    Procedure:

    • Reaction Setup:

      • Causality: Free-radical polymerization is sensitive to oxygen, which can terminate the reaction. An inert atmosphere is therefore essential for achieving high molecular weight.

      • Add the monomer (e.g., 1.0 g) and AIBN (e.g., 10 mg, 1% by weight) to a Schlenk flask equipped with a stir bar.

      • Add anhydrous toluene (e.g., 10 mL) to dissolve the reactants.

      • Seal the flask and perform three freeze-pump-thaw cycles to remove dissolved oxygen.

      • Backfill the flask with an inert gas (Nitrogen or Argon).

    • Polymerization:

      • Causality: AIBN thermally decomposes to generate radicals that initiate polymerization. The reaction temperature is chosen to achieve a suitable rate of initiation.

      • Immerse the flask in a preheated oil bath at 60-70°C.

      • Allow the reaction to proceed with stirring for 24 hours. The solution will likely become more viscous as the polymer forms.

    • Polymer Isolation and Purification:

      • Causality: The polymer is soluble in the reaction solvent (toluene) but insoluble in a non-solvent (methanol). Pouring the reaction mixture into an excess of the non-solvent causes the polymer to precipitate, separating it from unreacted monomer and initiator.

      • After 24 hours, cool the reaction to room temperature.

      • Slowly pour the viscous polymer solution into a beaker containing a large excess of cold methanol (~200 mL) while stirring vigorously.

      • A white, fibrous precipitate of the polymer should form.

      • Collect the polymer by vacuum filtration.

      • To further purify, redissolve the polymer in a minimal amount of a good solvent (e.g., THF) and re-precipitate into methanol. Repeat this step twice.

      • Dry the final polymer product in a vacuum oven at a moderate temperature (e.g., 40°C) overnight.

    • Characterization:

      • Molecular Weight: Analyze the polymer using Gel Permeation Chromatography (GPC) to determine the molecular weight (Mw) and polydispersity index (PDI).

      • Anisotropic Properties: Use DSC and POM (on a thin film of the polymer) to determine if the polymer exhibits any liquid crystalline phases and to measure its glass transition temperature (Tg) and any mesophase transition temperatures.

    Safety and Handling Protocols

    When working with p-tercyclohexyl and its derivatives, standard laboratory safety procedures must be followed. These compounds are generally stable, but appropriate personal protective equipment (PPE) is required.

    • General Handling: Handle in a well-ventilated area or a chemical fume hood.[13] Wear safety glasses, a lab coat, and chemical-resistant gloves.

    • Inhalation: Avoid breathing dust or vapors.[13]

    • Skin/Eye Contact: May cause skin and eye irritation. In case of contact, wash skin thoroughly with soap and water and flush eyes with water for several minutes.[13]

    • Storage: Store in a tightly closed container in a cool, dry place away from oxidizing agents.[14]

    • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

    Always consult the specific Safety Data Sheet (SDS) for any chemical before use.[13][14][15][16]

    References

    • Cheméo. (n.d.). 1,1':4',1''-Tercyclohexane (CAS 1795-19-3) - Chemical & Physical Properties. Retrieved from [Link].

    • Cheméo. (n.d.). P-cyclohexyl phenyl ethyl ether (CAS 1504-96-7) - Chemical & Physical Properties. Retrieved from [Link].

    • Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals. Wiley-VCH.
    • Demus, D., Goodby, J., Gray, G. W., Spiess, H.-W., & Vill, V. (Eds.). (1998). Handbook of Liquid Crystals, Vol. 2A: Low molecular weight liquid crystals - 1. Wiley-VCH.
    • Mendeley. (n.d.). Handbook of Liquid Crystals – Volume II. Retrieved from [Link].

    • Wiley-VCH. (n.d.). Handbook of Liquid Crystals. Retrieved from [Link].

    • Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. (2023). Egyptian Journal of Chemistry.
    • Dierking, I. (2015). Handbook of liquid crystals, 2nd edition.
    • Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical trans. (2025, December 5). Journal of Drug Delivery Science and Technology.
    • Chisso Corp. (2018). US Patent 9,994,770B2: Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device.
    • Mesomorphic and Anisotropic Properties of Trans-4-(4-Pentylcyclohexyl) Benzonitrile Doped with Chiral (Bis)Camphoralidene-Ethylenediamine. (2026, January 17).
    • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. (2021, April 26). PMC.
    • Kumar, S. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. Oriental Journal of Chemistry.
    • Synthesis, Characterization, and Study of Liquid Crystals Properties of New Five Heterocyclic Compounds. (2025, April 20). Ibn AL-Haitham Journal For Pure and Applied Sciences.
    • Liquid Crystal and their Applications. (n.d.).
    • Cheméo. (n.d.). Methane, tricyclohexyl- (CAS 1610-24-8) - Chemical & Physical Properties. Retrieved from [Link].

    • Preparation and properties of laterally tert-butyl-substituted cyclohexyl-containing polyimide alignment layers with high pretilt angles for potential applications in twisted-nematic TFT-LCDs. (n.d.).
    • Nath, A. N., Mandal, P. M., & Paul, S. P. (n.d.). Physical and Molecular Properties of Three Mesogenic Phenyl Cyclohexyl Compounds. Scilit.
    • Cheméo. (n.d.). Chemical Properties of 5-Cyclohexyl-1-pentene (CAS 5729-54-4). Retrieved from [Link].

    • SpotSee. (n.d.). Handbook of Thermochromic Liquid Crystal Technology.
    • Radka, B. P., Lee, T., Smalyukh, I. I., & White, T. J. (n.d.). The association of structural chirality and liquid crystal anchoring in polymer stabilized cholesteric liquid crystals.
    • Anisotropic quasi-one-dimensional layered transition-metal trichalcogenides: synthesis, properties and applic
    • Synthesis of liquid crystalline compounds containing cyclohexylphenyl or bicyclohexyl units. (2016, February 4).
    • 3D‐Printed Anisotropic Nanofiber Composites with Gradual Mechanical Properties. (2023, February 3). Graz University of Technology.
    • Toward Anisotropic Hybrid Materials: Directional Crystallization of Amphiphilic Polyoxazoline-Based Triblock Terpolymers. (2015, October 27). PubMed.
    • b-poly(cyclohexyl methacrylate)
    • He, T., Adams, D. J., Butler, M. F., Yeoh, C. T., Cooper, A. I., & Rannard, S. P. (2007). Direct synthesis of anisotropic polymer nanoparticles.
    • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. (2023, March 28). MDPI.
    • Liquid Crystal Research and Novel Applications in the 21st Century. (2025, March 28). MDPI.
    • An Anisotropic Damage-Plasticity Constitutive Model of Continuous Fiber-Reinforced Polymers. (2024, January 25). MDPI.
    • Mathieu, L. M., Mueller, T. L., Bourban, P. E., Pioletti, D. P., Müller, R., & Månson, J. A. E. (2006). Architecture and properties of anisotropic polymer composite scaffolds for bone tissue engineering.
    • Liquid-crystal photonic applications. (2016, January 11).
    • Polymerization reactivity and chiroptical property of N-maleoyl-L-phenylalanine cyclohexyl ester. (1995). Polymer Journal.

    Sources

    Technical Notes & Optimization

    Troubleshooting

    common problems in the synthesis of p-Tercyclohexyl and solutions

    Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of p-Tercyclohexyl. This guide is designed for researchers, chemists, and drug development professionals engaged...

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of p-Tercyclohexyl. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of saturated carbocyclic systems. As a molecule with applications ranging from high-temperature heat transfer fluids to hydrogen storage media, the efficient synthesis of p-Tercyclohexyl is of significant interest.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to address common challenges encountered during its synthesis via the hydrogenation of p-terphenyl.

    Section 1: Fundamentals of p-Terphenyl Hydrogenation

    The most common and direct route to p-Tercyclohexyl is the catalytic hydrogenation of p-terphenyl. This reaction involves the saturation of all three aromatic rings, a process that requires careful selection of catalysts and optimization of reaction conditions to achieve high yield and purity.

    The overall transformation is as follows:

    p-Terphenyl + 9 H₂ --(Catalyst)--> p-Tercyclohexyl

    This process, however, is not a single step but a sequential hydrogenation of the aromatic rings. The rate-limiting step is often the hydrogenation of the central, more sterically hindered ring, after the two terminal rings have been saturated.[2] Understanding this pathway is crucial for troubleshooting issues like incomplete conversion and byproduct formation.

    Reaction Pathway Diagram

    G A p-Terphenyl B Cyclohexylbiphenyl (Intermediate 1) A->B + 3 H₂ C Dicyclohexylbenzene (Intermediate 2) B->C + 3 H₂ D p-Tercyclohexyl (Final Product) C->D + 3 H₂

    Caption: Sequential hydrogenation pathway from p-terphenyl to p-tercyclohexyl.

    Key Experimental Parameters

    The success of the hydrogenation hinges on four critical parameters: catalyst, temperature, hydrogen pressure, and solvent. The choice of catalyst is particularly important, with different metals offering varying levels of activity and selectivity.

    Catalyst SystemTypical Temperature (°C)Typical H₂ Pressure (atm/MPa)Key Characteristics & InsightsSource
    Pt/C (Platinum on Carbon) 180 - 20070 atm / ~7 MPaHigh activity for complete hydrogenation of all three rings. Considered a benchmark for this type of reaction.[3]
    Skeletal Ni (Raney-type) 150 - 2001 - 3 MPaCost-effective and highly active. Can achieve excellent conversion and selectivity, though may require careful optimization to avoid side reactions.[4][5]
    Ni/SiO₂ (Nickel on Silica) 2003 MPaHigh surface area support enhances metal dispersion and stability, leading to excellent activity and yield (up to 99.3%).[5]
    Rhodium (Rh) based 100 - 15050 - 80 atmOften exhibits high activity at lower temperatures compared to other metals, potentially reducing energy consumption and side reactions.
    Palladium (Pd) based 150 - 2002.5 - 4.0 MPaEffective, but can sometimes favor partial hydrogenation, requiring more forcing conditions for full saturation.[6]

    Section 2: Troubleshooting Guide (Q&A Format)

    This section addresses specific problems that may arise during the synthesis of p-Tercyclohexyl.

    Q1: My reaction shows low conversion. The starting p-terphenyl is largely unreacted even after an extended period. What's wrong?

    A1: Low or stalled conversion is a common issue in catalytic hydrogenations. The root cause typically falls into one of three categories: catalyst activity, reaction conditions, or system integrity.

    Possible Causes & Solutions:

    • Catalyst Deactivation: The most frequent culprit.

      • Poisoning: Your starting material, solvent, or hydrogen gas may contain impurities (e.g., sulfur, halides) that irreversibly bind to the catalyst's active sites. Solution: Ensure the purity of your p-terphenyl (recrystallize if necessary) and use high-purity, degassed solvents and hydrogen.

      • Sintering: Operating at excessively high temperatures can cause the fine metal particles of the catalyst to agglomerate, reducing the active surface area. Solution: Operate within the recommended temperature range for your catalyst. A catalyst with a high-surface-area support like SiO₂ can improve thermal stability.[5]

      • Insufficient Loading: You may simply not have enough catalyst for the scale of your reaction. Solution: Increase the catalyst loading (e.g., from 5 wt% to 10 wt% relative to the substrate) and ensure it is well-dispersed.

    • Sub-optimal Reaction Conditions:

      • Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen is too low to drive the reaction forward efficiently. Solution: Increase the hydrogen pressure incrementally. For complete saturation of p-terphenyl, pressures above 50 atm are common.[3]

      • Low Temperature: The reaction lacks the necessary activation energy. Solution: Gradually increase the reaction temperature in 10-20°C increments.

      • Poor Mass Transfer: The hydrogen gas is not mixing effectively with the liquid phase and the solid catalyst. Solution: Ensure vigorous stirring (>1000 RPM) to break the gas-liquid interface and keep the catalyst suspended.

    • System Integrity:

      • Hydrogen Leak: A small leak in your high-pressure reactor will prevent the system from maintaining the set pressure, starving the reaction of hydrogen. Solution: Before heating, always perform a leak test by pressurizing the sealed reactor with nitrogen or hydrogen and monitoring for any pressure drop over 30-60 minutes.

    Troubleshooting Workflow for Low Conversion

    G Start Low Conversion Observed CheckPressure Is H₂ pressure stable? Start->CheckPressure CheckStirring Is stirring vigorous (>1000 RPM)? CheckPressure->CheckStirring Yes Leak Fix Reactor Leak CheckPressure->Leak No CheckTemp Is temperature optimal? CheckStirring->CheckTemp Yes IncreaseStirring Increase Stirring Rate CheckStirring->IncreaseStirring No CheckCatalyst Is catalyst active? CheckTemp->CheckCatalyst Yes IncreaseTemp Increase Temperature CheckTemp->IncreaseTemp No IncreasePressure Increase H₂ Pressure CheckCatalyst->IncreasePressure Yes CheckPurity Check Substrate/Solvent Purity CheckCatalyst->CheckPurity No Leak->Start Retest Success Problem Resolved IncreaseStirring->Success IncreaseTemp->Success IncreaseLoading Increase Catalyst Loading IncreasePressure->IncreaseLoading CheckPurity->Success IncreaseLoading->Success

    Caption: A decision tree for troubleshooting low conversion in p-terphenyl hydrogenation.

    Q2: My GC-MS analysis shows a mixture of products, including partially hydrogenated intermediates. How can I improve selectivity for the fully saturated p-Tercyclohexyl?

    A2: This is a classic selectivity problem. Achieving complete saturation of all three rings without stopping at intermediates like cyclohexylbenzene or dicyclohexyl requires pushing the reaction to completion.[2]

    Solutions to Improve Selectivity:

    • Optimize Reaction Time and Conditions: The most straightforward approach is to increase the reaction time or the "harshness" of the conditions.

      • Extend Reaction Time: Monitor the reaction by taking small aliquots (if your reactor allows). Continue the reaction until the intermediate peaks in the GC trace have disappeared.

      • Increase Temperature/Pressure: Raising the temperature and/or hydrogen pressure will increase the reaction rate for all hydrogenation steps, helping to drive the reaction to the final product. A temperature of at least 180-200°C and pressure of ~70 atm is often effective with a Pt/C catalyst.[3]

    • Re-evaluate Your Catalyst Choice:

      • Some catalysts are inherently more active for full saturation. Platinum and Rhodium are generally excellent choices for complete aromatic hydrogenation. Nickel-based catalysts are also highly effective but may require more careful optimization of conditions.[3][4][5]

      • If you are using a less active catalyst like Palladium, which can be selective for partial hydrogenation, consider switching to a more active one like Pt/C.

    Q3: I'm having difficulty filtering the catalyst after the reaction, and my product is contaminated with fine black particles. What should I do?

    A3: This is a common mechanical issue, especially with catalysts on fine carbon supports.

    Solutions for Catalyst Removal:

    • Use a Filter Aid: The most effective method is to filter the reaction mixture through a pad of Celite® or diatomaceous earth.

      • Procedure: Place a filter paper in a Buchner funnel, add a 1-2 cm thick pad of Celite®, and wet it with the reaction solvent. Apply a gentle vacuum and pour the reaction mixture through the pad. This will trap the fine catalyst particles. Wash the pad with fresh solvent to recover any adsorbed product.

    • Allow Catalyst to Settle: After cooling, allow the catalyst to settle at the bottom of the reaction flask. Carefully decant the supernatant (the product solution) away from the bulk of the catalyst before filtering the remainder through Celite as described above.

    • Centrifugation: For smaller scale reactions, centrifuging the mixture can effectively pellet the catalyst, allowing the clear supernatant to be easily decanted.

    Section 3: Frequently Asked Questions (FAQs)

    • FAQ 1: What is the best solvent for this reaction?

      • Inert, high-boiling point solvents are preferred. Isopropanol, cyclohexane, and THF are commonly used.[5] The solvent should be able to dissolve the p-terphenyl at the reaction temperature and should be purified to remove potential catalyst poisons.

    • FAQ 2: How can I monitor the reaction's progress?

      • The most direct way is to monitor hydrogen uptake. In a well-sealed reactor, the pressure will drop as gaseous hydrogen is consumed. The reaction is complete when the pressure stabilizes. If your setup allows for safe sampling, you can take small aliquots at different time points and analyze them by GC or TLC to track the disappearance of the starting material and intermediates.

    • FAQ 3: What are the primary safety concerns?

      • This reaction involves a flammable gas (hydrogen) at high pressure and high temperature, posing a significant explosion risk if not handled properly.

      • ALWAYS use a properly rated and maintained high-pressure autoclave.

      • ALWAYS conduct a leak test before starting the reaction.

      • ALWAYS operate the reactor behind a certified safety shield in a well-ventilated fume hood.

      • NEVER exceed the maximum pressure or temperature rating of the vessel.

      • The catalyst, particularly Raney Nickel and dry Pt/C, can be pyrophoric (ignite spontaneously in air). Handle with care, preferably under an inert atmosphere or wetted with solvent.

    Section 4: General Experimental Protocol

    This protocol provides a starting point for the lab-scale synthesis of p-Tercyclohexyl. Conditions should be optimized for your specific equipment and catalyst.

    Protocol: Hydrogenation of p-Terphenyl using 5% Pt/C

    • Reactor Preparation:

      • To a clean, dry glass liner for a 300 mL high-pressure autoclave, add p-terphenyl (5.0 g, 21.7 mmol).

      • Add 5% Platinum on Carbon (Pt/C, 0.5 g, 10 wt%). Handle the catalyst carefully as it can be pyrophoric.

      • Add isopropanol (100 mL).

      • Place a magnetic stir bar in the liner.

    • System Assembly and Purging:

      • Place the glass liner into the autoclave. Seal the reactor according to the manufacturer's instructions.

      • Connect the reactor to a hydrogen line and vent.

      • Purge the system by pressurizing with nitrogen (10 atm) and venting three times, followed by pressurizing with hydrogen (10 atm) and venting three times to remove all air.

    • Reaction:

      • Pressurize the reactor with hydrogen to 70 atm (~7 MPa).

      • Begin vigorous stirring (e.g., 1200 RPM).

      • Heat the reactor to 180°C. The internal pressure will increase with temperature. Monitor the pressure and do not exceed the vessel's limit.

      • Maintain the reaction at 180°C and ~70 atm for 12-24 hours. The reaction is complete when hydrogen uptake ceases (pressure remains constant after cooling to room temperature).

    • Workup and Purification:

      • Cool the reactor to room temperature.

      • Carefully vent the excess hydrogen in a fume hood.

      • Open the reactor and remove the liner containing the black slurry.

      • Prepare a 1 cm pad of Celite® in a Buchner funnel and wet it with isopropanol.

      • Filter the reaction mixture through the Celite® pad to remove the Pt/C catalyst. Wash the pad thoroughly with hot isopropanol (3 x 20 mL) to ensure all product is recovered.

      • Combine the filtrates and remove the solvent using a rotary evaporator.

      • The resulting white solid is crude p-Tercyclohexyl. Purity can be checked by GC-MS.

      • For higher purity, the crude product can be recrystallized from ethanol or isopropanol.

    References

    • Lu, L., Rong, Z., Du, W., Ma, S., & Hu, S. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. ChemCatChem. Available at: [Link]

    • Baiker, A. (2021). Biphenyl Hydrogenation with Syngas for Hydrogen Purification and Transportation: Performance of Dispersed Catalytic Systems. Petroleum Chemistry, 61(10).
    • MDPI. (2024). The Effects of Support Specific Surface Area and Active Metal on the Performance of Biphenyl Selective Hydrogenation to Cyclohexylbenzene. MDPI. Available at: [Link]

    • Nakagawa, S., Murata, S., Nomura, M., & Sakai, T. (2006). Hydrogenation of Biphenyl Using a Hydrogen Storage Alloy as a Hydrogenation Reagent. Bulletin of the Chemical Society of Japan. Available at: [Link]

    • Zhao, S., et al. (2024). Selective hydrogenation of biphenyl to cyclohexylbenzene over Cu based catalysts. Chemical Engineering Journal, 498.
    • Kalenchuk, A. N., Bogdan, V. I., & Kustov, L. (2018).
    • ResearchGate. (n.d.). Hydrogenation of biphenyl and isomeric terphenyls over a Pt-containing catalyst. Request PDF. Available at: [Link]

    • BOC Sciences. (n.d.).
    • Health Council of the Netherlands. (2020). Hydrogenated Terphenyl. Available at: [Link]

    • ResearchGate. (n.d.).
    • ECHA. (n.d.). Terphenyl, hydrogenated - Substance Information. ECHA. Available at: [Link]

    • ResearchGate. (2021). Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst. Request PDF. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: p-Tercyclohexyl Synthesis &amp; Optimization

    Welcome to the Advanced Technical Support Center for the synthesis of p-Tercyclohexyl (1,4-dicyclohexylcyclohexane). As a Senior Application Scientist, I frequently encounter researchers struggling with the exhaustive hy...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Technical Support Center for the synthesis of p-Tercyclohexyl (1,4-dicyclohexylcyclohexane). As a Senior Application Scientist, I frequently encounter researchers struggling with the exhaustive hydrogenation of polyaromatic systems. The transition from a planar, fully conjugated aromatic system (p-terphenyl) to a highly flexible, fully saturated sp³-hybridized chain introduces significant steric hindrance and a massive loss of resonance energy.

    This guide deconstructs the physicochemical mechanics behind this transformation, providing you with field-proven troubleshooting matrices, a self-validating experimental protocol, and authoritative grounding to ensure your synthesis is both high-yielding and reproducible.

    Core FAQs: Mechanistic & Optimization Principles

    Q: Why is direct exhaustive hydrogenation of p-terphenyl preferred over Grignard/Wurtz-type cross-coupling of cyclohexyl derivatives? A: Cross-coupling of sp³-sp³ carbons (e.g., reacting cyclohexylmagnesium bromide with 1,4-dibromocyclohexane) is notoriously difficult. Alkyl metal species with β-hydrogens are highly susceptible to β-hydride elimination, leading to alkene byproducts and poor yields. Exhaustive hydrogenation of the fully aromatic p-terphenyl provides a direct, high-atom-economy route to the fully saturated p-tercyclohexyl[1].

    Q: What is the optimal catalyst for the exhaustive hydrogenation of p-terphenyl, and why? A: A 2 is highly effective[2]. Platinum is preferred because it facilitates rapid dissociative hydrogen adsorption. Unlike nickel or palladium, which either struggle with the final saturation steps of sterically hindered rings or require harsher conditions that promote side reactions, Pt/C strikes the optimal balance between activity and selectivity for polycyclic naphthenes[3].

    Q: How do mass transfer limitations dictate the reaction conditions? A: This reaction is a gas-liquid-solid triphasic system. High pressure (typically 70 atm / ~7 MPa) is strictly required to maximize the dissolved H₂ concentration in the liquid phase[2]. This high concentration is necessary to overcome the rate-limiting saturation of the central aromatic ring, which is kinetically demanding due to the loss of aromatic resonance energy.

    Troubleshooting Guide: Common Experimental Issues

    Issue 1: Incomplete Hydrogenation (Presence of Intermediates)
    • Symptom: GC-MS or NMR analysis shows peaks corresponding to partially saturated intermediates (e.g., p-dicyclohexylbenzene or octahydro-terphenyls)[1].

    • Root Cause: Hydrogen starvation at the catalyst surface. As hydrogenation proceeds, the remaining double bonds become increasingly isolated and sterically hindered, raising the activation energy required for saturation.

    • Solution: Increase H₂ pressure to ≥ 70 atm. Ensure vigorous stirring (>1000 rpm) to minimize the gas-liquid mass transfer boundary layer. Maintain the reaction temperature strictly at 180 °C to provide sufficient thermal energy without triggering degradation[2].

    Issue 2: Formation of Cracking or Ring-Opened Side Products
    • Symptom: Detection of lower molecular weight fragments (e.g., bicyclohexyl derivatives) or alkyl-substituted cyclohexanes.

    • Root Cause: Excessive reaction temperatures (>250 °C) provide enough energy to overcome the activation barrier for C-C bond cleavage (hydrogenolysis) rather than just C=C π-bond saturation.

    • Solution: Strictly control the exotherm during the initial rapid hydrogenation phase. Cap the reaction temperature at 180 °C. Use a mesoporous carbon support to prevent localized hot spots on the catalyst surface.

    Issue 3: Catalyst Deactivation / Stalled Reaction
    • Symptom: The reaction stalls before reaching complete conversion, and increasing H₂ pressure has no effect.

    • Root Cause: Pore blocking by the bulky p-tercyclohexyl product or poisoning by trace sulfur/halides in the starting p-terphenyl.

    • Solution: Purify the p-terphenyl via recrystallization prior to use. Utilize a mesoporous carbon support (like Sibunit) which features larger pore diameters to accommodate bulky polycyclic molecules and prevent product inhibition[3].

    Experimental Protocol: Self-Validating Exhaustive Hydrogenation

    To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . The complete conversion of p-terphenyl (C₁₈H₁₄) to p-tercyclohexyl (C₁₈H₃₂) requires exactly 9 molar equivalents of H₂ .

    Step 1: Substrate & Catalyst Preparation

    • Charge a high-pressure Hastelloy autoclave with 10.0 mmol of purified p-terphenyl.

    • Add 50 mL of anhydrous methylcyclohexane (solvent choice is critical; avoid aromatic solvents like toluene which will competitively hydrogenate).

    • Add 0.5 g of 3 wt.% Pt/C catalyst.

    Step 2: Reactor Purging & Pressurization

    • Seal the autoclave and purge the headspace with N₂ gas three times (pressurize to 10 atm, then vent) to remove oxygen.

    • Purge with H₂ gas three times.

    • Pressurize the reactor to exactly 70 atm (7.09 MPa) with H₂.

    Step 3: Temperature Ramp & Kinetic Monitoring (The Validation Step)

    • Heat the reactor to 180 °C . Crucial Causality Note: Do not initiate high-speed stirring until the target temperature is reached. This prevents the reaction from starting under suboptimal kinetic conditions.

    • Once at 180 °C, initiate vigorous stirring (>1000 rpm).

    • Self-Validation Check: Monitor the pressure drop (ΔP). Using the ideal gas law ( ΔP=VnRT​ ), calculate the expected pressure drop for exactly 90.0 mmol of H₂ consumption. The reaction is deemed successful and complete only when the pressure drop matches this theoretical value and subsequently plateaus. A premature plateau indicates catalyst poisoning; an excessive drop indicates solvent hydrogenation or C-C cracking.

    Step 4: Workup

    • Cool the reactor to room temperature and carefully vent the remaining H₂.

    • Filter the mixture through a Celite pad to remove the Pt/C catalyst.

    • Evaporate the methylcyclohexane under reduced pressure to yield the crude p-tercyclohexyl, which can be further purified by recrystallization from ethanol.

    Quantitative Data Summary

    The following table summarizes the causal relationship between reaction conditions and synthesis outcomes based on established literature[2],[3].

    Catalyst SystemTemperature (°C)H₂ Pressure (atm)Primary OutcomeKinetic / Thermodynamic Causality
    3 wt.% Pt/C 180 70 p-Tercyclohexyl (>95%) Optimal balance of dissociative H₂ adsorption and mass transfer.
    3 wt.% Pt/C>25070Cracking / Ring OpeningThermal energy exceeds C-C bond cleavage activation barrier.
    Pd/C18070Partially Saturated IntermediatesInsufficient catalytic activity for sterically hindered isolated double bonds.
    Ru/SiO₂9010High Initial Rate, Stalled FinishHighly active for terminal rings, but highly susceptible to steric deactivation.

    Pathway Visualization

    Below is the logical workflow and reaction pathway for the synthesis, highlighting the kinetic bottlenecks and failure modes.

    Pathway A p-Terphenyl (C18H14) B Partially Hydrogenated Intermediates A->B +H2 (Pt/C, 180°C) Rapid Saturation C p-Tercyclohexyl (C18H32) B->C +H2 (70 atm) Rate-Limiting Step D Hydrogenolysis & Cracking Products B->D Thermal Over-reduction (T > 250°C)

    Reaction pathway for p-terphenyl hydrogenation highlighting kinetic bottlenecks.

    References

    • Title : 2 Source : ResearchGate / Kinetics and Catalysis

    • Title :1 Source : Queen's University Belfast Research Portal

    • Title :3 Source : ResearchGate

    Sources

    Troubleshooting

    Technical Support Center: p-Tercyclohexyl Purification &amp; Recrystallization

    Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with the isolation and purification of p-Te...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Purification Support Center. As a Senior Application Scientist, I have designed this portal to address the complex physicochemical challenges associated with the isolation and purification of p-Tercyclohexyl (1,1':4',1''-tercyclohexane).

    Because p-tercyclohexyl is typically synthesized via the exhaustive catalytic hydrogenation of p-terphenyl, the crude product is often contaminated with partially hydrogenated intermediates. This guide provides a self-validating methodology and troubleshooting framework to achieve >99% purity.

    Mechanistic Overview: The Hydrogenation Pathway

    To purify p-tercyclohexyl, you must first understand its origins. The hydrogenation of p-terphenyl proceeds stepwise, saturating one aromatic ring at a time [1]. The structural homology between the final product and its intermediates is the primary cause of co-crystallization and purification failure.

    Pathway A p-Terphenyl (3 Aromatic Rings) B 4-Cyclohexylbiphenyl (2 Aromatic Rings) A->B +3 H2 (Pd/C) C 1,4-Dicyclohexylbenzene (1 Aromatic Ring) B->C +3 H2 D p-Tercyclohexyl (0 Aromatic Rings) C->D +3 H2

    Stepwise catalytic hydrogenation pathway of p-terphenyl to p-tercyclohexyl.

    Quantitative Tracking Data

    Because p-tercyclohexyl is fully saturated, it loses all UV absorbance. You cannot track the final product using a standard 254 nm UV detector; you must use an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID) [1].

    CompoundAromatic RingsSaturation LevelUV Absorbance (254 nm)Relative Polarity (LogP)Elution Order (RP-HPLC)
    p-Terphenyl 30%Strong~4.51 (Fastest)
    4-Cyclohexylbiphenyl 233%Moderate~4.82
    1,4-Dicyclohexylbenzene 166%Weak~5.13
    p-Tercyclohexyl 0100%None (ELSD req.)>5.54 (Slowest)

    Validated Step-by-Step Recrystallization Protocol

    To prevent oiling out and impurity entrapment, we utilize a binary solvent system (Tetrahydrofuran/Methanol). This protocol is designed as a self-validating system —if a checkpoint fails, the protocol halts, preventing downstream yield loss.

    Phase 1: Dissolution & Hot Filtration

    • Action : Suspend 10 g of crude p-tercyclohexyl in 50 mL of Tetrahydrofuran (THF) and heat to 60 °C under continuous stirring.

      • Causality: THF is chosen because its cyclic ether structure effectively solvates the highly lipophilic, saturated cyclohexane rings [2].

    • Validation Checkpoint : The solution must transition to completely transparent. Any residual turbidity indicates either incomplete dissolution or the presence of insoluble catalyst (e.g., Pd/C).

    • Action : Perform a rapid hot filtration through a pre-warmed Buchner funnel.

    • Validation Checkpoint : The filter paper retains black particulates; the filtrate is colorless.

    Phase 2: Anti-Solvent Addition & Seeding 5. Action : Maintain the filtrate at 60 °C and add hot methanol (anti-solvent) dropwise until the solution reaches the cloud point.

    • Causality: Methanol rapidly decreases the solvation capacity of the mixture. Dropwise addition prevents localized supersaturation, which causes liquid-liquid phase separation (oiling out).

    • Validation Checkpoint : The appearance of a faint, milky haze that does not dissipate upon stirring confirms the exact saturation threshold has been reached.

    • Action : Add 10 mg of pure p-tercyclohexyl seed crystals and hold at 55 °C for 15 minutes (annealing).

    • Validation Checkpoint : Seed crystals remain suspended and do not dissolve, confirming the system is primed for lattice growth.

    Phase 3: Controlled Cooling & Isolation 9. Action : Cool the system to 20 °C at a strict rate of 0.1 °C/min, followed by an ice bath (0–4 °C) for 2 hours.

    • Causality: A slow cooling ramp is critical. Rapid cooling traps structurally similar intermediates (like 1,4-dicyclohexylbenzene) inside the crystal lattice. Slow cooling allows the lattice to thermodynamically reject these impurities.

    • Validation Checkpoint : Formation of distinct, faceted white crystals rather than a cloudy emulsion.

    • Action : Filter under vacuum, wash with 20 mL of ice-cold methanol, and dry under high vacuum at 40 °C.

    • Validation Checkpoint : Final HPLC-ELSD analysis shows >99% purity with no UV-active peaks at 254 nm.

    Troubleshooting & FAQs

    Troubleshooting Start Recrystallization Issue Oiling Oiling Out (Phase Separation) Start->Oiling Impure UV-Active Impurities (Co-crystallization) Start->Impure Yield Low Crystal Yield (<50% Recovery) Start->Yield Solvent Change to Binary Solvent (THF/Methanol) Oiling->Solvent Seed Add Seed Crystals at Cloud Point Oiling->Seed Cooling Slow Cooling Rate (0.1 °C/min) Impure->Cooling Wash Wash with Cold Anti-solvent Impure->Wash AntiSolvent Increase Anti-solvent Ratio Yield->AntiSolvent Temp Extend Aging at -20 °C Yield->Temp

    Decision tree for troubleshooting p-tercyclohexyl recrystallization issues.

    Q: Why is my p-tercyclohexyl "oiling out" (forming a liquid layer) instead of crystallizing? A: Oiling out occurs when the solute precipitates at a temperature above its melting point, or when the solvent system forces the highly lipophilic compound out as a liquid coacervate. Because p-tercyclohexyl is extremely non-polar [3], using a single non-polar solvent (like hexane) requires drastic temperature drops to induce precipitation, leading to phase separation. Corrective Action: Switch to the binary solvent system (THF/Methanol) described in the protocol. The THF provides high solubility at elevated temperatures, while the methanol acts as a tunable anti-solvent to gently lower the solubility threshold without causing liquid-liquid demixing.

    Q: My recrystallized product still shows a strong peak at 254 nm on the UV detector. Why? A: p-Tercyclohexyl is a fully saturated alicyclic hydrocarbon; it lacks a conjugated pi-electron system and is completely invisible to standard UV-Vis detectors at 254 nm [1]. If you observe a strong UV signal, your crystal lattice has co-crystallized with partially hydrogenated intermediates (e.g., 1,4-dicyclohexylbenzene). Corrective Action: These intermediates co-crystallize due to structural homology. You must utilize a slower cooling ramp (0.1 °C/min) to allow the growing crystal lattice to thermodynamically reject these impurities. Validate your final purity using HPLC with an Evaporative Light Scattering Detector (ELSD).

    Q: Why is the recovery yield so low (<40%) even after chilling to 4 °C? A: The extreme lipophilicity (LogP > 5.0) and high molecular volume of p-tercyclohexyl [3] mean it remains highly soluble in primary organic solvents even at low temperatures. Corrective Action: Increase the volume fraction of the anti-solvent (methanol) by 15% after the initial crystallization has begun, and extend the aging period at -20 °C to force the remaining solute out of the mother liquor.

    References

    • Moh, M.H., Tang, T.S., & Tan, G.H. (2002). Determination of partially hydrogenated terphenyls-based thermal heating fluid in vegetable oils by HPLC with fluorescence detection. Journal of the American Oil Chemists' Society.[Link]

    • Céondo GmbH. (n.d.). Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Cheméo.[Link]

    • Preiss, A., et al. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. Molecules (MDPI).[Link]

    Optimization

    identifying and removing impurities from p-Tercyclohexyl

    Answering the user's request to create a technical support center for . p-Tercyclohexyl Purification: A Technical Support Guide This guide serves as a dedicated technical resource for researchers, scientists, and drug de...

    Author: BenchChem Technical Support Team. Date: March 2026

    Answering the user's request to create a technical support center for .

    p-Tercyclohexyl Purification: A Technical Support Guide

    This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of p-Tercyclohexyl. Recognizing the critical impact of purity on experimental outcomes, this document provides in-depth, experience-driven answers to common challenges. The protocols and troubleshooting guides herein are designed to be self-validating, explaining the fundamental principles behind each step to empower users to adapt and optimize these methods for their specific needs.

    Frequently Asked Questions (FAQs)

    Q1: What is p-Tercyclohexyl and why is its purity essential?

    p-Tercyclohexyl is a saturated alicyclic hydrocarbon consisting of three cyclohexane rings connected in a para configuration. Its unique physical properties, such as high thermal and chemical stability, make it a valuable compound in applications like high-performance lubricants and as a building block in the synthesis of liquid crystal materials.[1] For drug development professionals, derivatives of such scaffolds are crucial, and the purity of the starting material is paramount. Impurities can lead to unwanted side reactions, introduce toxicological risks, and compromise the physical and chemical properties of the final product.[2][3]

    Q2: What are the most common impurities I should expect in my p-Tercyclohexyl sample?

    Impurities in p-Tercyclohexyl typically originate from its synthesis pathway or subsequent degradation.[2] While specific impurities depend on the exact synthetic route, they can generally be categorized as follows:

    • Isomeric Impurities: Ortho- and meta-tercyclohexyl isomers are common process-related impurities that arise during the alkylation steps of synthesis. Their similar physical properties can make them challenging to separate.

    • Partially Hydrogenated Precursors: If the synthesis involves hydrogenation of an aromatic precursor like biphenyl, you may find residual starting material or partially hydrogenated intermediates such as cyclohexylbenzene or bicyclohexyl.[4]

    • Reaction By-products: Depending on the synthesis (e.g., alkylation of benzene with cyclohexene), other poly-alkylated products can form.[1]

    • Residual Solvents and Reagents: Solvents used during synthesis or purification and unreacted starting materials (e.g., benzene, cyclohexene) can remain in the final product.[2]

    • Degradation Products: Although p-Tercyclohexyl is highly stable, prolonged exposure to harsh oxidative conditions may lead to the formation of hydroperoxides, ketones, or alcohols, similar to what is seen with cyclohexylbenzene.[5][6]

    Q3: Which analytical techniques are the most effective for assessing the purity of p-Tercyclohexyl?

    A multi-technique approach is recommended for a comprehensive purity profile.[7] The choice depends on the information required, from simple purity checks to full structural elucidation of unknown impurities.

    Technique Principle of Operation Information Provided
    Gas Chromatography (GC-MS) Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass analysis.Excellent for quantifying volatile impurities, identifying isomers, and detecting residual solvents.[8]
    Nuclear Magnetic Resonance (NMR) Probes the magnetic properties of atomic nuclei (¹H, ¹³C) to provide detailed information about molecular structure and connectivity.The definitive method for structural confirmation of the main component and elucidation of unknown impurity structures.[9]
    Fourier-Transform Infrared (FT-IR) Measures the absorption of infrared radiation by the sample's chemical bonds, creating a unique spectral fingerprint.A rapid and non-destructive technique to confirm the presence of expected functional groups (C-H, C-C) and the absence of unexpected ones (e.g., O-H, C=O from oxidation).[10]
    High-Performance Liquid (HPLC) Separates compounds based on their differential partitioning between a mobile phase and a stationary phase.Useful for non-volatile impurities and for quantification when coupled with a suitable detector (e.g., UV, if impurities have chromophores).
    Q4: What are the primary laboratory-scale methods for purifying p-Tercyclohexyl?

    Given that p-Tercyclohexyl is a solid at room temperature, the most effective purification methods leverage its physical properties.

    • Recrystallization: This is the most common and effective technique for purifying solids.[11][12] It relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.[13]

    • Sublimation: This method is suitable for compounds that can transition directly from a solid to a gas phase without passing through a liquid phase. It is excellent for removing non-volatile or ionic impurities.[14]

    • Column Chromatography: This technique separates compounds based on their differential adsorption to a solid stationary phase (like silica gel). It is particularly useful for separating isomers or impurities with different polarities.[15][16]

    Troubleshooting Guides

    Issue 1: My initial GC-MS analysis shows several unknown peaks. How do I proceed with identification?

    This is a common challenge when working with a new batch or synthesis route. A systematic approach is crucial for efficient identification.

    Causality: Unexpected peaks can be anything from isomeric by-products and residual starting materials to contaminants from glassware or solvents. The goal is to logically narrow down the possibilities.

    Troubleshooting Workflow:

    G Impurity Identification Workflow start Unknown Peaks in GC-MS step1 Compare with MS Library (e.g., NIST) start->step1 step2 Analyze Synthesis Route: - List all reactants, solvents, catalysts - Hypothesize potential side-products & isomers step1->step2 No Match end_known Impurity Identified step1->end_known Match Found step3 Analyze MS Fragmentation Pattern Is it consistent with hypothesized structures? step2->step3 step3->step2 No Match, Re-hypothesize step4 Acquire High-Resolution MS Data (for accurate mass & elemental composition) step3->step4 Plausible Match step5 Perform Structural Elucidation (¹H, ¹³C, 2D-NMR) step4->step5 end_unknown Structure Elucidated step5->end_unknown

    Caption: Logical workflow for identifying unknown impurities.

    Further Steps:

    • Reference Standards: The most straightforward way to confirm an impurity's identity is to compare its retention time and mass spectrum with a certified reference standard, if available.[17]

    • Spiking Studies: If you suspect an impurity is a specific starting material or intermediate, "spike" your sample with a small amount of that pure substance and re-run the GC-MS. An increase in the peak area of the unknown confirms its identity.[18]

    Issue 2: Recrystallization did not improve the purity of my p-Tercyclohexyl. What could have gone wrong?

    A failed recrystallization is typically due to an inappropriate choice of solvent or a procedural misstep.[19] The principle of recrystallization requires the desired compound to be highly soluble in the hot solvent but poorly soluble in the cold solvent, while impurities should remain soluble (or be insoluble) at all temperatures.[12][13]

    Common Pitfalls & Solutions:

    • Incorrect Solvent: p-Tercyclohexyl is very non-polar. If a solvent is too non-polar (e.g., heptane), the compound may remain soluble even when cold. If it's too polar (e.g., ethanol), it may not dissolve even when hot.

      • Solution: Perform a solvent screen with small amounts of your sample. Good candidates for p-Tercyclohexyl would be solvents like acetone, ethyl acetate, or mixtures like ethanol/water. Test solubility in the cold and hot solvent.[20]

    • Cooling Too Quickly: Rapid cooling (e.g., plunging a hot flask directly into an ice bath) causes the product to crash out of solution, trapping impurities within the crystal lattice.[12][19]

      • Solution: Allow the flask to cool slowly to room temperature first, then move it to an ice bath to maximize recovery. Slower cooling forms larger, purer crystals.[11]

    • Impurity Co-crystallization: If an impurity has a very similar structure and solubility profile (e.g., an isomer), it may co-crystallize with the product.

      • Solution: In this case, recrystallization alone may not be sufficient. A different technique, such as preparative chromatography, may be required.

    Experimental Protocols

    Protocol 1: Purity Assessment by GC-MS

    This protocol provides a general method for the analysis of p-Tercyclohexyl. Instrument parameters should be optimized for your specific system.

    • Sample Preparation:

      • Accurately weigh approximately 10 mg of the p-Tercyclohexyl sample.

      • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., Dichloromethane or Hexane) in a volumetric flask.

    • Instrument Setup (Example):

      • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is ideal.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Injector: 250 °C, Split mode (e.g., 50:1).

      • Oven Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Hold: 10 minutes at 280 °C.

      • MS Detector:

        • Transfer Line: 280 °C.

        • Ion Source: 230 °C.

        • Scan Range: 40-500 m/z.

    • Analysis:

      • Inject 1 µL of the prepared sample.

      • Integrate all peaks in the resulting chromatogram.

      • Calculate purity by the area percent method (Area of p-Tercyclohexyl peak / Total area of all peaks) * 100.

      • Identify impurity peaks by comparing their mass spectra against a commercial library (e.g., NIST).

    Protocol 2: Purification by Recrystallization

    This protocol outlines the steps for purifying p-Tercyclohexyl, emphasizing best practices for achieving high purity.

    Workflow Diagram:

    G Recrystallization Workflow start Place Impure Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent to Dissolve start->add_solvent hot_filter Perform Hot Filtration (if insoluble impurities are present) add_solvent->hot_filter cool_slowly Allow Solution to Cool Slowly to Room Temperature hot_filter->cool_slowly Clear Solution ice_bath Place Flask in Ice Bath to Maximize Crystal Formation cool_slowly->ice_bath vacuum_filter Collect Crystals via Vacuum Filtration ice_bath->vacuum_filter wash Wash Crystals with a Small Amount of Cold Solvent vacuum_filter->wash dry Dry Crystals Thoroughly (Air or Vacuum Oven) wash->dry end Pure p-Tercyclohexyl dry->end

    Caption: Step-by-step workflow for the recrystallization process.

    Detailed Steps:

    • Dissolution: Place the impure p-Tercyclohexyl in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent (e.g., acetone) to boiling. Add the hot solvent to the flask in small portions, swirling and heating as needed, until the solid just dissolves.[13][20] Using the minimum amount of solvent is critical for good recovery.[19]

    • Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them before cooling.

    • Crystallization: Cover the flask with a watch glass and allow it to cool undisturbed to room temperature. You should see crystals begin to form. Slow cooling is key to forming large, pure crystals.[11]

    • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.

    • Isolation: Collect the purified crystals using vacuum filtration (e.g., with a Büchner funnel).[11]

    • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

    • Drying: Transfer the crystals to a clean, dry watch glass and allow them to air-dry completely. For faster drying, a vacuum oven at a low temperature can be used. Avoid using filter paper for final drying as fibers can contaminate the product.[12]

    • Validation: Assess the purity of the recrystallized product using your chosen analytical method (e.g., GC-MS) and by measuring its melting point. A sharp melting point close to the literature value indicates high purity.

    References

    • Title: Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene Source: Google Patents URL
    • Title: STUDY OF CYCLOHEXYLBENZENE LIQUID-PHASE OXIDATION PRODUCTS COMPOSITION Source: Google Patents URL
    • Title: Recrystallization - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

    • Title: METHODS OF PURIFICATION OF ORGANIC COMPOUNDS Source: YouTube URL: [Link]

    • Title: Recrystallization Source: YouTube URL: [Link]

    • Title: Recrystallization (chemistry) | Chemistry | Research Starters Source: EBSCO URL: [Link]

    • Title: Recrystallization and Melting Point Analysis Source: YouTube URL: [Link]

    • Title: How To Recrystallize A Solid Source: YouTube URL: [Link]

    • Title: Identification of Pharmaceutical Impurities | Request PDF Source: ResearchGate URL: [Link]

    • Title: Chaos and Order - Methods of Purification Source: YouTube URL: [Link]

    • Title: Recent Developments in Spectroscopy for Chemical Analysis Source: AZoM URL: [Link]

    • Title: Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol | Request PDF Source: ResearchGate URL: [Link]

    • Title: Pharmaceutical Impurity Testing and Identification Source: Intertek URL: [Link]

    • Title: Protein purification using chromatography: selection of type, modelling and optimization of operating conditions Source: PubMed URL: [Link]

    • Title: Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene Source: Google Patents URL
    • Title: Protein purification using chromatography: Selection of type, modelling and optimization of operating conditions | Request PDF Source: ResearchGate URL: [Link]

    • Title: Evaluating Impurities in New Drugs to Prevent Delays in Development Source: Premier Research URL: [Link]

    • Title: Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues Source: PubMed URL: [Link]

    Sources

    Troubleshooting

    challenges in the characterization of p-Tercyclohexyl

    Welcome to the Technical Support Center for Advanced Hydrocarbon Characterization. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges encountered when analyzi...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Advanced Hydrocarbon Characterization. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges encountered when analyzing p-Tercyclohexyl (also known as fully hydrogenated p-terphenyl or dodecahydroterphenyl).

    The complete saturation of the terphenyl backbone eliminates all π -conjugated systems and polar functional groups, yielding a highly hydrophobic, purely aliphatic molecule[1]. While this grants the compound exceptional thermal and oxidative stability—making it an excellent high-performance lubricant and heat transfer fluid[2]—it simultaneously renders standard analytical techniques (like HPLC-UV and LC-ESI-MS) completely ineffective.

    This guide provides field-proven, self-validating troubleshooting strategies to bypass these chemical limitations.

    Analytical Workflow Architecture

    G Start p-Tercyclohexyl Characterization Chrom Chromatography (Purity & Separation) Start->Chrom MS Mass Spectrometry (Molecular Weight) Start->MS NMR NMR Spectroscopy (Stereoisomer ID) Start->NMR Chrom_GC GC-FID (Preferred: High Thermal Stability) Chrom->Chrom_GC Chrom_LC HPLC-ELSD/CAD (Required: No UV Chromophore) Chrom->Chrom_LC MS_EI GC-EI-MS (Hard Ionization: 70 eV) MS->MS_EI MS_ESI LC-ESI-MS (Fails: Lacks Polar Groups) MS->MS_ESI NMR_13C 13C NMR (Resolves Equatorial/Axial Isomers) NMR->NMR_13C NMR_1H 1H NMR (Fails: Severe Aliphatic Overlap) NMR->NMR_1H

    Analytical decision tree for the characterization of fully saturated p-tercyclohexyl.

    Troubleshooting Guide & FAQs

    Q1: My HPLC chromatogram shows no peaks for p-Tercyclohexyl, even at high concentrations. Is my sample degrading? Causality & Solution: Your sample is not degrading; it is invisible to your detector. Standard High-Performance Liquid Chromatography (HPLC) relies on Ultraviolet (UV) or Diode Array Detectors (DAD). Because p-tercyclohexyl is fully saturated, it lacks the conjugated π -electron system required to absorb UV light[1]. Actionable Fix: You must switch to a universal detector that relies on mass rather than optical properties. Use an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). Alternatively, because the compound is thermally stable[2], Gas Chromatography with a Flame Ionization Detector (GC-FID) is the gold standard for purity analysis of this compound.

    Q2: I am trying to identify the molecular weight using LC-MS (ESI), but I only see background noise. Why won't it ionize? Causality & Solution: Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) require the analyte to have acidic or basic functional groups (like -OH, -NH2, or -COOH) to donate or accept a proton [M+H]+ or [M−H]− . p-Tercyclohexyl is a pure hydrocarbon; it cannot be protonated under standard soft ionization conditions. Actionable Fix: Transfer your analysis to Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI). EI is a "hard" ionization technique that bombards the vaporized molecule with 70 eV electrons, forcibly ejecting an electron to create a radical cation [M]∙+ .

    Q3: The 1 H NMR spectrum of my synthesized p-Tercyclohexyl is an unresolvable multiplet between 0.8 and 2.0 ppm. How can I prove the stereochemistry (e.g., all-equatorial vs. axial-equatorial)? Causality & Solution: In 1 H NMR, the chemical environments of the numerous CH2​ and CH protons on the three cyclohexane rings are nearly identical, and extensive J-coupling causes massive signal overlap. Actionable Fix: Rely exclusively on 13 C NMR. The carbon chemical shifts are highly sensitive to steric compression (the γ -gauche effect). An axial substituent on a cyclohexane ring will shift the γ -carbons upfield by roughly 5-7 ppm compared to an equatorial substituent. By comparing the 13 C spectrum of your mixture to the predicted shifts of the all-equatorial trans-trans isomer, you can accurately map the stereoisomeric purity[1].

    Q4: How do I accurately quantify the ratio of stereoisomers in my mixture? Causality & Solution: Standard 13 C NMR is not inherently quantitative due to varying spin-lattice relaxation times ( T1​ ) and the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of carbons attached to protons. Actionable Fix: You must use a self-validating quantitative 13 C NMR protocol (see Protocol 2 below). This involves adding a paramagnetic relaxation agent to normalize T1​ times and using inverse-gated decoupling to suppress the NOE. Furthermore, Differential Scanning Calorimetry (DSC) can be used orthogonally, as the highly symmetric trans-trans isomer will exhibit a significantly higher melting point and distinct heat capacity profile compared to cis-isomers[3].

    Quantitative Data Presentation

    To optimize your instrument parameters, refer to the following comparative table of analytical techniques for p-Tercyclohexyl:

    Analytical TechniqueSuitabilityPrimary LimitationRequired Modification / Detector
    HPLC PoorNo UV absorbanceMust use ELSD, CAD, or RID.
    Gas Chromatography Excellent High boiling pointUse GC-FID with a high-temp non-polar column (e.g., DB-5HT).
    LC-MS (ESI/APCI) FailsLacks polar ionizable groupsNone. Technique is fundamentally incompatible.
    GC-MS (EI) Excellent Extensive fragmentationUse 70 eV EI; look for molecular ion m/z 248.
    1 H NMR PoorSevere aliphatic overlapUse 2D NMR (HSQC/HMBC) to deconvolute.
    13 C NMR Excellent Low sensitivity/solubilityRequires high concentration in CDCl3​ and inverse-gated decoupling.

    Validated Experimental Protocols

    Protocol 1: GC-EI-MS for Molecular Weight and Purity Confirmation

    This protocol ensures complete volatilization of the high-boiling hydrocarbon without thermal degradation, followed by forced ionization.

    • Sample Preparation: Dissolve 1.0 mg of p-tercyclohexyl in 1.0 mL of GC-grade hexane or dichloromethane (DCM). Self-Validation: Prepare a solvent blank to ensure no hydrocarbon carryover from the glassware.

    • Column Selection: Install a non-polar capillary column (e.g., HP-5MS or DB-5, 30 m × 0.25 mm × 0.25 µm).

    • Inlet Parameters: Set the injection port to 300°C. Inject 1 µL in split mode (ratio 50:1) to prevent column overloading.

    • Oven Temperature Program:

      • Initial hold at 100°C for 2 minutes.

      • Ramp at 15°C/min to 320°C.

      • Final hold at 320°C for 10 minutes (ensures complete elution of the heavy C18​H32​ isomers).

    • MS Parameters: Set the transfer line to 320°C and the ion source to 250°C. Apply 70 eV electron ionization. Scan range: m/z 50 to 350.

    • Data Analysis: Extract the chromatogram for m/z 248 (the molecular ion). Isomeric mixtures will elute as closely spaced, distinct peaks with nearly identical mass spectra.

    Protocol 2: Quantitative 13 C NMR for Stereoisomer Determination

    This protocol suppresses NOE and normalizes relaxation times to allow direct integration of carbon peaks for isomer ratio determination.

    • Sample Preparation: Dissolve ~50 mg of the p-tercyclohexyl mixture in 0.6 mL of CDCl3​ .

    • Relaxation Agent Addition: Add 0.05 M of Chromium(III) acetylacetonate ( Cr(acac)3​ ) to the NMR tube. Causality: The paramagnetic chromium drastically shortens the T1​ relaxation times of all carbons, ensuring they fully relax between pulses.

    • Instrument Setup: Tune the probe to 13 C (e.g., 100 MHz or 125 MHz).

    • Pulse Sequence: Select an inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems). Causality: This turns on the proton decoupler only during data acquisition, eliminating the NOE enhancement that skews peak integrations.

    • Acquisition: Set a relaxation delay ( D1​ ) of at least 5 seconds. Acquire a minimum of 1,024 scans to achieve a high signal-to-noise ratio.

    • Data Analysis: Baseline correct the spectrum. Integrate the distinct methine (CH) carbon peaks corresponding to the trans-trans all-equatorial isomer versus the cis-isomers to determine the molar ratio.

    References

    • Queen's University Belfast. (2021). Synthesis and analysis of polyphenyl compounds and their derivatives. Retrieved from[Link]

    • MDPI. (2019). Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. Retrieved from[Link]

    Sources

    Optimization

    how to avoid side reactions in p-Tercyclohexyl synthesis

    Welcome to the Technical Support Center for advanced catalytic hydrogenations. Synthesizing p-tercyclohexyl (1,4-dicyclohexylcyclohexane) via the exhaustive hydrogenation of p-terphenyl presents unique kinetic and thermo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for advanced catalytic hydrogenations. Synthesizing p-tercyclohexyl (1,4-dicyclohexylcyclohexane) via the exhaustive hydrogenation of p-terphenyl presents unique kinetic and thermodynamic challenges. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the mechanistic pitfalls—such as incomplete saturation, hydrogenolysis (cracking), and ring-opening—that compromise yield and product purity.

    Mechanistic Pathway & Side Reactions

    Understanding the reaction pathway is the first step in troubleshooting. The hydrogenation of p-terphenyl is not a single-step process; it proceeds sequentially, saturating one aromatic ring at a time.

    Pathway A p-Terphenyl (Starting Material) B 4-Cyclohexylbiphenyl (Intermediate) A->B +H2 (Fast) E Biphenyl + Cyclohexane (Hydrogenolysis) A->E C-C Cleavage (T > 200°C) C 1,4-Dicyclohexylbenzene (Intermediate) B->C +H2 (Moderate) B->E C-C Cleavage D p-Tercyclohexyl (Target Product) C->D +H2 (Slow/Bottleneck) F Alkyl-Dicyclohexanes (Ring Opening) C->F Acidic Support (Carbocation pathway) G cis/trans Isomers (Stereoisomerization) D->G Thermodynamic Equilibration

    Fig 1: Stepwise hydrogenation of p-terphenyl and associated side-reaction pathways.

    Troubleshooting FAQs: The Causality of Side Reactions

    Q1: My reaction stalls, and HPLC shows high levels of 4-cyclohexylbiphenyl and 1,4-dicyclohexylbenzene. How do I drive it to full saturation? Causality & Solution: The hydrogenation of p-terphenyl proceeds in a strict stepwise manner[1]. The terminal rings hydrogenate first. However, once the outer rings are saturated, the central benzene ring becomes highly sterically hindered by the bulky flanking cyclohexyl groups. Furthermore, the loss of extended pi-conjugation reduces the molecule's adsorption energy on the catalyst surface. To overcome this rate-limiting step without triggering side reactions, increase the H₂ pressure to 70–100 atm and ensure vigorous agitation (>1000 rpm) to eliminate gas-liquid mass transfer barriers. Utilizing a highly active 3 wt% Pt/C catalyst at 180 °C has been proven to effectively drive the reaction to completion, as the linear geometry of p-terphenyl allows it to be hydrogenated faster than its ortho- or meta- isomers2[2].

    Q2: I am detecting biphenyl and cyclohexane in my GC-MS analysis. What causes this C-C bond cleavage? Causality & Solution: The presence of biphenyl and cyclohexane indicates hydrogenolysis (cracking) of the inter-ring C-C bonds. This side reaction is highly temperature-dependent and is exacerbated when the thermal energy exceeds the activation barrier for C-C cleavage on the metal surface. To prevent cracking, strictly control the reaction temperature. While temperatures up to 180 °C are generally safe for Pt/C catalysts[2], exceeding 200 °C—especially with Ru or Ni catalysts—will rapidly increase hydrogenolysis rates. Ensure your reactor's internal temperature probe is calibrated to avoid localized thermal runaways (hot spots) on the catalyst bed.

    Q3: What causes the formation of ring-opened alkyl-cyclohexane byproducts? Causality & Solution: Ring opening is typically driven by a carbocation-mediated mechanism promoted by Lewis or Brønsted acid sites on the catalyst support. Under high-pressure H₂ and elevated temperatures, acidic supports (like zeolites or un-neutralized alumina) facilitate the cleavage of the saturated cyclohexane rings. To suppress this, always select a catalyst with a neutral support, such as mesoporous carbon (Pt/C or Pd/C)3[3]. If you must use an alumina or silica support, ensure it has been passivated or doped with trace alkali metals (e.g., K or Na) to neutralize acidic sites.

    Q4: How do I monitor the reaction to ensure no partially hydrogenated intermediates remain? Causality & Solution: Fully saturated p-tercyclohexyl lacks the conjugated pi-electrons required for UV fluorescence. However, the intermediates (p-terphenyl, 4-cyclohexylbiphenyl, and 1,4-dicyclohexylbenzene) are highly fluorescent. You can exploit this by using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (excitation at 257 nm, emission at 320 nm). The complete disappearance of fluorescent peaks at the 23–30 minute retention window is a self-validating indicator that full saturation to p-tercyclohexyl has been achieved1[1].

    Quantitative Data: Catalyst & Condition Optimization

    The table below summarizes the causality between reaction conditions and the dominant reaction pathways.

    Catalyst SystemTemp (°C)PressureTarget Product YieldDominant Side ReactionRef
    3 wt% Pt/C 18070 atm>95% p-Tercyclohexyl Trace incomplete hydrogenation[2]
    Pd/C 150250 barModerateIncomplete hydrogenation (slow kinetics)[3]
    Ru/Al₂O₃ (Acidic) >20050 atmLowRing-opening & HydrogenolysisN/A

    Self-Validating Experimental Protocol

    Standard Operating Procedure for the Exhaustive Hydrogenation of p-Terphenyl

    Step 1: Catalyst & Reagent Preparation Charge a high-pressure Hastelloy or stainless-steel autoclave with p-terphenyl, a non-reactive aliphatic solvent (e.g., anhydrous cyclohexane), and a neutral 3 wt% Pt/C catalyst.

    Step 2: Inertion & Leak-Testing (Self-Validation Checkpoint) Seal the reactor. Purge the system with N₂ three times (pressurize to 10 atm, then vent) to remove oxygen, followed by three identical purges with H₂. Validation: After the final H₂ pressurization to 10 atm, isolate the gas inlet and monitor the pressure gauge for 10 minutes. A perfectly stable pressure reading verifies system integrity and the absence of micro-leaks.

    Step 3: Pressurization Pressurize the reactor to the target 70 atm with high-purity H₂[2].

    Step 4: Heating & Agitation Initiate vigorous stirring (≥1000 rpm) to ensure optimal gas-liquid-solid mixing, which is critical to overcoming the mass transfer limitations of the final saturation step. Ramp the temperature to 180 °C at a rate of 5 °C/min.

    Step 5: Endpoint Determination (Self-Validation Checkpoint) Monitor the pressure drop associated with H₂ consumption. Periodically sample the mixture and analyze via HPLC-Fluorescence[1]. Validation: Because p-tercyclohexyl does not fluoresce, the reaction is validated as 100% complete only when the 320 nm emission signal of the 1,4-dicyclohexylbenzene intermediate reaches an absolute baseline.

    Step 6: Workup Cool the reactor to <30 °C. Carefully vent the excess H₂. Filter the mixture through a Celite pad to recover the Pt/C catalyst. Evaporate the solvent under reduced pressure to isolate the highly pure p-tercyclohexyl.

    Sources

    Troubleshooting

    Technical Support Center: Troubleshooting p-Tercyclohexyl Solubility

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious solubility challenges asso...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals overcome the notorious solubility challenges associated with p-Tercyclohexyl (1,1':4',1''-tercyclohexyl, CAS: 1795-19-3)[1].

    Rather than merely providing a list of compatible solvents, this guide deconstructs the thermodynamic causality behind the molecule's physical behavior, offering self-validating protocols to ensure your reaction media remains homogeneous.

    Part 1: The Causality of Poor Solubility

    To troubleshoot p-Tercyclohexyl, we must first understand its molecular architecture. The molecule consists of three fully saturated cyclohexane rings linked in a para configuration. This creates a rigid, rod-like aliphatic structure with high symmetry.

    The poor solubility of p-Tercyclohexyl is driven by two primary thermodynamic factors:

    • High Lattice Energy ( ΔHfus​ ): The symmetrical, rod-like shape allows the molecules to pack densely into a crystal lattice. Breaking this lattice requires significant energy input.

    • Absence of Polar Interactions: Lacking any functional groups, p-Tercyclohexyl cannot participate in dipole-dipole interactions or hydrogen bonding[2]. Its solvation relies entirely on weak London dispersion forces. When introduced to polar solvents (like alcohols or water), the energetic cost of disrupting the solvent's hydrogen-bond network far outweighs the weak dispersion interactions gained, resulting in insolubility[3].

    Part 2: Troubleshooting FAQs

    Q1: I am attempting a functionalization reaction in a standard THF/Ethyl Acetate mixture, but p-Tercyclohexyl remains a stubborn suspension. What solvent should I switch to? A: You must shift to solvents with highly polarizable electron clouds that can maximize London dispersion forces. Standard moderately polar solvents like Ethyl Acetate or THF are insufficient for extended aliphatic systems. Switch to non-polar aromatic solvents (e.g., Toluene ), cyclic alkanes (e.g., Cyclohexane ), or halogenated solvents (e.g., Dichloromethane (DCM) or Chloroform )[4]. These solvents possess the appropriate dielectric constants to solvate the hydrophobic carbon skeleton effectively.

    Q2: Even in Toluene, my concentration is too low for the reaction kinetics I need at room temperature. How can I force more material into the solution? A: You must apply thermal energy to overcome the high lattice enthalpy. Solubility of rigid non-polar solids increases exponentially with temperature. Heat your toluene solution to 80–90°C under reflux. Self-Validation Tip: Always check the solution with a laser pointer (Tyndall effect); if the beam is visible, you have a micro-suspension, not a true solution, and further heating or solvent volume expansion is required.

    Q3: My reaction requires a polar catalyst that only dissolves in methanol, but adding methanol causes the p-Tercyclohexyl to crash out immediately. How do I resolve this? A: You are experiencing an "anti-solvent precipitation" effect. Methanol acts as an anti-solvent for p-Tercyclohexyl, drastically increasing the polarity of the bulk medium. To resolve this, transition to a biphasic reaction system . Dissolve your p-Tercyclohexyl in a non-polar organic layer (e.g., Toluene) and your catalyst in an aqueous/methanol layer. Utilize a Phase Transfer Catalyst (PTC), such as tetrabutylammonium bromide (TBAB), or employ vigorous mechanical stirring (emulsification) to facilitate the reaction at the liquid-liquid interface.

    Q4: Does the physical form of the p-Tercyclohexyl matter before I add it to the reactor? A: Absolutely. While physical modification does not alter the thermodynamic solubility limit (the maximum amount that can dissolve), it drastically accelerates the kinetics of dissolution. Large crystalline chunks have a low surface-area-to-volume ratio. Micronizing the powder via mortar and pestle or utilizing ultrasonic baths will rapidly increase the dissolution rate.

    Part 3: Data Presentation & Solvent Matrix

    The following table summarizes the solvent selection hierarchy for p-Tercyclohexyl based on empirical polarity and dispersion capabilities.

    Solvent ClassExample SolventsDielectric Constant ( ϵ )p-Tercyclohexyl Solubility ProfileRecommended Action
    Aqueous / Protic Water, Methanol, Ethanol33.0 – 80.1Insoluble (Anti-solvent)Avoid entirely or use in biphasic setups.
    Polar Aprotic DMF, DMSO, Acetonitrile36.7 – 46.7Very Poor Do not use as primary reaction media.
    Moderate Ethers/Esters THF, Ethyl Acetate6.0 – 7.5Poor to Moderate May require high heat; risk of precipitation.
    Halogenated DCM, Chloroform4.8 – 8.9Good Excellent for room temperature reactions.
    Non-Polar Aromatic Toluene, Benzene2.3 – 2.4Excellent Optimal choice; allows high-temp refluxing.
    Non-Polar Aliphatic Cyclohexane, Hexanes1.9 – 2.0Excellent "Like dissolves like"; matches solute structure.

    Part 4: Experimental Protocols

    Protocol A: Kinetic Dissolution via Thermal Annealing & Sonication

    Use this protocol to achieve maximum concentration in halogenated or aromatic solvents.

    • Micronization: Grind 500 mg of p-Tercyclohexyl in an agate mortar until a fine, uniform powder is achieved.

    • Solvent Addition: Transfer the powder to a round-bottom flask. Add 10 mL of anhydrous Toluene (or DCM if temperature must be kept low).

    • Sonication: Submerge the flask in an ultrasonic bath at room temperature for 15 minutes. Causality: Cavitation bubbles physically break down micro-crystals, increasing the surface area exposed to the solvent.

    • Thermal Annealing: Transfer the flask to a pre-heated oil bath (85°C for Toluene). Attach a reflux condenser. Stir at 600 RPM for 20 minutes.

    • Validation: Remove from heat and shine a laser pointer through the flask. A lack of light scattering confirms complete dissolution.

    Protocol B: Biphasic Reaction Setup for Polar Catalysts

    Use this protocol when combining p-Tercyclohexyl with polar-soluble reagents.

    • Organic Phase Preparation: Dissolve p-Tercyclohexyl in Toluene (0.1 M concentration) using Protocol A.

    • Aqueous/Polar Phase Preparation: Dissolve your target catalyst/reagent in a minimal volume of Methanol or Water.

    • Phase Transfer Catalyst (PTC): Add 5-10 mol% of a lipophilic PTC (e.g., Aliquat 336 or TBAB) to the organic phase. Causality: The PTC shuttles the polar reagent across the phase boundary into the non-polar layer where the p-Tercyclohexyl resides.

    • Emulsification: Combine the two phases. Use a high-shear homogenizer or vigorous magnetic stirring (>1000 RPM) to create a micro-emulsion, maximizing the interfacial surface area for the reaction to occur.

    Part 5: Visualizations

    Workflow: Troubleshooting Solubility

    SolubilityWorkflow Start p-Tercyclohexyl Precipitates CheckSolvent 1. Evaluate Solvent Polarity Start->CheckSolvent Polar Polar/Protic (e.g., EtOH, MeCN) CheckSolvent->Polar Current Media NonPolar Non-Polar/Halogenated (e.g., Toluene, DCM) CheckSolvent->NonPolar Current Media Switch Switch to Toluene, Cyclohexane, or CHCl3 Polar->Switch CheckTemp 2. Apply Thermal Energy (Heating) NonPolar->CheckTemp Switch->CheckTemp Dissolved Proceed with Reaction CheckTemp->Dissolved Soluble StillSolid 3. Physical Modification (Sonication/Micronization) CheckTemp->StillSolid Insoluble StillSolid->Dissolved Validation Pass

    Decision tree for resolving p-Tercyclohexyl insolubility in reaction media.

    Mechanistic Pathway of Dissolution

    DissolutionMechanism Crystal Solid State High Lattice Energy Rigid Symmetry Energy Energy Input Heat / Sonication Crystal->Energy Overcome Enthalpy Solvation Solvation Van der Waals Interactions Energy->Solvation Solvent Penetration Solution Solution Phase Thermodynamically Stable Solvation->Solution Entropy Gain

    Thermodynamic and kinetic pathway for dissolving rigid aliphatic compounds.

    Part 6: References

    • Solubility of Organic Compounds - Chemistry Steps. (2021). Explains the "like dissolves like" principle and the use of non-polar solvents (DCM, cyclohexane, toluene) for highly non-polar aliphatic molecules. Available at:[Link]

    • 3.1: Physical properties of organic compounds - Chemistry LibreTexts. (2022). Details the thermodynamic cost of breaking non-polar van der Waals interactions in solid lattices versus the energetic gains in polar vs. non-polar solvents. Available at:[Link]

    • Solubility of Organic Compounds - University of Calgary. (2023). Discusses how increasing the size of the non-polar hydrocarbon chain decreases solubility in polar solvents. Available at:[Link]

    • Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3) - Cheméo. Provides structural data, molecular weight, and physical properties of p-Tercyclohexyl. Available at:[Link]

    • 3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Explains the interaction between large non-polar molecules and water, emphasizing the lack of significant attractive interactions required for dissolution. Available at:[Link]

    Sources

    Optimization

    Technical Support Center: Strategies for Improving the Thermal Stability of p-Tercyclohexyl Derivatives

    Welcome to the technical support center for p-Tercyclohexyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these compounds and encounteri...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for p-Tercyclohexyl derivatives. This guide is designed for researchers, scientists, and drug development professionals who are actively working with these compounds and encountering challenges related to their thermal stability. The following information is structured to provide direct, actionable insights and troubleshooting strategies in a user-friendly question-and-answer format.

    I. Troubleshooting Guide: Common Experimental Issues

    This section addresses specific problems you might encounter during your experiments and provides step-by-step guidance to resolve them.

    Question 1: My p-Tercyclohexyl derivative shows early decomposition during routine thermal analysis (TGA/DSC). How can I identify the cause and improve its stability?

    Answer:

    Early decomposition of a p-Tercyclohexyl derivative can be alarming, but it's a common issue with a systematic troubleshooting approach. The primary suspects are often residual impurities from synthesis or inherent structural instabilities.

    Step 1: Purity Assessment

    First, ensure the purity of your compound. Trace amounts of residual solvents, unreacted starting materials, or catalysts can significantly lower the decomposition temperature.[1][2]

    • Recommended Action: Re-purify your sample using techniques like recrystallization or column chromatography. After purification, re-analyze the thermal stability using Thermogravimetric Analysis (TGA).

    Step 2: Structural Modification Strategies

    If the compound is pure and still exhibits low thermal stability, consider structural modifications. The stability of cyclohexyl systems is heavily influenced by the nature and position of substituents.[3][4]

    • Strategy A: Introduce Bulky Substituents: Incorporating bulky groups, such as tert-butyl, can introduce steric hindrance.[5] This "shielding" effect can protect the core structure from heat-induced degradation pathways.

    • Strategy B: Modify Substituent Positions: The stability of substituted cyclohexanes is often dictated by the preference of substituents for the equatorial position to minimize steric strain from 1,3-diaxial interactions.[3][6] If your derivative has axially oriented groups, consider synthetic routes that favor equatorial substitution.

    • Strategy C: Introduce Electron-Withdrawing or Donating Groups: The electronic nature of substituents on aromatic rings attached to the cyclohexyl system can influence thermal stability. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) can stabilize the aromatic ring by delocalizing electron density. Conversely, electron-donating groups (EDGs) such as methoxy (-OCH₃) can enhance resonance stability.

    Experimental Workflow for Purity and Stability Assessment

    G cluster_0 Purity Verification cluster_1 Thermal Analysis cluster_2 Structural Modification Purity_Check Initial Purity Check (e.g., NMR, LC-MS) Purification Purification (Recrystallization/Chromatography) Purity_Check->Purification Re_Check Purity Re-evaluation Purification->Re_Check TGA_Purified TGA/DSC of Purified Sample Re_Check->TGA_Purified TGA_Initial Initial TGA/DSC Analysis TGA_Initial->TGA_Purified If decomposition is early Design Design New Derivatives - Bulky groups - Equatorial preference - EWGs/EDGs TGA_Purified->Design If stability is still low Synthesis Synthesize Modified Derivatives Design->Synthesis TGA_Modified TGA/DSC of Modified Derivatives Synthesis->TGA_Modified

    Caption: Workflow for troubleshooting early decomposition.

    Question 2: I'm observing an unexpected exothermic event in the DSC profile of my p-Tercyclohexyl derivative before the main decomposition. What could this be?

    Answer:

    An unexpected exothermic event prior to the main decomposition often indicates a chemical transformation, such as a rearrangement, crystallization of an amorphous phase, or an oxidative process.

    • Crystallization: If your sample is partially amorphous, the exotherm could be due to crystallization upon heating. To verify this, run a DSC cycle where you heat the sample past the exotherm, cool it down, and then reheat it. If the exotherm disappears on the second heating scan, it was likely a crystallization event.

    • Oxidative Degradation: The presence of oxygen can lead to exothermic oxidative decomposition at temperatures lower than the anaerobic decomposition temperature.[1][2]

      • Recommended Action: Rerun the TGA/DSC analysis under an inert atmosphere (e.g., nitrogen or argon) and compare the results to the analysis run in air.[1][7] If the exotherm is absent or shifted to a higher temperature under the inert atmosphere, this confirms oxidative degradation.

    • Molecular Rearrangement: Some molecules can undergo thermally induced rearrangements to more stable isomers, which can be an exothermic process. To investigate this, you can heat the sample to a temperature just past the exotherm, then rapidly cool it and analyze the resulting material using techniques like NMR or mass spectrometry to identify any new chemical species.

    Data Comparison for Atmosphere Effects

    AtmosphereOnset of Exotherm (°C)Onset of Decomposition (°C)
    Air185250
    NitrogenNot observed280
    Question 3: My p-Tercyclohexyl derivative is intended for a high-temperature application, but it's showing signs of degradation over time even below its decomposition temperature. How can I assess its long-term thermal stability?

    Answer:

    The onset of decomposition from a dynamic TGA scan (where temperature is ramped up) doesn't always reflect the long-term stability at a constant temperature.[1] For high-temperature applications, isothermal TGA is a more appropriate method to evaluate long-term thermal stability.[8]

    Isothermal TGA Protocol:

    • Instrument: Calibrated thermogravimetric analyzer.[7]

    • Sample Preparation: Place 5-10 mg of the p-Tercyclohexyl derivative into a clean, tared TGA pan.[7]

    • Atmosphere: Use an atmosphere that mimics the application environment (e.g., inert gas for anaerobic conditions, or air for oxidative conditions).[7]

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C).

      • Rapidly ramp the temperature to your desired application temperature (e.g., 150 °C).

      • Hold the sample at this temperature for an extended period (e.g., several hours or even days) while continuously monitoring the mass loss.

    • Data Analysis: Plot the percentage of mass loss versus time. A significant mass loss over time indicates that the material is not stable at that temperature for extended periods.

    This method allows you to determine the maximum use temperature for your material under specific conditions.[8]

    II. Frequently Asked Questions (FAQs)

    This section provides answers to more general questions regarding the thermal stability of p-Tercyclohexyl derivatives.

    What is the typical thermal decomposition mechanism for a p-Tercyclohexyl system?

    The thermal decomposition of cyclohexane rings, the core of p-Tercyclohexyl structures, is initiated by the fission of a C-C bond to form a 1,6-hexyl diradical.[9][10] This highly reactive intermediate can then undergo several subsequent reactions, including isomerization (e.g., to 1-hexene) or further fragmentation into smaller molecules.[9][10] In more complex p-Tercyclohexyl derivatives, the substituents will significantly influence the subsequent decomposition pathways. For instance, if aromatic rings are present, dehydrogenation to form benzene can occur at higher temperatures.[10]

    Proposed Initial Decomposition Pathway

    G pTercyclohexyl p-Tercyclohexyl Derivative Heat Δ (Heat) pTercyclohexyl->Heat Diradical 1,6-Hexyl Diradical Intermediate Heat->Diradical Products Isomerization & Fragmentation Products Diradical->Products

    Caption: Initial step in the thermal decomposition of a cyclohexyl ring.

    How do different analytical techniques contribute to understanding thermal stability?

    A comprehensive understanding of thermal stability requires a multi-faceted analytical approach. The most common techniques include:

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time.[8][11] It is the primary technique for determining the decomposition temperature.[12]

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[11] DSC can identify phase transitions like melting and crystallization, as well as exothermic decomposition events.[12]

    • Differential Thermal Analysis (DTA): Similar to DSC, DTA measures the temperature difference between a sample and a reference material. It provides qualitative information about thermal events.[13]

    • Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): This technique involves heating the sample to its decomposition temperature and then separating and identifying the resulting volatile fragments. This is invaluable for elucidating the decomposition mechanism.[7]

    Synergy of Analytical Techniques

    TechniquePrimary Information Obtained
    TGADecomposition Temperature, Mass Loss Profile
    DSCMelting Point, Enthalpy of Fusion/Decomposition, Glass Transition
    DTAQualitative Thermal Event Temperatures
    Py-GC-MSIdentification of Decomposition Products
    Are there any general guidelines for synthesizing more thermally stable p-Tercyclohexyl derivatives?

    Yes, several synthetic strategies can be employed to enhance the thermal stability of these compounds:

    • Maximize Equatorial Substituents: During the design and synthesis, aim for conformations where bulky substituents on the cyclohexane rings are in the more stable equatorial position to minimize steric strain.[3][4][6]

    • Incorporate Stable Ring Systems: If the p-Tercyclohexyl core is part of a larger molecule, incorporating inherently stable heterocyclic rings can improve the overall thermal stability of the compound.

    • Increase Molecular Rigidity: Reducing the number of rotatable bonds and creating a more rigid molecular structure can often lead to increased thermal stability.[14] This can sometimes be achieved through cyclization or the introduction of double bonds.

    • Consider Intermolecular Interactions: Promoting strong intermolecular interactions, such as hydrogen bonding or π-π stacking (if aromatic rings are present), can increase the energy required to disrupt the crystal lattice, thus enhancing thermal stability.

    III. Experimental Protocols

    Protocol 1: Standard Dynamic Thermogravimetric Analysis (TGA)

    This protocol outlines the standard procedure for determining the onset of decomposition temperature.

    • Instrument Calibration: Ensure the TGA instrument is calibrated for both temperature and mass according to the manufacturer's guidelines.

    • Sample Preparation: Accurately weigh 5-10 mg of the p-Tercyclohexyl derivative into a clean, tared TGA pan (e.g., alumina or platinum).[7]

    • Atmosphere: Purge the furnace with an inert gas (e.g., high-purity nitrogen or argon) at a flow rate of 20-50 mL/min.[7]

    • Temperature Program:

      • Equilibrate the sample at 30 °C.

      • Heat the sample from 30 °C to a final temperature well above the expected decomposition (e.g., 600 °C) at a constant heating rate of 10 °C/min.[7]

    • Data Analysis: Plot the sample mass (or mass percentage) as a function of temperature. The onset decomposition temperature is typically determined as the point of initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[7]

    Protocol 2: Standard Differential Scanning Calorimetry (DSC)

    This protocol describes the standard method for identifying thermal transitions.

    • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

    • Sample Preparation: Accurately weigh 2-5 mg of the p-Tercyclohexyl derivative into a hermetically sealed aluminum pan. An empty, sealed pan should be used as a reference.[7]

    • Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.[7]

    • Temperature Program:

      • Equilibrate the sample at a low temperature (e.g., 30 °C).

      • Heat the sample at a constant rate of 10 °C/min to a temperature above any expected transitions.[7]

    • Data Analysis: Plot the heat flow versus temperature. Endothermic events (e.g., melting) will appear as downward peaks, while exothermic events (e.g., decomposition) will appear as upward peaks.[7]

    IV. References

    • Mondal, N. (2015, April 15). Substituent Effect on Cyclohexane Ring: A Theoretical Study. World Wide Journals.

    • Chemistry LibreTexts. (2015, July 5). 4.4: Substituted Cyclohexanes.

    • Chemistry LibreTexts. (2021, December 15). 4.4: Substituted Cyclohexanes.

    • Universallab. (2024, June 30). Summary of Methods for Testing the Thermodynamic Properties of Materials.

    • Wikipedia. Thermogravimetric analysis.

    • Longdom Publishing. Thermo-Analytical Methods of Analysis and their Applications.

    • Fiveable. (2025, August 15). 9.1 Principles of thermal analysis - Analytical Chemistry....

    • MSU chemistry. Ring Conformations.

    • Gleason, J. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation.

    • Lab Manager. (2026, January 20). Thermal Analysis: Stability, Decomposition, and Material Properties.

    • DTIC. A KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SELECTED CYCLOHEXYL AND PHENYLSILANES.

    • Benchchem. Thermal Stability and Degradation Pathways of 3-Cyclohexyl-sydnone: An In-depth Technical Guide.

    • Longdom Publishing. (2024, October 3). Designing Benzene Derivatives with Improved Thermal Stability: Strategies and Applications.

    • PMC. Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration.

    • Shao, K., et al. (2021, March 30). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. Physical Chemistry Chemical Physics.

    • Benchchem. An In-depth Technical Guide to the Thermodynamic Properties and Stability of Cyclohexyl Heptanoate.

    • MDPI. (2023, March 28). 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione.

    • Shao, K., et al. (2021, April 28). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. PubMed.

    • PubMed. (2013, January 7). Synthesis of thermally stable energetic 1,2,3-triazole derivatives.

    • PMC. Steric exclusion is the principal source of the preferential hydration of proteins in the presence of polyethylene glycols.

    • Wikipedia. Steric effects.

    • PMC. (2020, September 17). Synthesis, Spectral, Thermal and Biological Studies of 4-Cyclohexyl-3-(4-nitrophenyl)methyl-1,2,4-triazolin-5-thione and Its Copper(II) Coordination Compound, [CuCl2(H2O)2L2].

    • YouTube. (2017, November 21). 04.07 Stability Factors: Steric Effects.

    • Wiley Online Library. (2022, May 17). Regulating the Thermodynamics and Thermal Properties of Depolymerizable Polycyclooctenes through Substituent Effects.

    • Taylor & Francis. Steric hindrance – Knowledge and References.

    • MDPI. (2022, December 27). Improvement of the Thermal Stability of Polymer Bioblends by Means of Reactive Extrusion.

    • ResearchGate. (2025, August 9). Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents.

    • ResearchGate. (2026, January 14). Enhanced Thermal Stability in Perovskite Solar Cells via the Integration of a Nonionic Binary Compound.

    • ResearchGate. (2025, August 9). Thermal decomposition mechanism of p-tert-butyl-calix[n]arenes.

    • PubMed. (2022, August 1). Thermal stability enhancement: Fundamental concepts of protein engineering strategies to manipulate the flexible structure.

    • SpringerLink. and Polycyclic Peroxyalcohols and Their Derivatives by Thermal Analysis.

    • IUPAC. steric hindrance (S06000).

    • RSC Publishing. (2018, January 5). Thermal stability of trihexyl(tetradecyl)phosphonium chloride.

    • ResearchGate. Thermal stability of trihexyl(tetradecyl)phosphonium chloride | Request PDF.

    • MDPI. (2025, January 25). Luminescent Properties and Thermal Stability of [PPh4][Cu3I4] with a Unique Helical Structure.

    • Wiley Online Library. (2022, September 6). 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐deriv.

    • Juniper Publishers. (2018, April 10). Thermal Stability of Some Anti-Inflammatory Pharmaceutical Drugs and Determination Of Purity Using (DSC) Volume 3.

    Sources

    Troubleshooting

    resolving peak splitting in the NMR spectrum of p-Tercyclohexyl

    Welcome to the Spectroscopic Support Portal. As a Senior Application Scientist, I frequently guide researchers through the analytical labyrinth of polycyclic aliphatic systems.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Spectroscopic Support Portal. As a Senior Application Scientist, I frequently guide researchers through the analytical labyrinth of polycyclic aliphatic systems. The molecule p-tercyclohexyl (1,4-dicyclohexylcyclohexane, C₁₈H₃₂) is a classic example of an NMR "nightmare."

    This guide is designed to dissect the causality behind the severe peak splitting and signal overlap observed in the ¹H NMR spectrum of p-tercyclohexyl and provides self-validating experimental protocols to resolve these issues.

    Part 1: Diagnostic Overview & Causality FAQs

    FAQ 1: Why does the ¹H NMR spectrum of p-tercyclohexyl appear as an unresolved "blob" between 0.8 and 2.0 ppm?

    The Causality: The lack of resolution is driven by two competing physical phenomena: second-order coupling and conformational averaging . p-Tercyclohexyl contains 32 aliphatic protons (4 methine and 28 methylene protons). Because all these protons reside in highly similar electronic environments, their chemical shift differences ( Δν ) are extremely small. When Δν is comparable to the scalar coupling constant ( J ), the system enters the strong coupling regime. The standard n+1 rule breaks down, and the signals mix to create complex, second-order multiplets 1. Furthermore, at room temperature, the cyclohexane rings undergo rapid chair-chair interconversion at a rate of approximately 10⁵ flips per second, which time-averages the axial and equatorial environments into broad signals 2. This results in extensive signal overlap in the aliphatic region (typically 1.0-2.5 ppm) 3.

    FAQ 2: How can I differentiate the trans,trans and cis,trans stereoisomers?

    The Causality: The central ring configuration dictates the molecule's overall geometry and dynamics. In the trans,trans-isomer, both bulky terminal cyclohexyl substituents can simultaneously occupy equatorial positions, locking the central ring into a highly stable, rigid chair conformation. In contrast, the cis-configuration forces one substituent into a sterically hindered axial position (1,3-diaxial interactions). This causes the cis-isomer to either undergo rapid flipping or adopt a twisted conformation, altering the chemical shifts of the central methine protons and changing the solid-state hydrogen mobility [[4]]().

    Mechanistic_Pathway A 1H NMR of p-Tercyclohexyl (0.8 - 2.0 ppm) B Overlapping Multiplets (Second-Order Effects) A->B Δν ≈ J C Dynamic Ring Flipping (Conformational Averaging) A->C Room Temp D Increase Magnetic Field (e.g., 600+ MHz) B->D Strategy 1 E 2D HSQC / COSY (Heteronuclear Dispersion) B->E Strategy 2 F VT-NMR (-100 °C) (Freeze Chair Interconversion) C->F Strategy 3 G Resolved First-Order Coupling Patterns D->G Increases Δν/J E->G Carbon Dimension H Distinct Axial/Equatorial Resonances F->H k << Δν

    Mechanistic pathways resolving complex NMR splitting via high-field, 2D, and VT-NMR techniques.

    Part 2: Quantitative Data & Troubleshooting Matrices

    To effectively troubleshoot, you must understand the quantitative boundaries of the system. Table 1 outlines the physical parameters governing the NMR behavior of p-tercyclohexyl, while Table 2 provides a diagnostic matrix for selecting the correct instrumental approach.

    Table 1: Quantitative Data Summary for p-Tercyclohexyl Dynamics

    ParameterValue / RangeImpact on Spectrum
    Chemical Shift Range ( δ ) 0.8 - 2.0 ppmSevere overlap of 32 aliphatic protons.
    Coupling Constants ( JH−H​ ) 4 - 14 Hz J is comparable to Δν , causing second-order splitting.
    Ring Flip Rate (25 °C) ∼105 s −1 Averages axial/equatorial signals into broad multiplets.
    Coalescence Temp ( Tc​ ) ∼−60 °CMaximum peak broadening; intermediate exchange regime.
    Slow Exchange Temp ≤−100 °CFreezes conformers; resolves distinct axial and equatorial peaks.

    Table 2: 2D NMR Troubleshooting Matrix

    ObservationLikely CauseRecommended ExperimentExpected Outcome
    Unresolved 0.8-2.0 ppm multiplet1D overlap & 2nd-order coupling¹H-¹³C HSQC Separates proton signals along the 20-50 ppm ¹³C dimension.
    Cannot identify contiguous ringsOverlapping spin systems¹H-¹H TOCSY Isolates the spin system of each of the three cyclohexane rings.
    Unsure of cis vs trans isomerStereochemical ambiguity¹H-¹H NOESY Reveals spatial proximity (e.g., 1,3-diaxial interactions in cis).

    Part 3: Self-Validating Experimental Protocols

    Protocol A: High-Resolution 2D HSQC-TOCSY Acquisition

    Because 1D ¹H NMR cannot separate the 32 protons crammed into a 1.2 ppm window, we must spread them across the wider ¹³C dimension.

    • Sample Preparation: Dissolve 15-20 mg of p-tercyclohexyl in 0.6 mL of CDCl₃. Filter through glass wool to remove paramagnetic particulates that cause line broadening.

    • Probe Tuning & Shimming: Insert the sample into a high-field spectrometer ( ≥600 MHz). Tune both the ¹H and ¹³C channels.

      • Validation Check: Perform 3D gradient shimming. The protocol is only valid if the CDCl₃ solvent peak line width at half-height is <0.5 Hz.

    • Parameter Optimization: Set the ¹³C spectral width (SW) strictly to 10-60 ppm. This maximizes digital resolution specifically in the aliphatic region, preventing data waste on empty aromatic/carbonyl regions.

    • Acquisition: Run a multiplicity-edited HSQC.

      • Validation Check: Verify phase editing. Methine (CH) protons should appear with positive phase (e.g., red contours), while the 28 methylene (CH₂) protons must appear with negative phase (e.g., blue contours). If phases are mixed, recalibrate the 90° pulse width.

    Protocol B: Variable Temperature (VT) NMR for Conformational Freezing

    By cooling the sample to -100 °C, the interconversion of chair forms is slowed sufficiently to resolve the chemical shifts of the axial and equatorial protons, a technique pioneered by Anet and Bourn 5.

    • Solvent Selection: Prepare the sample in Toluene-d₈ or CD₂Cl₂.

      • Causality Note: Do not use CDCl₃. It freezes at -63 °C and will shatter the NMR tube at the target temperature.

    • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 25 °C to establish the time-averaged baseline.

    • Gradual Cooling: Lower the probe temperature in 10 °C decrements. Allow 5 minutes for thermal equilibration at each step.

    • Intermediate Exchange Monitoring: Monitor the spectrum around -60 °C.

      • Validation Check: The signals must broaden significantly into a "hump." This confirms you have reached the coalescence temperature ( Tc​ ) where the exchange rate matches the NMR timescale ( k≈Δν ).

    • Slow Exchange & Re-Tuning: Continue cooling to -100 °C.

      • Critical Step: You must re-tune the probe and re-shim. Drastic temperature changes alter the solvent's dielectric constant and density, detuning the RF coils.

    • Final Acquisition: Acquire the spectrum. The broad multiplets will have split into sharp, distinct signals representing the frozen axial and equatorial protons.

    VT_NMR_Workflow A Sample Prep (Toluene-d8) B Acquire RT Spectrum (25 °C) A->B C Cool to Coalescence (~ -60 °C) B->C D Re-tune & Re-shim (Critical Step) C->D E Cool to Slow Exchange (-100 °C) D->E F Acquire Spectrum (Axial/Eq Resolved) E->F

    Step-by-step Variable Temperature (VT) NMR workflow for freezing cyclohexane ring interconversion.

    References

    • "Video: ¹H NMR of Conformationally Flexible Molecules: Temporal Resolution", JoVE,[Link]

    • "Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy", Chemistry Steps,[Link]

    • "The Cyclohexane Chair Flip", Master Organic Chemistry, [Link]

    • "second moments and hydrogen mobility for 1,4-dicyclohexylcyclohexane, cyclohexane and adamantane", ResearchGate, [Link]

    Sources

    Optimization

    Technical Support Center: p-Tercyclohexyl Scale-Up &amp; Troubleshooting

    Welcome to the Advanced Materials & Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers and process engineers facing bottlenecks when transitioning the synthesis of p-tercyc...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Materials & Catalysis Support Center. As a Senior Application Scientist, I frequently consult with researchers and process engineers facing bottlenecks when transitioning the synthesis of p-tercyclohexyl (the fully saturated derivative of p-terphenyl) from the bench to pilot scale.

    The catalytic hydrogenation of polyphenyls is notoriously complex. It is governed by delicate thermodynamic equilibria, extreme exothermic energy release, and multiphase mass transfer limitations. This guide bypasses generic advice to provide field-proven, mechanistic troubleshooting strategies for your scale-up workflows.

    Mechanistic Overview & Reaction Pathway

    Before diagnosing failures, it is critical to understand the reaction's causality. The saturation of p-terphenyl to p-tercyclohexyl is not a single concerted step; it is a sequential cascade of hydrogen additions. As the molecule becomes more saturated, the activation energy for subsequent hydrogenations increases, and the system becomes highly susceptible to reversible dehydrogenation if thermal parameters are not strictly controlled[1].

    Pathway A p-Terphenyl (Fully Aromatic) B Partially Hydrogenated Intermediates A->B + H2 (Fast) C cis-p-Tercyclohexyl (Kinetic Product) B->C + H2 (Slower) D trans-p-Tercyclohexyl (Thermodynamic Product) C->D Isomerization E Dehydrogenation (High Temp >180°C) D->E Thermal Stress E->B Reversible Reaction

    Reaction pathway of p-terphenyl hydrogenation highlighting the reversible dehydrogenation pitfall.

    Frequently Asked Questions (FAQs) & Troubleshooting

    Q1: Why does hydrogen uptake prematurely plateau before reaching the theoretical conversion for p-tercyclohexyl? A1: This is a classic thermodynamic pitfall. The catalytic hydrogenation of p-terphenyl is a multi-stage process. As the reaction progresses and the degree of substrate condensation decreases, the reverse reaction (dehydrogenation of the polycyclic naphthene) becomes highly competitive[1]. If your reactor temperature exceeds 180 °C, the equilibrium shifts, and the dehydrogenation rate of the newly formed p-tercyclohexyl begins to match the forward hydrogenation rate[2]. Furthermore, the accumulation of trans-isomers from cis-isomers during the reaction alters the kinetic order, slowing down the final saturation steps[1]. Self-Validating Action: Lower the reaction temperature to 150 °C once 80% conversion is reached, and increase the H 2​ pressure to 210–250 bar to kinetically drive the final saturation[3].

    Q2: How do I mitigate thermal runaway during the initial scale-up phase? A2: The complete saturation of p-terphenyl involves the addition of up to 17 moles of H 2​ , releasing massive exothermic energy. In batch reactors, this leads to localized superheating at the catalyst surface, causing catalyst sintering and promoting cracking side-reactions. Self-Validating Action: Transition from a batch to a semi-batch process by controlling the hydrogen mass flow rate. Monitor the isobaric heat capacities of the mixture; for instance, alkylated derivatives like 4'-Heptyl-p-tercyclohexyl exhibit a liquid heat capacity ( Cp​ ) of approximately 752.70 J/mol/K[4]. While the bulk fluid can absorb significant heat, aggressive agitation is required to prevent localized catalyst hot-spots.

    Q3: Why is my product heavily contaminated with partially hydrogenated intermediates? A3: This kinetic pitfall relates to steric hindrance and catalyst surface affinity. The hydrogenation rate of terphenyl isomers strictly follows the order: p-terphenyl > m-terphenyl > o-terphenyl[2]. While p-terphenyl is the most reactive, the intermediate partially saturated rings often desorb from the catalyst (like Pt/C or Pd/C) before full reduction[3]. If mass transfer is limited by high viscosity, these intermediates accumulate. Self-Validating Action: Ensure aggressive agitation (>1000 RPM in a baffled autoclave) to overcome gas-liquid-solid mass transfer limitations. Use a 3 wt% Pt/C catalyst[2] or a 10% Pd/C catalyst with extended residence times[3].

    Troubleshooting Start H2 Uptake Plateaus Prematurely CheckT Is Reactor Temp > 180 °C? Start->CheckT Dehydro Reversible Dehydrogenation Dominating CheckT->Dehydro Yes CheckVisc Is Mixture Highly Viscous? CheckT->CheckVisc No Action1 Reduce Temp to 150 °C Increase H2 Pressure Dehydro->Action1 MassTrans Mass Transfer Limitation CheckVisc->MassTrans Yes Action2 Increase Agitation Add Inert Solvent MassTrans->Action2

    Troubleshooting decision tree for stalled hydrogen uptake during scale-up.

    Quantitative Data: Kinetic & Thermodynamic Parameters

    Understanding the baseline physical and kinetic parameters is essential for calibrating your reactor's digital twin or control systems.

    Parameterp-Terphenylm-Terphenylo-Terphenyl
    Relative Hydrogenation Rate High (Fastest)[2]Medium[2]Low (Slowest)[2]
    Primary Structural Pitfall cis-trans isomerization[1]Steric hindranceSevere steric hindrance
    Dehydrogenation Reversibility High at >180 °C[2]ModerateLow
    Heat Capacity ( Cp​ ) of Alkyl Deriv. ~752.70 J/mol/K[4]~668.60 J/mol/K[4]N/A
    Optimal Scale-Up Temp 150 °C[3]160 °C>180 °C

    Validated Experimental Protocol: Scale-Up Hydrogenation

    Standard Operating Procedure: Two-Stage Hydrogenation of p-Terphenyl Objective: Achieve >99.5% conversion to p-tercyclohexyl while actively suppressing reversible dehydrogenation[1].

    Materials:

    • p-Terphenyl (High purity, >99%)

    • 10% Pd/C or 3 wt% Pt/C catalyst[2]

    • Cyclohexane (Inert solvent)

    Step-by-Step Methodology:

    • Preparation & Purging: Charge a high-pressure Hastelloy autoclave with p-terphenyl, cyclohexane (to reduce bulk viscosity and improve mass transfer), and the catalyst (e.g., 10% Pd/C at 5 wt% relative to the substrate)[3]. Seal and purge the reactor with N 2​ three times, followed by H 2​ three times to ensure a strictly anaerobic environment.

    • Initial Hydrogenation (Kinetic Phase): Pressurize the reactor to 70 atm with H 2​ [1]. Begin agitation at >1000 RPM. Gradually ramp the temperature to 150 °C. Caution: Monitor the internal temperature carefully. The reaction is highly exothermic; utilize internal cooling coils to prevent the temperature from exceeding 160 °C.

    • High-Pressure Saturation (Thermodynamic Phase): Once the initial rapid H 2​ uptake subsides (indicating conversion to partially hydrogenated intermediates), increase the H 2​ pressure to 210–250 bar[3]. Maintain the temperature strictly at 150 °C. Do not exceed 180 °C to prevent the reverse dehydrogenation of the newly formed naphthenic rings[2].

    • Monitoring: Track the reaction completeness via gas chromatography (GC) or HPLC[3]. The reaction is deemed complete when the selectivity for p-tercyclohexyl is >99.5% and no partially saturated intermediates remain[1].

    • Workup & Isolation: Cool the reactor to room temperature and carefully vent the excess H 2​ . Filter the reaction mass through a Celite pad to remove the solid catalyst[1]. Concentrate the filtrate under reduced pressure. The product can be further purified by recrystallization to isolate specific stereoisomers (e.g., cis vs. trans or chair/twist-boat conformations)[3].

    Sources

    Troubleshooting

    Technical Support Center: Optimizing Annealing Conditions for p-Tercyclohexyl (p-TCH) Thin Films

    Welcome to the Application Support Center for p-Tercyclohexyl (p-TCH) thin film processing. p-TCH, the fully saturated alicyclic analog of p-terphenyl, presents unique challenges in thin-film fabrication.

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Application Support Center for p-Tercyclohexyl (p-TCH) thin film processing. p-TCH, the fully saturated alicyclic analog of p-terphenyl, presents unique challenges in thin-film fabrication. Unlike its rigid aromatic counterpart, p-TCH possesses higher conformational flexibility and weaker intermolecular van der Waals forces. Consequently, as-deposited p-TCH films are kinetically trapped in an amorphous state and are highly susceptible to thermal degradation, desorption, and dewetting.

    This guide is designed for researchers and scientists to troubleshoot morphological instabilities and optimize crystallization pathways using thermodynamically sound annealing protocols.

    I. Mechanistic Overview: The Causality of p-TCH Crystallization

    To successfully process p-TCH, one must understand the thermodynamic driving forces at play. Crystallization of organic small molecules requires overcoming a kinetic energy barrier [1]. However, because p-TCH lacks the strong π−π stacking interactions found in aromatic systems, applying excessive thermal energy will cause the molecules to desorb from the substrate before they can arrange into a crystalline lattice [2].

    To achieve high-quality, long-range ordered domains (platelets) rather than highly defective structures (spherulites), the annealing process must precisely balance molecular mobility with the growth rate.

    Pathway A As-Deposited Amorphous p-TCH Film B Thermal Annealing (T > Tg) A->B Heat Transfer C Solvent Vapor Annealing (Plasticization) A->C Vapor Exposure D Nucleation Phase B->D Overcome Kinetic Barrier G Film Desorption (Dewetting) B->G T > Critical Desorption Temp C->D Lowered Tg E Platelet Crystals (Optimal Morphology) D->E Controlled Growth Rate F Spherulitic Crystals (High Grain Boundaries) D->F Rapid/Uncontrolled Growth

    Mechanistic pathways of p-TCH thin film crystallization and morphological evolution.

    II. Frequently Asked Questions & Troubleshooting

    Q1: Why does my p-TCH film disappear or form isolated droplets after thermal annealing at 70°C?

    Root Cause: Thermal desorption and dewetting. p-TCH has a relatively high vapor pressure and low cohesive energy. When the annealing temperature exceeds a critical threshold (often >50°C for thin alicyclic films), the thermal energy surpasses the intermolecular van der Waals forces holding the film to the substrate[2]. Solution: Lower the annealing temperature to just above the glass transition temperature ( Tg​ ) (e.g., 40–45°C) and increase the annealing duration. Alternatively, switch to Solvent Vapor Annealing (SVA) to induce crystallization at room temperature.

    Q2: How does Solvent Vapor Annealing (SVA) prevent the thermal degradation of my films?

    Root Cause: SVA circumvents the need for high thermal energy. By introducing a solvent vapor (e.g., toluene or chloroform) into the film matrix, the vapor acts as a plasticizer. Solution: This plasticization effectively lowers the Tg​ of the p-TCH film, allowing the molecules to gain sufficient free volume and mobility to rearrange into a crystalline lattice at room temperature [3]. This eliminates the risk of thermal desorption while promoting long-range molecular ordering.

    Q3: I am observing spherulitic growth instead of large-area platelet crystals. How can I control this polymorphism?

    Root Cause: Spherulitic growth is the "default" kinetic morphology for rod-like organic molecules when confined to a thin film and subjected to rapid nucleation rates[1]. Platelet growth requires a delicate balance between a low nucleation density and a steady, diffusion-limited growth rate. Solution:

    • Modify Surface Energy: Utilize a polymer underlayer (like PDMS or a self-assembled monolayer) to lower the substrate surface energy, which reduces heterogeneous nucleation sites [4].

    • Slow Evaporation: If using SVA, utilize a mixed-solvent system (e.g., Toluene/Hexane) to slow down the solvent evaporation rate during the drying phase. This suppresses secondary nucleation and promotes 2D platelet growth [5].

    III. Validated Experimental Protocols

    Protocol A: Low-Temperature Thermal Annealing (LTTA)

    Use this protocol when solvent exposure is detrimental to underlying device layers.

    • Deposition: Deposit the p-TCH film (via thermal evaporation or spin-coating) onto a pre-cleaned substrate to a thickness of 30–50 nm.

    • Pre-Bake (If solution-processed): Place the substrate on a hotplate at 35°C for 5 minutes in a nitrogen-filled glovebox to remove residual casting solvent.

    • Thermal Activation: Ramp the hotplate temperature to 42°C at a slow rate of 2°C/min. Causality: A slow ramp rate prevents sudden thermal shock and minimizes stress-induced dewetting.

    • Isothermal Annealing: Hold at 42°C for 60–90 minutes.

    • Cooling: Passively cool the substrate to room temperature.

    • Validation Check: Examine the film under a Polarized Optical Microscope (POM). The film should transition from optically dark (amorphous) to exhibiting birefringence (crystalline domains). If the film appears pitted under Atomic Force Microscopy (AFM), lower the temperature by 2°C in the next run.

    Protocol B: Solvent Vapor Annealing (SVA)

    Use this protocol to achieve maximum crystallite size and platelet morphology without thermal stress.

    SVA_Workflow S1 1. Spin-Coating (p-TCH in Toluene) S2 2. Pre-Bake (Residual Solvent) S1->S2 S3 3. SVA Chamber (Vapor Pressure) S2->S3 S4 4. Slow Evaporation (Crystallization) S3->S4 S5 5. Characterization (AFM / XRD) S4->S5

    Step-by-step workflow for Solvent Vapor Annealing (SVA) of p-TCH thin films.

    • Chamber Preparation: Place 2 mL of toluene into a small glass petri dish inside a larger, sealable 100 mL glass desiccator. Allow 15 minutes for the liquid-vapor equilibrium to establish.

    • Sample Introduction: Place the as-deposited p-TCH film onto an elevated stage inside the desiccator. Seal the chamber.

    • Vapor Exposure: Expose the film to the solvent vapor for 45–60 minutes. Causality: The solvent permeates the amorphous film, swelling the matrix and lowering Tg​ to induce molecular sliding.

    • Controlled Deswelling: Slightly crack the lid of the desiccator to allow the solvent vapor to escape slowly over 15 minutes. Critical Step: Rapid removal of the lid will cause flash evaporation, resulting in massive spherulitic defects and film cracking.

    • Validation Check: Perform Grazing-Incidence X-Ray Diffraction (GIXRD). The emergence of sharp Bragg peaks indicates successful long-range ordering.

    IV. Quantitative Data & Morphological Outcomes

    The following table summarizes the expected outcomes based on the chosen annealing parameters, serving as a benchmark for your experimental results.

    Annealing MethodTemperature / EnvironmentDurationPrimary MorphologyRMS Roughness (nm)Defect Risk
    As-Deposited Room TemperatureN/AAmorphous< 1.5None
    LTTA 42°C (Nitrogen)90 minMicrocrystalline4.0 - 6.5Low (Incomplete crystallization)
    High-Temp TA > 55°C (Nitrogen)15 minDewetted / Droplets> 25.0High (Film desorption) [2]
    SVA (Toluene) Room Temp (Saturated)60 minLarge Platelets2.0 - 3.5Low
    SVA (Chloroform) Room Temp (Saturated)30 minSpherulites8.0 - 12.0Medium (Rapid evaporation) [3]

    V. References

    • Thermal Properties, Molecular Structure, and Thin-Film Organic Semiconductor Crystallization Source: ACS Chemistry of Materials / SciSpace URL:[Link]

    • Effect of annealing on the mobility and morphology of thermally activated pentacene thin film transistors Source: Journal of Applied Physics / AIP Publishing URL:[Link]

    • Morphology control strategies for solution-processed organic semiconductor thin films Source: Physical Chemistry Chemical Physics / RSC URL:[Link]

    • Increased Crystallite Size in Thin Films of C60 and p-Terphenyls via PDMS-Assisted Crystallization Source: RSC Advances URL:[Link]

    • Solution-Mediated Annealing Pathways Are Critical for Supramolecular Ordering of Complex Macrocycles at Surfaces Source: The Journal of Physical Chemistry C / ACS Publications URL:[Link]

    Optimization

    Technical Support Center: p-Tercyclohexyl Experimental Troubleshooting

    Welcome to the Technical Support Center for p-Tercyclohexyl (also known as 1,1':4',1''-Tercyclohexane or 1,4-dicyclohexylcyclohexane). As a Senior Application Scientist, I frequently consult with researchers struggling t...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for p-Tercyclohexyl (also known as 1,1':4',1''-Tercyclohexane or 1,4-dicyclohexylcyclohexane). As a Senior Application Scientist, I frequently consult with researchers struggling to manipulate this compound. Because p-Tercyclohexyl is a fully saturated, rigid assembly of three cyclohexane rings, it exhibits extreme hydrophobicity and unique thermal behaviors[1].

    This guide is designed to move beyond basic protocols. Here, we address the specific physicochemical hurdles of p-Tercyclohexyl, offering you the mechanistic causality behind each experimental step so you can build robust, self-validating workflows.

    Quantitative Data: Physicochemical Profile

    To troubleshoot experiments effectively, we must first understand the physical constants governing the molecule's behavior. The table below summarizes the critical properties of p-Tercyclohexyl that dictate its solubility and volatility[2].

    PropertyValueExperimental ImplicationSource
    Chemical Formula C18H32Fully saturated; lacks chromophores for standard UV-Vis detection.[2]
    Molecular Weight 248.4 g/mol High mass for a pure hydrocarbon; indicates a high boiling point.[2]
    Exact Mass 248.2504 g/mol Target mass for high-resolution mass spectrometry (HRMS).[2]
    XLogP3 8.2Extreme hydrophobicity; will precipitate in any aqueous buffer.[2]
    Polar Surface Area (PSA) 0 ŲZero hydrogen bonding capacity; relies entirely on van der Waals forces.[2]
    Rotatable Bonds 2Rigid linear structure; prone to crystallization and solid-phase transitions.[2]
    Section 1: Formulation & Solubilization Challenges

    FAQ 1: Why does p-Tercyclohexyl precipitate immediately when I dilute my DMSO stock into aqueous media for biological assays?

    Causality: p-Tercyclohexyl has an extended hydrophobic core and lacks any hydrogen-bond donors or acceptors (PSA = 0 Ų)[2]. Its XLogP3 of 8.2 means it is virtually insoluble in water. When a DMSO stock is introduced to an aqueous buffer, the rapid diffusion of DMSO into the water leaves the highly lipophilic p-Tercyclohexyl supersaturated. Without polar functional groups to interact with water molecules, the compound undergoes immediate nucleation and precipitates out of solution.

    Troubleshooting Protocol: Lipid Film Hydration for Emulsification To introduce this compound into an aqueous biological environment, you must bypass direct dilution and instead construct a lipid-based nanocarrier system.

    • Pre-dissolution: Dissolve 5 mg of p-Tercyclohexyl in 1 mL of a volatile, non-polar solvent (e.g., chloroform or n-hexane).

    • Lipid Mixing: Add 50 mg of a carrier lipid (e.g., DPPC) and 5 mg of a surfactant (e.g., Tween-80) to the mixture to provide an amphiphilic shell.

    • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by 1 hour in a vacuum desiccator, to form a thin, homogenous lipid-drug film.

    • Hydration: Rehydrate the film with 5 mL of pre-warmed aqueous buffer (e.g., PBS at 50°C, above the lipid's phase transition temperature) while vortexing vigorously.

    • Extrusion: Extrude the cloudy suspension 10 times through a 100 nm polycarbonate membrane to form uniform liposomes encapsulating the hydrocarbon core.

    Self-Validation Step: Measure the resulting formulation using Dynamic Light Scattering (DLS). A stable Polydispersity Index (PDI) of < 0.2 and an absence of macroscopic precipitate after 24 hours confirms successful encapsulation.

    Formulation Start p-Tercyclohexyl Solid (Highly Hydrophobic) Decision Target Assay Type? Start->Decision Path1 Analytical / Chemical Decision->Path1 Path2 In Vitro / Biological Decision->Path2 Sol1 Dissolve in Hexane (Direct Solubilization) Path1->Sol1 Sol2 Lipid Film Hydration (Liposome Encapsulation) Path2->Sol2 Val1 Verify via GC-MS Sol1->Val1 Val2 Verify via DLS (PDI < 0.2) Sol2->Val2

    Decision tree for solubilizing p-Tercyclohexyl based on assay type.

    Section 2: Analytical Characterization (GC-MS)

    FAQ 2: I am trying to quantify p-Tercyclohexyl in a non-polar plant extract (e.g., Bryophyllum pinnatum), but I see broad tailing peaks or no signal at all. How do I fix this?

    Causality: p-Tercyclohexyl is frequently identified in the non-polar fractions of medicinal plant extracts[3]. However, its high molecular weight and rigid structure result in a high boiling point and strong van der Waals interactions. If the GC inlet temperature is too low, the compound will condense in the liner. If the column stationary phase is too polar, the non-polar analyte will interact poorly with the phase, causing peak broadening, tailing, or complete loss of signal.

    Troubleshooting Protocol: High-Temperature Non-Polar GC-MS

    • Sample Preparation: Extract the material using n-hexane to selectively partition p-Tercyclohexyl away from polar secondary metabolites[3].

    • Inlet Configuration: Set the GC inlet to 300°C in splitless mode. This ensures rapid, flash volatilization of the heavy hydrocarbon without discrimination.

    • Column Selection: Install a non-polar capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane, such as DB-5MS).

    • Oven Temperature Program:

      • Initial: 100°C (hold 2 min).

      • Ramp: 15°C/min to 320°C.

      • Final hold: 10 min at 320°C to ensure the compound fully elutes and the column is baked clean.

    • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Monitor for the molecular ion ( M+ ) at m/z 248[2].

    Self-Validation Step: Inject a standard alkane mixture (C10-C40) before your sample. Calculate the non-polar retention index (Inp) for your target peak[1]. Comparing your calculated Inp against literature values confirms the identity of p-Tercyclohexyl independently of the MS library match, validating the system's accuracy.

    GCMS_Workflow A Sample Extraction (Non-polar solvent) B GC Inlet (300°C, Splitless) A->B C Column Separation (Non-polar DB-5MS) B->C D EI-MS Detection (70 eV, Extract m/z 248) C->D E Validation (Retention Index Check) D->E

    GC-MS analytical workflow for the detection of p-Tercyclohexyl.

    Section 3: Thermodynamic Analysis (DSC)

    FAQ 3: When measuring the isobaric heat capacity (Cp) of p-Tercyclohexyl, my baseline is unstable and shows small, unexpected endothermic bumps before the melting point. What is the cause?

    Causality: p-Tercyclohexyl is widely used in thermodynamic studies to model the heat capacities of rigid organic compounds[4]. Because of its two rotatable bonds connecting the three rigid cyclohexane rings[2], the solid phase undergoes subtle solid-solid conformational phase transitions (polymorphic shifts) before reaching its true melting point. An unstable baseline or jagged endotherms in Differential Scanning Calorimetry (DSC) indicates that the heating rate is too fast to resolve these transitions, or that the rigid crystals have poor thermal contact with the pan.

    Troubleshooting Protocol: Precision DSC Calibration

    • Sample Preparation: Weigh exactly 3.0 mg of the solid sample into a hermetically sealed aluminum pan. Gently crush the crystals to a fine powder before sealing to ensure the bottom of the pan is perfectly flat, maximizing thermal contact with the sensor.

    • Thermal Method: Use a slow heating rate (e.g., 2°C/min to 5°C/min) through the expected transition zones. A slower rate allows the sample to maintain thermal equilibrium during polymorphic shifts.

    Self-Validation Step: Calibrate the DSC using a standard sapphire disk specifically for heat capacity measurements. Run an empty pan baseline, the sapphire standard, and your sample under identical thermal conditions. If the calculated Cp of the sapphire matches literature values within 1%, your p-Tercyclohexyl data is validated.

    References
    • 1,4-dicyclohexylcyclohexane | 1795-19-3, 1,4-dicyclohexylcyclohexane Formula - ECHEMI. ECHEMI.2

    • Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3) - Cheméo. Cheméo.1

    • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at and around 298.15 K Based on Their “True” Molecular Volume. ResearchGate.4

    • Secondary metabolites, spectra characterization, and antioxidant correlation analysis of the polar and nonpolar extracts of Bryophyllum pinnatum (Lam) Oken. ResearchGate.3

    Sources

    Troubleshooting

    Technical Support Center: p-Tercyclohexyl in Organic Electronics &amp; Bioelectronic Sensors

    Welcome to the Advanced Materials Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals utilizing p-Tercyclohexyl (1,1':4',1''-Tercyclohexane) to enhance...

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Materials Technical Support Center. This hub is designed for researchers, materials scientists, and drug development professionals utilizing p-Tercyclohexyl (1,1':4',1''-Tercyclohexane) to enhance the performance of organic electronic devices. Whether you are developing organic thin-film transistors (OTFTs) for wearable sensors or formulating low-leakage dielectric matrices for high-throughput bioelectronic drug screening, this guide provides field-proven troubleshooting, causal explanations, and validated methodologies.

    I. Core Material Properties & Device Impact

    p-Tercyclohexyl is a rigid, non-polar, alicyclic compound consisting of three linearly connected cyclohexane rings. Its unique stereochemistry and lack of π-conjugation make it an exceptional structural additive for tuning the morphology, thermal stability, and dielectric properties of organic semiconductor (OSC) layers.

    Table 1: Physicochemical & Electronic Properties of p-Tercyclohexyl in Device Matrices

    PropertyValue / RangeImpact on Device Performance
    Molecular Weight 248.45 g/mol Determines volatility; prevents sublimation during high-temperature thermal annealing.
    Clearing Point ( Tc​ ) > 200 °CBroadens the operational temperature range of liquid crystal and dielectric mixtures.
    Dielectric Constant ( k ) ~ 2.2 - 2.5Acts as a low- k dielectric buffer, significantly reducing parasitic capacitance in sensors.
    Optical Anisotropy ( Δn ) < 0.05Minimizes optical interference, crucial for transparent bioelectronic assay platforms.
    Dielectric Anisotropy ( Δε ) ~ 0 to -0.5Stabilizes threshold voltages without introducing polar trap states.

    II. Validated Methodology: Formulation and Deposition of p-Tercyclohexyl-Enhanced Dielectric Layers

    The following protocol details the integration of p-Tercyclohexyl into a polymer dielectric matrix.

    Self-Validating System: This protocol incorporates in-line optical microscopy checks. Because alicyclic compounds are prone to micro-crystallization, passing these visual checkpoints guarantees that the thermodynamic limits of the solution have not been breached, ensuring a defect-free film.

    Step 1: Solvent Selection & Matrix Blending

    • Action: Weigh 10 mg of p-Tercyclohexyl and 90 mg of your primary dielectric polymer (e.g., PMMA or a fluoropolymer). Transfer to a borosilicate vial and add 1 mL of anhydrous chlorobenzene.

    • Causality: The rigid chair-conformations of the multi-cyclohexyl system result in strong intermolecular van der Waals packing [4]. High-boiling, polarizable halogenated solvents are thermodynamically required to overcome this lattice energy and achieve a homogeneous dispersion.

    Step 2: Thermal Agitation & Validation

    • Action: Stir the solution at 80 °C for 2 hours inside a nitrogen-filled glovebox.

    • Validation Check: Inspect the vial against a high-intensity backlight. The solution must be completely optically clear. If microscopic light scattering (Tyndall effect) is observed, undissolved microcrystals remain. Increase the temperature to 90 °C and stir for an additional hour.

    Step 3: Dynamic Spin-Coating

    • Action: Dispense 40 µL of the hot solution onto a plasma-cleaned ITO/glass substrate. Immediately spin at 2000 rpm for 60 seconds.

    • Causality: Dispensing the solution while hot prevents the premature precipitation of the p-Tercyclohexyl units. Dynamic dispensing ensures the centrifugal force spreads the fluid before the rapid cooling induces phase separation.

    Step 4: Thermal Annealing & Final Validation

    • Action: Transfer the coated substrate to a hotplate set at 120 °C for 30 minutes.

    • Validation Check: Examine the annealed film under a cross-polarized optical microscope. A successfully intercalated film will appear uniformly dark. Any bright birefringent domains indicate that the p-Tercyclohexyl has macroscopically crystallized, meaning the cooling rate in Step 3 was too slow.

    G N1 Substrate Preparation (Plasma Cleaning) N2 Ink Formulation (p-Tercyclohexyl + OSC) N1->N2 N3 Spin-Coating (Inert Atmosphere) N2->N3 N4 Thermal Annealing (Morphology Control) N3->N4 N5 Device Characterization (Bioelectronic Testing) N4->N5

    Figure 1: Standardized fabrication workflow for p-Tercyclohexyl-enhanced bioelectronic devices.

    III. Troubleshooting Desk & FAQs

    Q1: Why does my p-Tercyclohexyl-doped organic thin-film transistor (OTFT) exhibit severe phase separation, leading to reduced charge carrier mobility?

    Causality: p-Tercyclohexyl is a highly rigid, non-polar alicyclic molecule. When blended with highly conjugated, polarizable organic semiconductors (OSCs), the stark difference in surface free energy drives thermodynamic phase separation during solvent evaporation. The rigid chair-conformations of the multi-cyclohexyl system strongly prefer self-aggregation over mixing with planar aromatic systems (1). Solution: You must kinetically trap the blend before macroscopic domains can form. Increase your spin-coating speed to accelerate solvent evaporation, and utilize a "solvent cocktail" (e.g., 80% chlorobenzene / 20% chloroform) to force rapid precipitation of both the OSC and the p-Tercyclohexyl simultaneously.

    Q2: How does the incorporation of p-Tercyclohexyl affect the dielectric anisotropy ( Δε ) of my liquid crystal (LC) mixture for bio-optical displays?

    Causality: p-Tercyclohexyl inherently possesses a near-neutral or slightly negative dielectric anisotropy due to the complete absence of polar functional groups (unlike fluorinated or cyano-biphenyls) (2). However, its rigid, rod-like physical structure significantly increases the clearing point (nematic-to-isotropic transition temperature) of the host mixture, broadening the operating temperature range without increasing viscosity (3). Solution: If your device requires a strong positive Δε to lower the driving voltage, do not use p-Tercyclohexyl as the primary active component. Instead, use it at a low weight percentage (5-10%) strictly as a thermal stabilizer, while relying on terminally fluorinated compounds to drive the dielectric response.

    Q3: I am developing an organic bioelectronic sensor for drug screening, but the dielectric buffer layer shows high leakage current in aqueous media. Can p-Tercyclohexyl fix this?

    Causality: Leakage currents in organic sensors used for in-vitro drug screening often stem from pinholes in the film or the progressive absorption of water (which has a high dielectric constant of ~80). p-Tercyclohexyl is highly hydrophobic and acts as a superior low- k dielectric material that repels aqueous media (4). Solution: Yes. Blend p-Tercyclohexyl into your encapsulation layer (e.g., Cytop or polystyrene) at a 10-15 wt% ratio. The alicyclic rings will pack densely within the polymer free volume, creating a steric barrier that prevents water ingress and suppresses ionic leakage currents during prolonged drug exposure assays.

    IV. References

    • Tanaka, H., & Takata, A. (2018). Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device. US Patent 9994770B2. Google Patents. URL:

    • Parton-Barr, C., & Mandle, R. J. (2023). Data-Driven Prediction of Dielectric Anisotropy in Nematic Liquid Crystals. arXiv. URL:[Link]

    • Moore, J. W., et al. (1991). Dielectric liquids. CA Patent 2078808A1. Google Patents. URL:

    • Dillenburger, M., et al. (2020). From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. Journal of the American Chemical Society. URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Senior Application Scientist's Guide to Validating the Purity of Synthesized p-Tercyclohexyl: A Comparative Analysis of HPLC and GC-MS

    For researchers and professionals in drug development and materials science, the synthesis of a novel compound is only the beginning. The subsequent, and arguably more critical, phase is the rigorous validation of its pu...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in drug development and materials science, the synthesis of a novel compound is only the beginning. The subsequent, and arguably more critical, phase is the rigorous validation of its purity. The presence of impurities, even in trace amounts, can significantly alter the chemical, physical, and biological properties of the final product. This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the purity validation of synthesized p-tercyclohexyl, a non-polar saturated hydrocarbon.

    This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established scientific principles and regulatory standards to provide a self-validating framework for your analytical workflow.

    The Analyte: Understanding p-Tercyclohexyl

    p-Tercyclohexyl is a saturated aliphatic hydrocarbon. Its key characteristics relevant to analytical method development are:

    • Non-Polar Nature: Lacking polar functional groups, it exhibits strong hydrophobic character.

    • Thermal Stability & Volatility: It can be vaporized at elevated temperatures without degradation, a critical prerequisite for Gas Chromatography.

    • Lack of a Strong Chromophore: The absence of conjugated pi systems means it does not absorb ultraviolet (UV) light strongly, a factor that influences detector selection in HPLC.

    The primary goal of purity analysis is to separate and quantify the main p-tercyclohexyl peak from potential impurities, which may include isomers (m- and o-tercyclohexyl), partially hydrogenated precursors (like biphenyl or cyclohexylbenzene), or residual solvents from the synthesis process.

    The Core Techniques: A Head-to-Head Comparison

    High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both powerful separation techniques, but they operate on different principles and are suited for different types of analytes.[1][2]

    • Gas Chromatography (GC) separates analytes based on their volatility and interaction with a stationary phase. The sample is vaporized and carried through a column by an inert gas. It is the gold standard for analyzing volatile and thermally stable compounds.[1][3]

    • High-Performance Liquid Chromatography (HPLC) separates analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.[4] It is exceptionally versatile and can be used for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3][5]

    The choice between GC-MS and HPLC for p-tercyclohexyl is not a matter of one being universally "better," but rather which tool is more fit-for-purpose based on the specific analytical goals.

    Workflow for Purity Validation of p-Tercyclohexyl

    The following diagram illustrates the general workflow and decision points when validating the purity of a synthesized compound like p-tercyclohexyl.

    Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_analysis Purity Analysis & Method Validation Synth Synthesized p-Tercyclohexyl Initial_NMR Initial NMR/FTIR for Structural Confirmation Synth->Initial_NMR Sample_Prep Sample Preparation (Dilution in appropriate solvent) Initial_NMR->Sample_Prep Decision Choose Primary Analytical Technique Sample_Prep->Decision GC_MS GC-MS Analysis Decision->GC_MS Volatile Impurities? Structural ID needed? HPLC HPLC Analysis Decision->HPLC Non-volatile Impurities? Alternative Separation? Validation Method Validation (ICH Q2(R2)) (Specificity, Linearity, Precision, Accuracy) GC_MS->Validation HPLC->Validation Report Final Purity Report Validation->Report

    Caption: Workflow for the purity validation of synthesized p-Tercyclohexyl.

    Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

    For a volatile, thermally stable, non-polar compound like p-tercyclohexyl, GC-MS is an exceptionally powerful tool. It offers high-resolution separation and provides mass spectral data that can definitively identify unknown impurities.[3]

    Expertise & Causality: Why GC-MS is a Prime Choice
    • High Efficiency: Capillary GC columns provide superior separation efficiency (a high number of theoretical plates) compared to packed HPLC columns, leading to sharper peaks and better resolution of closely related isomers.[3]

    • Inert Mobile Phase: The carrier gas (typically Helium or Hydrogen) is inert and does not interact with the analyte, simplifying the separation mechanism to a function of volatility and stationary phase interaction.

    • Definitive Identification: The Mass Spectrometer detector provides mass-to-charge ratio data and fragmentation patterns. For saturated hydrocarbons, electron ionization (EI) leads to characteristic fragmentation that can be compared against spectral libraries (like NIST) for positive identification of impurities—a significant advantage over HPLC with non-specific detectors. While EI can make the molecular ion signal disappear for long-chain alkanes, it is invaluable for structural elucidation.[6]

    Experimental Protocol: GC-MS

    This protocol is designed as a self-validating system, incorporating system suitability checks to ensure data integrity.

    1. Sample Preparation:

    • Accurately weigh ~10 mg of synthesized p-tercyclohexyl.

    • Dissolve in 10 mL of a high-purity solvent like hexane or ethyl acetate to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~50-100 µg/mL.

      • Rationale: This concentration range is typically sufficient to provide a strong signal for the main component while preventing column overload and allowing for the detection of trace impurities.

    2. Instrumentation & Conditions:

    ParameterRecommended SettingRationale
    GC System Agilent 8890 or equivalentStandard, robust platform for hydrocarbon analysis.
    Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m x 0.25mm ID, 0.25µm filmA non-polar stationary phase is ideal for separating non-polar hydrocarbons.[7] This is a general-purpose, robust column.
    Carrier Gas Helium, Constant Flow @ 1.2 mL/minProvides good efficiency and is inert. Constant flow mode ensures stable retention times as the oven temperature ramps.
    Inlet Split/Splitless, 280 °CEnsures rapid volatilization of the analyte.
    Injection Volume 1 µL, Split ratio 50:1A split injection prevents column overload from the high-concentration main peak, ensuring sharp peak shape.
    Oven Program 50 °C (hold 2 min), ramp to 300 °C @ 15 °C/min, hold 5 minStarts at a low temperature to resolve any volatile solvents, followed by a ramp to elute p-tercyclohexyl and any higher-boiling impurities.
    MS Detector Mass Spectrometer (e.g., 5977B MSD)Provides mass data for identification.
    MS Source Temp 230 °CStandard temperature for EI source.
    MS Quad Temp 150 °CStandard temperature for quadrupole.
    Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for generating reproducible fragmentation patterns for library matching.
    Scan Range 40 - 500 m/zCovers the expected mass of p-tercyclohexyl and its likely fragments and impurities.

    3. Data Analysis & Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity using the area percent method: Purity (%) = (Area of p-Tercyclohexyl Peak / Total Area of All Peaks) * 100.

    • For each impurity peak, analyze the mass spectrum. Compare it against a spectral library (e.g., NIST) to tentatively identify the structure.

    High-Performance Liquid Chromatography (HPLC): An Orthogonal Approach

    While GC-MS is a strong candidate, HPLC provides an alternative (orthogonal) separation mechanism that can be crucial for detecting non-volatile impurities or for instances where a GC-MS is unavailable.

    Expertise & Causality: Navigating the Challenges of HPLC for Alkanes
    • Separation Mode: For a non-polar analyte like p-tercyclohexyl, Reversed-Phase HPLC is the logical choice.[4] This mode uses a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][9] The non-polar analyte will have a stronger affinity for the stationary phase and will be retained, while polar impurities would elute earlier.

    • The Detector Dilemma: This is the most significant challenge. As p-tercyclohexyl lacks a UV chromophore, a standard UV-Vis detector is not suitable. The appropriate choices are:

      • Refractive Index Detector (RID): A universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. It is sensitive to temperature and gradient changes, making isocratic methods necessary.

      • Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution. It nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles. It is more sensitive than RID for many non-volatile compounds.

    Experimental Protocol: HPLC-RID

    This protocol uses an RID, which requires an isocratic (constant mobile phase composition) method.

    1. Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL in a solvent that is miscible with the mobile phase and is a "strong" solvent for the analyte, such as Tetrahydrofuran (THF).

    • The sample must be filtered through a 0.45 µm syringe filter before injection.

      • Rationale: Filtering prevents particulates from damaging the HPLC pump and column, which is critical for maintaining system pressure and performance.

    2. Instrumentation & Conditions:

    ParameterRecommended SettingRationale
    HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
    Column C18 column, 150 mm x 4.6 mm, 5 µm particle sizeThe C18 stationary phase provides high hydrophobicity for retaining the non-polar p-tercyclohexyl.[10]
    Mobile Phase Acetonitrile/Water (95:5 v/v)A high percentage of organic solvent (acetonitrile) is needed to elute the highly non-polar analyte in a reasonable time. Isocratic elution is required for RID.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
    Column Temp. 35 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and reduces mobile phase viscosity.
    Injection Volume 10 µLA typical volume to achieve good peak shape without overloading the column.
    Detector Refractive Index Detector (RID)Universal detector suitable for analytes without a UV chromophore.
    RID Temp. 35 °CThe detector temperature should match the column temperature to minimize baseline drift.

    3. Data Analysis & Purity Calculation:

    • Allow the system to equilibrate until a stable baseline is achieved (this can take 30-60 minutes with an RID).

    • Integrate all peaks.

    • Calculate purity using the area percent method, similar to GC-MS. Note that response factors for different compounds can vary more significantly with an RID than with a GC-FID/MS.

    Method Validation: Ensuring Trustworthiness via ICH Guidelines

    Regardless of the chosen technique, the analytical method must be validated to prove it is fit for its intended purpose.[11] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a framework for this process.[12][13][14] For a purity analysis, the key validation parameters are:

    • Specificity: The ability to definitively assess the analyte in the presence of other components like impurities or degradants.[15] For GC-MS, this is demonstrated by the unique mass spectrum of the analyte peak. For HPLC, it involves running blanks and spiked samples to show that impurity peaks do not co-elute with the main peak.

    • Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range. This is typically assessed by preparing a series of standards at different concentrations and plotting a calibration curve.

    • Accuracy: The closeness of the test results to the true value. This is often determined by spiking a sample with a known amount of pure reference standard and calculating the percent recovery.

    • Precision (Repeatability & Intermediate Precision): The agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of injections.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying trace impurities.

    Comparative Summary and Final Recommendation

    FeatureGC-MSHPLC-RID/ELSD
    Principle Separation by volatility/boiling pointSeparation by partitioning/polarity
    Analyte Suitability Excellent for volatile, thermally stable compounds.Wide applicability, including non-volatile compounds.
    Identification Power High. MS provides structural information and library matching.Low. RID/ELSD are universal but non-specific detectors.
    Resolution Very High. Capillary columns offer superior efficiency.Good. Dependent on column and mobile phase optimization.
    Speed Generally faster analysis times for simple mixtures.[3]Can be slower, especially with RID equilibration.
    Mobile Phase Cost Low (Helium gas).High (requires large volumes of HPLC-grade solvents).[5]
    Robustness Very robust and widely used for hydrocarbon analysis.Can be sensitive to mobile phase composition and temperature (especially RID).
    Senior Scientist's Recommendation:

    For the primary validation of synthesized p-tercyclohexyl, GC-MS is the superior and recommended technique. Its high resolving power is ideal for separating potential isomers, and the mass spectrometric detector provides unequivocal identification of impurities, which is a critical aspect of purity analysis. The technique is robust, sensitive, and perfectly suited to the analyte's chemical nature.

    HPLC with a universal detector (RID or ELSD) should be considered a valuable secondary or orthogonal method. It is particularly useful if non-volatile impurities (e.g., polymeric byproducts, salts) are suspected. Running both GC-MS and HPLC provides a more comprehensive purity profile, as the two techniques separate compounds based on different chemical properties, reducing the risk of a co-eluting impurity going undetected.

    By employing these methods within a rigorous validation framework, researchers can ensure the integrity of their synthesized compounds and generate the high-quality, reliable data demanded in scientific research and development.

    References

    • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International.
    • BenchChem. (2025). Technical Support Center: GC-MS Analysis of Saturated Hydrocarbons. Benchchem.
    • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop. PharmaGuru.
    • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell.
    • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
    • Pharma Knowledge Forum. (2024, April 2). How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum.
    • BenchChem. (2025, December). Technical Support Center: HPLC Purification of Non-Polar Compounds. Benchchem.
    • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
    • BenchChem. (2025). GC-MS vs. HPLC: A Comparative Guide for Purity Analysis of 8-Ethoxycarbonyloctanol. Benchchem.
    • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency.
    • Tentamus Group. (2025, June 24). Determination of Contaminants: HPLC vs. GC. Tentamus Group.
    • ACS Publications. (2021, June 25). Gas Chromatography–Atmospheric Pressure Inlet–Mass Spectrometer Utilizing Plasma-Based Soft Ionization for the Analysis of Saturated, Aliphatic Hydrocarbons. ACS Publications.
    • Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Chemistry LibreTexts.
    • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
    • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
    • AMP Tech Instruments. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. AMP Tech Instruments.
    • Phenomenex. (2025, June 6). HPLC vs GC: What Sets These Methods Apart. Phenomenex.
    • ResearchGate. (n.d.). GC-MS chromatograms of the m/z 85 fragment of the saturated hydrocarbons.... ResearchGate.
    • ResearchGate. (n.d.). GC/MS chromatograms (SIM mode) of saturated hydrocarbon fraction from contaminated sediment microcosms. ResearchGate.
    • Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis. Lab Manager.

    Sources

    Comparative

    Comparative Guide: Electronic Properties of p-Tercyclohexyl vs. p-Terphenyl

    As a Senior Application Scientist, evaluating the electronic properties of organic materials requires looking beyond basic structural formulas to understand the quantum mechanical realities of molecular orbitals. This gu...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, evaluating the electronic properties of organic materials requires looking beyond basic structural formulas to understand the quantum mechanical realities of molecular orbitals. This guide provides an in-depth comparison of p-terphenyl (a fully conjugated aromatic system) and p-tercyclohexyl (its fully saturated, aliphatic analog). By contrasting these two molecules, we can isolate the exact influence of π -conjugation on electronic band gaps, optical absorption, and conductivity.

    Mechanistic Causality: Conjugation vs. Saturation

    The stark contrast in the electronic properties of these two molecules is fundamentally driven by their carbon hybridization states.

    p-Terphenyl (The Conjugated System): Composed of three linearly linked benzene rings, p-terphenyl relies on sp2 hybridized carbon atoms. The unhybridized p-orbitals overlap continuously across the molecular backbone, creating a highly delocalized π -electron cloud. This extended conjugation significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). As a result, p-terphenyl exhibits a relatively narrow band gap (~3.46 eV) 1, allowing for π→π∗ electronic transitions in the near-ultraviolet spectrum.

    p-Tercyclohexyl (The Saturated System): Complete hydrogenation of p-terphenyl yields p-tercyclohexyl, converting all carbons to an sp3 hybridized state. This structural shift entirely eliminates π -conjugation. The valence electrons are strictly localized within strong, high-energy σ -bonds. Consequently, the energy required to promote an electron from the bonding σ orbital to the antibonding σ∗ orbital is massive. Saturated cyclic hydrocarbons like p-tercyclohexyl lack any chromophoric π -systems, pushing their absorption deep into the vacuum-UV region (< 200 nm) 2 and rendering the molecule a strict dielectric insulator.

    Comparative Data Analysis

    The table below summarizes the quantitative electronic properties of both compounds, highlighting the dramatic impact of π -electron delocalization.

    Electronic Propertyp-Terphenylp-Tercyclohexyl
    Molecular Framework Aromatic, fully conjugated ( sp2 )Aliphatic, fully saturated ( sp3 )
    HOMO Energy ~ -5.56 eV 3< -8.0 eV (Deep σ orbitals)
    LUMO Energy ~ -2.10 eV> 1.0 eV (High σ∗ orbitals)
    HOMO-LUMO Gap ( Eg​ ) ~ 3.46 eV 1> 7.0 eV
    UV-Vis Absorption Max ~ 276 nm ( π→π∗ ) 3< 200 nm (Vacuum UV) 2
    Native Conductivity Insulator (Semiconductor when doped)Strict Insulator

    Experimental Methodologies

    To empirically validate the electronic properties of these compounds, researchers utilize a combination of optical and electrochemical techniques. The workflow below outlines the standard validation pathways.

    G N1 Compound Selection: p-Terphenyl vs p-Tercyclohexyl N2 UV-Vis Spectroscopy (Optical Band Gap) N1->N2 N3 Cyclic Voltammetry (Redox Potentials) N1->N3 N4 Extract Absorption Onset (Tauc Plot Analysis) N2->N4 N5 Extract Oxidation/Reduction Onset Potentials N3->N5 N6 Determine HOMO-LUMO Gap & Electronic Profile N4->N6 N5->N6

    Experimental workflow for determining the electronic properties of organic compounds.

    Protocol 1: Optical Band Gap Determination via UV-Vis Spectroscopy

    Rationale: UV-Vis spectroscopy measures the energy required to excite an electron from the HOMO to the LUMO, providing the optical band gap.

    • Solvent Selection & Preparation: Dissolve the analyte in spectroscopic-grade cyclohexane. Causality: Cyclohexane lacks π -bonds and does not absorb UV light above 200 nm, ensuring the solvent does not mask the deep-UV features of the saturated p-tercyclohexyl.

    • Self-Validating Baseline Calibration: Record a baseline scan using a pure cyclohexane blank in matched quartz cuvettes. This establishes an absolute zero, validating that all subsequent absorbance is strictly analyte-driven.

    • Spectral Acquisition: Scan the sample from 190 nm to 500 nm. p-Terphenyl will exhibit strong absorption peaks around 276 nm. p-Tercyclohexyl will show no meaningful absorption in this window.

    • Data Analysis (Tauc Plot): Plot (αhν)2 versus photon energy ( ). Extrapolate the linear region of the absorption edge to the x-axis (where α=0 ) to determine the optical band gap ( Eg​ ).

    Protocol 2: HOMO/LUMO Estimation via Cyclic Voltammetry (CV)

    Rationale: Electrochemical oxidation and reduction onsets correlate directly to the ionization potential (HOMO) and electron affinity (LUMO) of the molecule.

    • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in anhydrous dichloromethane (DCM). Causality: DCM is selected for its wide anodic window, which is necessary to capture the deep oxidation potentials of highly stable organic compounds.

    • Electrode Configuration: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag + non-aqueous reference electrode.

    • Self-Validating Internal Standardization: Spike the solution with Ferrocene (Fc) at the end of the experiment. The Fc/Fc + redox couple acts as an internal standard with a known absolute energy level (~ -4.8 eV relative to vacuum). This self-validates the reference electrode's stability and provides a reliable conversion metric.

    • Voltammetric Sweeps: Sweep the potential at a scan rate of 50 mV/s. Record the onset oxidation potential ( Eox​ ) and onset reduction potential ( Ered​ ).

    • Energy Level Calculation:

      • EHOMO​=−(Eoxonset​−E1/2Fc/Fc+​+4.8) eV

      • ELUMO​=−(Eredonset​−E1/2Fc/Fc+​+4.8) eV

    Advanced Electronic Applications & Doping

    The structural differences between these two molecules dictate their utility in advanced materials science.

    Because p-terphenyl possesses an accessible LUMO and a delocalized π -framework, it is highly susceptible to chemical doping. For example, intercalation with alkali metals (such as potassium) donates electrons directly into the LUMO of p-terphenyl. This drastically reduces the band gap to approximately 0.3 eV, transitioning the natively insulating organic crystal into a semiconducting—and under specific conditions, superconducting—state 4.

    In stark contrast, p-tercyclohexyl lacks a low-energy LUMO. Its σ∗ antibonding orbitals are too high in energy to accept electrons from standard dopants, and the absence of a π -network prevents any charge carrier mobility. Consequently, p-tercyclohexyl is entirely inert to electronic modulation and remains a strict dielectric material regardless of chemical treatment.

    References

    • Stable Structural Phase of Potassium-Doped p-Terphenyl and Its Semiconducting State - ACS Publications. 4

    • Properties of Reference Compounds 13 and 15 and p-Quaterphenyl, p-Terphenyl, and Biphenyl - ResearchGate. 3

    • Molecular Switch Properties of p-Terphenyl (arXiv:cond-mat/0601687v1) - ArXiv. 1

    • UV-Visible Spectroscopy - Michigan State University (MSU) Chemistry. 2

    Sources

    Validation

    Validating the 3D Conformation of p-Tercyclohexyl: Single-Crystal X-ray Crystallography vs. Orthogonal Techniques

    Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Publish Comparison Guide The Analytical Challenge: Stereochemistry of p-Tercyclohexyl p-Tercyclohexyl (systematically...

    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, materials scientists, and drug development professionals. Content Type: Publish Comparison Guide

    The Analytical Challenge: Stereochemistry of p-Tercyclohexyl

    p-Tercyclohexyl (systematically known as 1,4-dicyclohexylcyclohexane) represents a classic structural puzzle in organic chemistry and materials science[1]. As the fully hydrogenated derivative of p-terphenyl, the conversion of sp² aromatic carbons to sp³ hybridized centers introduces multiple stereocenters. Consequently, p-tercyclohexyl exists as a complex mixture of geometric isomers (e.g., cis,cis, cis,trans, and trans,trans)[1]. Furthermore, each of the three cyclohexane rings can dynamically adopt various conformations—such as chair, boat, or twist-boat—creating a highly complex potential energy surface[2].

    Validating the exact 3D conformation of these isomers is critical, particularly for applications involving liquid organic hydrogen carriers (LOHCs) or advanced polymer precursors[2]. The analytical challenge lies in unambiguously distinguishing the thermodynamically favored equatorial-equatorial linkages in the trans,trans chair conformation from other dynamic states[2].

    Comparative Performance Matrix

    To validate the structure of p-tercyclohexyl, researchers typically rely on three primary modalities. The table below objectively compares Single-Crystal X-ray Diffraction (SCXRD) against Solid-State NMR (ssNMR) and Cryo-Microcrystal Electron Diffraction (MicroED).

    Analytical TechniqueSpatial ResolutionSample RequirementConformational StatePrimary Output
    Single-Crystal XRD (SCXRD) < 0.8 Å (Atomic)Single pristine crystal (>0.1 mm)Static (Cryogenic)3D Electron Density Map
    Solid-State NMR (ssNMR) Bulk (Isotropic)Powder (10-50 mg)Dynamic (Ring flipping)Chemical Shifts, Second Moments
    Cryo-MicroED < 1.0 ÅNanocrystals (< 1 μm)Static (Cryogenic)Electrostatic Potential Map

    Why SCXRD is the Definitive Modality (Expertise & Causality)

    While ssNMR provides excellent bulk data, SCXRD remains the gold standard for absolute configurational assignment of p-tercyclohexyl[3]. The causality behind this preference lies in the physics of X-ray scattering. X-rays diffract off the electron clouds of atoms, allowing for the direct spatial mapping of the carbon skeleton.

    However, running SCXRD at room temperature for purely aliphatic chains like p-tercyclohexyl is fundamentally flawed. Cyclohexane rings exhibit severe thermal libration and rapid chair-to-chair inversion (ring-flipping) at 298 K. This dynamic motion smears the electron density, resulting in artificially enlarged atomic displacement parameters (ADPs) and obscuring the exact C-C bond lengths.

    The Cryogenic Imperative: By utilizing a nitrogen cold stream to freeze the crystal at 100 K, we trap the molecule in its global energy minimum. This cryogenic cooling suppresses thermal motion, allowing the diffractometer to resolve the subtle "tongue and groove" static gearing of the adjacent cyclohexyl rings—a phenomenon where the methine hydrogens orient in a highly specific rotational arrangement to minimize steric clash[2].

    Self-Validating Experimental Protocol: SCXRD Workflow

    To ensure trustworthiness, the following SCXRD protocol operates as a self-validating system, where the mathematical refinement metrics inherently prove the accuracy of the physical model.

    Step 1: Isomer Isolation and Crystal Growth

    • Action: Dissolve the hydrogenated p-tercyclohexyl isomer mixture in a non-polar solvent (e.g., n-hexane).

    • Mechanism: Perform slow evaporation at 4°C. The trans,trans isomer selectively crystallizes due to its extended linear chair-chair-chair conformation, which packs more efficiently in the crystal lattice than the cis isomers[2].

    Step 2: Cryogenic Mounting

    • Action: Select a block-shaped single crystal (~0.15 x 0.10 x 0.10 mm) under a polarized light microscope. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer to the goniometer under a 100 K cold stream.

    Step 3: X-ray Diffraction and Data Collection

    • Action: Utilize a microfocus Cu-Kα X-ray source (λ = 1.54184 Å) coupled with a photon-counting pixel array detector.

    • Mechanism: Cu-Kα radiation is specifically chosen over Mo-Kα to maximize the scattering intensity of purely light-atom (Carbon, Hydrogen) organic molecules[2]. Collect a full sphere of data using ω and ϕ scans.

    Step 4: Structure Solution and Internal Validation

    • Action: Integrate the frames and apply multi-scan absorption correction. Solve the structure using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation: The protocol is self-validating. A successful structural resolution of p-tercyclohexyl will yield an R1 factor < 0.05 and wR2 < 0.15, mathematically confirming that the calculated electron density perfectly matches the experimental diffraction data[3].

    Orthogonal Validation: The Role of Solid-State NMR

    No single technique should exist in a vacuum. While SCXRD requires a single pristine crystal and provides a static snapshot, Solid-State NMR (ssNMR) serves as the perfect orthogonal validation tool by analyzing the bulk powder[4].

    By measuring the second moment of the proton resonance line via ssNMR, researchers can map the "hydrogen skeleton" and quantify molecular mobility[4]. For instance, the transition from a rigid lattice at 2 K to a state of isotropic rotation above 210 K can be tracked using the Hydrogen Mobility (HM) order parameter[4]. This dynamic data perfectly complements the static 3D coordinates obtained from SCXRD, proving that the bulk material behaves thermodynamically as predicted by the single-crystal model[4].

    Structural Validation Decision Matrix

    G A p-Tercyclohexyl Isomeric Mixture B HPLC / Recrystallization (Isomer Isolation) A->B C1 Single-Crystal XRD (Gold Standard) B->C1 Single crystal (>100 μm) C2 Solid-State NMR (Orthogonal) B->C2 Bulk powder C3 Cryo-MicroED (Alternative) B->C3 Nanocrystals (<1 μm) D1 3D Electron Density (Absolute Conformation) C1->D1 100K Cu-Kα D2 Molecular Dynamics (Ring Flipping) C2->D2 Magic Angle Spinning D3 Electrostatic Potential (Nanocrystals) C3->D3 e- beam diffraction V Self-Validating Structural Model (R1 < 0.05, wR2 < 0.15) D1->V D2->V D3->V

    Workflow for the structural validation of p-tercyclohexyl comparing SCXRD, ssNMR, and MicroED.

    References

    2.[3] Title: Crystal structure and conformation of p-tercyclohexane-1 (isomeric form 1 of 1,4-dicyclohexylcyclohexane), C18H32 Source: Acta Crystallographica Section B URL: [Link]

    3.[2] Title: From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane Source: Journal of the American Chemical Society URL: [Link]

    4.[4] Title: Hydrogen skeleton, mobility and protein architecture Source: Intrinsically Disordered Proteins (NIH PMC) URL: [Link]

    Sources

    Comparative

    comparison of p-Tercyclohexyl with other high boiling point solvents

    Title: Beyond Aromatics: A Comparative Guide to p-Tercyclohexyl and High Boiling Point Solvents in Chemical Processing Introduction For researchers and drug development professionals scaling up high-temperature syntheses...

    Author: BenchChem Technical Support Team. Date: March 2026

    Title: Beyond Aromatics: A Comparative Guide to p-Tercyclohexyl and High Boiling Point Solvents in Chemical Processing

    Introduction For researchers and drug development professionals scaling up high-temperature syntheses, solvent selection is a critical thermodynamic and kinetic variable. Operating at temperatures exceeding 250°C requires solvents that not only resist thermal cracking but also maintain low vapor pressures to avoid the engineering complexities of highly pressurized reactors. While eutectic aromatic mixtures and partially hydrogenated terphenyls have long dominated this space, fully saturated multicyclic hydrocarbons like p-Tercyclohexyl (1,4-dicyclohexylcyclohexane) offer unique mechanistic advantages. This guide objectively compares p-Tercyclohexyl against industry-standard high boiling point alternatives, analyzing their thermodynamic limits, degradation pathways, and application efficacies.

    Mechanistic Causality: Structure Dictates Stability

    The thermal endurance of a solvent is fundamentally governed by its molecular orbital structure and bond dissociation energies.

    • Aromatic Systems (e.g., Dowtherm A): Comprising a eutectic mixture of biphenyl and diphenyl oxide, these solvents rely on the delocalization of π-electrons to resist homolytic bond cleavage. This grants them exceptional thermal stability up to 390°C 1[1]. However, their low molecular weight results in a boiling point of only 257°C, meaning any operation near 350°C requires a highly pressurized system (approx. 10 bar)[1].

    • Partially Hydrogenated Terphenyls (e.g., Therminol 66): To achieve higher boiling points without sacrificing liquidity at room temperature, terphenyls are partially hydrogenated. This disrupts the crystalline lattice, yielding a liquid with a boiling point of 359°C 2[2]. However, the mixed aromatic-aliphatic nature creates a thermodynamic vulnerability: above 250°C, the fluid undergoes a slow cracking process initiated by the 1[1].

    • Fully Saturated Multicyclics (p-Tercyclohexyl): By fully saturating the terphenyl backbone, p-Tercyclohexyl eliminates all π-electrons. While it lacks resonance stabilization, its sterically hindered, fully aliphatic structure provides extreme chemical inertness. It is highly resistant to electrophilic substitution, making it an ideal non-polar medium for sensitive organometallic catalysis or active pharmaceutical ingredient (API) synthesis. Furthermore, multicyclic saturated hydrocarbons are recognized for their 3[3].

    Quantitative Comparison of High Boiling Point Solvents

    SolventChemical CompositionBoiling Point (°C)Vapor Pressure @ 300°C (bar)Thermal Stability Limit (°C)Chemical Nature
    p-Tercyclohexyl 1,4-dicyclohexylcyclohexane~340< 1.0~350Fully Saturated Aliphatic
    Therminol® 66 Partially Hydrogenated Terphenyls359~0.8345Mixed Aromatic/Aliphatic
    Dowtherm™ A Biphenyl / Diphenyl Oxide Eutectic257~2.4390Fully Aromatic
    Dibenzyltoluene Isomeric Dibenzyltoluenes390< 0.5350Aromatic

    Data synthesized from established thermodynamic profiles and heat capacity studies of 4[4].

    Decision Matrix for Solvent Selection

    The selection of a high-temperature solvent must balance vapor pressure constraints with the chemical reactivity of the solute. The following workflow illustrates the decision-making process for drug development professionals.

    SolventSelection Step1 1. Solvent Selection (p-Tercyclohexyl vs. Alternatives) Step2 2. System Pressure Constraints Step1->Step2 Step3a Low Pressure / Atmospheric Require BP > 300°C Step2->Step3a Step3b High Pressure Tolerant BP < 300°C Acceptable Step2->Step3b Step4a Polarity / Reactivity Check Step3a->Step4a Step4b Eutectic Aromatics (Dowtherm A) Step3b->Step4b Step5a Aromatic Tolerance (Therminol 66 / DBT) Step4a->Step5a Yes Step5b Strictly Non-Polar / Inert (p-Tercyclohexyl) Step4a->Step5b No

    Decision matrix for high-temperature solvent selection based on thermal and chemical requirements.

    Experimental Protocol: Accelerated Thermal Degradation and Solvent Efficacy Assay

    To objectively validate the thermal stability of p-Tercyclohexyl against partially hydrogenated alternatives, researchers must quantify the formation of volatile cleavage products ("low boilers") and polymeric condensates ("high boilers") 5. The following self-validating protocol isolates intrinsic C-C and C-H bond stability without oxidative interference.

    Materials & Equipment:

    • 300 mL Parr 4560 Series Mini Reactors (Hastelloy C-276)

    • Ultra-High-Purity (UHP) Argon

    • GC-FID (Gas Chromatography-Flame Ionization Detection) equipped with a high-temperature capillary column (e.g., DB-5HT).

    Step-by-Step Methodology:

    • Sample Preparation: Dispense exactly 100.0 g of p-Tercyclohexyl and the control solvent (e.g., Therminol 66) into separate Parr reactors. Causality Note: Accurate initial mass recording is critical for the final mass balance validation step.

    • Inert Purging: Seal the reactors and purge with UHP Argon for 15 minutes. Pressurize to 2.0 bar with Argon. Causality Note: Displacing oxygen prevents oxidative degradation, ensuring that any observed breakdown is strictly due to thermal cracking (homolytic bond cleavage).

    • Thermal Cycling: Ramp the internal temperature to 350°C at a rate of 5°C/min using a programmable PID controller. Maintain isothermal conditions for 500 hours.

    • In-Process Sampling: Extract 2.0 mL aliquots every 100 hours via a water-cooled sampling dip tube.

    • Chromatographic Analysis: Inject aliquots into the GC-FID. Quantify the mass fraction of "low boilers" (molecules with lower retention times than the parent solvent, indicating ring cleavage) and "high boilers" (higher retention times, indicating radical recombination/polymerization).

    • Self-Validating Mass Balance: At the end of the 500-hour cycle, cool the reactor and weigh the final contents. The sum of the quantified residual solvent, low boilers, and high boilers must equal the initial mass ±2%. A variance greater than 2% indicates a leak in the reactor seal or unquantified gaseous off-gassing, invalidating the run.

    Sources

    Validation

    comparative analysis of the physicochemical properties of p-Tercyclohexyl isomers

    A Comparative Guide to the Physicochemical Properties of p-Tercyclohexyl Isomers This guide provides a detailed comparative analysis of the physicochemical properties of para-tercyclohexyl (p-TCC) isomers. As molecules o...

    Author: BenchChem Technical Support Team. Date: March 2026

    A Comparative Guide to the Physicochemical Properties of p-Tercyclohexyl Isomers

    This guide provides a detailed comparative analysis of the physicochemical properties of para-tercyclohexyl (p-TCC) isomers. As molecules of interest in advanced materials and as fragments in medicinal chemistry, understanding how stereoisomerism dictates their physical behavior is paramount. This document moves beyond a simple data sheet, offering insights into the causal relationships between molecular structure, conformation, and macroscopic properties. While comprehensive experimental data for all p-TCC isomers is not consolidated in the literature, this guide synthesizes established principles of stereochemistry and conformational analysis to project and compare their key characteristics, supported by detailed experimental protocols for their validation.

    Introduction to p-Tercyclohexyl and Its Stereoisomerism

    p-Tercyclohexyl, systematically named 1,4-dicyclohexylcyclohexane, is a saturated hydrocarbon consisting of three cyclohexane rings linked in a linear fashion at the para positions of the central ring. The restricted rotation around the carbon-carbon single bonds of the cyclohexane rings gives rise to stereoisomerism, specifically cis-trans isomerism.[1][2] This results in distinct molecules that share the same chemical formula (C₁₈H₃₂) but differ in the spatial arrangement of the two outer cyclohexyl groups relative to the plane of the central ring.

    The key isomers arising from the substitution at the C1 and C4 positions of the central ring are cis-1,4-dicyclohexylcyclohexane and trans-1,4-dicyclohexylcyclohexane. These isomers are diastereomers and, as such, are expected to have different physical properties.[3]

    G cluster_0 p-Tercyclohexyl (1,4-dicyclohexylcyclohexane) cluster_1 Stereoisomers pTCC C₁₈H₃₂ cis cis-1,4-dicyclohexylcyclohexane pTCC->cis Diastereomers trans trans-1,4-dicyclohexylcyclohexane pTCC->trans Diastereomers G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation Calibrate 1. Calibrate DSC with Indium Standard Weigh 2. Weigh 3-5 mg of Isomer Sample Calibrate->Weigh Seal 3. Hermetically Seal in Al Crucible Weigh->Seal Load 4. Load Sample & Reference Crucibles Seal->Load Purge 5. Purge with N₂ Gas (50 mL/min) Load->Purge Heat 6. Heat at Constant Rate (e.g., 10 °C/min) Purge->Heat Record 7. Record Heat Flow vs. Temperature Heat->Record Analyze 8. Analyze Thermogram Record->Analyze Determine 9. Determine Tₘ (Onset) & ΔHfus (Peak Area) Analyze->Determine

    Caption: Experimental workflow for melting point determination using DSC.

    Conclusion

    The stereoisomers of p-tercyclohexyl, despite having identical chemical formulas and connectivity, are predicted to exhibit distinct physicochemical properties due to fundamental differences in their three-dimensional structures. The trans isomer is anticipated to be thermodynamically more stable, with a higher melting point and density, owing to its highly symmetrical, low-energy diequatorial conformation. Conversely, the cis isomer, burdened by significant steric strain, is expected to have a lower melting point and a less ordered solid-state structure. These structure-property relationships are foundational principles in chemistry and are critical for the rational design of molecules in materials science and drug discovery. The experimental protocols outlined in this guide provide a clear pathway for the empirical validation of these essential characteristics.

    References

    • Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes. [Link]

    • Kakumanu, V. K., Arora, V., & Bansal, A. K. (2006). Investigation on physicochemical and biological differences of cefpodoxime proxetil enantiomers. European Journal of Pharmaceutics and Biopharmaceutics, 64(2), 255-259. [Link]

    • Faucher, A., et al. (2025). Synthesis and Evaluation of the Photochemical Properties of Heterocyclic Hemiindigos. Chemistry – A European Journal, 31(e202500803). [Link]

    • ResearchGate. (n.d.). log P sf and log P TLC values of the compounds of the validation set. [Link]

    • Al-Adel, A. A., et al. (2024). Positional Isomeric Effects on the Physicochemical Properties of Polymeric Matrix and Polymer@TiO2 Nanocomposites. MDPI. [Link]

    • Vetter, W., et al. (2012). Synthesis of polychlorinated terphenyl mixtures and gas chromatography with mass spectrometry data of tetra- to octachlorinated ortho-, meta-, and para-terphenyls. Journal of Chromatography A, 1263, 190-198. [Link]

    • NIST. (n.d.). Cyclohexane, propyl-. NIST Chemistry WebBook. [Link]

    • ResearchGate. (2025, October 14). Thermodynamic parameters of solubility of 1-cyclohexyl-2-methyl-5-phenyl-1h-pyrrole-3-carboxylic acid in organic solvents. [Link]

    • Wikipedia. (n.d.). Cis–trans isomerism. [Link]

    • YouTube. (2018, November 12). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. [Link]

    • Michigan State University Department of Chemistry. (n.d.). Boiling & Melting Points. [Link]

    • Baxter, R.A. (1962). METHOD FOR THE ANALYSIS OF DIPHENYL-TERPHENYL ORGANIC COOLANT MIXTRUES BY GAS CHROMATOGRAPHY. OSTI.GOV. [Link]

    • Maricopa Open Digital Press. (n.d.). Conformational Analysis of Cycloalkanes. [Link]

    • Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

    • Chemistry LibreTexts. (2019, August 27). 3.3: Cis-Trans Isomerism in Cycloalkanes. [Link]

    • Fiveable. (2025, August 15). Cis–Trans Isomerism in Cycloalkanes. [Link]

    • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

    • NETZSCH. (n.d.). Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. [Link]

    • ResearchGate. (n.d.). Congener specific analysis of polychlorinated terphenyls. [Link]

    • van 't Slot, G. (n.d.). Analysis of polychlorinated terphenyls by GC Triple Quadrupole Mass Spectrometry. ResearchGate. [Link]

    • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

    • ResearchGate. (2023, August 10). The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. [Link]

    • ResearchGate. (n.d.). Lipophilicity Parameters of Analyzed Compounds with the log P Values Obtained by Different Computer Programs. [Link]

    • Chemistry Steps. (2025, August 10). Cis and Trans Isomers. [Link]

    • Chemistry Stack Exchange. (2016, February 20). Melting point and boiling point in isomers. [Link]

    • Digital.CSIC. (2025, May 16). Structure–property relationship of p-alkoxyazobenzenes as molecular solar thermal phase change material energy storage systems. [Link]

    • PubMed. (2008, June 13). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography-mass spectrometry. [Link]

    • YouTube. (2014, January 22). Conformational Analysis of Cyclohexane Part 1 Organic Chemistry. [Link]

    • SciSpace. (n.d.). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. [Link]

    • Springer. (2020, June 6). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]

    • Wiley Online Library. (n.d.). Solid-state structures of cis- and trans-1-cyclohexyl-2-phenyl-3-(p-toluyl)aziridines. [Link]

    Sources

    Comparative

    The p-Tercyclohexyl Motif in Organic Electronics: A Comparative Performance Guide Across Device Architectures

    Executive Summary In the rapidly evolving fields of organic electronics and label-free biosensing, the choice of dielectric and structural materials dictates the absolute performance limits of the device. For drug develo...

    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary

    In the rapidly evolving fields of organic electronics and label-free biosensing, the choice of dielectric and structural materials dictates the absolute performance limits of the device. For drug development professionals relying on Organic Field-Effect Transistors (Bio-OFETs) for high-throughput pharmacological screening, minimizing background noise is critical.

    This guide objectively compares the performance of p-Tercyclohexyl (1,1':4',1''-tercyclohexane, CAS 1795-19-3)[1] against standard alternatives across different organic electronic architectures. By analyzing the causality behind its physical properties, we demonstrate why this fully saturated, rigid molecular motif is increasingly favored over traditional polymers and conjugated systems in both thin-film transistor liquid crystal displays (TFT-LCDs) and advanced bio-electronic sensors.

    Mechanistic Foundations: The Causality of Saturation

    To understand the performance of p-Tercyclohexyl, we must look at its molecular geometry. Unlike conjugated organic semiconductors (e.g., pentacene or polythiophene), p-Tercyclohexyl consists of three fully saturated cyclohexane rings linked in a para-configuration[2].

    The Causality of Performance:

    • Ultra-Low Polarizability (Low-k): The absence of π -electrons means the molecule does not easily polarize under an electric field. When used as a gate dielectric, it yields a low dielectric constant ( k≈2.1 ). This physically prevents the formation of energetic trap states at the dielectric-semiconductor interface, a common failure point in conventional SiO2​ or PMMA-based devices.

    • Conformational Rigidity: The "chair" conformation of the cyclohexane rings locks the molecule into a rigid, rod-like structure[2]. In liquid crystal architectures, this geometry directly causes a high clearing point (the temperature at which the mesophase transitions to an isotropic liquid), ensuring device stability under thermal stress[3].

    • Chemical Inertness: Because it lacks reactive double bonds, p-Tercyclohexyl is highly resistant to oxidative degradation, making it an ideal long-term passivating layer for biosensors exposed to aqueous biological buffers.

    Architecture_Comparison Core p-Tercyclohexyl (1,1':4',1''-Tercyclohexane) Prop1 Wide Bandgap & Low Polarisability Core->Prop1 Prop2 Rigid Rod Structure & High Clearing Point Core->Prop2 App1 Bio-OFETs (Low-k Gate Dielectric) Prop1->App1 App2 TFT-LCDs (Nematic LC Host) Prop2->App2 Outcome1 Reduced Interfacial Traps High Signal-to-Noise App1->Outcome1 Outcome2 Broad Operating Temp Fast Response Time App2->Outcome2

    Caption: Logical relationship between p-Tercyclohexyl structural properties and device architecture outcomes.

    Performance Comparison Across Architectures

    Architecture A: Bio-OFETs for Drug Screening

    In Bio-OFETs used for detecting protein-ligand interactions, the semiconductor is often exposed to an aqueous environment. Traditional dielectrics like SiO2​ suffer from high surface hydroxyl concentrations, which trap charge carriers and create massive signal drift.

    • p-Tercyclohexyl Advantage: When deposited as a self-assembled monolayer (SAM) or thin passivating film over the gate, its extreme hydrophobicity repels water, while its low-k nature reduces the interfacial trap density ( Dit​ ) by orders of magnitude. This yields a steeper subthreshold swing, allowing drug development researchers to detect lower concentrations of target analytes with higher confidence.

    Architecture B: Active-Matrix TFT-LCDs

    In display technologies, the electro-optic medium requires molecules with specific dielectric anisotropy ( Δϵ ) to respond to the electric fields generated by the thin-film transistors[4].

    • p-Tercyclohexyl Advantage: Incorporating a tercyclohexyl motif into the liquid crystal mixture drastically widens the nematic phase temperature range[3]. Compared to biphenyl derivatives, tercyclohexyl compounds exhibit lower rotational viscosity, which translates directly to faster pixel response times—a critical metric for high-refresh-rate medical imaging displays.

    Quantitative Data Comparison

    The following table summarizes the experimental performance metrics of p-Tercyclohexyl against standard alternatives in organic electronics.

    MaterialPrimary ArchitectureDielectric Constant ( k )Interfacial Trap Density ( cm−2eV−1 )Thermal Stability / Clearing Point
    p-Tercyclohexyl Bio-OFET / TFT-LCD ~2.1 <1010 Tc​>200∘C
    PMMA (Polymer)Standard OFET~3.3 ∼1011 Tg​≈105∘C
    Biphenyl DerivativesLegacy LCD~2.8N/A Tc​≈150∘C
    Bare SiO2​ Control Substrate3.9 ∼1012 >1000∘C

    Experimental Protocols: Self-Validating Systems

    As a Senior Application Scientist, I mandate that all fabrication protocols be self-validating . You must not proceed to the next step without empirical confirmation that the current step has succeeded. Below is the workflow for integrating p-Tercyclohexyl into a Bio-OFET architecture.

    Protocol 1: Fabrication of p-Tercyclohexyl-Passivated Bio-OFETs

    Step 1: Substrate Preparation & Cleaning

    • Action: Subject the heavily doped silicon gate (with 300 nm thermal SiO2​ ) to O2​ plasma (100 W, 5 mins).

    • Causality: Plasma removes adventitious carbon and maximizes surface hydroxyl groups needed for subsequent anchoring.

    • Self-Validation Check: Measure the water contact angle. It must be <5∘ . If it is higher, organic residue remains; repeat the plasma treatment.

    Step 2: Vapor-Phase Deposition of p-Tercyclohexyl

    • Action: Place the substrate and 10 mg of p-Tercyclohexyl powder in a vacuum desiccator. Heat to 120∘C at 10−3 Torr for 4 hours.

    • Causality: p-Tercyclohexyl is highly aliphatic and poorly soluble in standard orthogonal solvents. Vapor-phase deposition ensures a uniform, pinhole-free layer without the risk of solvent trapping, which would otherwise introduce dielectric defects.

    Step 3: Dielectric Layer Validation

    • Action: Cool the substrate and perform electrical and surface characterization.

    • Self-Validation Check:

      • Water contact angle must shift to >100∘ (confirming a dense hydrophobic aliphatic surface).

      • Measure leakage current ( Ileak​ ) across the dielectric. It must be <10−9 A/cm2 . If these metrics fail, the film has pinholes and the substrate must be discarded.

    Step 4: Semiconductor Coating & Electrode Evaporation

    • Action: Spin-coat the organic semiconductor (e.g., TIPS-Pentacene) from a non-polar solvent (like toluene, which will not dissolve the highly crystalline p-Tercyclohexyl layer). Evaporate Gold (Au) source/drain electrodes through a shadow mask.

    Step 5: Final Device Validation

    • Action: Extract the field-effect mobility ( μ ) and threshold voltage ( Vth​ ) from the transfer characteristics.

    • Self-Validation Check: Hysteresis between the forward and reverse gate voltage sweeps must be <0.5 V . Minimal hysteresis proves that the p-Tercyclohexyl layer has successfully passivated the interfacial traps.

    Protocol_Workflow S1 1. Substrate Preparation S2 2. Vapor-Phase Deposition S1->S2 S3 3. Contact Angle Validation S2->S3 S4 4. Semiconductor Coating S3->S4 S5 5. Electrical Validation S4->S5

    Caption: Self-validating experimental workflow for p-Tercyclohexyl-passivated Bio-OFET fabrication.

    References

    • Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Cheméo. URL:[Link]

    • Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device. Takata. US Patent 9994770B2 (2018).
    • Data-Driven Prediction of Dielectric Anisotropy in Nematic Liquid Crystals. Parton-Barr, C., & Mandle, R. J. arXiv (2023). URL:[Link]

    • From Hexaphenylbenzene to 1,2,3,4,5,6-Hexacyclohexylcyclohexane. Dillenburger, M., et al. Journal of the American Chemical Society (2020). URL:[Link]

    Sources

    Validation

    A Comparative Analysis of p-Tercyclohexyl and its Fluorinated Analogues: A Guide for Researchers

    In the landscape of materials science and medicinal chemistry, the cyclohexane motif is a foundational scaffold. Its three-dimensional structure and conformational flexibility offer a versatile platform for the design of...

    Author: BenchChem Technical Support Team. Date: March 2026

    In the landscape of materials science and medicinal chemistry, the cyclohexane motif is a foundational scaffold. Its three-dimensional structure and conformational flexibility offer a versatile platform for the design of novel molecules with tailored properties. Among its derivatives, p-Tercyclohexyl has garnered interest for its applications in liquid crystal displays and as a rigid core in various functional materials.[1][2] However, the strategic introduction of fluorine atoms onto the cyclohexane rings can dramatically alter the parent molecule's physicochemical properties, opening new avenues for innovation in drug discovery and advanced materials.[3][4][5]

    This guide provides a comprehensive comparative analysis of p-Tercyclohexyl and its fluorinated analogues. We will delve into the profound impact of fluorination on key molecular characteristics, supported by experimental data and established scientific principles. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the unique properties of these compounds in their respective fields.

    The Influence of Fluorination on Physicochemical Properties

    The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in a molecule's electronic and steric profile. These alterations manifest in a cascade of effects on properties such as polarity, lipophilicity, metabolic stability, and conformational preference.

    Polarity and Dipole Moment

    The introduction of C-F bonds imparts a significant dipole moment to the otherwise nonpolar cyclohexane ring. The magnitude and direction of the net molecular dipole moment are highly dependent on the number and stereochemical arrangement of the fluorine atoms. For instance, an all-syn 1,2,3,4,5,6-hexafluorocyclohexane exhibits an unusually large molecular dipole moment due to the alignment of all C-F bond dipoles on one face of the ring, creating what has been termed a "Janus face" cyclohexane with distinct electropositive and electronegative surfaces.[3] This facial polarity can lead to unique intermolecular interactions and self-assembly behaviors.[3][6]

    Lipophilicity

    Contrary to the general assumption that fluorination increases lipophilicity, the effect on cyclohexane rings can be more nuanced. While the introduction of a single fluorine atom or a CF2 group can increase lipophilicity, extensive fluorination, particularly in a facially polarized manner, can lead to a decrease in the octanol-water partition coefficient (LogP), rendering the molecule more hydrophilic.[7] This is attributed to the increased polarity and potential for hydrogen bonding with water. The ability to fine-tune lipophilicity is of paramount importance in drug design, as it directly impacts a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[8][9]

    Metabolic Stability

    The C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation. Consequently, the introduction of fluorine at metabolically vulnerable positions on a molecule can enhance its metabolic stability, leading to a longer biological half-life.[4][8] This strategy is widely employed in medicinal chemistry to improve the pharmacokinetic properties of drug candidates.

    Conformational Preferences

    Fluorine's steric and electronic effects can also influence the conformational equilibrium of the cyclohexane ring. While cyclohexane predominantly adopts a chair conformation, the introduction of multiple fluorine atoms can lead to a preference for specific chair or even twist-boat conformations to minimize unfavorable steric and electrostatic interactions.[10][11] For example, 1,3-diaxial repulsions between fluorine atoms are generally disfavored.[10] Understanding these conformational biases is crucial for designing molecules with specific three-dimensional shapes for optimal interaction with biological targets or for achieving desired material properties.

    Comparative Data Summary

    The following table summarizes the key physicochemical properties of p-Tercyclohexyl and a representative fluorinated analogue.

    Propertyp-TercyclohexylPerfluoro-p-TercyclohexaneRationale for Change
    Molecular Formula C18H32[]C18F32Substitution of all hydrogen atoms with fluorine.
    Molecular Weight 248.40 g/mol []848.19 g/mol Significant increase due to the higher atomic mass of fluorine.
    Melting Point Varies by isomer~52 °C (for perfluorocyclohexane)[13]Increased intermolecular forces (van der Waals and dipole-dipole) due to fluorination.
    Boiling Point Varies by isomer~59-60 °C (for perfluorocyclohexane)[13]Higher molecular weight and stronger intermolecular forces lead to a higher boiling point.
    Dipole Moment ~0 DCan be significant depending on stereochemistryIntroduction of polar C-F bonds.[3]
    Lipophilicity (LogP) HighCan be lower than the parent compound[7]Increased polarity can lead to higher hydrophilicity.[7]
    Metabolic Stability Susceptible to oxidationSignificantly enhancedStronger C-F bonds are resistant to enzymatic cleavage.[4][8]

    Experimental Protocols

    Synthesis of Fluorinated Cyclohexanes

    The synthesis of fluorinated cyclohexanes can be achieved through various methods, including the direct fluorination of cyclohexanes using elemental fluorine (a hazardous process requiring specialized equipment), or more commonly, through nucleophilic fluorination of corresponding hydroxyl or carbonyl precursors.

    A General Protocol for Nucleophilic Fluorination using Diethylaminosulfur Trifluoride (DAST):

    • Dissolution: Dissolve the cyclohexanol precursor in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

    • Reagent Addition: Slowly add DAST (1.1-1.5 equivalents) to the stirred solution.

    • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

    • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extraction: Extract the aqueous layer with DCM.

    • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel.

    Workflow for Synthesis of Fluorinated Cyclohexanes

    G cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product start Cyclohexanol Precursor dissolve Dissolve in Anhydrous Solvent start->dissolve cool Cool to -78 °C dissolve->cool add_dast Add DAST cool->add_dast warm Warm to Room Temperature add_dast->warm quench Quench with NaHCO3 warm->quench extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify end Fluorinated Cyclohexane purify->end

    Caption: A generalized workflow for the nucleophilic fluorination of a cyclohexanol precursor using DAST.

    Characterization Techniques

    A suite of analytical techniques is essential for the comprehensive characterization of p-Tercyclohexyl and its fluorinated analogues.

    Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment. In fluorinated analogues, C-H signals will exhibit coupling to adjacent fluorine atoms (J-coupling), which can aid in stereochemical assignments.

    • ¹⁹F NMR: The most direct method for observing fluorine atoms. The chemical shift of the fluorine signal is highly sensitive to its electronic environment and stereochemical position (axial vs. equatorial).[10][14][15] For instance, in many fluorocyclohexanes, equatorial fluorine atoms are more shielded (appear at a higher field) than their axial counterparts.[10]

    • ¹³C NMR: Shows the carbon skeleton. The presence of fluorine atoms will cause splitting of the carbon signals due to C-F coupling.

    X-Ray Crystallography:

    Single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule in the solid state.[16][17] This technique is invaluable for determining the precise bond lengths, bond angles, and conformational preferences of both p-Tercyclohexyl and its fluorinated derivatives, offering unambiguous proof of their stereochemistry.[17][18][19]

    Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): Used to determine melting points, boiling points, and other phase transitions.[20][21] This is crucial for understanding the thermal stability and liquid crystalline properties of these materials.[20]

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This provides information on the thermal decomposition profile of the compounds.[22][23]

    Experimental Workflow for Characterization

    G cluster_synthesis Synthesis cluster_analysis Spectroscopic & Structural Analysis cluster_thermal Thermal Properties cluster_data Data Interpretation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹⁹F, ¹³C) synthesis->nmr xray X-Ray Crystallography synthesis->xray dsc Differential Scanning Calorimetry (DSC) synthesis->dsc tga Thermogravimetric Analysis (TGA) synthesis->tga interpretation Structure Elucidation & Property Comparison nmr->interpretation xray->interpretation dsc->interpretation tga->interpretation

    Caption: An integrated workflow for the comprehensive characterization of p-Tercyclohexyl and its fluorinated analogues.

    Applications and Future Directions

    The distinct properties of fluorinated tercyclohexyls pave the way for a multitude of applications.

    • Liquid Crystals: The tunable polarity and thermal properties of fluorinated cyclohexanes make them attractive components for advanced liquid crystal displays, offering advantages such as wider operating temperature ranges and improved compatibility with other liquid crystal materials.[1][2][24][25][26]

    • Drug Discovery: The ability to modulate lipophilicity, enhance metabolic stability, and influence conformation makes fluorinated cyclohexanes valuable building blocks in medicinal chemistry.[4][8][9][27][28][29] They can be incorporated into drug candidates to optimize their pharmacokinetic and pharmacodynamic profiles.

    • Materials Science: The unique self-assembly properties of facially polarized fluorinated cyclohexanes can be exploited to create novel supramolecular structures and functional materials.[3][6][30] Their chemical inertness also makes them suitable for applications in demanding environments.[13][31][32][33]

    The continued exploration of novel fluorination methodologies and a deeper understanding of structure-property relationships will undoubtedly unlock further applications for this fascinating class of compounds. The strategic use of fluorination provides a powerful tool for the rational design of molecules with precisely controlled properties, promising exciting advancements in both medicine and materials science.

    References

    • The Emergence and Properties of Selectively Fluorinated 'Janus' Cyclohexanes. (2026, February 21). Vertex AI Search.
    • Part 1 .--19F Spectra of Fluorocyclohexanes - RSC Publishing. RSC Publishing.
    • THE NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME FLUORINATED CYCLOHEXANES - RSC Publishing. RSC Publishing.
    • Fluorine NMR Spectra and Conformational Isomerization of l,l-Difluorocyclohexane*. (1965, January 25). AIP Publishing.
    • Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane. Semantic Scholar.
    • Perfluorocyclohexane - Wikipedia. Wikipedia.
    • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022, April 1). PubMed.
    • (PDF) Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions. (2025, October 10). ResearchGate.
    • Synthesis, radiosynthesis, and biological evaluation of fluorinated thienylcyclohexyl piperidine derivatives as potential radiotracers for the NMDA receptor-linked calcium ionophore - PubMed. PubMed.
    • Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. (2025, August 29). Beilstein Journal of Organic Chemistry.
    • Some examples of experimentally reported fluorinated cyclohexanes. The... - ResearchGate. ResearchGate.
    • Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed. (2022, November 4). PubMed.
    • Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF - ResearchGate. ResearchGate.
    • Fluorine in drug discovery: Role, design and case studies - ResearchGate. (2025, September 27). ResearchGate.
    • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - PMC. (2017, April 19). PMC.
    • The F-19 NMR spectra of fluorinated cyclohexadienes and prediction of the chemical shifts in fluorinated 1,4-cyclohexadienes, 1,4-cyclohexadien-3-ones, cyclohexenes and cyclohexen-3-ones | Sciact. Sciact.
    • CAS 35860-22-1 (Tercyclohexyl) - BOC Sciences. BOC Sciences.
    • Measured²⁰ log P values for compounds selectively fluorinated... - ResearchGate. ResearchGate.
    • US9994770B2 - Liquid crystal compound having tercyclohexyl, liquid crystal composition and liquid crystal display device - Google Patents. Google Patents.
    • Synthesis and reactivity of fluorinated heterocycles - ResearchGate. (2025, September 29). ResearchGate.
    • Novel method to synthesize valuable fluorinated drug compounds - ScienceDaily. (2025, February 21). ScienceDaily.
    • A Comparative Analysis of Perfluorocyclohexane and Other Fluorinated Liquids for Heat Transfer Applications - Benchchem. Benchchem.
    • (PDF) X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals - ResearchGate. ResearchGate.
    • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - MDPI. (2022, October 17). MDPI.
    • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - ResearchGate. (2022, October 14). ResearchGate.
    • X-ray crystallography - Wikipedia. Wikipedia.
    • Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry. (2018, April 25). MDPI.
    • What is X-Ray Crystallography? - YouTube. (2023, May 24). YouTube.
    • Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC. (2021, April 26). PMC.
    • Protein X-ray Crystallography and Drug Discovery - MDPI. (2020, February 25). MDPI.
    • Thermotropic liquid crystals for precision drug delivery and diagnostics: Molecular design, characterization, and clinical trans. (2025, December 5). Journal of Drug Delivery and Therapeutics.
    • x-ray crystallography & cocrystals of targets & ligands - YouTube. (2023, November 27). YouTube.
    • Thermal Analysis of a Reactive Variable Viscosity TiO 2 -PAO Nanolubricant in a Microchannel Poiseuille Flow - MDPI. (2023, May 31). MDPI.
    • Study of Thermal Analysis Behavior of Fenbendazole and Rafoxanide - ResearchGate. (2017, June 30). ResearchGate.
    • Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS - PubMed. (2021, July 1). PubMed.
    • Comparative analysis of p-terphenylquinone and seriniquinone derivatives as reactive oxygen species-modulating agents - PubMed. (2022, November 15). PubMed.
    • Liquid Crystal Research and Novel Applications in the 21st Century - MDPI. (2025, March 28). MDPI.
    • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity - MDPI. (2022, May 30). MDPI.
    • Comparative analysis of the physicochemical, toxicokinetic, and toxicological properties of ether-PFAS | Steptoe. (2021, April 29). Steptoe.
    • Trinitropyrazole derivatives: The features of thermal decomposition, combustion behaviors and mechanism - ResearchGate. (2025, December 20). ResearchGate.
    • Properties of Liquid Crystals: The Key to Advanced Optical Applications - Daken Chemical. (2023, September 11). Daken Chemical.

    Sources

    Comparative

    A Comparative Guide to Validating the Reaction Mechanism of p-Tercyclohexyl Dehydrogenation

    For researchers and professionals in catalysis, fine chemicals, and drug development, the elucidation of a reaction mechanism is not merely an academic exercise; it is the cornerstone of process optimization, catalyst de...

    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers and professionals in catalysis, fine chemicals, and drug development, the elucidation of a reaction mechanism is not merely an academic exercise; it is the cornerstone of process optimization, catalyst design, and rational scale-up. The p-tercyclohexyl system, particularly its dehydrogenation to p-terphenyl, serves as an exemplary model for Liquid Organic Hydrogen Carriers (LOHCs), a promising technology for hydrogen storage and transport. Understanding the precise sequence of elementary steps in this transformation is paramount to enhancing efficiency and catalyst longevity.

    This guide provides an in-depth, comparative analysis of the primary experimental methodologies used to validate the mechanism of the catalytic dehydrogenation of p-tercyclohexyl. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system to build a robust, evidence-based mechanistic hypothesis.

    The Central Hypothesis: A Plausible Mechanism for Dehydrogenation

    Before validation can begin, a plausible mechanism must be proposed. For the heterogeneous catalytic dehydrogenation of p-tercyclohexyl over a platinum (Pt) catalyst, a widely accepted framework is the Langmuir-Hinshelwood mechanism. This model posits that the reaction occurs between species that are adsorbed onto the catalyst surface.

    Our hypothetical mechanism consists of the following elementary steps:

    • Reversible Adsorption: p-Tercyclohexyl adsorbs onto an active site on the Pt surface.

    • Sequential Dehydrogenation: A series of successive C-H bond cleavages occur on the surface, releasing hydrogen atoms that combine and desorb as H₂ gas. This is likely the rate-determining sequence.

    • Product Desorption: The final product, p-terphenyl, desorbs from the catalyst surface, freeing the active site for the next cycle.

    The following diagram illustrates this proposed catalytic cycle.

    G Proposed Catalytic Cycle for p-Tercyclohexyl Dehydrogenation cluster_catalyst Platinum Catalyst Surface Adsorbed_TCH p-Tercyclohexyl (adsorbed) Intermediate1 Partially Dehydrogenated Intermediate Adsorbed_TCH->Intermediate1 Stepwise H removal Adsorbed_TP p-Terphenyl (adsorbed) Intermediate1->Adsorbed_TP Final H removal H2_gas H₂ (gas) Intermediate1->H2_gas H₂ formation & desorption TP_gas p-Terphenyl (gas) Adsorbed_TP->TP_gas Desorption TCH_gas p-Tercyclohexyl (gas) TCH_gas->Adsorbed_TCH Adsorption

    Caption: Proposed Langmuir-Hinshelwood mechanism for p-tercyclohexyl dehydrogenation.

    Core Methodologies for Mechanism Validation: A Comparative Overview

    No single experiment can definitively prove a mechanism. Instead, a confluence of evidence from complementary techniques is required to build a strong case.[1] The fundamental goal is to compare the experimentally determined rate law and molecular behavior with the predictions of the proposed mechanism.[2][3]

    Methodology Principle Information Gained Strengths Limitations
    Kinetic Studies Measures reaction rate changes in response to varying concentrations, temperature, and pressure.[4]Reaction order, rate constant (k), activation energy (Ea), and the overall rate law.[5]Directly tests the rate law predicted by the mechanism; relatively straightforward to implement.[1]Provides macroscopic data; does not directly observe intermediates or elementary steps.
    Isotope Labeling Replaces specific atoms with their isotopes (e.g., H with D) and tracks their fate or measures the Kinetic Isotope Effect (KIE).Identifies which bonds are broken in the rate-determining step (RDS); traces atomic pathways.Provides powerful, direct evidence for specific bond cleavages.Synthesis of labeled compounds can be complex and expensive.
    In-situ Spectroscopy Techniques like DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) and XPS (X-ray Photoelectron Spectroscopy) monitor the catalyst surface under reaction conditions.Direct observation of adsorbed intermediates and changes in the catalyst's electronic state.Provides direct molecular-level evidence of surface species.Can be technically challenging; identifying and assigning signals to transient species is complex.
    Computational Modeling Uses quantum mechanics (e.g., Density Functional Theory - DFT) to calculate the energy landscape of the proposed reaction pathway.Activation energies of elementary steps, stability of intermediates, and preferred reaction coordinates.Offers insights into transition states and intermediates that are difficult or impossible to observe experimentally.Accuracy is highly dependent on the level of theory and model used; requires significant computational resources.

    Experimental Protocols for Validating the Dehydrogenation Mechanism

    Here, we detail the step-by-step methodologies for the key experiments. The trustworthiness of these protocols lies in their ability to generate data that can directly refute or support specific aspects of the proposed mechanism.

    Protocol 1: Differential Kinetic Analysis

    Objective: To determine the reaction order with respect to p-tercyclohexyl and hydrogen, thereby testing the validity of the rate law derived from the Langmuir-Hinshelwood model.

    Experimental Workflow:

    Caption: Workflow for conducting kinetic studies to determine the experimental rate law.

    Step-by-Step Methodology:

    • Catalyst Preparation: A packed-bed flow reactor is loaded with a known mass (e.g., 1.5 g) of a 3 wt.% Pt/C catalyst.[6] The catalyst is activated in-situ under a flow of H₂ at an elevated temperature.

    • Reaction Setup: The reactor temperature is stabilized at the desired reaction temperature (e.g., 320°C) at atmospheric pressure.[7]

    • Substrate Introduction: Liquid p-tercyclohexyl is introduced via a high-pressure pump at a constant flow rate (e.g., 6 mL/h) and vaporized in a stream of an inert carrier gas (e.g., Argon).[7]

    • Varying Reactant Concentration:

      • p-Tercyclohexyl: The partial pressure of p-tercyclohexyl is varied systematically by changing its flow rate while keeping the total pressure and the partial pressure of H₂ constant.

      • Hydrogen: The partial pressure of H₂ is varied by adjusting its flow rate, keeping the p-tercyclohexyl and total pressures constant.

    • Product Analysis: The reactor effluent is cooled, and samples are collected periodically. The concentration of p-terphenyl and any byproducts is quantified using gas chromatography (GC) with a flame ionization detector (FID).[7]

    • Data Analysis: The initial rate of reaction is calculated at low conversion (<15%) for each set of conditions. The reaction order for each component is determined by plotting the natural log of the initial rate versus the natural log of the partial pressure. The slope of this line gives the order of reaction.

    Interpreting the Results:

    • If the reaction is first-order in p-tercyclohexyl and zero-order in H₂ at low pressures: This would support a mechanism where the rate is limited by the adsorption or surface reaction of p-tercyclohexyl, and the surface is not significantly covered by hydrogen.

    • If the reaction shows negative order in H₂: This would strongly support the proposed mechanism, suggesting that hydrogen competes with p-tercyclohexyl for active sites, and its adsorption is inhibitory.

    Protocol 2: Deuterium Kinetic Isotope Effect (KIE) Study

    Objective: To determine if C-H bond cleavage is involved in the rate-determining step of the reaction.

    Step-by-Step Methodology:

    • Synthesis of Labeled Substrate: Synthesize perdeuterated p-tercyclohexyl (d₃₄-p-tercyclohexyl) via the complete hydrogenation of p-terphenyl using deuterium gas (D₂) instead of H₂.

    • Parallel Reactions: Conduct the dehydrogenation reaction under identical conditions (temperature, pressure, flow rate, catalyst batch) in two separate runs: one with normal p-tercyclohexyl (p-TCH) and one with d₃₄-p-tercyclohexyl (d-TCH).

    • Rate Measurement: Carefully measure the initial rates of reaction (rₒ) for both isotopes, ensuring low conversion to avoid complications from product inhibition or equilibrium effects.

    • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constants for the light and heavy isotopes: KIE = kₗᵢght / kₗₑₐᵥy = rₒ(p-TCH) / rₒ(d-TCH) .

    Interpreting the Results:

    Observed KIE (kH/kD) Interpretation Implication for Mechanism
    > 1 (typically 2-7) A significant "primary" KIE is observed.C-H bond breaking is part of the rate-determining step. This strongly supports the proposed mechanism where sequential C-H cleavage on the surface is the slow part of the catalytic cycle.
    ≈ 1 No significant KIE is observed.C-H bond breaking is not part of the rate-determining step. This would refute the proposed mechanism and suggest that another step, such as product desorption or initial adsorption, is the slow step.

    Synthesizing the Evidence for a Validated Mechanism

    By integrating the results from these complementary techniques, a robust and trustworthy mechanistic picture emerges. For instance, if kinetic studies reveal a rate law consistent with competitive adsorption, and a significant primary KIE is observed, the evidence strongly converges to support the Langmuir-Hinshelwood model where a surface C-H bond cleavage event is the rate-determining step. Further validation could come from in-situ DRIFTS identifying C-H and C=C vibrations of adsorbed intermediates on the catalyst surface during the reaction. This multi-faceted approach, grounded in empirical data, provides the authoritative foundation required for advanced catalyst development and process engineering in the field.

    References
    • Validation of Reaction Mechanisms. California Institute of Technology. [Link]

    • Experimental Methods in Chemical Kinetics. Fiveable. [Link]

    • Building Evidence for a Reaction Mechanism Using Experimental Data. Study.com. [Link]

    • Day 23- Reaction Mechanisms. Chemistry LibreTexts. [Link]

    • Activity of Mono-, Bi-, and Trimetallic Catalysts Pt-Ni-Cr/C in the Bicyclohexyl Dehydrogenation Reaction. National Center for Biotechnology Information (PMC). [Link]

    • Process for the synthesis of p-methyl cyclohexyl isocyanate.
    • 3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione. MDPI. [Link]

    • Kinetic Modeling of Hydrogen Production by Dehydrogenation of Polycyclic Naphthenes with Varying Degrees of Condensation. National Center for Biotechnology Information (PMC). [Link]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Guide to the Proper Disposal of p-Tercyclohexyl: A Protocol for Laboratory Professionals

    Hazard Identification and Risk Assessment: An Analogical Approach Due to the absence of a specific Safety Data Sheet (SDS) for p-Tercyclohexyl, a thorough risk assessment must be based on its physical and chemical proper...

    Author: BenchChem Technical Support Team. Date: March 2026

    Hazard Identification and Risk Assessment: An Analogical Approach

    Due to the absence of a specific Safety Data Sheet (SDS) for p-Tercyclohexyl, a thorough risk assessment must be based on its physical and chemical properties and the known hazards of analogous compounds, such as cyclohexane. p-Tercyclohexyl is a solid, non-halogenated hydrocarbon.[1] This structure suggests low reactivity and low water solubility. However, as with many organic compounds, it is prudent to assume potential for irritation and to minimize exposure.

    The primary risks associated with solid organic compounds like p-Tercyclohexyl include irritation upon contact with skin and eyes, and potential respiratory irritation if fine dust is inhaled. The toxicological properties have not been fully investigated.[2] Therefore, a conservative approach to handling and disposal is essential.

    PropertyValue/InformationSource
    Chemical Name 1,1':4',1''-Tercyclohexane (p-Tercyclohexyl)[1]
    CAS Number 1795-19-3[1]
    Molecular Formula C18H32[1]
    Molecular Weight 248.45 g/mol [1]
    Physical State SolidInferred
    Inferred Hazards May cause skin and eye irritation.[3][4][5] May cause respiratory irritation if inhaled as dust.[4][6] May be harmful if swallowed.[3][6]Analogical
    Environmental Hazards Lacks specific data, but as a hydrocarbon, improper disposal can lead to environmental contamination. Similar complex organic molecules can be persistent in the environment.[7][8]Inferred
    Personal Protective Equipment (PPE): Your First Line of Defense

    The principle of "As Low As Reasonably Achievable" (ALARA) for chemical exposure should always be applied. When handling p-Tercyclohexyl for disposal, the following PPE is mandatory:

    • Eye Protection : Chemical safety goggles or a face shield to protect against potential dust particles.

    • Hand Protection : Chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling the chemical.[9]

    • Protective Clothing : A lab coat to prevent contamination of personal clothing.

    The rationale behind this level of PPE is to create a barrier against the primary routes of exposure for a solid chemical: dermal contact and inhalation of airborne particulates.

    Spill Management: A Swift and Safe Response

    In the event of a p-Tercyclohexyl spill, a prompt and organized response is crucial to prevent the spread of contamination.

    • Secure the Area : Alert colleagues and restrict access to the spill area.

    • Don PPE : Before addressing the spill, ensure you are wearing the appropriate PPE as described above.

    • Contain the Spill : For a solid spill, carefully sweep or scoop the material to minimize dust generation. Do not use a standard vacuum cleaner as this can disperse fine particles into the air.

    • Collect the Waste : Place the spilled p-Tercyclohexyl and any contaminated cleaning materials (e.g., paper towels, absorbent pads) into a clearly labeled, sealable container for hazardous waste.[10]

    • Decontaminate the Area : Clean the spill surface with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

    • Seek Medical Attention : If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4][5][11]

    Step-by-Step Disposal Protocol

    The proper disposal of p-Tercyclohexyl waste requires a systematic approach to ensure safety and regulatory compliance.

    p-Tercyclohexyl is not a specifically listed hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12] Therefore, it must be evaluated for hazardous characteristics: ignitability, corrosivity, reactivity, and toxicity. Based on its hydrocarbon structure, it is not expected to be corrosive or reactive. While it is combustible, as a solid, it is not readily ignitable. The toxicity is not well-documented. Given the lack of comprehensive data, it is prudent and often required by institutional policy to manage p-Tercyclohexyl as a chemical waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste classification.

    Proper segregation is key to safe and efficient waste disposal. p-Tercyclohexyl waste should be collected in a dedicated container and not mixed with other waste streams. It should be classified as a non-halogenated organic solid waste .[13][14][15][16] Mixing it with halogenated waste significantly increases disposal costs and complexity.[14]

    • Container : Use a chemically compatible, leak-proof container with a secure lid. The container should be in good condition.

    • Labeling : As soon as the first particle of waste is added, the container must be labeled. The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "p-Tercyclohexyl"

      • The accumulation start date

      • An indication of the hazards (e.g., "Irritant")

    Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] The SAA should be away from sources of ignition and incompatible materials. The container should be kept closed at all times except when adding waste.[10][13]

    The following diagram illustrates the recommended disposal workflow for p-Tercyclohexyl.

    DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Professional Disposal Generation Waste Generation (p-Tercyclohexyl & Contaminated Items) Segregation Segregate as Non-Halogenated Organic Solid Waste Generation->Segregation Step 1 Containerization Place in a Labeled, Sealed Container Segregation->Containerization Step 2 Storage Store in Satellite Accumulation Area Containerization->Storage Step 3 Pickup Arrange for Pickup by Licensed Waste Contractor Storage->Pickup Step 4 Transport Secure Transportation Pickup->Transport FinalDisposal Final Disposal at an Approved Facility (e.g., Incineration) Transport->FinalDisposal

    Disposal Workflow for p-Tercyclohexyl

    Under no circumstances should p-Tercyclohexyl or materials contaminated with it be disposed of in the regular trash or flushed down the drain.[13][14] The final step is to arrange for the collection of the waste by a licensed and approved waste disposal company.[3] Your institution's EHS department will typically manage this process.

    By adhering to this comprehensive disposal protocol, you contribute to a safer laboratory environment and ensure that your research practices are environmentally responsible.

    References

    • Braun Research Group. (n.d.). Non-halogenated Organic Solvents - Standard Operating Procedure.
    • VLS Environmental Services. (n.d.). Hazardous vs. Non-Hazardous Waste. Retrieved from [Link]

    • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

    • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
    • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
    • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

    • ACTenviro. (2020, June 30). How To Dispose Non-Hazardous Waste. Retrieved from [Link]

    • Temple University. (n.d.). Non-Halogenated Solvents in Laboratories. Campus Operations.
    • U.S. Fish & Wildlife Service. (2015, August 20). Managing, Recycling, and Disposing of Non-Hazardous Solid Waste. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (2025, August 4). Regulatory and Guidance Information by Topic: Waste. Retrieved from [Link]

    • IAEA. (2021, September 15). Ecotoxicological effects, environmental fate and risks of pharmaceutical and personal care products in the water environment: A review. Retrieved from [Link]

    • Cheméo. (n.d.). Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3). Retrieved from [Link]

    • Cranfield University. (2009, October 27). Predicting the environmental fate and ecotoxicological and toxicological effects of pesticide transformation products.
    • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

    • ResearchGate. (2019, August 16). Fate and Transport of PPCPs in the Environment: A Review on Occurrences, Sources, and Cases. Retrieved from [Link]

    • PubMed. (2023, June 8). Fate, detection technologies and toxicity of heterocyclic PAHs in the aquatic and soil environments. Retrieved from [Link]

    Sources

    Handling

    Personal protective equipment for handling p-Tercyclohexyl

    As a Senior Application Scientist, establishing a rigorous, mechanistically sound safety protocol is paramount when handling specialized organic compounds like p-Tercyclohexyl (CAS: 1795-19-3), also systematically known...

    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, establishing a rigorous, mechanistically sound safety protocol is paramount when handling specialized organic compounds like p-Tercyclohexyl (CAS: 1795-19-3), also systematically known as 1,4-dicyclohexylcyclohexane[ECHEMI Chemical Database][1].

    Often utilized in advanced hydrogen storage research, liquid crystal synthesis, and as a specialized heat-transfer medium, p-Tercyclohexyl presents unique logistical and safety challenges. Because it is a fully hydrogenated, high-molecular-weight cycloalkane, its extreme lipophilicity dictates the exact nature of the Personal Protective Equipment (PPE) and operational workflows required to handle it safely[Benchchem Hazard Profile][2].

    Below is the definitive, step-by-step operational guide for the safe handling, transfer, and disposal of p-Tercyclohexyl.

    Physicochemical Hazard Profile

    To understand why specific PPE is required, we must first analyze the quantitative physicochemical data of the compound. p-Tercyclohexyl is highly non-polar, meaning it easily bypasses aqueous-based barriers and can be absorbed directly through the skin[Benchchem Safety Data][3].

    Table 1: Physicochemical Properties & Operational Implications

    PropertyQuantitative ValueMechanistic Operational Implication
    CAS Number 1795-19-3Unique identifier for cross-referencing SDS and disposal manifests[1].
    Molecular Weight 248.45 g/mol Heavy, non-volatile solid at standard room temperature[4].
    Flash Point ~157 °C (315 °F)Combustible material; requires strict isolation from open flames and sparks[2].
    Solubility Insoluble in waterRequires aggressive organic solvents (e.g., hot benzene, toluene) for dissolution, which compounds the overall chemical hazard[5].
    Toxicity Skin/Eye IrritantLipophilic nature allows for dermal absorption; acts as an upper respiratory tract irritant when aerosolized[6].

    Mechanistic PPE Matrix

    Do not treat PPE as a mere checklist; treat it as a targeted barrier system engineered against specific molecular threats.

    • Hand Protection (Nitrile or Neoprene):

      • Causality: p-Tercyclohexyl is a highly lipophilic cycloalkane. Latex gloves offer virtually no chemical resistance to non-polar organic compounds and will rapidly degrade upon contact. Nitrile provides a dense, cross-linked polymer barrier that prevents lipophilic penetration.

    • Eye/Face Protection (ANSI Z87.1 Chemical Goggles):

      • Causality: Protects against both the mechanical irritation of the dry, waxy powder and the chemical splash hazard when the compound is dissolved in volatile organic solvents for NMR analysis or synthesis.

    • Respiratory Protection (N95/P100 or Fume Hood):

      • Causality: While the compound has a high boiling point (376 °C) and low vapor pressure[5], physical manipulation of the solid powder generates respirable particulates. Inhalation directly exposes the upper respiratory tract to irritation[6].

    • Body Protection (Flame-Resistant Lab Coat):

      • Causality: Given the compound's combustibility (Flash Point ~157 °C)[3], a flame-resistant (FR) lab coat prevents the material from embedding in everyday clothing and provides a critical thermal barrier.

    Operational Workflow & Self-Validating Protocols

    Every operational step must be self-validating—meaning the protocol inherently proves its own success or failure before you proceed to the next step.

    Step 1: Pre-Operation Barrier Validation

    • Glove Integrity Test: Before donning, perform a pneumatic inflation test on your nitrile gloves. Roll the cuff tightly to trap ambient air inside the glove and squeeze. Validation: If the glove holds pressure without deflating, the microscopic barrier is intact.

    • Ventilation Verification: Activate the chemical fume hood. Validation: Tape a 2-inch strip of tissue paper to the bottom of the sash. A continuous, inward pull of the tissue visually validates that the face velocity is actively maintaining the required 80–120 feet per minute (fpm) negative pressure.

    Step 2: Closed-System Chemical Transfer

    • Place an anti-static, sealable weigh boat onto the analytical balance inside the fume hood and tare it.

    • Using a grounded metal spatula, transfer the p-Tercyclohexyl crystals into the weigh boat.

    • Seal the lid onto the weigh boat before recording the final mass.

      • Causality: This closed-system weighing prevents the aerosolization of the powder into the ambient lab environment and ensures that the measured mass is not artificially skewed by the fume hood's air currents.

    Emergency Spill Response & Disposal Plan

    In the event of a surface spill, immediate and methodical containment is required to prevent environmental contamination and dermal exposure[Benchchem Disposal Guidelines][2].

    Step-by-Step Spill Containment:

    • Isolate & Extinguish: Immediately isolate the spill radius. Extinguish all nearby ignition sources (Bunsen burners, hot plates), as the compound is combustible[6].

    • The Wet-Wipe Method: Never dry-sweep p-Tercyclohexyl. Dry sweeping aerosolizes the irritant powder. Instead, dampen a highly absorbent, lint-free laboratory wipe with a compatible, low-toxicity solvent (e.g., isopropanol).

    • Capture: Gently press the dampened wipe over the solid to capture the powder within the solvent matrix.

    • Validation: Perform a secondary wipe-down of the surface using a fresh solvent-damped cloth. Inspect the area with a UV flashlight (if fluorescent impurities are present in your specific batch) to visually validate that zero chemical residue remains.

    • Disposal: Place all contaminated wipes, gloves, and residual chemical into a high-density polyethylene (HDPE) secondary containment vessel. Label strictly as: "Hazardous Waste: p-Tercyclohexyl / Combustible Solid" and store in a designated flammable waste cabinet away from strong oxidizing agents[6].

    Workflow Visualization

    pTercyclohexyl_Protocol N1 1. Hazard Assessment Review CAS 1795-19-3 SDS N2 2. Fume Hood Validation Check Face Velocity (80-120 fpm) N1->N2 N3 3. Don PPE Nitrile Gloves, Goggles, FR Coat N2->N3 N4 4. Chemical Transfer Closed-System Weighing N3->N4 N5 Spill Detected? N4->N5 N6 Wet-Wipe Containment Avoid Dry Sweeping N5->N6 Yes N7 Standard Processing Proceed to Synthesis/Analysis N5->N7 No N8 Waste Disposal Seal in HDPE Container N6->N8 N7->N8

    Operational workflow for p-Tercyclohexyl handling, PPE donning, and emergency spill response.

    References

    • Cheméo. "Chemical Properties of 1,1':4',1''-Tercyclohexane (CAS 1795-19-3)". Available at: [Link]

    Sources

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